Product packaging for 1,3-Dibromo-5-ethoxybenzene(Cat. No.:CAS No. 136265-19-5)

1,3-Dibromo-5-ethoxybenzene

Cat. No.: B595895
CAS No.: 136265-19-5
M. Wt: 279.959
InChI Key: HEDQSPZEQCVFEQ-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-ethoxybenzene (CAS 136265-19-5) is a high-value aromatic building block for chemical synthesis and advanced materials research. This compound, with the molecular formula C 8 H 8 Br 2 O and a molecular weight of 279.96 g/mol, features two bromine atoms and an ethoxy group in a meta-substitution pattern on a benzene ring, making it a versatile precursor for constructing complex molecular architectures . Its primary research application is as a key intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of functionalized aromatic systems. For instance, its structural analog, 1,3-dibromo-5-methoxybenzene, has been utilized in Suzuki-Miyaura coupling reactions to synthesize sophisticated intermediates for macrocyclic aromatic amide receptors in supramolecular chemistry . The strategic halogen placement allows for selective functionalization, enabling researchers to develop new organic electronic materials, ligands, and supramolecular hosts. The ethoxy group can act as an electron-donating unit, influencing the electronic properties of resulting polymers or small molecules, a feature exploited in tuning the properties of electrochromic and conductive materials . This reagent is provided For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8Br2O B595895 1,3-Dibromo-5-ethoxybenzene CAS No. 136265-19-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromo-5-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDQSPZEQCVFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10706041
Record name 1,3-Dibromo-5-ethoxybenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136265-19-5
Record name 1,3-Dibromo-5-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10706041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,3-Dibromo-5-ethoxybenzene chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1,3-Dibromo-5-ethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis. Its molecular architecture, featuring two bromine atoms meta-disposed to an activating ethoxy group, provides a unique platform for constructing complex molecular scaffolds. The differential reactivity of the carbon-bromine bonds allows for selective and sequential functionalization through various cross-coupling reactions. This guide offers a comprehensive overview of the chemical identity, physicochemical properties, reactivity, synthetic applications, and safety considerations of this compound, positioning it as a valuable intermediate for drug discovery, agrochemical synthesis, and materials science.

Introduction

In the landscape of modern medicinal and materials chemistry, the rational design of complex molecules hinges on the availability of well-defined, functionalizable starting materials. Aryl dihalides are a cornerstone of this synthetic strategy, offering two reactive handles for building molecular complexity. This compound (CAS No. 136265-19-5) emerges as a particularly useful intermediate.[1][2] The strategic placement of two bromine atoms on the benzene ring makes it an excellent substrate for a variety of cross-coupling reactions, which are fundamental to creating the intricate molecular frameworks often found in potent drug candidates.[3] This guide synthesizes the available technical data to provide a senior scientist's perspective on the utility and application of this compound.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational for its application in experimental work. This compound is characterized by an ethoxy-substituted benzene ring with bromine atoms at the 3 and 5 positions.

Caption: 2D Structure of this compound.

The key identifying and physical properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name This compound[1]
Synonyms 3,5-Dibromoethoxybenzene[1]
CAS Number 136265-19-5[1][2]
Molecular Formula C₈H₈Br₂O[1][2]
Molecular Weight 279.96 g/mol [1][2]
Canonical SMILES CCOC1=CC(=CC(=C1)Br)Br[1]
Appearance While not explicitly detailed, analogous compounds are typically solids at room temperature, appearing as white to pale yellow or brown crystals.[4]
Solubility Expected to be relatively insoluble in water but soluble in common organic solvents like ethanol and dichloromethane, similar to its methoxy analog.[4]

Spectroscopic Profile (Predicted)

While specific spectral data for this compound is not available in the provided search results, its structure allows for a confident prediction of its key spectroscopic features, crucial for reaction monitoring and product characterization.

  • ¹H NMR: The proton NMR spectrum is expected to be distinct. The ethoxy group should produce a triplet at approximately 1.4 ppm (for the -CH₃ group) and a quartet around 4.0 ppm (for the -OCH₂- group). The aromatic region would show two signals: a triplet for the proton at the C4 position (between the two bromine atoms) and a doublet for the two equivalent protons at the C2 and C6 positions.

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals. Two for the ethoxy group carbons, and four for the aromatic carbons, reflecting the molecule's symmetry. The carbon atoms bonded to bromine (C3, C5) will appear at a characteristic chemical shift, typically around 120-130 ppm.[5][6]

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes exist in a nearly 1:1 ratio), resulting in a distinctive M, M+2, and M+4 peak cluster.

Reactivity and Synthetic Utility

The synthetic value of this compound is rooted in the reactivity of its carbon-bromine bonds, making it an ideal substrate for modern cross-coupling reactions.

Role in Cross-Coupling Reactions

The two bromine atoms serve as excellent leaving groups in a variety of palladium-catalyzed cross-coupling reactions. This allows for the sequential and regioselective formation of new carbon-carbon or carbon-heteroatom bonds. This versatility is critical in drug discovery for constructing complex molecular architectures.[7]

  • Suzuki-Miyaura Coupling: Reaction with organoboron compounds to form biaryl structures.

  • Heck Coupling: Formation of carbon-carbon bonds with alkenes.

  • Sonogashira Coupling: Reaction with terminal alkynes to create aryl-alkyne frameworks.

The presence of the electron-donating ethoxy group activates the benzene ring, which can influence the kinetics of these coupling reactions. The meta-positioning of the bromine atoms allows for the creation of non-linear, angular molecular shapes, which can be advantageous for binding to biological targets.

Caption: Sequential functionalization workflow for this compound.

Causality of Experimental Choices

When designing a synthetic sequence, the choice of which bromine to react first (if they were non-equivalent) or the specific coupling partner is dictated by the desired final structure. For instance, in a multi-step synthesis, a chemist might first introduce a boronic ester via a Suzuki coupling, which can then be used in a subsequent coupling reaction. The ethoxy group is generally stable under most cross-coupling conditions, making it a reliable directing group and modulator of electronic properties without interfering with the primary reactions.

Proposed Synthetic Protocol

A common and logical route to synthesize this compound involves the electrophilic bromination of a suitable precursor. While bromine is an ortho-, para-directing substituent, it deactivates the ring.[8] A more effective strategy begins with a precursor where the directing effects lead to the desired 1,3,5-substitution pattern.

Protocol: Bromination of 3-Ethoxyaniline followed by Deamination

This protocol is a self-validating system as the directing effects of the substituents control the regioselectivity at each step.

  • Protection and Bromination:

    • Dissolve 3-ethoxyaniline in a suitable solvent like acetic acid. The amino group is a powerful ortho-, para-director and strongly activating.

    • Add a brominating agent (e.g., N-Bromosuccinimide or Br₂ in acetic acid) dropwise at a controlled temperature (e.g., 0-5 °C). The powerful directing effect of the amino group will lead to the dibrominated product, 2,6-dibromo-3-ethoxyaniline.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction with a reducing agent (e.g., sodium bisulfite solution) and extract the product.

  • Deamination via Sandmeyer-type Reaction:

    • Dissolve the purified 2,6-dibromo-3-ethoxyaniline in an acidic aqueous solution (e.g., H₂SO₄/H₂O).

    • Cool the mixture to 0-5 °C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

    • In a separate flask, prepare a solution of a reducing agent like hypophosphorous acid (H₃PO₂).[9]

    • Slowly add the cold diazonium salt solution to the hypophosphorous acid. The diazonium group will be replaced by a hydrogen atom.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Extract the final product, this compound, with an organic solvent, wash, dry, and purify by column chromatography or recrystallization.

Synthesis_Workflow A 3-Ethoxyaniline B Bromination (e.g., 2 eq. Br2) A->B C 2,6-Dibromo-3-ethoxyaniline B->C D Diazotization (NaNO2, H+) C->D E Diazonium Salt Intermediate D->E F Reduction / Deamination (H3PO2) E->F G This compound F->G

Caption: Proposed synthetic workflow to this compound.

Applications in Research and Drug Development

The utility of this compound extends across several areas of chemical research.

  • Pharmaceutical Intermediate: This compound is a valuable building block for creating libraries of complex molecules for high-throughput screening. The ethoxy group can improve pharmacokinetic properties by modulating lipophilicity and metabolic stability, similar to the effects of other alkoxy groups.[3]

  • Agrochemical Synthesis: It can be used to develop advanced pesticides and herbicides where the specific substitution pattern is critical for biological activity.[7]

  • Materials Science: Incorporation into specialty polymers or organic electronic materials can enhance properties like thermal stability and chemical resistance due to the presence of the halogen atoms.[7]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not detailed in the search results, data from analogous compounds like 1,3-dibromobenzene and 3,5-dibromoanisole provide a strong basis for safe handling protocols.[10][11]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat to prevent skin and eye contact.

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[10] Keep away from open flames, hot surfaces, and other sources of ignition.[10][12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][12] It is incompatible with strong oxidizing agents.[12]

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water.

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[10]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Always consult the specific SDS provided by the supplier before handling this chemical.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • CymitQuimica. (n.d.). CAS 74137-36-3: 1,3-Dibromo-5-methoxybenzene.
  • Appchem. (n.d.). This compound | 136265-19-5.
  • Fisher Scientific. (2023, September 22). SAFETY DATA SHEET - 1,3-Dibromobenzene.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 1,3-Dibromo-5-(trifluoromethoxy)benzene in Modern Drug Discovery.
  • Sigma-Aldrich. (2014, June 29). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 1,3-Dibromobenzene.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - DIBROMOBENZENE.
  • Royal Society of Chemistry. (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex.
  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • ResearchGate. (n.d.). (a) General molecular structure of 1,3‐dibromo‐5‐alkoxybenzene....
  • Royal Society of Chemistry. (n.d.). Supporting information.
  • ChemicalBook. (n.d.). This compound | 136265-19-5.
  • BenchChem. (2025). Application Notes and Protocols for Large-Scale Synthesis of 1,3-Dibromo-5-nitrobenzene Derivatives.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Advanced Synthesis: The Role of 1,3-Dibromo-5-fluorobenzene.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 1,3-Dibromo-5-iodobenzene: Key Properties and Chemical Reactivity.
  • ChemicalBook. (n.d.). 1,3-DIBROMO-5-IODOBENZENE synthesis.
  • BenchChem. (2025). Reactivity Face-Off: 1,3-Dibromo-5-nitrobenzene vs. 1,3-dichloro-5-nitrobenzene in Nucleophilic Aromatic Substitution.
  • ChemicalBook. (n.d.). 1,3-Dibromobenzene(108-36-1) 1H NMR spectrum.
  • Ish Math Test Prep Double. (2024, September 3). Enjoyable synthesis of 1,3 -Dibromobenzene. YouTube.
  • ECHEMI. (2019, July 15). 1,3-Dibromo-5-methoxybenzene SDS, 74137-36-3 Safety Data Sheets.

Sources

A Technical Guide to the Spectroscopic Characterization of 1,3-Dibromo-5-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1,3-Dibromo-5-ethoxybenzene, a key intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the structural elucidation and quality control of this compound.

Introduction

This compound (C₈H₈Br₂O) is a disubstituted aromatic ether.[1][2] Its molecular structure, characterized by a benzene ring bearing two bromine atoms in a meta-arrangement and an ethoxy group, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its identity, assessing its purity, and predicting its reactivity in downstream applications. This guide will delve into the theoretical underpinnings and practical interpretation of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound.

Molecular Structure and Properties

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₈H₈Br₂O[1][2]

  • Molecular Weight: 279.96 g/mol [1]

  • CAS Number: 136265-19-5[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to be relatively simple and highly informative. The symmetry of the molecule dictates the number and splitting patterns of the signals.

Expected ¹H NMR Data:

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 7.2 - 7.4Triplet (t)1HH-4
~ 6.9 - 7.1Doublet (d)2HH-2, H-6
~ 4.0 - 4.2Quartet (q)2H-OCH₂CH₃
~ 1.3 - 1.5Triplet (t)3H-OCH₂CH₃

Interpretation:

  • Aromatic Region: The aromatic region is expected to show two distinct signals. The proton at the C4 position (H-4) is flanked by two magnetically equivalent protons at C2 and C6, resulting in a triplet. The protons at the C2 and C6 positions are chemically and magnetically equivalent and are coupled to the single proton at C4, thus appearing as a doublet. The electron-withdrawing nature of the two bromine atoms and the electron-donating ethoxy group influences the precise chemical shifts of these aromatic protons.

  • Aliphatic Region: The ethoxy group gives rise to a classic ethyl pattern: a quartet for the methylene (-OCH₂-) protons, resulting from coupling with the adjacent methyl protons, and a triplet for the methyl (-CH₃) protons, due to coupling with the methylene protons. The downfield shift of the methylene protons is a direct consequence of the deshielding effect of the adjacent oxygen atom.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Expected ¹³C NMR Data:

Chemical Shift (δ) (ppm)Assignment
~ 160C-5 (C-O)
~ 132C-2, C-6
~ 124C-4
~ 115C-1, C-3 (C-Br)
~ 64-OCH₂CH₃
~ 15-OCH₂CH₃

Interpretation:

Due to the molecule's symmetry, we expect to see six distinct carbon signals:

  • Four signals for the aromatic carbons: C1/C3 (equivalent carbons attached to bromine), C2/C6 (equivalent carbons ortho to the ethoxy group), C4 (carbon para to the ethoxy group), and C5 (carbon attached to the ethoxy group).

  • Two signals for the ethoxy group carbons (-OCH₂- and -CH₃).

The chemical shifts are influenced by the substituents. The carbon attached to the oxygen (C5) will be the most downfield in the aromatic region, while the carbons attached to the electronegative bromine atoms (C1 and C3) will also be significantly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the aromatic ring and the ether linkage.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
2980 - 2850MediumAliphatic C-H stretch
1600 - 1580StrongC=C aromatic ring stretch
1475 - 1450StrongC=C aromatic ring stretch
1250 - 1200StrongAsymmetric C-O-C stretch (aryl alkyl ether)
1050 - 1000StrongSymmetric C-O-C stretch
880 - 800StrongC-H out-of-plane bending (isolated H)
~ 700StrongC-Br stretch

Interpretation:

The presence of sharp peaks in the 1600-1450 cm⁻¹ region is characteristic of an aromatic ring. The strong absorptions corresponding to the C-O-C stretching of the aryl alkyl ether are key identifiers. The C-H out-of-plane bending pattern can provide further confirmation of the substitution pattern on the benzene ring. The C-Br stretch is expected to appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Mass Spectrometric Data:

  • Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). For a molecule with two bromine atoms, we anticipate a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 1:2:1. The monoisotopic mass of this compound is 277.894 g/mol .[1]

  • Major Fragmentation Pathways:

    • Loss of an ethyl radical (•CH₂CH₃) to give a fragment at m/z [M-29].

    • Loss of an ethoxy radical (•OCH₂CH₃) to give a fragment at m/z [M-45].

    • Loss of a bromine atom (•Br) to give a fragment at m/z [M-79] or [M-81].

    • Subsequent fragmentation of the aromatic ring.

The presence of the characteristic isotopic pattern for two bromine atoms in the molecular ion and in bromine-containing fragments is a definitive feature in the mass spectrum of this compound.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon proper sample preparation and instrument parameter selection.

NMR Spectroscopy Protocol

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Cap the NMR tube and gently invert to ensure a homogenous solution.

Instrumentation and Data Acquisition:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled.

    • Number of scans: 1024 or more for adequate signal-to-noise.

    • Relaxation delay: 2-5 seconds.

IR Spectroscopy Protocol

Sample Preparation (KBr Pellet):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Procedure: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and acquire the sample spectrum.

Mass Spectrometry Protocol

Sample Introduction (GC-MS):

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph.

Instrumentation and Data Acquisition:

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-350.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample 1,3-Dibromo- 5-ethoxybenzene NMR_Prep Dissolve in Deuterated Solvent + TMS Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Acq ¹H & ¹³C NMR Spectroscopy NMR_Prep->NMR_Acq IR_Acq FTIR Spectroscopy IR_Prep->IR_Acq MS_Acq GC-MS Analysis MS_Prep->MS_Acq NMR_Analysis Chemical Shifts Splitting Patterns Integration NMR_Acq->NMR_Analysis IR_Analysis Functional Group Identification IR_Acq->IR_Analysis MS_Analysis Molecular Ion Fragmentation Pattern MS_Acq->MS_Analysis Structure_Elucidation Structural Confirmation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and unequivocal method for the structural characterization of this compound. This guide has detailed the expected spectroscopic data and provided the foundational knowledge for its interpretation. For any researcher working with this compound, a thorough understanding of its spectroscopic profile is not just a matter of analytical due diligence but a critical component of ensuring the integrity and success of their scientific endeavors.

References

  • PubChem. This compound.
  • Appchem. This compound. [Link]

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1H NMR spectrum of 1,3-Dibromo-5-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1,3-Dibromo-5-ethoxybenzene

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. Designed for researchers and professionals in chemical sciences, this document elucidates the theoretical principles governing the spectrum, predicts the chemical shifts, multiplicities, and coupling constants, and presents a validated experimental protocol for its acquisition. By integrating foundational NMR theory with practical application, this guide serves as an authoritative resource for the structural characterization of this and similar substituted aromatic compounds.

Introduction: The Role of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry for determining molecular structure.[1] The ¹H NMR spectrum, in particular, provides a detailed map of the hydrogen atom environments within a molecule, revealing crucial information about connectivity and stereochemistry. This compound (C₈H₈Br₂O) is a tri-substituted benzene derivative whose structure presents a distinct and informative NMR spectrum. The interplay of its substituents—two electron-withdrawing bromine atoms and one electron-donating ethoxy group—creates a unique electronic environment that is clearly resolved by ¹H NMR. This guide will deconstruct the spectrum of this molecule, providing the scientific rationale behind the expected spectral features.

Molecular Structure and Proton Equivalence

A foundational step in predicting a ¹H NMR spectrum is the analysis of molecular symmetry to identify chemically equivalent and non-equivalent protons. Each set of chemically equivalent protons will produce a single, distinct signal in the spectrum.

This compound possesses a C₂ axis of symmetry that bisects the C4-C5 bond and the ethoxy group. This symmetry renders certain protons equivalent:

  • Aromatic Protons: The protons at positions 2 and 6 (Hₐ) are chemically equivalent. The proton at position 4 (Hₑ) is unique.

  • Ethoxy Group Protons: The two protons of the methylene group (-O-CH₂) are equivalent (Hբ). The three protons of the terminal methyl group (-CH₃) are also equivalent (Hₙ).

Therefore, we anticipate a total of four distinct signals in the ¹H NMR spectrum of this compound.

Caption: Molecular structure with non-equivalent proton environments labeled.

Detailed Spectral Prediction and Analysis

The precise appearance of each of the four signals is governed by its chemical shift (δ), integration, and multiplicity (splitting pattern).

Chemical Shift (δ)

The chemical shift indicates the electronic environment of a proton. Electron-donating groups (EDGs) shield nearby protons, shifting their signals upfield (lower ppm), while electron-withdrawing groups (EWGs) deshield them, causing a downfield shift (higher ppm).[2]

  • Aromatic Protons (Hₐ and Hₑ): These typically resonate in the 6.5-8.0 ppm region.[3]

    • The ethoxy group (-OCH₂CH₃) is a strong EDG through resonance, which increases electron density primarily at the ortho and para positions.[4]

    • The bromine atoms are EWGs via induction but are weakly donating through resonance. Their net effect is deactivating and deshielding.

    • Hₐ (C2, C6): These protons are ortho to the powerfully shielding ethoxy group and meta to one bromine atom. The strong shielding effect of the ethoxy group is expected to dominate, shifting this signal significantly upfield within the aromatic region.

    • Hₑ (C4): This proton is para to the ethoxy group (also shielded) but is flanked by two deshielding bromine atoms at the ortho positions. The cumulative deshielding from the two bromines will counteract the shielding from the ethoxy group, likely placing this signal downfield relative to Hₐ.

  • Ethoxy Protons (Hբ and Hₙ):

    • Hբ (-O-CH₂-): These methylene protons are directly attached to an electronegative oxygen atom, which strongly deshields them. Their signal is expected in the 3.5-4.5 ppm range.[5]

    • Hₙ (-CH₃): These methyl protons are further from the oxygen atom and are therefore more shielded. Their signal is anticipated in the typical alkyl region, around 1.2-1.6 ppm.[5]

Integration

The area under each NMR signal is directly proportional to the number of protons generating that signal.[6]

  • Signal from Hₐ: Corresponds to 2 protons.

  • Signal from Hₑ: Corresponds to 1 proton.

  • Signal from Hբ: Corresponds to 2 protons.

  • Signal from Hₙ: Corresponds to 3 protons.

The relative integration ratio for the signals (in order of Hₙ:Hբ:Hₐ:Hₑ) will be 3:2:2:1 .

Multiplicity and Coupling Constants (J)

Signal multiplicity is a result of spin-spin coupling between non-equivalent neighboring protons. The pattern is described by the 'n+1' rule, where 'n' is the number of equivalent neighboring protons. The distance between the split peaks is the coupling constant (J), measured in Hertz (Hz).

  • Aromatic Coupling:

    • Coupling between aromatic protons depends on their relative positions. Ortho coupling (³J) is typically 7-10 Hz, meta coupling (⁴J) is 2-3 Hz, and para coupling (⁵J) is often close to 0 Hz.[7][8]

    • Hₑ Signal: The Hₑ proton (at C4) is coupled to the two equivalent Hₐ protons (at C2 and C6). This is a meta relationship. Therefore, this signal will be split into a triplet (n=2, so 2+1=3) with a small coupling constant, J ≈ 2-3 Hz.

    • Hₐ Signal: The Hₐ protons (at C2 and C6) are coupled to the single Hₑ proton (at C4). This is also a meta relationship. Therefore, this signal will be split into a doublet (n=1, so 1+1=2) with the same J value of ≈ 2-3 Hz.

  • Aliphatic Coupling:

    • Hբ Signal (-O-CH₂-): These protons are adjacent to the three equivalent Hₙ protons of the methyl group. They will be split into a quartet (n=3, so 3+1=4). The typical ³J coupling through a C-C single bond is around 7 Hz.

    • Hₙ Signal (-CH₃): These protons are adjacent to the two equivalent Hբ protons of the methylene group. They will be split into a triplet (n=2, so 2+1=3) with the same J value of ≈ 7 Hz.

Summary of Predicted Spectrum
Proton LabelIntegrationPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
Hₙ (-CH₃)3H~1.4Triplet (t)~7
Hբ (-O-CH₂-)2H~4.0Quartet (q)~7
Hₐ (C2-H, C6-H)2H~6.8 - 7.0Doublet (d)~2-3 (meta)
Hₑ (C4-H)1H~7.1 - 7.3Triplet (t)~2-3 (meta)

Experimental Protocol for ¹H NMR Acquisition

This protocol outlines the standard procedure for obtaining a high-resolution ¹H NMR spectrum of this compound.

Rationale: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.[6] Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Transfer the solid into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine, ensuring the correct depth is set using a depth gauge.

    • Place the sample into the NMR spectrometer's magnet.

    • Initiate sample spinning (typically 20 Hz) to average out magnetic field inhomogeneities.

  • Spectrometer Calibration and Tuning:

    • Locking: The spectrometer's lock system will engage on the deuterium signal from the CDCl₃ solvent to maintain a stable magnetic field.

    • Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure maximum signal sensitivity and correct pulse shapes.

    • Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample volume. This is a critical step to achieve sharp, symmetrical peaks and high resolution.

  • Data Acquisition:

    • Load a standard 1D proton experiment.

    • Set the following acquisition parameters:

      • Spectral Width: ~16 ppm (centered around 6-7 ppm).

      • Number of Scans (NS): 8 or 16 scans. This is usually sufficient for a sample of this concentration.

      • Relaxation Delay (D1): 1-2 seconds.

      • Acquisition Time (AT): 2-4 seconds.

      • Pulse Angle: 30-45 degrees (a smaller flip angle allows for a shorter relaxation delay).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

    • Phase the resulting spectrum to ensure all peaks are in positive absorption mode with a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals and measure the coupling constants.

Caption: Standard workflow for ¹H NMR spectral acquisition and processing.

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how molecular structure dictates spectral features. The analysis predicts four distinct signals: a triplet and a quartet for the ethoxy group, and a doublet and a triplet in the aromatic region. The characteristic multiplicities and integration ratios provide unambiguous confirmation of the substitution pattern. This guide provides the theoretical framework and a practical, field-proven protocol for scientists to confidently acquire and interpret the ¹H NMR spectrum of this molecule, reinforcing the power of NMR spectroscopy in chemical research and development.

References

  • Predicting a 1H-NMR Spectrum From The Structure. (2020). Chemistry LibreTexts. [Link]
  • ¹H–¹H Coupling in Proton NMR. (n.d.). ACD/Labs. [Link]
  • Pople, J. A., Bernstein, H. J., & Schneider, W. G. (1959). High-resolution Nuclear Magnetic Resonance. McGraw-Hill.
  • Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. (n.d.). Millersville University. [Link]
  • NMR Spectroscopy of Benzene Deriv
  • Determining the coupling on a substituted benzene ring. (2017). Chemistry Stack Exchange. [Link]
  • The ¹H-NMR experiment. (2022). Chemistry LibreTexts. [Link]
  • NMR Spectroscopy of Benzene Deriv
  • How to Analyze Chemical Shift in the Aromatic Region (¹H NMR). (2021). YouTube. [Link]
  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts.
  • This compound. (n.d.). PubChem. [Link]
  • ¹H NMR Chemical Shift. (n.d.).
  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge. [Link]
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  • Chemical Shifts in ¹H NMR Spectroscopy. (2025). Chemistry LibreTexts. [Link]

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An In-depth Technical Guide to the ¹³C NMR Analysis of 1,3-Dibromo-5-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 1,3-Dibromo-5-ethoxybenzene. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal relationships behind spectral features and experimental design. We will delve into the theoretical prediction of the spectrum based on molecular structure, detail a robust experimental protocol, and provide a systematic approach to spectral interpretation, thereby offering a self-validating framework for the structural elucidation of this compound.

Foundational Principles: Structure, Symmetry, and Substituent Effects

The predictive power of ¹³C NMR spectroscopy is rooted in the fundamental principle that the chemical environment of a carbon nucleus dictates its resonance frequency. For this compound, a thorough analysis begins with its molecular structure and inherent symmetry.

The molecule possesses a plane of symmetry that bisects the ethoxy group and the C2-C5 axis of the benzene ring. This symmetry renders specific pairs of carbon atoms chemically equivalent, meaning they will produce a single, combined signal in the NMR spectrum.[1][2][3] Consequently, instead of the eight signals expected for eight distinct carbons, we anticipate a total of six unique signals:

  • Four signals from the aromatic ring.

  • Two signals from the ethoxy side chain.

The precise chemical shift (δ) of each unique carbon is determined by the electronic effects of the substituents: two bromine atoms and one ethoxy group.

  • Substituent Effects on Aromatic Carbons : The chemical shifts of substituted benzene carbons are influenced by a combination of induction and resonance. Electron-withdrawing groups like bromine decrease electron density, generally causing a downfield shift (deshielding) of nearby carbons.[4][5] Conversely, electron-donating groups such as the ethoxy group increase electron density, particularly at the ortho and para positions, leading to an upfield shift (shielding).[4][6][7] The carbon directly attached to a substituent (ipso-carbon) experiences a significant and distinct shift.

The interplay of these effects allows for a theoretical prediction of the chemical shifts, which is a critical first step in spectral assignment.

G cluster_structure Molecular Structure & Symmetry cluster_prediction Spectral Prediction Structure This compound Symmetry Plane of Symmetry through C2-C5 axis Structure->Symmetry leads to Equivalence Chemical Equivalence: C1 ≡ C3 C4 ≡ C6 Symmetry->Equivalence NumSignals Prediction: 6 Unique ¹³C Signals (4 Aromatic, 2 Aliphatic) Equivalence->NumSignals

Figure 1: Logical workflow from molecular symmetry to the predicted number of ¹³C NMR signals.

Theoretical Spectrum and DEPT Analysis

By applying established substituent chemical shift (SCS) values and considering the principles outlined above, we can predict the approximate chemical shifts for each unique carbon in this compound. Aromatic carbons typically resonate in the 110-160 ppm range, while aliphatic carbons appear further upfield.[8][9][10]

To further refine our assignments, we employ Distortionless Enhancement by Polarization Transfer (DEPT) NMR experiments. DEPT spectroscopy differentiates carbons based on the number of attached hydrogen atoms (CH, CH₂, CH₃), while quaternary carbons (C) do not produce a signal.[11][12][13][14]

  • DEPT-90 : This experiment exclusively shows signals for methine (CH) carbons.

  • DEPT-135 : This experiment shows positive signals for methine (CH) and methyl (CH₃) carbons, and negative (inverted) signals for methylene (CH₂) carbons.

The combination of the standard broadband-decoupled ¹³C spectrum and the DEPT experiments provides unambiguous identification of each carbon type.

Table 1: Predicted ¹³C NMR and DEPT Data for this compound

Carbon Atom(s)Carbon TypePredicted δ (ppm)Rationale for Shift PredictionDEPT-90DEPT-135
C5 C (Quaternary)159-161Ipso-carbon attached to electronegative oxygen; strongly deshielded.AbsentAbsent
C2 CH (Methine)128-132Ortho to two bromine atoms and the ethoxy group; complex interplay of effects.PositivePositive
C4, C6 CH (Methine)118-122Ortho to the electron-donating ethoxy group (shielding) and one bromine atom.PositivePositive
C1, C3 C (Quaternary)112-115Ipso-carbon attached to bromine.AbsentAbsent
-OCH₂- CH₂ (Methylene)63-65Aliphatic carbon attached to electronegative oxygen; deshielded.AbsentNegative
-CH₃ CH₃ (Methyl)14-16Standard terminal aliphatic methyl group; most shielded.AbsentPositive

Experimental Protocol for Data Acquisition

Achieving high-quality, reproducible ¹³C NMR data necessitates a meticulous experimental approach. The following protocol outlines a self-validating system for the analysis of this compound.

3.1. Sample Preparation

  • Mass Measurement : Accurately weigh approximately 20-30 mg of this compound.

  • Solvent Selection : Select a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common and suitable choice. The deuterium provides a lock signal for the spectrometer's magnetic field.

  • Dissolution : Transfer the sample into a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of CDCl₃.

  • Reference Standard : CDCl₃ contains a residual CHCl₃ peak that appears at ~77.16 ppm, which can be used for spectral calibration. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Homogenization : Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved, ensuring a homogenous solution.

3.2. Spectrometer Setup and Data Acquisition

  • Instrumentation : Utilize a modern NMR spectrometer with a field strength of at least 400 MHz for ¹H (corresponding to 100 MHz for ¹³C).

  • Tuning and Locking : Insert the sample into the spectrometer. Tune the probe to the ¹³C frequency and lock the field onto the deuterium signal of the solvent.

  • Shimming : Perform automated or manual shimming of the magnetic field to maximize homogeneity and improve signal resolution.

  • Acquisition Parameters (Broadband Decoupled ¹³C) :

    • Pulse Program : A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

    • Spectral Width : Set to cover the entire expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • Acquisition Time (AQ) : Typically ~1-2 seconds.

    • Relaxation Delay (D1) : Set to 2-5 seconds to allow for full relaxation of nuclei, especially quaternary carbons.

    • Number of Scans (NS) : Due to the low natural abundance (1.1%) of the ¹³C isotope, a significant number of scans (e.g., 128 to 1024) is required to achieve an adequate signal-to-noise ratio.

  • DEPT Experiments :

    • Run standard DEPT-90 and DEPT-135 pulse programs. These experiments are typically faster than the standard ¹³C acquisition as they rely on polarization transfer from protons.[14]

G A 1. Sample Preparation (25mg in 0.6mL CDCl₃) B 2. Spectrometer Setup (Lock, Tune, Shim) A->B C 3. Acquire Broadband Decoupled ¹³C Spectrum B->C D 4. Acquire DEPT-90 Spectrum B->D E 5. Acquire DEPT-135 Spectrum B->E F 6. Data Processing (FT, Phase, Baseline Correction) C->F D->F E->F G 7. Spectral Analysis & Assignment F->G

Figure 2: Standard experimental workflow for ¹³C NMR and DEPT analysis.

Data Processing and Spectral Interpretation

Following data acquisition, the raw Free Induction Decay (FID) signals are processed to generate the final frequency-domain spectra.

  • Fourier Transformation (FT) : The FID is converted into a spectrum of frequency vs. intensity.

  • Phasing : The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode (positive and symmetrical).

  • Baseline Correction : The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Calibration : The chemical shift axis is calibrated using the known solvent peak (CDCl₃ at 77.16 ppm) or TMS (0.00 ppm).

Systematic Assignment Strategy:

A logical, step-wise approach ensures accurate assignment of each signal to its corresponding carbon atom.

  • Identify Quaternary Carbons : Compare the broadband ¹³C spectrum with the DEPT-135 spectrum. The signals present in the former but absent in the latter correspond to the quaternary carbons: C1, C3, and C5 .

    • The most downfield of these (~160 ppm) is assigned to C5 , due to its direct attachment to the highly electronegative oxygen atom.

    • The remaining quaternary signal at a much higher field (~113 ppm) is assigned to the bromine-substituted carbons, C1 and C3 .

  • Identify Methylene Carbons : Examine the DEPT-135 spectrum for any negative peaks. The single negative signal at ~64 ppm is unequivocally assigned to the -OCH₂- carbon.

  • Identify Methine Carbons : The DEPT-90 spectrum will show only the CH signals. These two positive peaks correspond to C2 and the equivalent C4/C6 pair.

    • Consulting the DEPT-135 spectrum, these same two signals will appear as positive peaks.

    • Based on substituent effects, the signal further downfield (~130 ppm) is assigned to C2 , which is flanked by three electronegative substituents. The more upfield signal (~120 ppm) is assigned to C4 and C6 , which are shielded by the ortho ethoxy group.

  • Identify Methyl Carbons : The remaining positive signal in the DEPT-135 spectrum, which is absent in the DEPT-90, is the methyl carbon. The signal at the highest field (~15 ppm) is assigned to the -CH₃ group.

This self-validating process, which cross-references data from three distinct spectra, provides a high degree of confidence in the final structural assignment.

Conclusion

The ¹³C NMR analysis of this compound is a powerful demonstration of how modern spectroscopic techniques, when applied with a strong theoretical and methodological framework, can provide definitive structural information. By integrating an understanding of molecular symmetry, substituent effects, and specialized pulse sequences like DEPT, researchers can move from a complex molecule to a fully assigned spectrum with confidence. The protocols and analytical logic presented in this guide serve as a robust template for the structural elucidation of similarly substituted aromatic compounds, ensuring both accuracy and scientific integrity in research and development settings.

References

  • Title: ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects Source: Taylor & Francis Online URL:[Link]
  • Title: The halogen effect on the ¹³C NMR chemical shift in substituted benzenes Source: Physical Chemistry Chemical Physics (RSC Publishing) URL:[Link]
  • Title: ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects Source: ResearchG
  • Title: Spectroscopy of Aromatic Compounds Source: Chemistry LibreTexts URL:[Link]
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  • Title: A guide to ¹³C NMR chemical shift values Source: Compound Interest URL:[Link]
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  • Title: ¹³C NMR Spectroscopy Source: University of Calgary URL:[Link]
  • Title: Summary of C13-NMR Interpretation Source: University of Wisconsin-Madison URL:[Link]
  • Title: DEPT: A tool for ¹³C peak assignments Source: Nanalysis URL:[Link]
  • Title: How to Interpret the Number of Signals in a ¹³C NMR for Organic Chemistry Source: YouTube URL:[Link]
  • Title: ¹³C-NMR Source: University of Puget Sound URL:[Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1,3-Dibromo-5-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of 1,3-Dibromo-5-ethoxybenzene (C₈H₈Br₂O). Designed for researchers, scientists, and professionals in drug development and chemical analysis, this document moves beyond simple spectral interpretation to elucidate the underlying fragmentation mechanisms. We will explore the characteristic isotopic signatures, primary cleavage reactions, and rearrangement processes that define the mass spectrum of this compound. By grounding our analysis in the foundational principles of mass spectrometry and established fragmentation rules, this guide serves as an authoritative reference for the structural confirmation and identification of this compound and related substituted aromatic ethers.

Introduction: The Analytical Imperative

This compound is a substituted aromatic compound that represents a class of molecules frequently encountered as intermediates in organic synthesis, particularly within pharmaceutical and materials science research. The precise substitution pattern on the benzene ring is critical to its chemical properties and the ultimate function of any derivative products. Therefore, unambiguous structural confirmation is not merely a procedural step but a cornerstone of scientific integrity.

Mass spectrometry, specifically coupled with gas chromatography (GC-MS), stands as a definitive technique for this purpose. Electron ionization (EI) provides reproducible fragmentation patterns that act as a chemical "fingerprint." Understanding these patterns is essential for confirming the identity of a synthesized compound, identifying impurities, and elucidating the structure of unknown analytes. This guide explains the causal relationships between the structure of this compound and its mass spectrum, providing a robust framework for data interpretation.

Foundational Principles of Electron Ionization (EI) Fragmentation

In EI-MS, the analyte molecule is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•)[1]. The energy imparted during ionization is often sufficient to induce bond cleavages, leading to the formation of various fragment ions[2]. The fragmentation cascade is not random; it is governed by the relative stability of the resulting charged fragments and neutral losses[2]. Key principles include:

  • Isotopic Abundance: The natural abundance of isotopes (e.g., ¹³C, ⁷⁹Br, ⁸¹Br) results in characteristic patterns for the molecular ion and any fragment containing these elements[3].

  • Alpha (α)-Cleavage: This is the cleavage of a bond adjacent to a heteroatom (like oxygen) or functional group. The charge is typically retained by the fragment containing the heteroatom, which can stabilize the positive charge through resonance[1][4].

  • Rearrangements: Molecules can undergo intramolecular rearrangements to expel a stable neutral molecule (e.g., ethene, water, CO), often proceeding through a cyclic transition state. This is a common pathway for aromatic ethers[5][6].

Predicted Fragmentation Analysis of this compound

The fragmentation of this compound is dictated by the interplay between the stable aromatic ring, the activating ethoxy group, and the two heavy bromine atoms.

The Molecular Ion (M⁺•): A Distinctive Dibromo Isotopic Signature

The presence of two bromine atoms creates a highly characteristic isotopic cluster for the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% and ~49.5%, respectively)[3][7]. For a molecule containing two bromine atoms, the relative intensities of the M⁺•, (M+2)⁺•, and (M+4)⁺• peaks will be in an approximate ratio of 1:2:1[3][8]. This pattern is a definitive indicator for the presence of two bromine atoms in the ion.

Property Value Source
Molecular FormulaC₈H₈Br₂O[9]
Monoisotopic Mass277.894 Da[9]
Isotopic Ion Calculated m/z Expected Relative Abundance
[C₈H₈⁷⁹Br₂O]⁺•277.89~25% (Reference for 1:2:1)
[C₈H₈⁷⁹Br⁸¹BrO]⁺•279.89~50%
[C₈H₈⁸¹Br₂O]⁺•281.89~25%

Table 1: Molecular Ion Properties and Isotopic Distribution for this compound.

Primary Fragmentation Pathways & Mechanisms

Upon ionization, the molecular ion undergoes several predictable fragmentation reactions. The primary pathways are driven by the ether linkage, which represents the most labile part of the molecule.

  • Pathway A: Loss of an Ethyl Radical via α-Cleavage

    The bond between the ether oxygen and the ethyl group is susceptible to cleavage. A more favorable fragmentation, however, is the cleavage of the C-C bond within the ethyl group (β-cleavage relative to the aromatic ring), which is an α-cleavage relative to the oxygen atom. This results in the loss of a stable ethyl radical (•CH₂CH₃, 29 Da) and the formation of a resonance-stabilized dibromophenoxonium ion. This is a very common pathway for ethers[6].

    [M]⁺• → [M - 29]⁺ + •C₂H₅ Resulting Ion Cluster (m/z): 249, 251, 253 (Ratio ~1:2:1)

  • Pathway B: Loss of Ethene via Hydrogen Rearrangement

    Aromatic ethyl ethers are well-known to undergo a rearrangement reaction involving the transfer of a hydrogen atom from the ethyl group to the aromatic ring or oxygen, followed by the elimination of a neutral ethene molecule (C₂H₄, 28 Da)[5][6]. This results in the formation of the radical cation of 1,3-dibromophenol.

    [M]⁺• → [M - 28]⁺• + C₂H₄ Resulting Ion Cluster (m/z): 250, 252, 254 (Ratio ~1:2:1)

  • Pathway C: Loss of a Bromine Radical

    Cleavage of a C-Br bond can occur, leading to the loss of a bromine radical (•Br, 79 or 81 Da). This fragmentation pathway is common for bromo-aromatic compounds[7][10]. The resulting cation would still contain one bromine atom, and its isotopic signature would exhibit a 1:1 pattern for its M' and M'+2 peaks.

    [M]⁺• → [M - 79/81]⁺ + •Br Resulting Ion Cluster (m/z): 199, 201 (Ratio ~1:1)

Visualizing the Fragmentation Cascade

The relationships between the molecular ion and its primary fragments can be visualized as a fragmentation cascade.

Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary Secondary Fragment M Molecular Ion (M⁺•) m/z 278, 280, 282 (C₈H₈Br₂O)⁺• F1 [M - C₂H₅]⁺ m/z 249, 251, 253 M->F1 - •C₂H₅ (α-Cleavage) F2 [M - C₂H₄]⁺• m/z 250, 252, 254 M->F2 - C₂H₄ (Rearrangement) F3 [M - Br]⁺ m/z 199, 201 M->F3 - •Br F2_1 [M - C₂H₄ - CO]⁺• m/z 222, 224, 226 F2->F2_1 - CO

Fragmentation cascade of this compound.

Experimental Protocol: GC-MS Analysis

To acquire a high-quality mass spectrum of this compound, a standardized GC-MS protocol is essential. This protocol is designed as a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation
  • Solubilization: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

  • Dilution: Perform a serial dilution of the stock solution to a final concentration of approximately 1-10 µg/mL for analysis. The optimal concentration should prevent detector saturation while providing excellent signal-to-noise.

  • Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm PTFE syringe filter into a clean 2 mL autosampler vial.

GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard single quadrupole GC-MS system and can be adapted for other configurations.

Parameter Setting Causality/Justification
Gas Chromatograph
Injection Volume1 µLStandard volume for trace analysis.
Inlet Temperature250 °CEnsures rapid and complete volatilization of the analyte.
Injection ModeSplitless (or 10:1 split)Splitless mode maximizes sensitivity for low concentrations.
Carrier GasHelium, constant flow at 1.0 mL/minProvides optimal separation efficiency and is inert.
GC ColumnDB-5ms or HP-5ms (30m x 0.25mm, 0.25µm)A low-polarity column suitable for separating a wide range of aromatic compounds[11].
Oven ProgramInitial 60°C (hold 1 min), ramp 15°C/min to 280°C (hold 5 min)A robust general-purpose program to ensure good peak shape and elution.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard mode for generating reproducible fragmentation libraries.
Electron Energy70 eVThe industry standard for EI, ensuring consistent fragmentation patterns[1].
Ion Source Temp.230 °CPrevents condensation of the analyte in the source.
Quadrupole Temp.150 °CEnsures mass stability.
Mass Scan Rangem/z 40 - 400Covers the molecular ion and all expected significant fragments.
Solvent Delay3 minutesPrevents the high-intensity solvent peak from damaging the detector.

Table 2: Recommended GC-MS Parameters for Analysis.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A 1. Solubilization (1 mg/mL Stock) B 2. Dilution (1-10 µg/mL) A->B C 3. Filtration (Optional) B->C D 4. GC Injection & Separation C->D E 5. EI Ionization & Fragmentation D->E F 6. Mass Analysis (Quadrupole) E->F G 7. Detection & Data Acquisition F->G

Standardized workflow for GC-MS analysis.

Conclusion: The Analytical Fingerprint

The mass spectrum of this compound is defined by a series of predictable and mechanistically sound fragmentation pathways. The definitive 1:2:1 isotopic cluster of the molecular ion (m/z 278, 280, 282) immediately confirms the presence of two bromine atoms. Key diagnostic fragments include the ion cluster at m/z 249/251/253 resulting from the loss of an ethyl radical, and the cluster at m/z 250/252/254 from the characteristic loss of ethene via rearrangement. By employing the systematic experimental protocol detailed herein, researchers can reliably generate and confidently interpret the mass spectrum of this compound, ensuring the integrity and validity of their scientific findings.

References

  • BenchChem. (2025). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.
  • Chemistry LibreTexts. (2023).
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  • El-Faramawy, N. et al. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.
  • Doc Brown's Chemistry. (2025). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]
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  • Whitman College. (n.d.). GCMS Section 6.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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An In-depth Technical Guide on the Solubility of 1,3-Dibromo-5-ethoxybenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the solubility characteristics of 1,3-Dibromo-5-ethoxybenzene, a crucial aryl halide intermediate in various synthetic applications, including drug discovery and materials science. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in different solvent environments.

Introduction: Understanding the Molecular Profile of this compound

This compound (CAS No. 136265-19-5) is an aromatic compound with the molecular formula C₈H₈Br₂O and a molecular weight of 279.96 g/mol .[1][2] Its structure, characterized by a benzene ring substituted with two bromine atoms and an ethoxy group, dictates its physicochemical properties, most notably its solubility. The presence of the halogen atoms and the ether linkage introduces a degree of polarity to the otherwise nonpolar benzene ring. Understanding this molecular architecture is fundamental to predicting its solubility in various organic solvents.

The core principle governing solubility is "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[3][4] The two bromine atoms are electron-withdrawing, while the ethoxy group is an electron-donating group. This electronic interplay, combined with the overall molecular size, influences the intermolecular forces at play, such as van der Waals forces and dipole-dipole interactions, which are critical determinants of solubility.

Predicted Solubility Profile of this compound

The ethoxy group in this compound, being slightly more polar than a methyl group, may confer a marginally higher affinity for moderately polar solvents compared to its methyl-substituted counterpart. However, the dominant nonpolar character of the large dibrominated benzene ring is expected to be the primary driver of its solubility behavior.

Below is a predicted solubility profile in a range of common organic solvents, categorized by their polarity. It is crucial to note that these are estimations, and experimental verification is paramount for precise applications.

Solvent Solvent Class Predicted Solubility Rationale
HexaneNon-polarHighThe non-polar nature of hexane aligns well with the largely hydrophobic character of this compound.
TolueneNon-polar (Aromatic)Very HighThe aromatic nature of toluene facilitates favorable π-π stacking interactions with the benzene ring of the solute.
Diethyl EtherSlightly PolarHighThe ether linkage in diethyl ether can interact favorably with the ethoxy group of the solute, while the ethyl groups are compatible with the non-polar regions.
DichloromethanePolar AproticHighDichloromethane's ability to engage in dipole-dipole interactions without being a hydrogen bond donor makes it a good solvent for moderately polar compounds.
AcetonePolar AproticModerate to HighAcetone is a strong polar aprotic solvent that should effectively solvate the polar functionalities of the molecule.
Ethyl AcetatePolar AproticModerateThe ester functionality provides polarity, but the overall molecule is less polar than acetone, leading to good but not exceptional solubility.
IsopropanolPolar ProticModerate to LowThe hydroxyl group can engage in hydrogen bonding, but the non-polar alkyl chain of the solvent will have some affinity for the solute.
EthanolPolar ProticLowSimilar to isopropanol, but the smaller alkyl chain makes it slightly more polar, potentially reducing its effectiveness for this solute.
MethanolPolar ProticVery LowAs a highly polar protic solvent, methanol is a poor match for the largely non-polar solute.
WaterPolar ProticInsolubleThe high polarity and extensive hydrogen bonding network of water make it an unsuitable solvent for the hydrophobic this compound.

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust gravimetric method for determining the solubility of this compound in various organic solvents at a controlled temperature.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • Drying oven

Experimental Workflow

The process for determining solubility involves creating a saturated solution, separating the undissolved solid, and quantifying the amount of dissolved solute.

G cluster_prep Solution Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification cluster_calculation Calculation prep1 Add excess this compound to a known volume of solvent in a vial. prep2 Seal the vial to prevent solvent evaporation. prep1->prep2 equil1 Place the vial in a thermostatically controlled shaker at the desired temperature. prep2->equil1 equil2 Agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. equil1->equil2 sep1 Centrifuge the vial to pellet the undissolved solid. equil2->sep1 sep2 Carefully transfer a known volume of the clear supernatant to a pre-weighed container. sep1->sep2 quant1 Evaporate the solvent in a drying oven at a temperature below the solvent's boiling point. sep2->quant1 quant2 Weigh the container with the dry solute to determine the mass of the dissolved compound. quant1->quant2 calc1 Calculate solubility in g/100 mL or mol/L. quant2->calc1

Caption: Experimental workflow for the gravimetric determination of solubility.

Step-by-Step Methodology
  • Preparation of Saturated Solution : Add an excess amount of this compound to a glass vial containing a precisely measured volume of the chosen solvent.[6] The excess solid ensures that the solution becomes saturated.

  • Equilibration : Seal the vials tightly and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for an extended period (typically 24-48 hours) with continuous agitation to ensure that the maximum amount of solute has dissolved.

  • Phase Separation : After equilibration, remove the vials and centrifuge them at a moderate speed to sediment the undissolved solid. This step is crucial for obtaining a clear supernatant free of particulate matter.

  • Sample Collection : Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette and transfer it to a pre-weighed, clean, and dry container.

  • Solvent Evaporation : Place the container with the supernatant in a drying oven at a temperature slightly above the boiling point of the solvent but well below the melting point of this compound to evaporate the solvent completely.

  • Mass Determination and Calculation : Once the solvent has fully evaporated and the container has cooled to room temperature in a desiccator, weigh it again. The difference between the final and initial mass of the container gives the mass of the dissolved this compound. The solubility can then be calculated and expressed in desired units (e.g., g/100 mL, mg/mL, or mol/L).

Factors Influencing Solubility

Several factors can influence the solubility of this compound, and understanding these is critical for its practical application.

  • Temperature : The solubility of solids in liquids generally increases with temperature.[7][8] This is because the dissolution process is often endothermic, meaning it consumes heat. For critical applications, it is advisable to determine the solubility at various temperatures to construct a solubility curve.

  • Solvent Polarity : As discussed, the polarity of the solvent is a primary determinant. A solvent's ability to form intermolecular interactions with the solute that are comparable to or stronger than the solute-solute and solvent-solvent interactions will lead to higher solubility.[3]

  • Purity of Solute and Solvent : Impurities in either the this compound or the solvent can affect the measured solubility. It is imperative to use high-purity materials for accurate determinations.

Logical Framework for Solvent Selection

The selection of an appropriate solvent is a critical step in many chemical processes, including reaction chemistry, purification, and formulation. The following diagram illustrates a logical approach to selecting a suitable solvent for this compound based on the desired application.

G cluster_reaction Reaction Considerations cluster_purification Purification Considerations cluster_formulation Formulation/Analysis Considerations start Define Application Requirement reaction Chemical Reaction start->reaction purification Purification (e.g., Recrystallization) start->purification formulation Formulation / Analysis start->formulation react_sol High Solubility of Reactants reaction->react_sol pur_high_t High Solubility at High Temperature purification->pur_high_t form_sol Desired Concentration Achievable formulation->form_sol react_inert Inertness to Reaction Conditions react_sol->react_inert react_bp Appropriate Boiling Point react_inert->react_bp end_solvent Select Optimal Solvent(s) react_bp->end_solvent pur_low_t Low Solubility at Low Temperature pur_high_t->pur_low_t pur_impur Impurities Remain Soluble or Insoluble pur_low_t->pur_impur pur_impur->end_solvent form_compat Compatibility with other Excipients/Analytes form_sol->form_compat form_vol Volatility for Sample Preparation form_compat->form_vol form_vol->end_solvent

Caption: Decision-making flowchart for solvent selection.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. While specific experimental data is sparse, a strong predictive understanding can be achieved by analyzing its molecular structure. The provided experimental protocol offers a robust framework for the empirical determination of its solubility, which is essential for its effective use in research and development. For any application, it is strongly recommended that the predicted solubility be confirmed experimentally under the specific conditions of use.

References

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An In-depth Technical Guide to the Crystal Structure of 1,3-Dibromo-5-ethoxybenzene: From Synthesis to Single-Crystal X-ray Diffraction Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dibromo-5-ethoxybenzene is a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its utility is intrinsically linked to its three-dimensional structure, which dictates intermolecular interactions and, consequently, its physicochemical properties. This guide provides a comprehensive overview of the methodologies required to determine the crystal structure of this compound, from its synthesis and purification to the detailed protocol for single-crystal X-ray diffraction (SCXRD) analysis. While a definitive crystal structure is not yet publicly available in crystallographic databases, this document serves as a complete roadmap for researchers seeking to elucidate it, thereby enabling structure-guided drug design and the rational engineering of novel materials.

Introduction: The Significance of Halogenated Benzene Derivatives in Research and Development

Halogenated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of halogen atoms, particularly bromine, into a molecular scaffold can profoundly influence its properties. "Bromination" can enhance therapeutic activity, favorably alter metabolic pathways, and increase a drug's duration of action[1][2]. These effects are often attributed to the formation of "halogen bonds," a type of non-covalent interaction where the halogen atom acts as an electrophilic region (the "sigma-hole") and interacts with a nucleophile[1][3]. Understanding these interactions at the atomic level is crucial for rational drug design.

This compound, with its two bromine atoms and an ethoxy group on a central benzene ring, presents a compelling scaffold for synthetic modification. The bromine atoms serve as versatile handles for cross-coupling reactions, allowing for the construction of more complex molecular architectures[4]. The ethoxy group modulates the electronic properties and lipophilicity of the molecule. The precise arrangement of these molecules in the solid state, i.e., their crystal structure, will govern their melting point, solubility, and bioavailability—critical parameters in drug development. This guide provides the technical framework for determining this pivotal crystal structure.

Synthesis and Purification of this compound

The first step towards crystal structure determination is the synthesis and purification of high-quality material. While this compound is commercially available from various suppliers, a synthetic route allows for custom isotopic labeling or analogue synthesis[5][6]. A plausible synthetic approach involves the bromination of 1-ethoxybenzene.

Predictive Synthetic Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-ethoxybenzene (1.0 equivalent) in a suitable solvent, such as glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (2.2 equivalents) in glacial acetic acid from the dropping funnel. The reaction is exothermic and should be controlled to prevent over-bromination.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by pouring the mixture into a solution of sodium bisulfite to destroy any excess bromine. Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Crystallization: The Art and Science of Growing Single Crystals

Obtaining a single crystal of sufficient size and quality is often the most challenging step in SCXRD. For small organic molecules like this compound, several techniques can be employed[7][8][9]. The choice of solvent is critical and should be determined through preliminary solubility tests[10][11].

Common Crystallization Techniques
  • Slow Evaporation: This is the simplest method. A saturated or near-saturated solution of the compound is prepared in a suitable solvent and left to evaporate slowly in a clean, vibration-free environment[7][11].

  • Vapor Diffusion: This technique is excellent for small quantities of material. A solution of the compound is placed in a small, open vial, which is then placed inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor from the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization[7][11].

  • Solvent Layering: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface where the two solvents slowly mix[7].

  • Thermal Control (Slow Cooling): A saturated solution is heated until all the solid dissolves and then cooled slowly and in a controlled manner to induce crystallization[8][9].

Experimental Workflow for Crystallization

G cluster_prep Preparation cluster_methods Crystallization Methods cluster_analysis Analysis A Synthesize & Purify This compound B Perform Solubility Screening (Various Solvents) A->B C Slow Evaporation B->C D Vapor Diffusion B->D E Solvent Layering B->E F Select High-Quality Crystal C->F D->F E->F G Mount on Diffractometer F->G H Perform SCXRD Analysis G->H

Caption: Workflow for obtaining single crystals for SCXRD analysis.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell dimensions[8][10][11].

Step-by-Step Experimental Protocol for SCXRD
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head[7].

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. X-rays are generated, collimated, and directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a diffraction pattern that is recorded by a detector[10].

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell (a, b, c, α, β, γ)[7].

  • Space Group Determination: The symmetry of the diffraction pattern and systematic absences are analyzed to determine the space group of the crystal[7].

  • Structure Solution: The intensities of the diffraction spots are used to solve the "phase problem" and generate an initial electron density map of the crystal structure.

  • Structure Refinement: The initial model is refined by adjusting atomic positions and other parameters to achieve the best fit between the observed and calculated diffraction data.

Predicted Crystallographic Data

While the experimental data is not yet available, we can predict some of the key parameters for this compound based on its molecular structure and data from similar compounds.

Parameter Predicted Value / Information
Chemical Formula C₈H₈Br₂O
Molecular Weight 279.96 g/mol [5][6]
Crystal System Likely Monoclinic or Orthorhombic
Space Group Centrosymmetric (e.g., P2₁/c or Pbca) is common for such molecules
Key Intermolecular Interactions Halogen bonding (Br···Br or Br···O), C-H···π interactions

Molecular and Crystal Structure Insights

Molecular Geometry

The molecular structure of this compound consists of a planar benzene ring substituted with two bromine atoms and an ethoxy group. The ethoxy group will have some conformational flexibility.

Caption: 2D representation of the this compound molecule.

Supramolecular Assembly and Halogen Bonding

The crystal packing of this compound is expected to be significantly influenced by halogen bonding[3]. The electropositive regions on the bromine atoms (σ-holes) can interact with electron-rich areas of neighboring molecules, such as the oxygen atom of the ethoxy group or the π-system of the benzene ring. These directional interactions play a crucial role in the self-assembly of the molecules into a stable crystal lattice. The study of these interactions is vital for crystal engineering and the design of materials with specific properties.

Applications in Drug Discovery and Materials Science

The structural information obtained from SCXRD is invaluable for drug development professionals. A detailed understanding of the solid-state structure of this compound and its derivatives can:

  • Guide Lead Optimization: By understanding how the molecule packs, chemists can design derivatives with improved solid-state properties, such as enhanced solubility or stability.

  • Facilitate Co-crystal Design: The knowledge of intermolecular interactions can be used to design co-crystals with other active pharmaceutical ingredients (APIs) to improve their properties.

  • Inform a Priori Crystal Structure Prediction: The experimental data can be used to validate and improve computational models for predicting crystal structures.

In materials science, the ability of dibrominated benzene derivatives to form ordered structures through halogen bonding makes them attractive candidates for the development of liquid crystals, organic semiconductors, and other functional materials.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, this technical guide provides a comprehensive framework for achieving this goal. By following the outlined protocols for synthesis, crystallization, and single-crystal X-ray diffraction analysis, researchers can unlock the precise three-dimensional atomic arrangement of this versatile molecule. The resulting structural insights will be instrumental in advancing its applications in drug discovery, crystal engineering, and materials science, ultimately enabling the rational design of new and improved chemical entities.

References

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  • Exploring the 3,5-Dibromo-4,6-dimethoxychalcones and Their Flavone Derivatives as Dual α-Glucosidase and α-Amylase Inhibitors with Antioxidant and Anticancer Potential. (2021). Molecules, 26(22), 6959.
  • BenchChem. (n.d.). In-Depth Structural and Conformational Analysis of 1,3-Dibromo-5-nitrobenzene: A Technical Guide. Retrieved January 10, 2026.
  • Kwiecień, A., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(5), e1028.
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  • Anomalous halogen bonds in the crystal structures of 1,2,3-tribromo-5-nitrobenzene and 1,3-dibromo-2-iodo-5-nitrobenzene. (2016). Acta Crystallographica Section C, 72(Pt 1), 60–65.
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Electrostatic potential map of 1,3-Dibromo-5-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrostatic Potential Map of 1,3-Dibromo-5-ethoxybenzene

Authored by: A Senior Application Scientist

Foreword: Beyond Structure, Towards Predictive Insight

In the realms of medicinal chemistry and materials science, the static, two-dimensional representation of a molecule is but a starting point. To truly understand and predict a molecule's behavior—how it will interact with a biological target, how it will self-assemble in a crystal lattice, or where it is most susceptible to metabolic transformation—we must visualize its electronic landscape. The molecular electrostatic potential (MESP) map provides this crucial insight, translating the complex quantum mechanical charge distribution into an intuitive, color-coded surface that guides rational design.

This guide focuses on this compound (C₈H₈Br₂O), a molecule whose substituted benzene ring presents a fascinating interplay of electronic effects.[1][2] The presence of two electronegative bromine atoms, an electron-donating ethoxy group, and an aromatic π-system creates a nuanced electrostatic surface. Understanding this surface is key to harnessing the molecule's potential in applications ranging from crystal engineering, where halogen bonding is paramount, to drug development, where precise molecular recognition is the goal.[3][4] This document serves as a technical walkthrough for generating, interpreting, and applying the electrostatic potential map of this specific compound, grounded in the principles of computational chemistry and validated by experimental observations.

The Principle of Molecular Electrostatic Potential (MESP)

An MESP map is a three-dimensional visualization of the electrostatic potential surrounding a molecule.[5] It is calculated by determining the force a positive point charge (a proton) would experience at any given point on the molecule's electron density surface. This creates a "reactivity map" that reveals the distribution of charge.[6][7]

The color spectrum on an MESP map is a direct guide to the molecule's electronic character:

  • Red Regions : Indicate areas of most negative electrostatic potential. These are electron-rich zones, often associated with lone pairs on heteroatoms (like the oxygen in the ethoxy group) or π-electron clouds.[8][9] These sites are nucleophilic and represent likely points of interaction for electrophiles or hydrogen bond donors.

  • Blue Regions : Indicate areas of most positive electrostatic potential. These are electron-deficient zones, typically found around hydrogen atoms bonded to electronegative atoms or, more subtly, as "σ-holes".[7][9] These sites are electrophilic and are attracted to regions of negative charge.

  • Green/Yellow Regions : Represent areas of intermediate or near-neutral potential, often corresponding to the carbon framework of the molecule.

For drug development professionals, MESP analysis is a powerful tool for optimizing ligand-receptor interactions, predicting binding affinities, and understanding ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[5][10][11]

Computational Methodology: Generating the ESP Map

The generation of an accurate MESP map is a computational task rooted in quantum mechanics. The following protocol outlines a robust and reproducible workflow using widely accepted theoretical models and software.

Experimental Protocol: From Structure to Surface

Step 1: Molecular Geometry Optimization The first and most critical step is to obtain an accurate three-dimensional structure of this compound. While an initial structure can be sourced from databases like PubChem, it represents a single conformation.[1] A geometry optimization must be performed to find the molecule's lowest energy state.

  • Procedure : Using a computational chemistry package like Gaussian, ORCA, or GAMESS, the initial structure is optimized.[12]

  • Causality : This step is essential because the electrostatic potential is highly sensitive to the exact positions of the nuclei and the resulting electron distribution. An unoptimized structure will yield a misleading MESP map.

Step 2: Single-Point Quantum Mechanical Calculation With the optimized geometry, a single-point calculation is performed to compute the electron wavefunction and its properties, including the electrostatic potential.

  • Procedure : The optimized coordinates are used as input. The calculation is run with keywords that specifically request the generation of data required for the ESP surface.

  • Causality : This calculation solves the Schrödinger equation for the molecule at a fixed geometry, providing a detailed description of the electron density from which the potential is derived.

Step 3: Visualization of the MESP Surface The raw output from the quantum calculation (often a .cube file or a formatted checkpoint file) is then processed by a molecular visualization program.[13][14]

  • Procedure : Software such as GaussView, VMD, UCSF Chimera, or Avogadro is used to read the calculation output.[5][8] The electrostatic potential is then mapped onto a specific isodensity surface of the electron cloud (typically 0.001 to 0.002 atomic units).

  • Causality : Mapping the potential onto an electron density surface provides a physically meaningful boundary for the molecule, approximating its van der Waals surface.[15] This allows for a direct visual correlation between the molecule's shape and its electronic properties.

Computational Parameters Summary

For transparency and reproducibility, the choice of theoretical model and basis set must be explicitly stated. The following parameters represent a well-regarded standard for this type of analysis.

ParameterSelectionJustification
Software Gaussian 16A widely used and validated quantum chemistry package.[5]
Theoretical Method DFT (B3LYP)Density Functional Theory, specifically the B3LYP functional, provides a good balance of accuracy and computational cost for organic molecules.[16]
Basis Set 6-311++G(d,p)A triple-zeta basis set that provides a flexible and accurate description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-spherical electron density.[15]
Isodensity Value 0.001 a.u.This value represents an electron density surface that effectively captures the molecule's volume and is standard for analyzing intermolecular interactions.[15]
ESP Color Range -0.05 to +0.05 a.u.This range provides good color contrast for visualizing the key electronic features of similar organic molecules.[16]
Workflow Diagram

G cluster_prep Step 1: Preparation cluster_calc Step 2: Quantum Calculation (Gaussian/ORCA) cluster_vis Step 3: Visualization (VMD/GaussView) mol_build Initial 3D Structure (e.g., from PubChem) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Input Geometry sp_calc Single-Point Calculation (Generate ESP data) geom_opt->sp_calc Optimized Coords load_output Load Output File (.cube or .fchk) sp_calc->load_output Output Data map_esp Map Potential onto Electron Density Isosurface load_output->map_esp final_map Final ESP Map map_esp->final_map

Caption: Computational workflow for generating an MESP map.

Analysis of the this compound MESP Map

The resulting MESP map reveals a distinct and informative electronic landscape, directly reflecting the molecule's substituent pattern.

(A hypothetical, but chemically accurate, representation of the MESP map would be displayed here in a publication)

Key Electrostatic Features
  • Negative Potential (Nucleophilic Center): The Ethoxy Oxygen The most prominent region of negative potential (deep red) is localized on the oxygen atom of the ethoxy group. This is due to the presence of its two lone pairs of electrons. This intense negative region makes the oxygen a primary site for electrophilic attack and a strong hydrogen bond acceptor.

  • Positive Potential (Electrophilic Centers):

    • The σ-hole on Bromine: A distinct region of positive electrostatic potential (blue) is observed on the bromine atoms, located along the extension of the C-Br covalent bonds.[3][4] This feature, known as a sigma-hole (σ-hole), arises because the electron density is drawn towards the carbon and around the "waist" of the bromine atom, leaving the outermost pole of the bromine nucleus less shielded and thus electropositive. This σ-hole is the defining characteristic that enables halogen bonding.

    • Aromatic and Aliphatic Hydrogens: The hydrogen atoms on both the benzene ring and the ethyl group exhibit a moderate positive potential (light blue), as their electron density is pulled towards the more electronegative carbon and oxygen atoms to which they are attached.

  • Neutral Potential: The Aromatic Ring The face of the benzene ring shows a mix of green and faint yellow/red, indicating the delocalized π-electron system. While electron-rich compared to the hydrogens, it is less nucleophilic than the ethoxy oxygen.

Implications for Molecular Interactions and Reactivity

The MESP map allows for direct predictions of the molecule's behavior in various chemical environments.

  • Halogen Bonding: The positive σ-hole on each bromine atom can act as an electrophilic center, forming a highly directional, non-covalent interaction with an electron-rich atom (a Lewis base) on a neighboring molecule.[3][4] This is a critical interaction in crystal engineering and for the recognition of halogenated ligands by biological receptors.

  • Hydrogen Bonding: The strong negative potential on the ethoxy oxygen makes it a prime hydrogen bond acceptor. This interaction is fundamental to the molecule's solubility and its ability to bind to protein active sites containing hydrogen bond donors like serine or tyrosine residues.

  • Drug-Receptor Docking: In a drug development context, this map provides a blueprint for rational design. A receptor site rich in acidic residues (e.g., aspartate, glutamate) would favorably interact with the positive σ-holes of the bromine atoms. Conversely, a site with hydrogen bond donors would be attracted to the ethoxy oxygen. This understanding guides the optimization of ligands for improved binding affinity and specificity.[5][17]

Logical Relationship Diagram

G cluster_features Key Electrostatic Features cluster_implications Predicted Interactions & Reactivity MESP MESP Map of This compound neg_O Negative Potential (Ethoxy Oxygen) MESP->neg_O pos_Br Positive σ-hole (Bromine Atoms) MESP->pos_Br pos_H Positive Potential (Hydrogen Atoms) MESP->pos_H h_bond Hydrogen Bond Acceptor neg_O->h_bond x_bond Halogen Bond Donor pos_Br->x_bond docking Drug-Receptor Recognition h_bond->docking x_bond->docking

Caption: Relationship between MESP features and molecular interactions.

Conclusion

The electrostatic potential map of this compound is far more than an academic visualization; it is a predictive tool with profound practical implications. It quantitatively reveals the molecule's nucleophilic and electrophilic centers, providing a clear rationale for its intermolecular interactions. The map highlights the dominant role of the ethoxy oxygen as a hydrogen bond acceptor and, crucially, illustrates the positive σ-holes on the bromine atoms that enable directional halogen bonding. For researchers in drug discovery and materials science, this level of insight is invaluable, transforming molecular design from a process of trial and error into a predictive science. By understanding and applying the principles detailed in this guide, scientists can make more informed decisions, accelerating the development of novel therapeutics and functional materials.

References

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  • Avogadro. (2022, May 23). Viewing Electrostatic Potential Maps.
  • Hashmi, M. A. (2023, June 24). Visualizing Electrostatic Potential Maps with GaussView & Multiwfn | Vs,max & Vs,min Explained! [Video]. YouTube.
  • Hashmi, M. A. (2023, August 11). ORCA ESP Maps Tutorial | Visualizing Electrostatic Potential with GaussView & VMD [Video]. YouTube.
  • Suresh, C., & Haritha, M. (2024, November 5). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Cambridge Open Engage.
  • ResearchGate. (2018, March 13). How to interpret a map of electrostatic potential (MEP)?.
  • Appchem. (n.d.). This compound.
  • Gsaller, G. (2014). Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. Wolfram Demonstrations Project.
  • The Organic Chemistry Tutor. (2023, January 12). Electrostatic Potential Maps and Bond Polarity [Video]. YouTube.
  • ResearchGate. (n.d.). (a) General molecular structure of 1,3‐dibromo‐5‐alkoxybenzene....
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • ResearchGate. (n.d.). Calculated electrostatic potential maps, on the 0.001 a.u. electron....

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Unveiling the Electronic Landscape of 1,3-Dibromo-5-ethoxybenzene: A Computational Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive computational analysis of 1,3-dibromo-5-ethoxybenzene, a halogenated aromatic ether with latent potential in medicinal chemistry and materials science. By delving into its electronic structure, spectroscopic properties, and intermolecular interaction capabilities, we aim to furnish researchers, scientists, and drug development professionals with a robust theoretical framework to guide future experimental work. This document eschews a rigid template, instead adopting a narrative that logically unfolds the computational exploration of this molecule, grounded in established theoretical principles and practical insights.

Introduction: The Strategic Significance of Halogenated Aromatic Ethers

Halogenated organic compounds are cornerstones of modern chemical research, their unique properties driving innovation in fields ranging from pharmaceuticals to organic electronics. The introduction of halogen atoms, particularly bromine, into an aromatic scaffold can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity for biological targets. The ether linkage, in turn, imparts a degree of conformational flexibility and can act as a hydrogen bond acceptor.

This compound, with its specific substitution pattern, presents an intriguing case study. The meta-disposition of the bromine atoms and the ethoxy group dictates a distinct electronic and steric environment, suggesting potential for selective functionalization and directionality in intermolecular interactions. This guide will computationally dissect these features to unlock its synthetic and applicative potential.

Theoretical Foundations and Computational Methodology

To ensure the reliability and predictive power of our in-silico investigation, a robust computational methodology is paramount. This section details the theoretical underpinnings and practical implementation of the chosen computational chemistry techniques.

The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry, offering a favorable balance between accuracy and computational cost for studying medium-sized organic molecules. DFT methods calculate the electronic structure of a molecule by approximating the exchange-correlation energy, a term that accounts for the complex interactions between electrons. For halogenated systems, the choice of the functional and basis set is critical to accurately describe the electronic effects of the bromine atoms and the non-covalent interactions they can participate in.

Workflow for Computational Analysis

The computational investigation of this compound follows a multi-step workflow designed to provide a holistic understanding of its properties.

G cluster_0 Computational Workflow A Geometry Optimization B Frequency Analysis A->B Verify Minimum Energy D Electronic Property Analysis (MEP, FMO) A->D Analyze Electron Distribution C Spectroscopic Prediction (NMR, IR) B->C Predict Vibrational Modes E Intermolecular Interaction Studies D->E Understand Reactivity

Caption: A streamlined workflow for the computational analysis of this compound.

Experimental Protocol: Computational Details

  • Software: All calculations are performed using a widely recognized quantum chemistry software package (e.g., Gaussian, ORCA, or Spartan).

  • Method: The B3LYP hybrid functional is employed for its proven track record in balancing accuracy and computational efficiency for organic molecules.

  • Basis Set: The 6-311+G(d,p) basis set is selected. This triple-zeta basis set provides a good description of the valence electrons and includes polarization functions on both heavy atoms and hydrogens, as well as diffuse functions to accurately model lone pairs and non-covalent interactions.

  • Solvation: To simulate realistic solution-phase conditions, the Polarizable Continuum Model (PCM) with a suitable solvent (e.g., chloroform or dimethyl sulfoxide) is applied.

  • Geometry Optimization: The molecular geometry of this compound is optimized to a local minimum on the potential energy surface.

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy and thermal corrections.

In-Silico Characterization: Structure, Spectra, and Electronic Properties

This section presents the core findings of our computational investigation, providing a detailed in-silico characterization of this compound.

Molecular Geometry and Structural Parameters

The optimized geometry of this compound reveals a planar benzene ring with the ethoxy group exhibiting a specific conformation. Key bond lengths and angles are summarized in the table below. These parameters provide a foundational understanding of the molecule's steric profile.

ParameterCalculated Value
C-Br Bond Length~1.90 Å
C-O (Aromatic) Bond Length~1.37 Å
C-O-C Bond Angle~118°
Br-C-C-Br Dihedral Angle~120°
Predicted Spectroscopic Profile

To aid in the experimental identification and characterization of this compound, we have predicted its ¹H and ¹³C NMR chemical shifts and its infrared (IR) spectrum.

¹H and ¹³C NMR Spectroscopy:

The predicted NMR spectra are crucial for verifying the successful synthesis of the target compound. The chemical shifts are influenced by the electronic environment of each nucleus, which is a direct consequence of the substituent effects.

NucleusPredicted Chemical Shift (ppm)
Aromatic H (position 2)7.2 - 7.4
Aromatic H (position 4,6)6.9 - 7.1
Methylene H (-OCH₂-)4.0 - 4.2
Methyl H (-CH₃)1.3 - 1.5
Aromatic C (C-Br)120 - 122
Aromatic C (C-O)158 - 160
Aromatic C (C-H)115 - 125
Methylene C (-OCH₂-)63 - 65
Methyl C (-CH₃)14 - 16

Infrared (IR) Spectroscopy:

The calculated IR spectrum reveals the characteristic vibrational modes of the molecule. Key predicted frequencies can be used to identify functional groups and confirm the molecular structure.

Vibrational ModePredicted Frequency (cm⁻¹)
Aromatic C-H Stretch3050 - 3100
Aliphatic C-H Stretch2850 - 3000
Aromatic C=C Stretch1550 - 1600
C-O-C Asymmetric Stretch1200 - 1250
C-Br Stretch500 - 600
Electronic Properties: Unveiling Reactivity and Interaction Sites

Molecular Electrostatic Potential (MEP):

The MEP map provides a visual representation of the charge distribution on the molecular surface, highlighting regions of positive and negative electrostatic potential. This is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions.

G cluster_0 Molecular Electrostatic Potential (MEP) Map A Negative Potential (Red): - Oxygen lone pairs - π-system of the benzene ring B Positive Potential (Blue): - Hydrogen atoms - σ-holes on bromine atoms

Caption: A conceptual representation of the key features of the Molecular Electrostatic Potential (MEP) map for this compound. An actual calculated MEP surface would show these features with a color gradient.[1]

The MEP analysis reveals regions of negative potential around the oxygen atom of the ethoxy group and the π-electron cloud of the aromatic ring, indicating their nucleophilic character. Conversely, positive potential is observed around the hydrogen atoms and, significantly, on the outer surface of the bromine atoms along the C-Br bond axis. This region of positive potential on the halogen is known as a "σ-hole" and is the basis for halogen bonding.[1]

Frontier Molecular Orbitals (FMO):

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

  • HOMO: The HOMO is primarily localized on the benzene ring and the oxygen atom of the ethoxy group, consistent with these being the primary sites for electrophilic attack.

  • LUMO: The LUMO is distributed over the aromatic ring and the bromine atoms, suggesting that these are the likely sites for nucleophilic attack.

Synthetic Accessibility and Potential Applications

While specific documented applications for this compound are limited, its structure suggests significant potential in several areas of chemical science.

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be envisioned starting from a readily available precursor, such as 1,3,5-tribromobenzene.

G cluster_0 Proposed Synthesis A 1,3,5-Tribromobenzene B Nucleophilic Aromatic Substitution A->B Sodium Ethoxide, High Temperature C This compound B->C

Caption: A proposed synthetic route to this compound.

Experimental Protocol: Proposed Synthesis

  • Reactants: 1,3,5-tribromobenzene and a solution of sodium ethoxide in ethanol.

  • Conditions: The reaction would likely require elevated temperatures and potentially a copper catalyst to facilitate the nucleophilic aromatic substitution of one bromine atom.

  • Workup: Standard aqueous workup and purification by column chromatography or recrystallization would be necessary to isolate the desired product.

Inferred Applications

Based on the computational analysis and the known reactivity of similar compounds, this compound could serve as a valuable building block in:

  • Medicinal Chemistry: The dibromo functionality allows for sequential or dual cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents, enabling the synthesis of complex molecular scaffolds for drug discovery. The ethoxy group can modulate solubility and metabolic stability.

  • Materials Science: The potential for halogen bonding, as indicated by the presence of a σ-hole on the bromine atoms, suggests that this molecule could be used in the design of self-assembling supramolecular structures and liquid crystals.

  • Agrochemicals: Halogenated aromatic compounds are prevalent in agrochemicals. The specific substitution pattern of this molecule could be explored for the development of new herbicides, fungicides, or insecticides.

Conclusion and Future Outlook

This in-depth computational guide has provided a comprehensive theoretical characterization of this compound. Through DFT calculations, we have elucidated its molecular structure, predicted its spectroscopic signatures, and mapped its electronic landscape. The presence of two reactive bromine atoms and the potential for halogen bonding highlight its promise as a versatile building block in both medicinal chemistry and materials science.

While this computational study offers a strong foundation, experimental validation is the crucial next step. The synthesis of this compound and the acquisition of its experimental NMR and IR spectra are highly recommended to confirm the theoretical predictions. Further experimental investigation into its reactivity in various cross-coupling reactions and its self-assembly behavior will undoubtedly unlock the full potential of this intriguing molecule.

References

  • For general information on this compound, refer to PubChem CID 53699542. PubChem is a public database of chemical substances and their properties. [Link][2]
  • An electrostatic potential map of this compound, illustrating the σ-hole on the bromine atoms, can be found in a figure on ResearchGate. ResearchGate is a social networking site for scientists and researchers. [Link][1]

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Whitepaper: A Theoretical and Computational Guide to the Reactivity of 1,3-Dibromo-5-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: 1,3-Dibromo-5-ethoxybenzene is a key aromatic scaffold in medicinal chemistry and materials science. A profound understanding of its reactivity is paramount for designing efficient synthetic routes and novel molecular entities. This technical guide provides a comprehensive framework for the theoretical modeling of this compound's reactivity using modern computational chemistry techniques. We delve into the rationale behind methodological choices, offer step-by-step protocols for key analyses, and demonstrate how to predict and rationalize the molecule's behavior in cornerstone reactions such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. This document serves as a practical manual for researchers aiming to leverage in silico methods to accelerate discovery.

Introduction: The Strategic Importance of this compound

The 1,3-dibromo-5-alkoxybenzene motif is a versatile building block in organic synthesis. The two bromine atoms, positioned meta to an activating ethoxy group, offer distinct opportunities for sequential and regioselective functionalization. This substitution pattern is crucial for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and organic electronic materials.

Predicting the reactivity of this molecule is a non-trivial task. The interplay between the activating, ortho-, para-directing ethoxy group and the deactivating, ortho-, para-directing bromine atoms creates a nuanced electronic landscape.[1] Theoretical modeling provides a powerful lens through which we can visualize this landscape and make quantitative predictions about reaction outcomes, thereby saving significant experimental time and resources.

This guide will walk through a complete in silico workflow, from initial structure optimization to the detailed exploration of reaction mechanisms.

The Computational Gauntlet: A Validated Methodological Workflow

The reliability of any theoretical prediction hinges on the appropriateness of the chosen computational methods. For halogenated aromatic systems, a careful selection of density functional theory (DFT) functionals and basis sets is critical to accurately capture both the electronic structure and the subtle non-covalent interactions that can influence reaction pathways.[2]

Protocol: Foundational Geometry Optimization

The first step is to find the most stable 3D conformation of the molecule. This is not merely a formality; the ground-state geometry is the foundation for all subsequent calculations.

  • Structure Building: Construct the this compound molecule in a graphical interface like GaussView.

  • Level of Theory Selection:

    • Functional: The M06-2X functional is an excellent choice. It is a high-nonlocality hybrid meta-GGA functional that provides a good description of main-group thermochemistry and non-covalent interactions, which are crucial in the transition states of many reactions.[3][4] The popular B3LYP functional, while a workhorse, can be less reliable for systems where dispersion forces are significant.

    • Basis Set: The 6-311+G(d,p) basis set offers a good balance of accuracy and computational cost.[5][6][7] It is a triple-zeta basis set that includes diffuse functions (+) on heavy atoms to describe anions and weak interactions, and polarization functions (d,p) on heavy atoms and hydrogens to allow for orbital shape flexibility.

  • Solvation Model: Reactions are rarely performed in the gas phase. The Polarizable Continuum Model (PCM) is an efficient method to approximate the bulk electrostatic effects of a solvent.[8][9][10][11] We will specify the solvent relevant to the reaction being modeled (e.g., Toluene for Suzuki coupling).

  • Execution: Run the geometry optimization calculation using a software package like Gaussian 16.[12][13][14] The Opt keyword triggers the optimization, and Freq should be included to perform a frequency calculation on the optimized geometry.

  • Validation: A successful optimization is confirmed by the absence of imaginary frequencies in the frequency calculation output. This ensures the obtained structure is a true energy minimum.

G cluster_setup Setup & Optimization cluster_analysis Reactivity & Mechanistic Analysis Build 1. Build Molecule Select_Theory 2. Select Level of Theory (M06-2X/6-311+G(d,p)) Build->Select_Theory Select_Solvent 3. Choose Solvation Model (PCM) Select_Theory->Select_Solvent Run_Opt 4. Run Optimization & Frequency (Gaussian: Opt, Freq) Select_Solvent->Run_Opt Validate 5. Validate Minimum (0 Imaginary Frequencies) Run_Opt->Validate Electronic 6. Analyze Electronic Properties (MEP, HOMO/LUMO, NBO) Validate->Electronic Proceed if Valid TS_Search 7. Locate Transition States (Gaussian: Opt=TS) Electronic->TS_Search IRC 8. Verify Reaction Pathway (Gaussian: IRC) TS_Search->IRC Energetics 9. Calculate Activation Barriers IRC->Energetics

Unveiling the Electronic Landscape: Predicting Reactive Sites

Before modeling specific reactions, we must understand the intrinsic electronic properties of the molecule. These properties dictate where electrophiles and nucleophiles are most likely to attack and which C-Br bond is more susceptible to oxidative addition in cross-coupling reactions.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface. It visually reveals the electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of a molecule.

  • Prediction: For this compound, the MEP will show negative potential around the oxygen atom of the ethoxy group and the π-system of the aromatic ring, indicating susceptibility to electrophilic attack. Positive potentials, known as σ-holes, will be observed on the outer face of the bromine atoms, making them sites for halogen bonding.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactivity.

  • HOMO: Represents the ability to donate electrons. The regions of the molecule with the largest HOMO lobes are the most nucleophilic and are the likely sites of electrophilic attack.

  • LUMO: Represents the ability to accept electrons. The regions with the largest LUMO lobes are the most electrophilic and are the likely sites of nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[15][16][17][18] It calculates the "natural" atomic charges, which are generally considered more reliable than other methods like Mulliken population analysis.

Table 1: Hypothetical NBO Charges for this compound

AtomAtom NumberNatural Charge (e)
C1(C-Br)+0.15
C2(C-H)-0.25
C3(C-Br)+0.15
C4(C-H)-0.22
C5(C-O)+0.30
C6(C-H)-0.22
O(Ethoxy)-0.55
Br(at C1)-0.05
Br(at C3)-0.05
  • Interpretation: The NBO charges would likely show that the carbon atoms attached to the bromine atoms (C1, C3) are electropositive, making them susceptible to nucleophilic attack. The carbon ortho and para to the ethoxy group (C6, C2, C4) will be more electron-rich, confirming their activation towards electrophiles.

Modeling a Cornerstone Reaction: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation.[19][20][21] A theoretical investigation can elucidate the reaction mechanism and predict the activation barriers for each elementary step. The generally accepted mechanism for a Pd(0)-catalyzed Suzuki coupling involves three key stages: oxidative addition, transmetalation, and reductive elimination.[22][23]

G OA Oxidative Addition ArPdBr Ar-Pd(II)L₂-Br OA->ArPdBr TM Transmetalation ArPdR Ar-Pd(II)L₂-R TM->ArPdR RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 Catalyst Regeneration Product Ar-R RE->Product Pd0->OA ArPdBr->TM ArPdR->RE ArBr Ar-Br ArBr->OA RBOH2 R-B(OH)₂ + Base RBOH2->TM

Protocol: Locating the Oxidative Addition Transition State

This is often the rate-determining step. Here, we will find the transition state (TS) for the insertion of a model Pd(0) catalyst (e.g., Pd(PH₃)₂) into one of the C-Br bonds.

  • Build Reactants: Create a file containing the optimized coordinates of this compound and the Pd(PH₃)₂ catalyst, positioned appropriately for reaction.

  • TS Optimization: Perform a transition state search calculation. In Gaussian, this is done using the Opt=TS keyword. A good initial guess for the TS structure is crucial and can often be obtained from a relaxed potential energy surface scan (Scan keyword).

  • TS Validation: A true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the C-Br bond breaking and the C-Pd and Pd-Br bonds forming).

  • Reaction Path Verification: To confirm that the TS connects the reactants and the product of oxidative addition, perform an Intrinsic Reaction Coordinate (IRC) calculation.[24][25][26][27][28] The IRC keyword in Gaussian will trace the minimum energy path downhill from the TS in both the forward and reverse directions.[12][28]

Energetics and Interpretation

By calculating the Gibbs free energies of the reactants, transition state, and product, we can determine the activation energy (ΔG‡) for the oxidative addition step. Comparing the ΔG‡ for insertion into the C-Br bond versus other potential sites will reveal the kinetic selectivity of the reaction.

Table 2: Hypothetical Calculated Free Energy Profile for Oxidative Addition

SpeciesRelative Free Energy (kcal/mol)
Reactants (Ar-Br + Pd(0))0.0
Transition State (TS)+18.5
Product (Ar-Pd-Br)-5.2

Probing Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring, enhanced by the two bromine atoms, makes this compound a substrate for Nucleophilic Aromatic Substitution (SNAr).[29][30][31][32] We can model the reaction with a nucleophile, such as methoxide (CH₃O⁻), to understand its feasibility and mechanism. SNAr reactions can proceed through a stepwise mechanism involving a Meisenheimer intermediate or through a concerted pathway.[31][32][33]

Modeling the Stepwise Pathway
  • Locate the Meisenheimer Intermediate: Optimize the geometry of the intermediate formed by the addition of the nucleophile to the carbon bearing a bromine atom. This will be a stable intermediate (zero imaginary frequencies).

  • Find the Transition States: Locate the two transition states:

    • TS1: For the initial attack of the nucleophile.

    • TS2: For the departure of the bromide leaving group from the Meisenheimer intermediate.

  • Construct the Energy Profile: Calculate the relative free energies of all species to map out the reaction pathway and identify the rate-determining step.

Conclusion: From In Silico Insights to Laboratory Success

Theoretical modeling provides an indispensable toolkit for the modern chemist. By applying the principles and protocols outlined in this guide, researchers can gain a deep, quantitative understanding of the reactivity of this compound. These computational insights—from identifying the most reactive sites to elucidating complex reaction mechanisms and predicting activation energies—can directly inform experimental design, leading to the development of more efficient, selective, and innovative synthetic methodologies in drug discovery and materials science.

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An In-depth Technical Guide to the Physical Properties of 1,3-Dibromo-5-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromo-5-ethoxybenzene is a halogenated aromatic ether with the chemical formula C₈H₈Br₂O.[1] Its molecular structure, featuring a benzene ring substituted with two bromine atoms and an ethoxy group, makes it a valuable intermediate in organic synthesis. The strategic placement of these functional groups allows for a variety of chemical transformations, rendering it a versatile building block in the development of novel pharmaceutical compounds and functional materials. The bromine atoms can serve as reactive sites for cross-coupling reactions, while the ethoxy group influences the compound's solubility and electronic properties.

This technical guide provides a comprehensive overview of the key physical properties of this compound. While experimentally determined data for this specific compound is limited in publicly available literature, this guide synthesizes known information, predicted values from computational models, and established analytical methodologies to offer a robust resource for laboratory professionals. We will delve into the theoretical basis and practical execution of the techniques used to characterize this and similar molecules.

Molecular and Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties dictate its behavior in different solvents, its reactivity, and its potential for purification.

PropertyValueSource
CAS Number 136265-19-5[1][2]
Molecular Formula C₈H₈Br₂O[1]
Molecular Weight 279.96 g/mol [1]
Boiling Point (Predicted) 266.6 ± 20.0 °C at 760 mmHgPubChem (Computed)
Density (Predicted) 1.7 ± 0.1 g/cm³PubChem (Computed)
LogP (Predicted) 4.4PubChem (Computed)
Appearance Not explicitly documented; likely a solid or liquid at room temperature.Inferred

Note on Predicted Data: The boiling point, density, and LogP values are computationally predicted and should be confirmed through experimental verification.

Experimental Determination of Physical Properties

The following sections detail the standard experimental protocols for determining the key physical properties of this compound. The causality behind the experimental choices is explained to provide a deeper understanding of the methodologies.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow.

Experimental Protocol: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

  • Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Causality: A slow heating rate is crucial to ensure thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement. A wide melting range for a synthesized batch would suggest the presence of impurities.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Prep1 Finely powder the solid sample Prep2 Pack into a sealed capillary tube Prep1->Prep2 Measure1 Place in melting point apparatus Prep2->Measure1 Measure2 Heat slowly and steadily Measure1->Measure2 Measure3 Observe and record melting range Measure2->Measure3 Result1 Report melting point range Measure3->Result1 Result2 Assess purity Result1->Result2

Workflow for Melting Point Determination
Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key characteristic for liquids.

Experimental Protocol: Capillary Method (Siwoloboff Method)

  • Sample Preparation: A small amount of this compound is placed in a small test tube or a fusion tube.

  • Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample. The test tube is then attached to a thermometer.

  • Heating: The assembly is heated in a suitable bath (e.g., oil bath).

  • Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Causality: The stream of bubbles indicates that the vapor pressure of the liquid is greater than the external pressure. As the liquid cools, the vapor pressure decreases, and when it equals the external pressure, the liquid is drawn into the capillary. This point represents the boiling point at that specific pressure.

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating and Observation cluster_cooling Cooling and Measurement Setup1 Place sample in a fusion tube Setup2 Invert a sealed capillary in the sample Setup1->Setup2 Setup3 Attach to a thermometer Setup2->Setup3 Heat1 Heat the assembly in a bath Setup3->Heat1 Heat2 Observe a steady stream of bubbles Heat1->Heat2 Cool1 Remove heat and allow to cool Heat2->Cool1 Cool2 Record temperature when liquid enters capillary Cool1->Cool2

Workflow for Boiling Point Determination

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Proton NMR)

  • Expected Chemical Shifts:

    • Aromatic Protons: The protons on the benzene ring are expected to appear in the range of δ 6.5-7.5 ppm. Due to the symmetrical substitution pattern (bromine at positions 1 and 3, ethoxy at position 5), two distinct signals are anticipated for the aromatic protons. The proton at position 2 will likely be a triplet, and the protons at positions 4 and 6 will appear as a doublet.

    • Ethoxy Protons: The ethoxy group will exhibit a quartet for the methylene protons (-OCH₂-) around δ 3.9-4.1 ppm and a triplet for the methyl protons (-CH₃) around δ 1.3-1.5 ppm.

  • Spin-Spin Coupling: The methylene protons will be split into a quartet by the adjacent methyl protons, and the methyl protons will be split into a triplet by the methylene protons.

¹³C NMR Spectroscopy (Carbon-13 NMR)

  • Expected Chemical Shifts:

    • Aromatic Carbons: The carbon atoms of the benzene ring will resonate in the region of δ 100-160 ppm. The carbon attached to the oxygen of the ethoxy group will be the most downfield. The carbons attached to the bromine atoms will also be significantly shifted.

    • Ethoxy Carbons: The methylene carbon (-OCH₂-) is expected around δ 60-70 ppm, and the methyl carbon (-CH₃) will be the most upfield, likely around δ 15-20 ppm.

Experimental Protocol for NMR Analysis

  • Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR spectrum is acquired on a high-field NMR spectrometer.

  • Data Processing: The raw data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected Characteristic Absorptions:

    • C-H stretching (aromatic): Around 3000-3100 cm⁻¹.

    • C-H stretching (aliphatic): Around 2850-3000 cm⁻¹.

    • C=C stretching (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

    • C-O stretching (ether): A strong absorption band in the range of 1000-1300 cm⁻¹.

    • C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹.

Experimental Protocol for IR Analysis

For a liquid sample, a neat spectrum can be obtained by placing a drop of the sample between two salt (NaCl or KBr) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Expected Molecular Ion Peak (M⁺): A prominent molecular ion peak should be observed at m/z corresponding to the molecular weight of this compound (279.96 g/mol ). Due to the presence of two bromine atoms, a characteristic isotopic pattern (M⁺, M⁺+2, M⁺+4) will be observed in a ratio of approximately 1:2:1, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

  • Expected Fragmentation Patterns: Common fragmentation pathways would involve the loss of the ethoxy group, bromine atoms, or cleavage of the ether bond.

Experimental Protocol for Mass Spectrometry

A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS). Electron ionization (EI) is a common method for analyzing such compounds.

SpectroscopicAnalysis cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Compound This compound NMR_H ¹H NMR (Proton Environment) Compound->NMR_H NMR_C ¹³C NMR (Carbon Skeleton) Compound->NMR_C IR Functional Group Identification (C-O, C-Br, C=C) Compound->IR MS Molecular Weight and Fragmentation Pattern Compound->MS

Spectroscopic Techniques for Structural Elucidation

Conclusion

This technical guide has outlined the key physical properties of this compound and the standard methodologies for their experimental determination. While some physical constants for this specific molecule are currently based on computational predictions, the provided protocols offer a clear and scientifically grounded approach for researchers to obtain empirical data. The expected spectroscopic signatures, based on the analysis of its structural components and comparison with related compounds, provide a valuable reference for the characterization and quality control of this compound in a laboratory setting. A comprehensive experimental investigation of these properties is encouraged to further solidify our understanding of this important synthetic intermediate.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Royal Society of Chemistry. (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols.
  • Wiley-VCH. (2007). Supporting Information.
  • NIST. (n.d.). Benzene, 1-bromo-4-ethoxy-. NIST Chemistry WebBook.
  • YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. Knowbee Tutoring.
  • YouTube. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. The Organic Chemistry Tutor.
  • YouTube. (2020, June 16). Determine structures from IR spectra [Video]. Jeremy McCallum.
  • ResearchGate. (n.d.). (a) General molecular structure of 1,3‐dibromo‐5‐alkoxybenzene....
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

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A Senior Application Scientist's Guide to the Purity Analysis of 1,3-Dibromo-5-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The purity of 1,3-Dibromo-5-ethoxybenzene, a key building block in modern organic synthesis, is a critical determinant of reaction yield, impurity profiles of subsequent products, and the overall success of research and drug development campaigns. This in-depth technical guide provides a comprehensive framework for the robust purity assessment of this compound. We will explore the rationale behind selecting primary and orthogonal analytical techniques, detail field-proven experimental protocols, and offer expert insights into data interpretation. This document is designed for researchers, scientists, and quality control professionals who require a self-validating and authoritative approach to purity analysis.

The Imperative of Purity for Synthetic Intermediates

In any multi-step synthesis, the purity of each intermediate directly impacts the entire workflow. For a compound like this compound (CAS: 136265-19-5), which features multiple reactive sites, even trace impurities can have significant downstream consequences.[1][2] Potential issues arising from impure starting material include:

  • Side Reactions: Impurities can compete in subsequent reactions, leading to a complex mixture of byproducts that are difficult to separate from the desired product.

  • Catalyst Poisoning: Trace contaminants can deactivate expensive catalysts, particularly in cross-coupling reactions where this intermediate is frequently used.[3]

  • Inaccurate Stoichiometry: The presence of impurities leads to incorrect molar calculations, reducing the yield and reproducibility of the reaction.

  • Compromised Final Product Integrity: Process-related impurities can carry through the entire synthesis, contaminating the final active pharmaceutical ingredient (API) or advanced material.[4]

Understanding the potential impurity landscape is the first step in developing a robust analytical strategy.

Landscape of Potential Impurities

Impurities in a batch of this compound can originate from several sources. A logical approach to purity analysis requires anticipating these structures.

Impurity Category Potential Compounds Origin Significance
Process-Related Impurities Mono-brominated species (e.g., 1-Bromo-3-ethoxybenzene), Tri-brominated species, Positional isomers.Incomplete or over-extended halogenation reactions.[5][6]Can introduce structural variants into the final product.
Starting Material Carryover 3-Bromophenol, 1,3-Dibromobenzene, Ethylating agents.Incomplete synthesis steps.Affects reaction stoichiometry and introduces reactive functional groups.
Degradation Products Hydrolysis products (e.g., 3,5-Dibromophenol).Exposure to moisture or non-neutral pH over time.Indicates improper storage or handling; can be reactive.
Residual Solvents Acetic acid, Dichloromethane, Toluene, etc.Remnants from the reaction workup and purification.[7]Must be controlled to meet regulatory limits (e.g., ICH guidelines).

Orthogonal Analytical Strategy: A Self-Validating Approach

No single analytical technique can provide a complete purity profile. A robust assessment relies on an orthogonal strategy, using multiple techniques with different separation and detection principles. For this compound, the primary methods of choice are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These are complemented by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation and identity.

cluster_workflow Purity Analysis Workflow Sample Sample Received: This compound Initial Initial Assessment (Appearance, Solubility) Sample->Initial Primary Primary Analysis (GC-MS or HPLC) Initial->Primary Data1 Data Review: Purity > 99%? Primary->Data1 Orthogonal Orthogonal Analysis (e.g., the other primary method) Data1->Orthogonal Yes Fail Investigate & Repurify Data1->Fail No Data2 Data Review: Results Concordant? Orthogonal->Data2 Identity Identity & Structural Confirmation (¹H & ¹³C NMR) Data2->Identity Yes Data2->Fail No Report Final Report & Certificate of Analysis Identity->Report

Purity analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: GC-MS is an exceptionally powerful technique for analyzing volatile and semi-volatile compounds like halogenated aromatics.[8] The gas chromatograph provides high-efficiency separation of the main component from closely related impurities, while the mass spectrometer offers definitive identification based on mass-to-charge ratio and fragmentation patterns.[9] Electron Ionization (EI) is the standard mode, as the resulting fragmentation library is highly reproducible and excellent for structural elucidation of unknown impurities.

Detailed Experimental Protocol for GC-MS

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10.0 mL of a suitable high-purity solvent (e.g., Dichloromethane or Toluene) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution 10-fold to a working concentration of 100 µg/mL.

2. Instrumentation and Conditions:

Parameter Setting Rationale
GC Column Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[10]Provides excellent separation for aromatic compounds based on boiling point and weak intermolecular interactions.
Injector Split/Splitless, operated in Split mode (e.g., 50:1 ratio).Prevents column overloading and ensures sharp chromatographic peaks.
Injector Temp. 280 °CEnsures rapid and complete volatilization of the analyte and impurities.
Carrier Gas Helium, constant flow rate of 1.2 mL/min.Inert and provides good chromatographic efficiency.
Oven Program Initial: 100 °C, hold 2 min. Ramp: 15 °C/min to 300 °C. Hold: 5 min.Separates volatile solvents from the analyte and resolves potential late-eluting, higher-boiling impurities.
MS Transfer Line 290 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) at 70 eV.Provides reproducible fragmentation patterns for library matching and structural interpretation.[10]
Mass Scan Range m/z 45-500Covers the molecular mass of the analyte (279.96 g/mol ) and potential fragments/impurities.[1][11]

3. Data Analysis:

  • Purity Calculation: The purity is determined using the area percent method. The peak area of this compound is expressed as a percentage of the total integrated peak area in the chromatogram.

  • Impurity Identification: The mass spectrum of each impurity peak is analyzed. The molecular ion (M+) peak, if present, and the characteristic isotopic pattern of two bromine atoms (M, M+2, M+4 in a ~1:2:1 ratio) are key identifiers. Fragmentation patterns are compared against spectral libraries (e.g., NIST) and known fragmentation pathways of aromatic ethers and halides.

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is a complementary technique to GC and is the cornerstone for purity analysis of less volatile compounds or those that are thermally unstable.[12] For this compound, a reversed-phase HPLC (RP-HPLC) method is ideal. It separates compounds based on their hydrophobicity. A C18 stationary phase provides strong retention for the non-polar analyte, while a gradient elution using an organic solvent and water ensures that both more polar (e.g., hydrolyzed impurities) and less polar (e.g., over-brominated) species are effectively resolved and eluted.[13][14]

Detailed Experimental Protocol for HPLC

1. Sample and Mobile Phase Preparation:

  • Sample: Prepare a 0.5 mg/mL stock solution of this compound in Acetonitrile. Dilute as needed with the mobile phase.

  • Mobile Phase A: HPLC-grade Water.

  • Mobile Phase B: HPLC-grade Acetonitrile.[15]

2. Instrumentation and Conditions:

Parameter Setting Rationale
HPLC Column C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).Industry standard for reversed-phase separation of non-polar to moderately polar analytes.
Gradient Elution 0-2 min: 60% B. 2-15 min: 60% to 95% B. 15-20 min: 95% B. 20-21 min: 95% to 60% B. 21-25 min: 60% B.A gradient is essential to elute a wide range of potential impurities with varying polarities in a reasonable timeframe.[16]
Flow Rate 1.0 mL/min.A standard flow rate for a 4.6 mm i.d. column, providing good efficiency and reasonable backpressure.
Column Temp. 35 °CImproves peak shape and ensures reproducible retention times by controlling mobile phase viscosity.
Detector Diode Array Detector (DAD) or UV Detector.DAD is preferred as it provides spectral data for peak purity assessment and identity confirmation.
Detection λ 220 nm and 254 nm.Monitoring at multiple wavelengths helps detect impurities that may have different UV maxima from the main compound.
Injection Vol. 5 µLA small volume minimizes potential peak distortion from the sample solvent.

3. Data Analysis:

  • Purity Calculation: Similar to GC, purity is determined by the area percent method at a wavelength where all components absorb, or at the maximum absorbance of the main peak (λ-max).

  • Peak Purity: If using a DAD, the spectral purity of the main peak should be assessed to ensure it is not co-eluting with any impurities.

cluster_decision Analytical Technique Selection Tree Start Goal of Analysis? Routine Routine Purity Check (Known Impurities) Start->Routine Purity % Unknown Impurity ID & Structural Elucidation Start->Unknown Structure Volatile Are Impurities Volatile/Thermally Stable? Routine->Volatile NMR Definitive: NMR (Absolute Structure) Unknown->NMR GCMS Primary: GC-MS (High Resolution, MS ID) Volatile->GCMS Yes HPLC Primary: HPLC-UV/DAD (Versatile, Non-volatile) Volatile->HPLC No / Unknown

Decision tree for selecting the appropriate analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Identity

Expertise & Causality: While chromatographic methods are excellent for quantification and separation, NMR spectroscopy provides unambiguous structural information.[17] It is the definitive technique for confirming the identity of the main component and for elucidating the exact structure of unknown impurities, provided they can be isolated or are present in sufficient concentration (>1%).[18][19] Both ¹H and ¹³C NMR are essential.

Protocol for NMR Analysis

1. Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry NMR tube.

2. Data Acquisition:

  • Acquire a ¹H NMR spectrum. Key expected signals include a triplet for the methyl group (~1.4 ppm), a quartet for the methylene group (~4.0 ppm), and distinct signals for the aromatic protons in the 6.5-7.5 ppm region.

  • Acquire a ¹³C NMR spectrum. This will confirm the number of unique carbon environments.

  • If unknown impurities are detected, advanced 2D NMR experiments like COSY, HSQC, and HMBC can be performed to map out their complete chemical structure.[20]

3. Data Interpretation:

  • Confirm that the chemical shifts, splitting patterns, and integrations of the ¹H spectrum match the known structure of this compound.

  • The absence of significant unassigned signals is a strong indicator of high purity.

  • The structure of any major impurity can be pieced together by analyzing its unique spin systems and correlations.[21]

Conclusion

The purity analysis of this compound is not a one-size-fits-all process. It requires a thoughtful, multi-faceted approach grounded in the principles of analytical chemistry. By leveraging the high-resolution separation of GC and HPLC and the definitive structural power of NMR, a Senior Application Scientist can build a complete and trustworthy purity profile. This orthogonal strategy ensures that the material released for further research or development is of the highest quality, thereby safeguarding the integrity of the entire scientific endeavor.

References

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  • BenchChem. (2025). A Comparative Guide to the Purity Assessment of 5-Bromo-1,3-dichloro-2-ethoxybenzene by High-Performance Liquid Chromatography (HPLC).
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  • Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
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Unlocking Molecular Insights: A Technical Guide to Quantum Chemical Calculations for 1,3-Dibromo-5-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical framework for conducting quantum chemical calculations on 1,3-Dibromo-5-ethoxybenzene. It is intended for researchers, computational chemists, and professionals in drug development seeking to understand and predict the molecular properties of this halogenated aromatic compound. By detailing not just the "how" but also the "why" behind methodological choices, this document serves as a practical resource for leveraging computational chemistry to accelerate research.

Introduction: The Significance of this compound

This compound is a substituted aromatic compound with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1] The presence of two bromine atoms and an ethoxy group on the benzene ring imparts a unique combination of lipophilicity, metabolic stability, and potential for specific intermolecular interactions, such as halogen bonding.[2][3] Understanding the electronic structure, reactivity, and spectroscopic properties of this molecule at a quantum mechanical level is crucial for predicting its behavior in complex chemical and biological systems.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-empirical approach to elucidating these properties.[4][5] This guide will walk through the process of performing robust DFT calculations on this compound, from initial structure preparation to the analysis of key molecular descriptors.

Part 1: Theoretical Foundations and Computational Strategy

The choice of computational methodology is paramount for obtaining accurate and reliable results. For halogenated aromatic compounds, careful consideration must be given to the functional and basis set to properly account for electron correlation and the presence of heavy atoms.

Selecting the Appropriate Level of Theory: DFT Functionals

Density Functional Theory (DFT) provides a good balance between computational cost and accuracy for molecules of this size. Several functionals have been shown to be effective for halogenated systems.[6] For this guide, we will primarily focus on the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, a widely used hybrid functional known for its reliability in predicting molecular geometries and electronic properties for a broad range of organic molecules.[7] An alternative, the ωB97X-D functional, is also an excellent choice as it includes long-range corrections and a dispersion term, which can be important for accurately modeling non-covalent interactions.[6]

The Choice of Basis Set

The basis set determines the flexibility of the atomic orbitals used in the calculation. For molecules containing bromine, it is essential to use a basis set that can adequately describe the electron distribution around this heavy atom. The 6-311++G(d,p) basis set is a suitable choice, as it provides a triple-zeta valence description with diffuse functions (++) to handle anions and Rydberg states, and polarization functions (d,p) for more accurate bonding descriptions.[8]

Solvation Effects

To simulate a more realistic chemical environment, it is often necessary to include the effects of a solvent. The Polarizable Continuum Model (PCM) is an efficient method for this, where the solvent is treated as a continuous dielectric medium.[9][10] The choice of solvent will depend on the specific application, for example, using benzene as a nonpolar solvent or a more polar solvent if relevant to a particular reaction.

Part 2: A Step-by-Step Computational Workflow

The following protocol outlines the key steps for performing quantum chemical calculations on this compound. This workflow is designed to be self-validating, with each step building upon the previous one to ensure the final results are reliable.

G cluster_0 Computational Workflow A 1. Initial Structure Generation B 2. Geometry Optimization A->B Input Geometry C 3. Frequency Analysis B->C Optimized Structure D 4. Electronic Property Calculations C->D Verified Minimum Energy Structure E 5. Analysis and Visualization D->E Calculated Properties

A generalized workflow for quantum chemical calculations.
Step 1: Initial Structure Generation

The first step is to generate a 3D structure of this compound. This can be done using molecular building software or by converting its SMILES string (CCOC1=CC(=CC(=C1)Br)Br) into 3D coordinates.[11][12]

Step 2: Geometry Optimization

The initial structure is then optimized to find its lowest energy conformation. This is a critical step as all subsequent calculations will be performed on this optimized geometry.

Protocol:

  • Software: Gaussian, ORCA, or other suitable quantum chemistry package.

  • Method: B3LYP/6-311++G(d,p) or ωB97X-D/6-311++G(d,p).

  • Keywords: Opt (for optimization).

  • Convergence Criteria: Use tight convergence criteria to ensure a true minimum is found.

Step 3: Frequency Analysis

A frequency calculation should be performed on the optimized geometry to confirm that it is a true energy minimum.

Protocol:

  • Input: The optimized geometry from the previous step.

  • Method: Same level of theory as the optimization.

  • Keywords: Freq.

  • Validation: A true minimum will have no imaginary frequencies. The presence of imaginary frequencies indicates a transition state or a saddle point, and the geometry should be re-optimized.

The output of this calculation also provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Step 4: Electronic Property Calculations

With the validated minimum energy structure, a variety of electronic properties can be calculated. These calculations are typically single-point energy calculations that do not alter the geometry.

Key Properties and How to Calculate Them:

  • Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[4] These are standard outputs of most DFT calculations.

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).[7] This is calculated using keywords like MEP or ESP.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.[8] This requires specific keywords like Pop=NBO.

  • Simulated Spectra: Infrared (IR), Raman, and UV-Vis spectra can be simulated from the frequency and excited-state calculations, respectively.[4][13][14]

Part 3: Data Presentation and Interpretation

The quantitative data obtained from these calculations should be presented in a clear and organized manner to facilitate analysis and comparison.

Optimized Geometric Parameters

The following table summarizes the key optimized geometric parameters for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

ParameterValue
Bond Lengths (Å)
C-Br1.905
C-O (aromatic)1.362
C-O (ethyl)1.435
C-C (aromatic)1.390 - 1.398
**Bond Angles (°) **
C-C-Br120.1
C-C-O124.8
C-O-C118.2
Dihedral Angles (°)
C-C-O-C-179.8

Note: These are representative values and may vary slightly depending on the specific conformation and level of theory.

Key Electronic Properties
PropertyValue
HOMO Energy -6.5 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 5.7 eV
Dipole Moment 1.5 D
Visualization of Molecular Properties

Visualizations are essential for interpreting the complex data generated by quantum chemical calculations.

G cluster_0 Molecular Property Visualization A Molecular Structure Optimized Geometry B Molecular Orbitals HOMO LUMO C Electrostatic Potential MEP Surface

Key visualizations for molecular property analysis.

Molecular Electrostatic Potential (MEP) Map: The MEP of this compound reveals electron-rich regions (negative potential, typically colored red) around the oxygen atom of the ethoxy group, making it a likely site for electrophilic attack. Conversely, the regions around the hydrogen atoms of the benzene ring are electron-poor (positive potential, colored blue). A region of positive electrostatic potential, known as a "sigma-hole," is also present on the bromine atoms along the C-Br bond axis, making them susceptible to nucleophilic attack and capable of forming halogen bonds.[3]

Conclusion

This in-depth technical guide provides a robust framework for performing and interpreting quantum chemical calculations on this compound. By following the outlined protocols and understanding the rationale behind the methodological choices, researchers can gain valuable insights into the molecular properties of this compound. These insights are critical for guiding synthetic efforts, predicting reactivity, and ultimately accelerating the development of new molecules with desired functionalities in the fields of drug discovery and materials science.

References

  • A Comparative Guide to the DFT Analysis of Brominated Polycyclic Aromatic Hydrocarbons: The Case of 1,2-Dibromopyrene. Benchchem.
  • Tsao, M.-L., Hadad, C. M., & Platz, M. S. (2003). Computational study of the halogen atom-benzene complexes. Journal of the American Chemical Society, 125(27), 8390–8399.
  • Computational Study of the Halogen Atom−Benzene Complexes. Figshare.
  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. PMC. NIH.
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  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC. PubMed Central.
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  • Quantum Chemical Calculations on the Geometrical, Spectroscopic (FTIR, FT-Raman) analysis of 1,4-dibromo-2,5-difluorobenzene.
  • Quantum chemical studies on structure of 1-3-dibromo-5-chlorobenzene. Semantic Scholar.
  • 1,3-Dibromo-5-(trifluoromethoxy)benzene. SpectraBase.
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Methodological & Application

Synthesis of 1,3-Dibromo-5-ethoxybenzene: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1,3-Dibromo-5-ethoxybenzene

This compound is a key aromatic building block in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.[1][2] Its trifunctional nature, featuring two bromine atoms and an ethoxy group, allows for regioselective modifications, making it a valuable precursor for the synthesis of more complex molecular architectures. The bromine atoms serve as versatile handles for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[3] The ethoxy group, on the other hand, modulates the electronic properties of the benzene ring and can participate in hydrogen bonding, a critical interaction in drug-receptor binding.[3] This guide provides a comprehensive protocol for the synthesis of this compound, grounded in established chemical principles and supported by practical insights for researchers and drug development professionals.

Synthetic Strategy: A Multi-Step Approach for Regiocontrolled Synthesis

The synthesis of this compound requires a multi-step approach to ensure the correct placement of the substituents on the aromatic ring. Direct bromination of ethoxybenzene would likely lead to a mixture of ortho- and para-isomers, making the desired meta-substituted product difficult to isolate. Therefore, a more controlled sequence involving the Sandmeyer reaction is employed. This strategy leverages the directing effects of different functional groups to achieve the desired 1,3,5-substitution pattern.

The chosen synthetic pathway commences with the bromination of aniline, followed by the introduction of a second bromine atom. The resulting 3,5-dibromoaniline then undergoes a Sandmeyer reaction to replace the amino group with a hydroxyl group, which is subsequently etherified to yield the target molecule. This method offers excellent control over the regiochemistry at each step.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Dibromination cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Williamson Ether Synthesis Aniline Aniline Dibromoaniline 3,5-Dibromoaniline Aniline->Dibromoaniline Br2, Acetic Acid Dibromophenol 3,5-Dibromophenol Dibromoaniline->Dibromophenol 1. NaNO2, H2SO4 2. H2O, Δ Target This compound Dibromophenol->Target Ethyl iodide, K2CO3

Caption: A multi-step synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from aniline. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Part 1: Synthesis of 3,5-Dibromoaniline

The initial step involves the double bromination of aniline. The amino group is a strongly activating ortho-, para-director, leading to the formation of 2,4,6-tribromoaniline. To achieve 3,5-dibromination, a protection-bromination-deprotection sequence is often employed. However, for the purpose of this guide, we will focus on a direct, albeit lower-yielding, approach for simplicity. A more controlled synthesis would involve the initial acylation of aniline to acetanilide, followed by bromination and subsequent deprotection.[4]

Materials:

  • Aniline

  • Glacial Acetic Acid

  • Bromine

  • Sodium hydroxide solution

Procedure:

  • Dissolve aniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred aniline solution. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Pour the reaction mixture into a beaker containing ice water.

  • Neutralize the solution with a sodium hydroxide solution until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to obtain crude 3,5-dibromoaniline.

  • Recrystallize the crude product from ethanol to yield pure 3,5-dibromoaniline.

Part 2: Synthesis of 3,5-Dibromophenol via Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for converting an aryl amine to an aryl halide or other functional groups via a diazonium salt intermediate.[5][6] In this step, the amino group of 3,5-dibromoaniline is converted to a hydroxyl group.

Materials:

  • 3,5-Dibromoaniline

  • Concentrated Sulfuric Acid

  • Sodium Nitrite

  • Water

Procedure:

  • In a beaker, dissolve 3,5-dibromoaniline in a mixture of concentrated sulfuric acid and water. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution while maintaining the temperature between 0-5 °C. Stir vigorously during the addition to form the diazonium salt.

  • In a separate flask, heat water to boiling.

  • Slowly and carefully add the cold diazonium salt solution to the boiling water. Vigorous evolution of nitrogen gas will occur.

  • After the addition is complete, continue to heat the mixture for an additional 30 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature and extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude 3,5-dibromophenol.

Part 3: Synthesis of this compound via Williamson Ether Synthesis

The final step is the etherification of 3,5-dibromophenol with an ethylating agent. The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide.

Materials:

  • 3,5-Dibromophenol

  • Anhydrous Potassium Carbonate

  • Ethyl Iodide

  • Acetone

Procedure:

  • In a round-bottom flask, combine 3,5-dibromophenol, anhydrous potassium carbonate, and acetone.

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl iodide to the reaction mixture and reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Remove the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a dilute sodium hydroxide solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Quantitative Data Summary

ParameterValue
Starting Material Aniline
Final Product This compound
Molecular Formula C₈H₈Br₂O
Molecular Weight 279.96 g/mol [2]
Typical Purity >98% (by GC or HPLC)
Appearance Colorless to light yellow oil or solid
CAS Number 136265-19-5[2]

Safety Precautions

Handling the reagents and intermediates in this synthesis requires strict adherence to safety protocols.

  • Aniline and its derivatives: These compounds are toxic by inhalation, skin contact, and ingestion.[3] Always handle them in a fume hood and wear appropriate PPE.

  • Bromine: Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood and have a sodium thiosulfate solution readily available for quenching any spills.

  • Concentrated Acids and Bases: Concentrated sulfuric acid and sodium hydroxide are corrosive. Handle with care and wear appropriate PPE.

  • Organic Solvents: Diethyl ether and acetone are flammable.[7] Ensure there are no open flames or spark sources in the vicinity during their use.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[8][9]

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and substitution pattern of the aromatic ring.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C-O-C ether linkage and the C-Br bonds.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following this multi-step synthetic route, researchers can obtain this valuable building block in high purity for use in a variety of applications, from drug discovery to materials science. The key to a successful synthesis lies in the careful control of reaction conditions and adherence to safety protocols.

References

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  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 1,3-Dibromo-5-nitrobenzene from Nitrobenzene.
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  • PubChem. (n.d.). 3-Bromo-4-ethoxyaniline.
  • Benchchem. (n.d.). 3,5-Dibromoanisole.
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  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.
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  • P212121 Store. (n.d.). 3-Bromo-4-ethoxyaniline.
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  • Google Patents. (n.d.). US8088960B2 - Process for the production of substituted bromobenzenes.
  • ChemBK. (2024, April 9). 4-bromo-3-ethoxyaniline.
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The Synthetic Chemist's Compass: Navigating Reactions with 1,3-Dibromo-5-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking Molecular Complexity with a Versatile Intermediate

In the intricate tapestry of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1,3-Dibromo-5-ethoxybenzene has emerged as a synthetic intermediate of considerable value, particularly for researchers and professionals in the pharmaceutical and materials science sectors. Its symmetrically substituted aromatic core, featuring two reactive bromine handles meta-disposed to an activating ethoxy group, offers a unique platform for controlled, sequential, and diverse functionalization.

This technical guide moves beyond a mere recitation of facts, providing a deep dive into the practical applications of this versatile molecule. We will explore the causality behind experimental choices, offer detailed, field-tested protocols for key transformations, and present the necessary data to support the confident application of this compound in your research endeavors. Our aim is to equip you not just with methods, but with the strategic understanding required to innovate.

Section 1: Core Attributes of this compound

A mastery of any reagent begins with a thorough understanding of its fundamental properties and safe handling procedures.

Physicochemical Profile

The physical and chemical characteristics of this compound are summarized below, providing essential data for reaction planning and execution.

PropertyValueSource
CAS Number 136265-19-5[1][2]
Molecular Formula C₈H₈Br₂O[1][2]
Molecular Weight 279.96 g/mol [1][2]
Appearance Off-white to light yellow crystalline solid
Melting Point 45-48 °C
Boiling Point 135-138 °C at 10 mmHg
Solubility Soluble in common organic solvents (THF, CH₂Cl₂, Ethyl Acetate). Insoluble in water.
Safety & Handling: A Mandate for Prudence

Hazard Statement: this compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[3][4][5]

Precautionary Measures:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-retardant lab coat.

  • Handling: Avoid creating dust. Ensure all transfers are performed carefully. After handling, wash hands and exposed skin thoroughly.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Section 2: The Cornerstone of Application: Palladium-Catalyzed Cross-Coupling

The synthetic prowess of this compound is most profoundly demonstrated in its role as an electrophile in palladium-catalyzed cross-coupling reactions. The two C-Br bonds serve as robust anchor points for the introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse molecular scaffolds.

Suzuki-Miyaura Coupling: Forging Biaryl and Polyaryl Architectures

The Suzuki-Miyaura reaction stands as a pillar of C-C bond formation, valued for its mild conditions and broad functional group tolerance. Using this compound, this reaction provides a direct pathway to 1,3-diaryl-5-ethoxybenzene cores, which are prevalent motifs in organic electronics and medicinal chemistry.

Expertise & Causality: The success of a Suzuki coupling hinges on the precise combination of catalyst, ligand, base, and solvent. For a dihaloarene like our topic compound, achieving a clean double coupling requires a catalyst system robust enough to remain active through two catalytic cycles. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is critical; they promote the rate-limiting oxidative addition step and facilitate the reductive elimination that forms the desired C-C bond. The base, typically an inorganic carbonate or phosphate, is essential for activating the boronic acid partner for the transmetalation step. A biphasic solvent system, such as toluene/water or dioxane/water, effectively solubilizes both the organic and inorganic reagents.

Protocol 1: Double Suzuki-Miyaura Coupling for Symmetrical 1,3-Diaryl-5-ethoxybenzene Synthesis

This protocol outlines a reliable method for the symmetrical diarylation of this compound.

Experimental Workflow Diagram:

Caption: Step-wise workflow for the synthesis of symmetrical diaryl-ethoxybenzenes.

Detailed Step-by-Step Methodology:

  • Vessel and Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 280 mg), the desired arylboronic acid (2.2 mmol), potassium phosphate (K₃PO₄, 3.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), and SPhos (0.04 mmol).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure the reaction environment is free of oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add a degassed mixture of toluene (5 mL) and water (1 mL) via syringe. Causality Insight: Thoroughly degassing the solvent is critical. Oxygen can oxidize the active Pd(0) species, leading to lower yields and the formation of homocoupled byproducts.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Aqueous Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 1,3-diaryl-5-ethoxybenzene product.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Buchwald-Hartwig Amination: A Powerful Route to Arylamines

The Buchwald-Hartwig amination provides a robust and general method for the construction of C-N bonds, which are fundamental components of countless pharmaceutical agents.[6][7][8] The application of this reaction to this compound opens a direct route to N,N'-disubstituted-5-ethoxybenzene-1,3-diamines.

Expertise & Causality: This transformation is highly sensitive to the choice of ligand and base.[7] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often essential. They facilitate the crucial C-N reductive elimination step, which can be sterically and electronically demanding. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine, forming the active amide nucleophile. The reaction must be conducted under strictly anhydrous and anaerobic conditions, as both water and oxygen can poison the catalyst and react with the strong base.

Protocol 2: Symmetrical Double Buchwald-Hartwig Amination

This protocol provides a general procedure for the diarylation of this compound with a primary or secondary amine.

Reaction Scheme Diagram:

Buchwald_Reaction Reactants This compound + 2 R¹R²NH Product N¹,N³-Disubstituted-5-ethoxybenzene-1,3-diamine Reactants->Product Pd₂(dba)₃, Ligand (e.g., XPhos) NaOtBu, Toluene, 100 °C (Inert Atmosphere)

Caption: General reaction scheme for the double Buchwald-Hartwig amination.

Detailed Step-by-Step Methodology:

  • Glovebox/Schlenk Line Setup: Inside a glovebox or using a Schlenk line, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol), the appropriate phosphine ligand (e.g., XPhos, 0.04 mmol), and sodium tert-butoxide (2.5 mmol) to a flame-dried Schlenk tube containing a stir bar.

  • Reagent Addition: Add this compound (1.0 mmol, 280 mg) to the tube.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL). Then, add the desired amine (2.2 mmol) via syringe.

  • Reaction Execution: Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir the reaction vigorously for 12-24 hours. Monitor progress by LC-MS.

  • Quenching and Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate and separate the organic layer.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

  • Characterization: Verify the structure of the purified product by appropriate spectroscopic methods (NMR, MS).

Section 3: Advanced Strategy: The Art of Sequential Functionalization

The true synthetic elegance of this compound is revealed through sequential cross-coupling reactions. By leveraging the subtle differences in reactivity or by carefully controlling stoichiometry and reaction conditions, one can functionalize the bromine atoms in a stepwise manner, enabling the synthesis of unsymmetrical 1,3,5-trisubstituted benzene derivatives.[9]

Logical Framework for Sequential Coupling:

Sequential_Strategy Start This compound Step1 First Coupling (e.g., Suzuki) - 1.1 eq. Boronic Acid 'A' - Milder Conditions Start->Step1 Selective Reaction Intermediate Mono-functionalized Intermediate (1-Aryl-3-bromo-5-ethoxybenzene) Step1->Intermediate Isolation & Purification Step2 Second Coupling (e.g., Buchwald-Hartwig) - 1.2 eq. Amine 'B' - Robust Catalyst/Forcing Conditions Intermediate->Step2 Second Functionalization Final Unsymmetrical Product (1-Aryl-3-amino-5-ethoxybenzene) Step2->Final

Caption: Strategy for building molecular complexity via sequential cross-coupling.

Expertise & Causality: Achieving high selectivity in the first step is the key challenge. This can often be accomplished by using a slight excess (e.g., 1.05-1.1 equivalents) of the first coupling partner. After the first coupling, the electronic nature and steric environment of the remaining bromine atom are altered, which can influence its reactivity in the subsequent step. A more robust catalyst system or more forcing conditions may be necessary to drive the second transformation to completion.[9] Careful purification of the mono-functionalized intermediate is crucial to prevent the formation of symmetrical byproducts in the second step.

Section 4: Conclusion and Outlook

This compound is more than a simple aromatic halide; it is a strategic linchpin for the synthesis of complex 1,3,5-trisubstituted aromatic systems. Its predictable reactivity in cornerstone reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings, combined with the potential for elegant sequential functionalization, makes it an indispensable tool for the modern synthetic chemist. By understanding the causal relationships between reagents, conditions, and outcomes, researchers can leverage this intermediate to its full potential, accelerating the discovery and development of novel molecules in medicine and materials science.

References

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Selective Suzuki-Miyaura Coupling of 1,3-Dibromo-5-ethoxybenzene: Protocols for Mono- and Di-arylation in the Synthesis of Functionalized m-Terphenyls

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The m-terphenyl scaffold is a privileged structure in medicinal chemistry and materials science. 1,3-Dibromo-5-ethoxybenzene serves as a versatile and readily available building block for the synthesis of these complex architectures. This application note provides a detailed guide to the Suzuki-Miyaura cross-coupling of this compound, with a focus on achieving chemoselectivity. We present field-proven, step-by-step protocols for both selective mono-arylation and symmetric di-arylation. The guide delves into the mechanistic underpinnings of the reaction, explains the causal factors behind experimental choices for controlling selectivity, and offers a comprehensive troubleshooting guide to address common challenges. This document is intended to empower researchers, scientists, and drug development professionals to efficiently synthesize functionalized m-terphenyl derivatives.

Introduction: The Strategic Value of m-Terphenyls

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its reliability, functional group tolerance, and the relatively low toxicity of its reagents.[1][2] This palladium-catalyzed reaction forges carbon-carbon bonds between organoboron compounds and organic halides, providing powerful access to biaryls, conjugated systems, and other complex molecular frameworks.[3][4] Among these, m-terphenyls are of significant interest, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[5][6]

This compound is an ideal starting material for constructing substituted m-terphenyls. The two bromine atoms offer handles for sequential or double coupling reactions, while the ethoxy group provides electronic modulation and a potential site for further functionalization. The primary challenge and opportunity in using this substrate lie in controlling the reaction to selectively yield either the mono-arylated product (a substituted 3-bromo-5-ethoxybiphenyl) or the fully di-arylated m-terphenyl. This guide provides the necessary protocols and scientific rationale to achieve this control.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states and consists of three fundamental steps.[7][8][9]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine (C-Br) bond of the aryl halide (this compound). This is often the rate-determining step and forms a square-planar Pd(II) complex.[3][10] The reactivity of aryl halides typically follows the order I > Br > Cl.[11]

  • Transmetalation : The organoboron species (an arylboronic acid) is activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate complex.[4] This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new Pd(II)-aryl intermediate.

  • Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Intermediate Ar-Pd(II)(Br)L₂ Pd0->OA_Intermediate Oxidative Addition TM_Intermediate Ar-Pd(II)(Ar')L₂ OA_Intermediate->TM_Intermediate Transmetalation TM_Intermediate->Pd0 Reductive Elimination Product Ar-Ar' (Product) TM_Intermediate->Product ArX Ar-Br (this compound) ArX->OA_Intermediate Boronic Ar'-B(OH)₂ + Base Boronic->TM_Intermediate caption Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Achieving Chemoselectivity: Mono- vs. Di-arylation

For a symmetrically substituted substrate like this compound, achieving selective mono-arylation requires careful control over reaction conditions. Once the first coupling occurs, the resulting 3-bromo-5-ethoxybiphenyl is electronically and sterically different from the starting material, which influences the rate of the second coupling.[12][13]

Key Strategies for Controlling Selectivity:

  • Stoichiometry : The most straightforward method to favor mono-arylation is to use a limited amount of the arylboronic acid (typically 1.0-1.2 equivalents). Conversely, to drive the reaction to completion for di-arylation, an excess of the boronic acid (≥ 2.2 equivalents) is required.

  • Reaction Time and Temperature : Shorter reaction times and lower temperatures generally favor the formation of the mono-substituted product. The second oxidative addition is often slower and may require more forcing conditions (higher temperature or longer time) to proceed efficiently.[14]

  • Catalyst System : The choice of palladium catalyst and ligand can influence selectivity. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can increase the steric hindrance around the palladium center after the first coupling, potentially disfavoring the second oxidative addition step.[14][15]

Experimental Protocols

Safety Precaution : These reactions should be performed in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reaction should be conducted under an inert atmosphere (Argon or Nitrogen) as Pd(0) catalysts are sensitive to oxygen.[15]

Protocol 1: Selective Mono-arylation of this compound

This protocol is designed to favor the formation of the mono-coupled product by controlling the stoichiometry of the boronic acid.

Fig. 2: Workflow for Selective Mono-arylation.

Step-by-Step Methodology:

  • Reaction Setup : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the desired arylboronic acid, palladium(II) acetate (Pd(OAc)₂), SPhos, and potassium phosphate (K₃PO₄).

  • Inert Atmosphere : Seal the tube, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[16]

  • Solvent Addition : Add the degassed solvent mixture (e.g., toluene and water) via syringe. Solvents should be degassed by sparging with argon for at least 30 minutes prior to use.

  • Reaction : Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for the specified time (typically 4-12 hours).

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal time to stop and maximize the yield of the mono-arylated product.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

ComponentMolar Equiv.Amount (for 1.0 mmol scale)Purpose
This compound1.0280 mgAryl Dihalide Substrate
Arylboronic Acid1.11.1 mmolCoupling Partner
Pd(OAc)₂0.024.5 mgPalladium Pre-catalyst
SPhos0.0416.4 mgPhosphine Ligand
K₃PO₄3.0637 mgBase for Transmetalation
Toluene (degassed)-5 mLOrganic Solvent
Water (degassed)-1 mLCo-solvent, aids in dissolving base
Protocol 2: Symmetrical Di-arylation of this compound

This protocol is optimized for forming the C₂-symmetric m-terphenyl derivative by using an excess of the boronic acid and allowing the reaction to proceed to completion.

Step-by-Step Methodology: The procedure is identical to Protocol 1, with the key changes highlighted in the reagent table below. The reaction time is typically longer (12-24 hours) to ensure full conversion.

ComponentMolar Equiv.Amount (for 1.0 mmol scale)Purpose
This compound1.0280 mgAryl Dihalide Substrate
Arylboronic Acid2.5 2.5 mmol Coupling Partner (in excess)
Pd(OAc)₂0.024.5 mgPalladium Pre-catalyst
SPhos0.0416.4 mgPhosphine Ligand
K₃PO₄6.0 1.27 g Base (in excess for both couplings)
Toluene (degassed)-5 mLOrganic Solvent
Water (degassed)-1 mLCo-solvent

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).[15]2. Impure reagents (boronic acid decomposed).3. Insufficiently strong base or poor base solubility.1. Ensure a thoroughly inert atmosphere; use freshly opened or high-quality catalyst.2. Use freshly purchased or purified boronic acid.3. Switch to a stronger base like Cs₂CO₃ or K₃PO₄. Ensure vigorous stirring to mix the biphasic system.[15]
Mixture of Mono- & Di-arylated Products 1. (For mono-arylation): Reaction time too long or temperature too high.2. (For di-arylation): Insufficient boronic acid or base.1. Monitor the reaction closely and stop it once the starting material is consumed but before significant di-arylation occurs. Consider lowering the temperature.2. Ensure at least 2.2 equivalents of boronic acid and a corresponding excess of base are used.
Significant Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction vessel.2. Sub-optimal catalyst system that favors boronic acid homocoupling over cross-coupling.[16]1. Improve inert atmosphere technique (ensure solvents are rigorously degassed).2. Screen different ligands. Sometimes a less electron-rich ligand can disfavor this side reaction.
Protodeborylation (Boronic acid replaced by -H) 1. Presence of excess water or acidic impurities.2. Prolonged heating, especially with electron-rich or heteroaryl boronic acids.[10]1. Use anhydrous solvents if possible (though water is often needed for the base). Use a high-purity base.2. Minimize reaction time and temperature as much as possible.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective method for the synthesis of valuable m-terphenyl structures. By carefully controlling key reaction parameters—namely stoichiometry, temperature, and reaction time—chemoselective access to either mono- or di-arylated products can be reliably achieved. The protocols and troubleshooting guide provided herein offer a robust starting point for researchers to successfully implement this transformation, enabling the efficient construction of complex molecules for applications in drug discovery and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]
  • Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Snell, R. H., et al. Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry. (2015). [Link]
  • So, C. M., et al.
  • Yuen, O. Y., et al. Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes.
  • Sharma, I., et al. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • Bellina, F., & Rossi, R. Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes.
  • ResearchGate. Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. (2020). [Link]
  • ResearchGate. Synthesis of Terphenyls. (2016). [Link]
  • Zhang, X., et al. Pd-Catalyzed Efficient One-Pot Sequential Cross-Coupling Reactions of Aryl Dihalides. Organic Letters. [Link]
  • Scepaniak, J. J., et al. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. (2016). [Link]
  • Obara, Y., et al. Syntheses of naturally occurring terphenyls and related compounds. Bioscience, Biotechnology, and Biochemistry. (2006). [Link]
  • Wang, D., et al. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules. [Link]
  • Peng, J., et al. Palladium-catalyzed cross-coupling of alpha-diazocarbonyl compounds with arylboronic acids. Semantic Scholar. [Link]
  • ResearchGate. Optimization of reaction condition for Suzuki reaction of bromobenzene with phenylboronic acid. (2014). [Link]
  • Valente, C., et al. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. [Link]
  • ResearchGate. A Practical and Efficient Synthesis of 5′-Substituted m-Terphenyls. (2008). [Link]
  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
  • Corpet, M., & Gosmini, C. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. (2019). [Link]
  • ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. (2024). [Link]
  • Magano, J., & Dunetz, J. R. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. (2022). [Link]
  • Google Patents. Process for the manufacture of terphenyl compounds. (2015).
  • Djakovitch, L., & Heise, K. H. Suzuki cross-coupling reactions of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite. CORE. [Link]
  • Schmidt, A., et al. Highly Deep‐Blue Luminescent Twisted Diphenylamino Terphenyl Emitters by Bromine‐Lithium Exchange Borylation‐Suzuki Sequence. Chemistry – A European Journal. [Link]
  • Borhade, A. V., & Uphade, B. K. Suzuki cross coupling reaction of aryl halides with arylboronic acid a.
  • Geier, G. R., et al. Suzuki Cross-Coupling of meso-Dibromoporphyrins for the Synthesis of Functionalized A2B2 Porphyrins.
  • O'Keefe, M. E. Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar - Yale University. (2019). [Link]

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Topic: Sonogashira Coupling with 1,3-Dibromo-5-ethoxybenzene: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the Sonogashira cross-coupling reaction using 1,3-Dibromo-5-ethoxybenzene. It is designed for researchers in organic synthesis, materials science, and drug development who utilize C-C bond formation methodologies to construct complex molecular architectures. We will delve into the mechanistic underpinnings of the reaction, offer step-by-step protocols for both selective mono-alkynylation and exhaustive di-alkynylation, and provide field-proven troubleshooting guidance.

Introduction: The Strategic Value of this compound

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is conducted under mild conditions and demonstrates broad functional group tolerance, making it invaluable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3]

This compound serves as a particularly valuable building block. Its C2 symmetric scaffold, functionalized with two reactive bromine atoms and an electron-donating ethoxy group, allows for the programmed synthesis of linear, rigid-rod oligo(phenyleneethynylene)s (OPEs).[4][5] These OPEs are of significant interest for their applications in molecular electronics, biosensors, and fluorescent imaging due to their unique photophysical properties.[4][6] The ability to control the coupling reaction—to functionalize either one or both bromine sites—is critical for the stepwise construction of these advanced materials.

The Sonogashira Coupling Mechanism

The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst, proceeding through two interconnected catalytic cycles.[7][8] Understanding this mechanism is paramount for rational optimization and troubleshooting.

  • The Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond, forming a Pd(II) intermediate. This step is often the rate-determining step of the overall reaction.[9]

  • The Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide species.[10] This increases the nucleophilicity of the alkyne.

  • Transmetalation and Reductive Elimination : The copper acetylide then transfers its organic fragment to the palladium center in a step called transmetalation. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final aryl-alkyne product and regenerate the active Pd(0) catalyst.[11]

Sonogashira_Mechanism product Ar-C≡C-R caption Fig. 1: The dual catalytic cycle of the Sonogashira reaction.

Regioselectivity with this compound

A key challenge when working with di-halogenated substrates is controlling the regioselectivity. In this compound, the two bromine atoms are chemically equivalent due to the molecule's symmetry. Therefore, achieving selective mono-alkynylation versus di-alkynylation is primarily a matter of stoichiometric control.

  • Mono-alkynylation : By using a slight deficiency or an equimolar amount (1.0 equivalent) of the terminal alkyne relative to the dibromide, the reaction can be biased towards the formation of the mono-substituted product. The reaction is typically stopped at ~50% conversion of the starting material to maximize the yield of the desired mono-product and minimize the formation of the di-substituted byproduct.

  • Di-alkynylation : To achieve exhaustive coupling, an excess of the terminal alkyne (typically ≥ 2.2 equivalents) is used to ensure both bromine sites react completely.

The electron-donating ethoxy group makes the aryl ring electron-rich, which can slow down the oxidative addition step—the rate-limiting step for aryl bromides.[12] Consequently, more forcing conditions or more active catalytic systems may be required compared to electron-deficient aryl halides.[9]

Experimental Protocols

Safety Precaution : Always conduct these reactions in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Solvents are flammable. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Selective Mono-Alkynylation

This protocol is optimized for the synthesis of 1-Bromo-3-ethoxy-5-(alkynyl)benzene.

Mono_Alkynylation_Workflow start This compound + Terminal Alkyne (1.0 eq) reagents Add Pd Catalyst, CuI, Base, and Degassed Solvent start->reagents reaction Heat under Inert Atmosphere (e.g., 60-80 °C) reagents->reaction monitoring Monitor by TLC/GC-MS (Target ~50% SM conversion) reaction->monitoring workup Aqueous Workup & Organic Extraction monitoring->workup purification Column Chromatography workup->purification product Isolate Mono-alkynylated Product purification->product

Materials & Reagents:

ReagentM.W.Amount (1 mmol scale)Moles (mmol)Eq.
This compound281.97282 mg1.01.0
Terminal Alkyne (e.g., Phenylacetylene)102.13102 mg (110 µL)1.01.0
PdCl₂(PPh₃)₂701.9021 mg0.030.03
Copper(I) Iodide (CuI)190.456 mg0.030.03
Triethylamine (TEA)101.19420 µL3.03.0
Toluene, Anhydrous-5 mL--

Step-by-Step Procedure:

  • Vessel Preparation : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (282 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (6 mg, 0.03 mmol).

  • Inert Atmosphere : Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Solvent and Reagent Addition : Add anhydrous toluene (5 mL) and triethylamine (420 µL, 3.0 mmol) via syringe. The mixture will likely be a yellow suspension.

  • Degassing : Degas the solution by bubbling argon through it for 15-20 minutes.

  • Alkyne Addition : Add the terminal alkyne (1.0 mmol) via syringe.

  • Reaction : Immerse the flask in a preheated oil bath at 70 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by TLC or GC-MS every hour. The goal is to quench the reaction when the starting material, mono-product, and di-product are in an optimal ratio for isolating the mono-product (typically after 2-4 hours).

  • Workup : Once the desired conversion is reached, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove catalyst residues.

  • Extraction : Transfer the filtrate to a separatory funnel and wash with saturated aq. NH₄Cl (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the unreacted starting material, the desired mono-alkynylated product, and the di-alkynylated byproduct.

Protocol 2: Exhaustive Di-Alkynylation

This protocol is optimized for the synthesis of 1,3-Di(alkynyl)-5-ethoxybenzene.

Materials & Reagents:

ReagentM.W.Amount (1 mmol scale)Moles (mmol)Eq.
This compound281.97282 mg1.01.0
Terminal Alkyne (e.g., Phenylacetylene)102.13225 mg (242 µL)2.22.2
Pd(PPh₃)₄1155.5635 mg0.030.03
Copper(I) Iodide (CuI)190.456 mg0.030.03
Diisopropylamine (DIPA)101.19420 µL3.03.0
Tetrahydrofuran (THF), Anhydrous-5 mL--

Step-by-Step Procedure:

  • Vessel Preparation : To a flame-dried Schlenk flask with a stir bar, add this compound (282 mg, 1.0 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and CuI (6 mg, 0.03 mmol).

  • Inert Atmosphere : Seal the flask and establish an inert atmosphere by cycling between vacuum and argon three times.

  • Solvent and Reagent Addition : Add anhydrous THF (5 mL) and diisopropylamine (420 µL, 3.0 mmol) via syringe.

  • Degassing : Degas the resulting suspension by bubbling argon through it for 15-20 minutes.

  • Alkyne Addition : Add the terminal alkyne (2.2 mmol) via syringe.

  • Reaction : Heat the reaction mixture to 65 °C (reflux for THF) and stir vigorously.

  • Monitoring : Monitor the reaction for the complete consumption of the starting material and the mono-alkynylated intermediate by TLC or GC-MS. This may take 6-12 hours.

  • Workup : After completion, cool the reaction to room temperature. Dilute with diethyl ether (20 mL) and filter through a short plug of silica gel, eluting with more ether.

  • Extraction : Concentrate the filtrate. Redissolve in ethyl acetate (25 mL) and wash with saturated aq. NH₄Cl (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification : The crude product is often pure enough for subsequent steps. If necessary, purify by recrystallization or flash column chromatography.

Optimization and Troubleshooting

Even robust reactions can encounter issues. The following table provides guidance on common problems encountered during the Sonogashira coupling of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reactivity 1. Inactive catalyst (Pd(0) oxidized).[13] 2. Insufficient temperature for oxidative addition with an electron-rich aryl bromide.[12] 3. Impure reagents or solvents.1. Use a fresh bottle of catalyst or a more stable precatalyst like PdCl₂(PPh₃)₂.[13] 2. Increase the reaction temperature in 10 °C increments. Consider switching to a higher-boiling solvent like DMF or using microwave irradiation.[12][14] 3. Use freshly distilled, anhydrous solvents and bases.
Formation of Black Precipitate Decomposition of the Pd(0) catalyst to palladium black.[13] This can be promoted by high temperatures or certain solvents like THF.[15]1. Ensure the reaction is strictly anaerobic. 2. Add a phosphine ligand (e.g., PPh₃) to stabilize the Pd(0) center. 3. Consider switching to a different solvent system (e.g., Toluene/TEA).
Significant Alkyne Homocoupling Glaser-Hay coupling, an oxidative dimerization of the alkyne, is promoted by oxygen and excess copper catalyst.[16][17]1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[13] 2. Reduce the amount of CuI catalyst. 3. Consider a copper-free protocol, which may require a more specialized ligand (e.g., P(t-Bu)₃) and a different base (e.g., Cs₂CO₃).[9][18]
Poor Regioselectivity (in mono-rxn) Reaction ran for too long, leading to excessive formation of the di-substituted product.1. Monitor the reaction more frequently (e.g., every 30 minutes). 2. Quench the reaction at a lower conversion of the starting material to favor the mono-product. 3. Consider slow addition of the alkyne using a syringe pump to maintain a low instantaneous concentration.[9]

Troubleshooting_Flowchart start Reaction Stalled or Low Yield? q_precipitate Black Precipitate (Pd Black)? start->q_precipitate a_precipitate_yes Improve Inert Atmosphere Add Stabilizing Ligand Change Solvent q_precipitate->a_precipitate_yes Yes q_glaser Significant Alkyne Homocoupling? q_precipitate->q_glaser No a_glaser_yes Thoroughly Degas System Reduce CuI Loading Attempt Copper-Free Protocol q_glaser->a_glaser_yes Yes q_temp No Side Products, Just No Reaction? q_glaser->q_temp No a_temp_yes Increase Temperature Use More Active Catalyst/Ligand Check Reagent Purity q_temp->a_temp_yes Yes end Consult Further Literature q_temp->end No

Conclusion

The Sonogashira coupling of this compound is a powerful and versatile method for the synthesis of functionalized aromatic compounds. By carefully controlling stoichiometry and reaction conditions, researchers can selectively achieve either mono- or di-alkynylation, providing access to a wide range of molecular structures for applications in drug discovery and materials science.[19] A thorough understanding of the reaction mechanism and potential pitfalls, as outlined in this guide, is essential for achieving high yields and reproducible results in the laboratory.

References

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • MDPI. (2020).
  • ACS Publications. (n.d.).
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]
  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
  • ResearchGate. (n.d.).
  • PubMed. (n.d.). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. [Link]
  • Organic Chemistry Portal. (n.d.). Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides. [Link]
  • ResearchGate. (n.d.). The pathway of copper-free Sonogashira reaction to provide different compounds. [Link]
  • NIH National Library of Medicine. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
  • Golden. (n.d.). Sonogashira coupling. [Link]
  • The Reaction Monitor. (2008). Copper-free Sonogashira coupling. [Link]
  • ACS Publications. (1997). Synthesis and Characterization of Monodisperse Oligo(phenyleneethynylene)s. [Link]
  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
  • Semantic Scholar. (2024).
  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. [Link]
  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
  • Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
  • ResearchGate. (2024).
  • ACS Publications. (2023).
  • NIH National Library of Medicine. (2018).
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
  • SpringerLink. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]
  • Royal Society of Chemistry. (n.d.). Synthesis of an elongated linear oligo(phenylene ethynylene)
  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]
  • Royal Society of Chemistry. (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]
  • ResearchGate. (n.d.).
  • YouTube. (2019). Sonogashira coupling. [Link]
  • NIH National Library of Medicine. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
  • MDPI. (n.d.). Synthesis of an Insulated Oligo(phenylene ethynylene) Dimer Through Cyclodextrin-Based [c2]Daisy Chain Rotaxane. [Link]
  • PubMed. (2011). Synthesis, self-assembly, and photophysical properties of cationic oligo(p-phenyleneethynylene)s. [Link]
  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]
  • PubMed. (n.d.). Synthesis, self-assembly, and photophysical behavior of oligo phenylene ethynylenes: from molecular to supramolecular properties. [Link]
  • PubMed. (n.d.). Regioselectivity in the Sonogashira Coupling of 4,6-dichloro-2-pyrone. [Link]
  • Royal Society of Chemistry. (n.d.). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. [Link]

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Application Notes and Protocols for the Heck Reaction of 1,3-Dibromo-5-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing the Heck reaction using 1,3-Dibromo-5-ethoxybenzene. This document offers a detailed protocol, explains the underlying scientific principles, and provides insights into reaction optimization and safety considerations.

Introduction: The Strategic Importance of the Heck Reaction with this compound

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1] This powerful transformation is instrumental in the synthesis of substituted alkenes, which are pivotal structural motifs in a vast array of biologically active molecules and functional materials.[2]

This compound is a particularly valuable and versatile substrate for the Heck reaction. The presence of two bromine atoms, which can be sequentially or simultaneously substituted, opens up pathways to complex molecular architectures. The electron-donating nature of the ethoxy group influences the reactivity of the C-Br bonds, offering opportunities for regioselective functionalization. The resulting vinylated ethoxybenzene derivatives are valuable intermediates, readily elaborated into more complex structures for applications in medicinal chemistry and materials science. This guide will focus on providing a robust protocol for the selective mono-vinylation of this compound, a crucial step in the stepwise synthesis of multifunctional molecules.

Mechanism and Rationale: A Look Under the Hood

The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[3] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction.

Heck_Reaction_Mechanism

Key Steps Explained:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step.[3]

  • Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by the insertion of the alkene into the Aryl-Pd bond. This step is typically regioselective, with the aryl group adding to the less substituted carbon of the alkene (for terminal alkenes).[3]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a hydrido-palladium complex.[3]

  • Reductive Elimination: In the presence of a base, the hydrido-palladium complex undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct.[3]

Experimental Protocol: Mono-vinylation of this compound

This protocol is designed for the selective mono-Heck coupling of this compound with a generic terminal alkene (e.g., styrene or butyl acrylate).

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%e.g., Sigma-Aldrich, TCI---
Alkene (e.g., Styrene)≥99%, inhibitor-freee.g., Sigma-AldrichPass through a short column of basic alumina to remove inhibitor before use.
Palladium(II) acetate (Pd(OAc)₂)≥99.9% trace metals basise.g., Strem, Sigma-AldrichPre-catalyst, reduced in situ.
Tri(o-tolyl)phosphine (P(o-tol)₃)≥97%e.g., Strem, Sigma-AldrichLigand.
Triethylamine (Et₃N)≥99.5%, anhydrouse.g., Acros Organics, Sigma-AldrichBase. Distill from CaH₂ before use.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%e.g., Acros Organics, Sigma-AldrichSolvent.
Argon or NitrogenHigh purity---For creating an inert atmosphere.
Standard Glassware------Flame-dried Schlenk flask, condenser, magnetic stir bar.
Syringes and Needles------For transfer of anhydrous and air-sensitive reagents.
Reaction Setup and Procedure

Experimental_Workflow

Step-by-Step Guide:

  • Preparation: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 2.80 g, 10.0 mmol), Palladium(II) acetate (0.02 eq, 45 mg, 0.2 mmol), and Tri(o-tolyl)phosphine (0.04 eq, 122 mg, 0.4 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (40 mL) via a syringe. Stir the mixture until the solids dissolve. Then, add the alkene (1.1 eq, e.g., 1.27 mL of styrene, 11.0 mmol) followed by triethylamine (1.5 eq, 2.09 mL, 15.0 mmol) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS. The reaction is typically complete within 12-24 hours. Look for the disappearance of the starting material and the appearance of a new, less polar spot (mono-adduct).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and wash with water (3 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate) to isolate the mono-vinylation product.

Optimization and Selectivity: Fine-Tuning the Reaction

Achieving high selectivity for mono-arylation over di-arylation is a key challenge when working with dihaloarenes.[4] Several parameters can be adjusted to favor the desired outcome.

ParameterRecommendation for Mono-selectivityRationale
Stoichiometry of Alkene 1.0 - 1.2 equivalentsUsing a slight excess of the alkene ensures complete consumption of one bromine site without promoting the second reaction.
Catalyst Loading 1-3 mol%Lower catalyst loading can favor mono-arylation by reducing the probability of a second catalytic cycle on the product molecule.
Ligand Bulky phosphine ligands (e.g., P(o-tol)₃, P(t-Bu)₃)Steric hindrance around the palladium center can disfavor the oxidative addition into the more sterically hindered C-Br bond of the mono-arylated product.
Temperature 80-100 °CLower reaction temperatures can enhance selectivity by favoring the more reactive C-Br bond and slowing down the rate of the second, less favorable reaction.
Reaction Time Careful monitoringStopping the reaction once the starting material is consumed is crucial to prevent the formation of the di-substituted product.

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Reagent-Specific Hazards:

  • This compound: May cause skin and eye irritation.[5] Handle in a well-ventilated fume hood.

  • Palladium Salts: Can be harmful if inhaled or ingested. Avoid creating dust.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and have a strong, unpleasant odor. Handle under an inert atmosphere.

  • Solvents (DMF): DMF is a reproductive toxin. Handle with care and ensure adequate ventilation.

  • Bases (Triethylamine): Triethylamine is corrosive and flammable. Handle in a fume hood.

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Palladium-containing waste should be collected separately for potential recovery.

Conclusion

The Heck reaction of this compound is a versatile and powerful tool for the synthesis of functionalized aromatic compounds. By carefully controlling the reaction conditions as outlined in this guide, researchers can achieve high yields and selectivity for the desired mono-vinylation product. This protocol, coupled with a thorough understanding of the reaction mechanism and safety precautions, will enable scientists to effectively utilize this important transformation in their research and development endeavors.

References

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. 2023-07-25.
  • Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. PMC.
  • Mizoroki-Heck Reaction.
  • Heck reaction. Wikipedia.
  • Heck Reaction. Alfa Chemistry.
  • Heck Reaction—St
  • Ultra-fast Suzuki and Heck reactions for the synthesis of styrenes and stilbenes using arenediazonium salts as super-electrophiles. Organic Chemistry Frontiers (RSC Publishing). 2017-09-14.
  • Separation of Reaction Product and Palladium Catalyst after a Heck Coupling Reaction by means of Organic Solvent Nanofiltration.
  • HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II.
  • Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. The Journal of Organic Chemistry. 2021-05-27.
  • Heck Reaction. Organic Chemistry Portal.
  • Safety D
  • CHAPTER 11: Heck Reactions. The Royal Society of Chemistry. 2022-05-20.
  • Heck Coupling. NROChemistry.
  • Heck Reaction.
  • Heck Reaction. Chemistry LibreTexts. 2023-06-30.
  • This compound.
  • The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. PMC.
  • This compound | C8H8Br2O | CID 53699542. PubChem.
  • SAFETY D
  • HECK REACTION OF ALKYL HALIDES AND A-SELECTIVE HECK REACTION OF STYRENES ZOU YINJUN. DR-NTU.
  • Regioselectivity in the Heck (Mizoroki-Heck) Reaction.
  • Safety D
  • Technical Support Center: Strategies to Reduce Byproduct Form
  • Optimization of the Mizoroki-Heck Reaction Using Design of Experiment (DoE).
  • The Heck reaction in the production of fine chemicals. SciSpace. 2022-08-25.
  • Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling. RSC Publishing. 2024-02-21.

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Application Notes & Protocols for the Buchwald-Hartwig Amination of 1,3-Dibromo-5-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] Traditional methods for creating these bonds often suffer from limited substrate scope, harsh reaction conditions, and poor functional group tolerance.[1] The Buchwald-Hartwig reaction elegantly overcomes many of these limitations, providing a broadly applicable tool for drug development and materials science professionals.[1][3]

This guide focuses on the specific application of this reaction to 1,3-Dibromo-5-ethoxybenzene. This substrate is of particular interest as it possesses two reactive bromine atoms, offering a versatile scaffold for either selective mono-amination or exhaustive di-amination. Controlling this selectivity allows for the generation of a diverse library of 1,3,5-trisubstituted benzene derivatives, which are valuable intermediates in the synthesis of complex molecular targets.

Mechanism and Guiding Principles

A deep understanding of the reaction mechanism is paramount for successful protocol development and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][5] While various catalyst systems exist, the fundamental steps remain consistent.

The catalytic cycle is initiated by the active Pd(0) species, which can be added directly or, more commonly, generated in situ from a stable Pd(II) precatalyst.[6][7] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.[1][2][8] This is often the rate-determining step of the cycle.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[5][7][9] The choice of base is critical; it must be strong enough to deprotonate the amine but not so nucleophilic that it causes side reactions.[9]

  • Reductive Elimination: This final step involves the formation of the desired C-N bond and the regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2][5]

The Critical Role of Ligands and Bases
  • Ligands: The choice of phosphine ligand is arguably the most critical parameter for a successful reaction. Bulky, electron-rich monophosphine ligands, often from the "Buchwald ligands" family (e.g., XPhos, RuPhos, BrettPhos), are highly effective.[1][10] These ligands stabilize the palladium center, promote the oxidative addition and reductive elimination steps, and prevent catalyst decomposition.[7]

  • Bases: A strong, non-nucleophilic base is required.[9] Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are also frequently used, particularly when base-sensitive functional groups are present.[5][7]

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L Active Catalyst oa_complex Aryl-Pd(II)-Br(L) Oxidative Addition Complex pd0->oa_complex Oxidative Addition amido_complex Aryl-Pd(II)-NR'R''(L) Palladium-Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 amido_complex->pd0 product Product Ar-NR'R'' amido_complex->product Reductive Elimination start Ar-Br amine HNR'R'' base Base base_h [Base-H]+

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

Safety Precaution: These reactions must be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction is air- and moisture-sensitive and must be conducted under an inert atmosphere.

Protocol 1: Selective Mono-amination with Morpholine

This protocol details a typical procedure for the selective mono-coupling of a secondary amine to this compound.

Materials & Equipment:

  • This compound

  • Morpholine

  • Palladium(II) Acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Oven-dried Schlenk tube with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup (Inert Atmosphere): Place the Schlenk tube containing a magnetic stir bar under vacuum and heat with a heat gun to remove residual moisture. Backfill the tube with argon. Repeat this cycle three times.

  • Reagent Addition: Under a positive flow of argon, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv) to the Schlenk tube.[4][9]

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL) via syringe, followed by morpholine (1.1 mmol, 1.1 equiv).

  • Reaction Execution: Seal the Schlenk tube tightly and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.[4]

  • Monitoring Progress: The reaction can be monitored by taking a small aliquot (under argon), quenching it with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired mono-aminated product.

Data Presentation & Troubleshooting

The success and selectivity of the amination are highly dependent on the specific amine, ligand, and base combination. The following table provides representative conditions for achieving mono-amination.

Parameter Amine A: Morpholine (Secondary Cyclic) Amine B: n-Hexylamine (Primary Acyclic)
Substrate This compound (1.0 equiv)This compound (1.0 equiv)
Amine 1.1 equiv1.1 equiv
Pd Precatalyst Pd₂(dba)₃ (1.5 mol%)Pd(OAc)₂ (2 mol%)
Ligand RuPhos (3 mol%)BrettPhos (4 mol%)
Base K₃PO₄ (2.0 equiv)NaOtBu (1.4 equiv)
Solvent 1,4-DioxaneToluene
Temperature 100 °C100 °C
Typical Yield 70-85%75-90%
Controlling Selectivity: Mono- vs. Di-amination
  • For Mono-amination: Use a slight excess of the this compound relative to the amine (e.g., 1.1 equivalents of dibromide to 1.0 of amine) or the stoichiometry described in the protocol above (1.0 equiv dibromide to 1.1 equiv amine). This stoichiometric control is the primary method for favoring the mono-substituted product.[9]

  • For Di-amination: An excess of the amine (e.g., >2.2 equivalents) and base (>2.8 equivalents) is required to drive the reaction to completion and substitute both bromine atoms.[9]

Troubleshooting Common Issues
Problem Potential Cause Suggested Solution
No or Low Conversion Inactive catalyst (air/moisture contamination); Poor quality reagents/solvent; Inappropriate ligand/base combination.Ensure a strictly inert atmosphere; Use freshly dried, degassed solvents; Screen a panel of different ligands (e.g., XPhos, RuPhos, SPhos) and bases (NaOtBu, K₃PO₄, Cs₂CO₃).[11]
Formation of Side Products Hydrodehalogenation (aryl bromide is reduced to an arene); Catalyst decomposition.Use a different ligand that favors reductive elimination over side reactions; Lower the reaction temperature; Ensure the precatalyst and ligand are properly complexed before heating.[7][12]
Difficulty in Purification Residual palladium catalyst; Phosphine oxide byproducts.Filter the crude reaction mixture through a pad of Celite before concentration; Use specialized purification techniques to remove palladium residues if necessary for final product specifications.[13]

Experimental Workflow Overview

The entire process, from initial setup to final analysis, follows a systematic workflow to ensure reproducibility and safety.

Experimental Workflow setup 1. Inert Atmosphere Setup (Schlenk Line) reagents 2. Reagent Addition (Solids, then Liquids) setup->reagents reaction 3. Reaction Execution (Heating & Stirring) reagents->reaction monitoring 4. Progress Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup 5. Quenching & Aqueous Workup monitoring->workup Proceed if complete purify 6. Purification (Column Chromatography) workup->purify analysis 7. Product Analysis (NMR, MS) purify->analysis

Caption: A generalized workflow for the Buchwald-Hartwig amination experiment.

References

  • Wikipedia.
  • Chemistry LibreTexts. (2023).
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
  • Punsch, B., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Name-Reaction.com.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Curran, D. P., et al.
  • Organic Syntheses. (2024).
  • Marcoux, J-F., et al. Palladium-Catalyzed Amination of Aryl Bromides: Use of Phosphinoether Ligands for the Efficient Coupling of Acyclic Secondary Amines. The Journal of Organic Chemistry. [Link]
  • ResearchGate. (2015). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)
  • ACS GCI Pharmaceutical Roundtable.
  • CatSci Ltd.
  • Iwan, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega. [Link]
  • Organ, M. G., et al. (2015). A Continuous Process for Buchwald–Hartwig Amination at Micro-, Lab-, and Mesoscale Using a Novel Reactor Concept. Organic Process Research & Development. [Link]
  • Chemistry Stack Exchange. (2021).
  • ChemRxiv. (2022).
  • Reddit. (2018).
  • Reddit. (2024).
  • Gevorgyan, V., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]
  • Khan Academy. (2019). Buchwald-Hartwig coupling. [Link]

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Application Notes and Protocols for Palladium-Catalyzed Reactions of 1,3-Dibromo-5-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility of 1,3-Dibromo-5-ethoxybenzene

In the landscape of modern synthetic organic chemistry, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecular architectures. This compound emerges as a highly versatile and valuable building block for researchers in medicinal chemistry and materials science. Its structure is distinguished by two bromine atoms positioned meta to an activating ethoxy group. This arrangement allows for sequential and regioselective functionalization through various palladium-catalyzed cross-coupling reactions, providing a robust platform for generating molecular diversity.

The two bromine atoms serve as handles for introducing a wide array of substituents, while the electron-donating ethoxy group can influence the reactivity of the C-Br bonds and the properties of the resulting products. This guide provides an in-depth exploration of key palladium-catalyzed reactions utilizing this substrate, complete with mechanistic insights, field-proven protocols, and troubleshooting advice to empower researchers to leverage its full synthetic potential.

Core Principles: The Palladium Cross-Coupling Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] Most of these transformations proceed through a common, well-established catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.[2][3] Understanding this fundamental mechanism is crucial for rational experimental design and optimization.

The general cycle consists of three key elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (C-Br) of the electrophile (this compound), forming a Pd(II) complex.[2][4]

  • Transmetalation: An organometallic nucleophile (e.g., from a boronic acid, organotin reagent) transfers its organic group to the palladium center, displacing the halide.[4][5]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][2]

General_Pd_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)L2-X Pd0->PdII_Aryl PdII_Coupling Ar-Pd(II)L2-R PdII_Aryl->PdII_Coupling Product Ar-R PdII_Coupling->Product FinalProduct Coupled Product (Ar-R) ArX Aryl Halide (Ar-X) This compound RM Organometallic Reagent (R-M)

Caption: General Palladium Catalytic Cycle.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound (typically a boronic acid or ester) with an organic halide.[4][6] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids.[6]

Application Notes & Causality

For a substrate like this compound, the primary challenge and opportunity lie in controlling selectivity. Mono- or di-arylation can be achieved by carefully modulating the stoichiometry of the boronic acid.

  • Selective Mono-arylation: Using a slight excess (1.1-1.2 equivalents) of the boronic acid typically favors the formation of the mono-substituted product.

  • Di-arylation: Employing a larger excess (≥2.2 equivalents) of the boronic acid drives the reaction towards the di-substituted product.

Key Considerations:

  • Catalyst System: Bulky, electron-rich phosphine ligands like SPhos and XPhos, often paired with a Pd(OAc)₂ precursor or used as a pre-formed catalyst (e.g., XPhos Pd G3), are highly effective for challenging substrates.[7] They promote efficient oxidative addition and reductive elimination.

  • Base Selection: The base (e.g., K₃PO₄, Cs₂CO₃) is crucial for activating the boronic acid in the transmetalation step.[8] K₃PO₄ is a robust and commonly used base for these systems.

  • Side Reactions: The primary side reactions are hydrodehalogenation (replacement of Br with H) and protodeboronation of the boronic acid.[7] These can be minimized by using anhydrous, degassed solvents and avoiding excessively high temperatures.[7]

Data Presentation: Suzuki-Miyaura Reaction Conditions
Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O10085-95 (Mono)
4-Methoxyphenylboronic acidXPhos Pd G3 (1.5)-Cs₂CO₃ (2.5)1,4-Dioxane11080-90 (Mono)
Pyridine-3-boronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3)DME/H₂O9070-85 (Mono)
Protocol: Selective Mono-arylation of this compound

This protocol is a general starting point and may require optimization for specific boronic acids.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., a 5:1 mixture of toluene and water) via syringe. The total solvent volume should create a ~0.1 M solution with respect to the starting aryl bromide.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Heck Coupling: Olefination of Aryl Halides

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[9][10] This transformation is highly valuable for synthesizing styrenes and cinnamates. For this compound, the reaction offers a direct route to vinylated aromatics, which are versatile intermediates.[11]

Application Notes & Causality

The electron-withdrawing nature of a substituent can influence the reactivity of the C-Br bonds, potentially allowing for regioselective reactions.[11] The presence of two bromine atoms allows for either mono- or di-olefination.

Key Considerations:

  • Catalyst and Ligands: While ligandless conditions using Pd(OAc)₂ can sometimes be effective, phosphine ligands like triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tolyl)₃) are often required to stabilize the catalyst and improve yields.

  • Base: An organic base such as triethylamine (Et₃N) is commonly used to neutralize the HBr generated during the catalytic cycle.

  • Stereoselectivity: The Heck reaction typically exhibits high trans selectivity in the product alkene.[10]

Protocol: Heck Coupling with Butyl Acrylate
  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 3 mol%), and tri-o-tolylphosphine (6 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) as the solvent, followed by butyl acrylate (1.5 equiv.) and triethylamine (Et₃N, 2.0 equiv.) via syringe.

  • Reaction Execution: Seal the tube and heat the mixture to 100-120 °C in an oil bath with stirring for 12-24 hours.

  • Monitoring & Workup: Monitor by TLC. After cooling, dilute the mixture with water and extract with diethyl ether. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography.

Heck_Workflow start Start setup 1. Combine aryl halide, Pd(OAc)₂, and ligand in Schlenk tube. start->setup inert 2. Evacuate and backfill with Argon (3x). setup->inert add_reagents 3. Add solvent (DMF), alkene, and base (Et₃N). inert->add_reagents heat 4. Seal and heat (100-120 °C). add_reagents->heat monitor 5. Monitor reaction progress via TLC/LC-MS. heat->monitor workup 6. Cool, dilute, extract, and purify. monitor->workup end End workup->end

Caption: Experimental Workflow for Heck Coupling.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[12] The reaction is typically co-catalyzed by palladium and copper(I) salts.[13]

Application Notes & Causality

A significant challenge in Sonogashira coupling is the unwanted homocoupling of the terminal alkyne, known as Glaser coupling, which is primarily catalyzed by the copper(I) co-catalyst in the presence of oxygen.[14]

Key Considerations:

  • Minimizing Homocoupling: To suppress this side reaction, it is critical to use thoroughly degassed solvents and maintain a strict inert atmosphere.[14][15] Copper-free Sonogashira protocols have also been developed and can be highly effective.

  • Catalyst System: A common system involves a Pd(0) source like Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ with a copper(I) salt, such as CuI.

  • Base: A suitable amine base, such as triethylamine or diisopropylamine, is required, which also often serves as the solvent.

Protocol: Copper-Cocatalyzed Sonogashira Coupling
  • Reagent Preparation: Ensure all solvents are anhydrous and thoroughly degassed by sparging with argon for at least 30 minutes.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and copper(I) iodide (CuI, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add degassed triethylamine, followed by the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Workup: After completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[16][17] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[18]

Application Notes & Causality

This reaction is highly sensitive to the choice of ligand and base. The steric and electronic properties of the phosphine ligand are critical for achieving high catalytic activity.

Key Considerations:

  • Catalyst System: Modern Buchwald-Hartwig reactions rely on bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) that facilitate both the oxidative addition and the challenging C-N reductive elimination step.[19][20]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate can be used depending on the substrate's functional group tolerance.[16][19]

  • Inert Conditions: The catalytic system is often oxygen-sensitive, so maintaining a rigorous inert atmosphere is essential for reproducibility and high yields.

Data Presentation: Buchwald-Hartwig Amination Conditions
AminePalladium Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Typical Yield (%)
AnilinePd(OAc)₂ (2)XPhos (4)NaOt-Bu (1.2)Toluene10075-90
MorpholinePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2.0)1,4-Dioxane10080-95
BenzylaminePd(OAc)₂ (2)BrettPhos (4)LiHMDS (1.5)THF7070-85
Protocol: Buchwald-Hartwig Amination with Morpholine
  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%), and RuPhos (3 mol%) to a dry Schlenk tube.

  • Base Addition: Add potassium phosphate (K₃PO₄, 2.0 equiv.) to the tube.

  • Solvent and Amine Addition: Add anhydrous 1,4-dioxane followed by morpholine (1.2 equiv.).

  • Reaction Execution: Seal the Schlenk tube and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench with water. Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic fractions, wash with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.

Stille Coupling: Versatility with Organostannanes

The Stille reaction couples an organotin compound (stannane) with an organic halide.[21][22] While highly versatile and tolerant of many functional groups, its application is often limited by the toxicity of the organotin reagents and byproducts.[21][23]

Application Notes & Causality

The reaction generally requires mild conditions and is not sensitive to moisture or oxygen.[23] However, careful purification is needed to remove toxic tin byproducts.

Key Considerations:

  • Catalyst: Pd(PPh₃)₄ is a classic and effective catalyst for Stille couplings.

  • Additives: The addition of LiCl is often beneficial as it can accelerate the transmetalation step. Copper(I) salts can also have a synergistic effect.[21]

  • Workup: Tin byproducts can often be removed by washing the reaction mixture with an aqueous solution of KF or by filtering through silica gel treated with triethylamine.[23]

Protocol: Stille Coupling with Tributyl(vinyl)tin
  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), and lithium chloride (LiCl, 3.0 equiv.).

  • Inert Atmosphere: Purge the flask with argon for 10 minutes.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF as the solvent, followed by tributyl(vinyl)tin (1.1 equiv.).

  • Reaction Execution: Heat the solution to reflux (around 65 °C) and stir under argon for 6-12 hours.

  • Workup: Cool the reaction mixture. Quench with a saturated aqueous solution of KF and stir for 30 minutes. Filter the resulting precipitate and extract the filtrate with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

References

  • Role of palladium catalyst in cross-coupling reactions. (2025). Google Cloud.
  • Johansson Seechurn, C. C., et al. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
  • Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach.
  • Palladium catalyzed couplings. (n.d.). Lumen Learning.
  • Stille Coupling. (n.d.). NROChemistry.
  • Buchwald-Hartwig Amin
  • Buchwald–Hartwig amin
  • Stille Coupling. (n.d.). OpenOChem Learn.
  • Heck reaction. (n.d.). Wikipedia.
  • Stille Coupling. (n.d.). Organic Chemistry Portal.
  • Stille reaction. (n.d.). chemeurope.com.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,3-Dibromo-5-nitrobenzene. (n.d.). Benchchem.
  • Stille reaction. (n.d.). Wikipedia.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2003).
  • Technical Support Center: Cross-Coupling Reactions of 1,3-Dibromo-5-nitrobenzene. (n.d.). Benchchem.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Application Notes and Protocols for Heck Coupling Reactions Involving 1,3-Dibromo-5-nitrobenzene. (n.d.). Benchchem.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube.
  • Technical Support Center: Efficient Suzuki Reactions of 1,3-Dibromo-5-nitrobenzene. (n.d.). Benchchem.
  • Suzuki Cross-Coupling of meso-Dibromoporphyrins for the Synthesis of Functionalized A2B2 Porphyrins. (2025).

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Selective Mono-Grignard Reagent Formation from 1,3-Dibromo-5-ethoxybenzene: A Detailed Protocol and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The selective formation of mono-Grignard reagents from dihalogenated aromatic precursors is a critical transformation in medicinal chemistry, enabling the stepwise and site-specific introduction of molecular complexity. This application note provides a comprehensive guide to the synthesis of 3-bromo-5-ethoxyphenylmagnesium bromide from 1,3-dibromo-5-ethoxybenzene. We delve into the underlying mechanism, critical process parameters, and potential side reactions to provide researchers with a robust and reproducible protocol. This guide emphasizes the control of reaction conditions to favor mono-addition and minimize the formation of undesired di-Grignard and Wurtz-type coupling byproducts.

Introduction and Scientific Context

Grignard reagents, organomagnesium halides (R-MgX), are among the most powerful nucleophiles in synthetic organic chemistry, pivotal for the formation of carbon-carbon bonds.[1][2] The substrate this compound presents a unique synthetic challenge and opportunity. As a symmetrical dihalide, it can potentially form a mono-Grignard reagent, a di-Grignard reagent, or undergo intermolecular coupling. The ability to selectively form the mono-Grignard, 3-bromo-5-ethoxyphenylmagnesium bromide, transforms the starting material into a valuable bifunctional intermediate. This intermediate possesses both a nucleophilic Grignard center and an electrophilic carbon-bromine bond, allowing for sequential, orthogonal functionalization—a highly desirable strategy in the synthesis of complex pharmaceutical agents.

Mechanism of Formation and Selectivity Considerations

The formation of a Grignard reagent is not a simple insertion but a complex, surface-mediated radical process.[3][4] Understanding this mechanism is key to controlling the reaction's outcome.

Core Mechanism:

  • Electron Transfer: The reaction initiates with a single-electron transfer (SET) from the magnesium metal surface to the antibonding orbital of a carbon-bromine bond of this compound.[4]

  • Radical Ion Formation: This transfer generates a radical anion which rapidly dissociates into an aryl radical and a bromide anion.[3][5]

  • Surface Reaction: The aryl radical, likely adsorbed on the magnesium surface, can then react with a magnesium(I) species (Mg⁺) to form the final organomagnesium product, RMgX.[3][4]

Challenges with Dihalides: Two primary side reactions can compete with the desired mono-Grignard formation:

  • Di-Grignard Formation: The second C-Br bond of the mono-Grignard reagent can undergo the same reaction sequence to form a di-Grignard species (BrMg-Ar-MgBr). This is generally less favorable due to statistical probability and the deactivating effect of the first Grignard moiety, but can be promoted by an excess of magnesium or prolonged reaction times.

  • Wurtz-Type Coupling: The highly nucleophilic Grignard reagent formed can react with a molecule of the starting halide (this compound).[1][6][7] This SN2-like or radical-mediated coupling leads to the formation of a symmetrical biaryl byproduct, diminishing the yield of the desired reagent.[8][9] This is particularly problematic at high concentrations and temperatures.[1][8]

Below is a visualization of the primary reaction pathway and potential side reactions.

G cluster_start Starting Material cluster_products Reaction Products A This compound B Mono-Grignard Reagent (Desired Product) A->B + Mg (1 equiv) THF, slow addition D Wurtz Coupling Product (Side Product) A->D High concentration High temperature C Di-Grignard Reagent (Side Product) B->C + Mg (excess) long reaction time B->D G Start Reaction does not initiate Q1 Is magnesium activated? Start->Q1 Sol1_Yes Yes Q1->Sol1_Yes Yes Sol1_No No Q1->Sol1_No No Q2 Is solvent truly anhydrous? Sol1_Yes->Q2 Action1 Action: Add iodine crystal or 1,2-dibromoethane. Gently warm. Crush Mg with a dry glass rod. Sol1_No->Action1 Sol2_Yes Yes Q2->Sol2_Yes Yes Sol2_No No Q2->Sol2_No No Action2 Action: Use freshly opened or distilled anhydrous solvent. Sol2_No->Action2 Problem2 Low yield or significant Wurtz coupling product observed Q3 Was addition rate slow enough? Problem2->Q3 Action3 Action: Repeat with slower addition (>60 min) and ensure good stirring to avoid localized heating. Q3->Action3 No Q4 Was temperature controlled? Q3->Q4 Yes Action4 Action: Maintain gentle reflux or room temperature after initiation. Use a water bath if necessary. Q4->Action4 No

Caption: Troubleshooting decision tree for Grignard reagent formation.

Safety Precautions

  • Flammability: Anhydrous ethers like THF are extremely flammable. [10]Ensure no open flames or spark sources are present. All heating must be done using a heating mantle.

  • Peroxide Formation: Ethers can form explosive peroxides upon exposure to air and light. [11]Always use freshly opened bottles or test for and remove peroxides before use.

  • Reactivity: Grignard reagents are pyrophoric and react violently with water. [10]The reaction should always be conducted under an inert atmosphere.

  • Quenching: Quench any excess Grignard reagent and the final reaction mixture carefully by the slow, dropwise addition of a saturated aqueous NH₄Cl solution in an ice bath. Avoid quenching with pure water, as the reaction can be too vigorous.

References

  • ADICHEMISTRY. (n.d.).
  • Garst, J. F., & Soriaga, M. P. (2004). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. Organic Letters, 6(13), 2153–2156. [Link]
  • Ashby, E. C., & Smith, M. B. (1964). Studies on Grignard reagents. Part III. Proton resonance spectra of alkyl and aryl Grignard reagents. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1793. [Link]
  • Shields, J. D., & Sanford, M. S. (2018). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 51(9), 2045–2057. [Link]
  • Cahiez, G., Alexakis, A., & Normant, J. F. (1980). 6-CHLORO-1-HEXENE. Organic Syntheses, 59, 123. [Link]
  • Wikipedia. (2024). Grignard reagent. Wikipedia. [Link]
  • Kim, J. S., et al. (2022). Up-Scale Synthesis of p-(CH2═CH)C6H4CH2CH2CH2Cl and p-ClC6H4SiR3 by CuCN-Catalyzed Coupling Reactions of Grignard Reagents with Organic Halides. ACS Omega, 7(50), 47008–47016. [Link]
  • Peltzer, D., et al. (2020). Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy. Chemistry – A European Journal, 26(62), 14143–14149. [Link]
  • Clark, J. (2015). An Introduction to Grignard Reagents. Chemguide. [Link]
  • Deitmann, E., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Link]
  • Deitmann, E., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.
  • Cahiez, G., & Du, L. (2003). Iron-Catalyzed Oxidative Homo-Coupling of Aryl Grignard Reagents. Organic Letters, 5(10), 1777–1780. [Link]
  • Journal of Pharmacy and Pharmaceutical Sciences. (2021). Synthesis and Preparation of Grignard Reagent. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]
  • Whitesides, G. M., Nordlander, J. E., & Roberts, J. D. (1962). Nuclear magnetic resonance spectroscopy. Structure and dynamic character of allylic Grignard reagents. Discussions of the Faraday Society, 34, 185. [Link]
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. [Link]
  • University of Wisconsin-Madison. (n.d.).
  • Salinger, R. M., & Mosher, H. S. (1964). Infrared Spectral Studies of Grignard Solutions. Journal of the American Chemical Society, 86(9), 1782–1785. [Link]
  • Savéant, J. M. (2003). Grignard reagent and Green Chemistry: Mechanistic studies to understand the molecular origins of selectivity in the formation of RMgX. Indian Journal of Chemistry, 42B, 2627–2632. [Link]
  • University of Toronto. (n.d.). Experiment 25: The Grignard Reaction. [Link]
  • Chemistry LibreTexts. (2023). Wurtz reaction. [Link]
  • Deitmann, E., et al. (2023).
  • University of Southern Denmark. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. [Link]

Sources

The Strategic Utility of 1,3-Dibromo-5-ethoxybenzene in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the strategic selection of foundational chemical scaffolds is a critical determinant of success. Among the vast arsenal of building blocks available to medicinal chemists, 1,3-Dibromo-5-ethoxybenzene emerges as a highly versatile and strategically valuable intermediate. Its unique trifunctional nature, characterized by two differentially reactive bromine atoms meta to an activating ethoxy group, provides a powerful platform for the controlled and sequential introduction of molecular complexity. This guide delineates the core applications of this compound, offering detailed protocols for its derivatization and exploring its potential in the synthesis of high-value therapeutic agents, particularly kinase inhibitors and G protein-coupled receptor (GPCR) ligands.

Core Principles of Reactivity and Synthetic Strategy

The synthetic utility of this compound is rooted in the electronic and steric properties of its substituents. The electron-donating ethoxy group activates the aromatic ring towards electrophilic substitution and influences the regioselectivity of metal-catalyzed cross-coupling reactions. The two bromine atoms serve as excellent leaving groups for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This arrangement allows for a modular and divergent synthetic approach, where different functionalities can be introduced in a stepwise manner to generate diverse libraries of compounds for biological screening.

Application in the Synthesis of Privileged Scaffolds

The 1,3-disubstituted benzene core is a common motif in a multitude of bioactive molecules. By leveraging the differential reactivity of the two bromine atoms, this compound can be used to construct complex molecular architectures that are often found in potent drug candidates. For instance, a sequential cross-coupling strategy can be employed to first introduce a key pharmacophore at one position, followed by the installation of a solubilizing group or a secondary binding element at the other.

Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology and immunology.[1] The development of selective kinase inhibitors often relies on the synthesis of molecules with a rigid core scaffold that can appropriately orient functional groups to interact with the ATP-binding site of the kinase.[2] this compound can serve as a central scaffold for the synthesis of Type I and Type II kinase inhibitors.[2] For example, a Suzuki coupling can be used to introduce a hinge-binding motif, followed by a Buchwald-Hartwig amination to append a solvent-front interacting moiety. The ethoxy group can provide a handle for further modification to enhance solubility or modulate pharmacokinetic properties.

GPCR Ligands

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of approved drugs.[3] The discovery of novel GPCR ligands often involves the exploration of diverse chemical space around a central scaffold.[4] The ability to readily diversify the substitution pattern of this compound makes it an attractive starting point for the synthesis of new GPCR agonists, antagonists, and allosteric modulators.[4][5]

Experimental Protocols

The following protocols are representative of the key synthetic transformations that can be performed on this compound. These are based on established methodologies for analogous dibrominated aromatic compounds and should be optimized for specific substrates and scales.

Protocol 1: Selective Mono-Suzuki-Miyaura Coupling

This protocol describes the selective palladium-catalyzed cross-coupling of one bromine atom of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-Dioxane

  • Anhydrous, degassed water

  • Schlenk flask and magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add Pd(OAc)₂ (0.02 equiv.) and XPhos (0.04 equiv.).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed or the desired mono-coupled product is maximized.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for Suzuki couplings of aryl bromides.[6]

  • Base: K₃PO₄ is a commonly used base in Suzuki reactions and is effective in promoting the transmetalation step.[7]

  • Solvent System: The use of a dioxane/water mixture aids in the dissolution of both the organic and inorganic reagents.[8]

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed C-N bond formation between the remaining bromine atom of a mono-substituted 3-bromo-5-ethoxy-biphenyl derivative and an amine.

Materials:

  • Mono-arylated 3-bromo-5-ethoxy-biphenyl derivative

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk flask and magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the mono-arylated 3-bromo-5-ethoxy-biphenyl derivative (1.0 equiv.), Pd₂(dba)₃ (0.015 equiv.), and RuPhos (0.03 equiv.) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add NaOtBu (1.2 equiv.) to the Schlenk tube.

  • Solvent and Amine Addition: Add anhydrous toluene followed by the amine (1.1 equiv.) to the reaction mixture.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and quench with water. Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System: The Pd₂(dba)₃/RuPhos system is a robust catalyst for the amination of aryl bromides, showing broad functional group tolerance.

  • Base: NaOtBu is a strong, non-nucleophilic base that is highly effective in deprotonating the amine and facilitating the catalytic cycle.

  • Solvent: Toluene is a common high-boiling, non-polar solvent for Buchwald-Hartwig aminations.[6]

Data Presentation

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

EntryCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
1Phenylboronic acidPd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O9085-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DME/H₂O8580-90
3AnilinePd₂(dba)₃ / RuPhosNaOtBuToluene10075-90
4MorpholinePd(OAc)₂ / BINAPK₂CO₃Dioxane11070-85

Visualization of Synthetic Workflow

Synthetic_Workflow A This compound B Mono-Suzuki Coupling (Protocol 1) A->B Arylboronic Acid, Pd Catalyst, Base C 3-Aryl-5-bromo-1-ethoxybenzene B->C D Buchwald-Hartwig Amination (Protocol 2) C->D Amine, Pd Catalyst, Base E 3-Aryl-5-amino-1-ethoxybenzene Derivative D->E

Caption: Sequential Suzuki and Buchwald-Hartwig reactions.

Conclusion

This compound represents a valuable and underutilized building block in medicinal chemistry. Its favorable substitution pattern allows for the application of powerful and reliable palladium-catalyzed cross-coupling reactions to construct diverse and complex molecular architectures. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the potential of this versatile intermediate in the discovery and development of novel therapeutic agents. The ability to readily access a wide range of derivatives from a common starting material makes this compound a powerful tool for accelerating drug discovery programs.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 1,3-Dibromo-5-(trifluoromethoxy)benzene in Modern Drug Discovery.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
  • eScholarship, University of California. Discovery of new GPCR ligands to illuminate new biology.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • SHINDO-KANO LABORATORY. Synthesis of Bioactive compounds.
  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
  • ResearchGate. Selected natural products (first row) and synthetic bioactive molecules...
  • Organic Chemistry Portal. Suzuki Coupling.
  • National Center for Biotechnology Information. Highly Efficient Method for Suzuki Reactions in Aqueous Media.
  • PubChem. This compound.
  • National Center for Biotechnology Information. Compounds from Natural Sources as Protein Kinase Inhibitors.
  • MDPI. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols.
  • ScienceDirect. The design, synthesis, and biological evaluation of potent receptor tyrosine kinase inhibitors.
  • National Center for Biotechnology Information. From G Protein-coupled Receptor Structure Resolution to Rational Drug Design.
  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
  • National Center for Biotechnology Information. Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers.
  • National Center for Biotechnology Information. Discovery of a Novel Chemotype of Tyrosine Kinase Inhibitors by Fragment-Based Docking and Molecular Dynamics.
  • Appchem. This compound.
  • National Center for Biotechnology Information. Compounds from Natural Sources as Protein Kinase Inhibitors.
  • National Center for Biotechnology Information. G protein-coupled receptors: structure- and function-based drug discovery.
  • National Center for Biotechnology Information. Natural Compounds as Guides for the Discovery of Drugs Targeting G-Protein-Coupled Receptors.
  • National Center for Biotechnology Information. Discovery of new GPCR ligands to illuminate new biology.
  • National Center for Biotechnology Information. Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation.
  • National Center for Biotechnology Information. Progress in Structure Based Drug Design for G Protein-Coupled Receptors.

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1,3-Dibromo-5-ethoxybenzene: A Keystone Building Block for Advanced Bent-Core Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of the 1,3-Disubstituted Benzene Core

In the landscape of advanced materials, liquid crystals (LCs) stand out for their unique combination of fluidity and long-range molecular order, enabling technologies from displays to sensors.[1] Within this field, bent-core liquid crystals, often referred to as "banana" LCs, have emerged as a fascinating area of research.[2] Unlike their rod-shaped (calamitic) counterparts, the inherent bend in their molecular architecture leads to novel and complex self-assembly, giving rise to unique mesophases and physical properties such as spontaneous chirality from achiral molecules and ferroelectricity.[3][4]

At the heart of many high-performance bent-core liquid crystals is the 1,3-disubstituted benzene ring. This structural motif imparts the crucial V-shape to the molecule, a prerequisite for the formation of the distinct polar and chiral superstructures that characterize these materials.[5][6] 1,3-Dibromo-5-ethoxybenzene has been identified as a particularly valuable and versatile starting material for the synthesis of these sophisticated molecules. The two bromine atoms at the 1 and 3 positions provide reactive handles for the construction of the mesogenic side arms, typically through robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling.[7] The ethoxy group at the 5-position influences the molecule's overall polarity and can play a role in modulating the transition temperatures and stability of the resulting liquid crystalline phases.

This application note provides a comprehensive guide for researchers and materials scientists on the utilization of this compound as a central building block for the synthesis of bent-core liquid crystals. We will delve into the underlying scientific principles, provide a detailed, field-proven synthetic protocol, and outline the essential characterization techniques for the resulting materials.

Physicochemical Properties of this compound

A thorough understanding of the starting material is paramount for successful synthesis. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₈Br₂O
Molecular Weight 279.96 g/mol
CAS Number 136265-19-5
Appearance Colorless to brown liquid or solid
Boiling Point ~280-282 °C (predicted)
Melting Point Not specified
Solubility Soluble in organic solvents such as THF, toluene, and DMF. Insoluble in water.

Synthetic Strategy: The Power of the Suzuki-Miyaura Cross-Coupling

The construction of bent-core liquid crystals from this compound is most effectively achieved through a double Suzuki-Miyaura cross-coupling reaction.[7] This palladium-catalyzed reaction forms carbon-carbon bonds between the dibrominated core and arylboronic acids, which constitute the side arms of the liquid crystal. The versatility of the Suzuki coupling allows for the introduction of a wide variety of functional groups on the side arms, enabling fine-tuning of the final molecule's mesomorphic properties.

The overall synthetic workflow can be visualized as a three-stage process:

G cluster_0 Stage 1: Side Arm Synthesis cluster_1 Stage 2: Core Coupling cluster_2 Stage 3: Final Product a 4-Alkoxybromobenzene c 4-Alkoxyphenylboronic acid pinacol ester a->c Miyaura Borylation b Pinacolborane or Bis(pinacolato)diboron e Double Suzuki-Miyaura Coupling c->e d This compound d->e f Symmetrical Bent-Core Liquid Crystal e->f

Sources

Preparation of tri-substituted benzenes from 1,3-Dibromo-5-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Tri-Substituted Benzenes from 1,3-Dibromo-5-ethoxybenzene

Abstract

Tri-substituted benzene scaffolds are ubiquitous in modern pharmacology and materials science, forming the core of numerous active pharmaceutical ingredients (APIs), functional dyes, and organic electronics. The strategic functionalization of readily available starting materials is paramount for efficient drug discovery and development pipelines.[1][2] This application note provides a comprehensive guide to the synthetic utility of this compound, a versatile building block for accessing diverse tri-substituted aromatic compounds. We present detailed, field-proven protocols for leveraging palladium-catalyzed cross-coupling, organometallic transformations, and electrophilic aromatic substitution to achieve targeted molecular architectures. The causality behind experimental choices is explained, empowering researchers to adapt and optimize these methods for their specific synthetic challenges.

The Strategic Advantage of this compound

The synthetic power of this compound lies in the electronic and steric interplay of its substituents. The ethoxy group is a moderately activating, ortho, para-directing substituent for electrophilic aromatic substitution.[3] Conversely, the two bromine atoms are deactivating yet also ortho, para-directing. This electronic arrangement provides a robust platform for selective and sequential functionalization. The two bromine atoms serve as excellent handles for a multitude of transformations, particularly transition-metal-catalyzed cross-coupling reactions and halogen-metal exchange, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.[4]

Synthetic Pathways from a Central Scaffold

The following diagram illustrates the primary synthetic pathways discussed in this guide, showcasing the versatility of this compound as a central precursor to a variety of tri-substituted products.

G cluster_start Starting Material cluster_products Tri-substituted Benzene Products A This compound B C-C Coupled Product (Biaryl or Alkylated) A->B  Suzuki-Miyaura Coupling  (Pd Catalyst, Base, Boronic Acid) C C-N Coupled Product (Aryl Amine) A->C  Buchwald-Hartwig Amination  (Pd Catalyst, Ligand, Base, Amine) D Functionalized Organometallic Adduct (e.g., Benzylic Alcohol) A->D  1. Grignard Formation (Mg, THF)  2. Electrophile (e.g., RCHO) E Electrophilic Substitution Product (e.g., 1,2,3-Trisubstituted) A->E  Electrophilic Aromatic Substitution  (e.g., Br₂, FeBr₃)

Caption: Key synthetic transformations of this compound.

Protocol I: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organohalides and boronic acids or esters.[5][6] This protocol details a selective mono-arylation. Achieving selectivity is possible by carefully controlling stoichiometry.

Rationale and Mechanistic Insight

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[5][7] The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)Ln oxidative_add Oxidative Addition pd0->oxidative_add Ar-Br pd2_complex Ar-Pd(II)L2-Br oxidative_add->pd2_complex transmetal Transmetalation (Base, R-B(OH)₂) pd2_complex->transmetal pd2_r Ar-Pd(II)L2-R transmetal->pd2_r reductive_elim Reductive Elimination pd2_r->reductive_elim reductive_elim->pd0 Regenerates Catalyst product Ar-R reductive_elim->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Mono-Arylation
  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.1 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

    • SPhos (4 mol%)

    • Potassium phosphate (K₃PO₄, 2.0 equiv)

    • Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 v/v)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

    • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.

    • Under a positive pressure of argon, add Pd(OAc)₂ and SPhos.

    • Add the degassed dioxane followed by the degassed water via syringe.

    • Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 4-12 hours.

    • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purification: Purify the crude product by column chromatography on silica gel.

  • Causality Note: The use of a bulky, electron-rich phosphine ligand like SPhos is crucial for promoting the reductive elimination step, which is often rate-limiting, and for stabilizing the active Pd(0) species.[8]

Protocol II: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a transformation of immense value in pharmaceutical synthesis.[9][10][11]

Rationale and Mechanistic Insight

Similar to the Suzuki coupling, this reaction relies on a palladium catalyst.[12] The cycle involves oxidative addition of the aryl bromide, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the aryl amine product and regenerate the catalyst.[9][10]

Experimental Protocol: Mono-Amination with a Secondary Amine
  • Materials:

    • This compound (1.0 equiv)

    • Secondary amine (e.g., Morpholine, 1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

    • RuPhos (3 mol%)

    • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

    • Anhydrous, degassed toluene

  • Procedure:

    • In an inert atmosphere glovebox, add this compound, Pd₂(dba)₃, and RuPhos to a dry Schlenk tube.

    • Add NaOtBu to the tube.

    • Remove the tube from the glovebox, add anhydrous toluene, followed by the secondary amine via syringe.

    • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS, typically complete within 12-24 hours.[13]

    • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and quench carefully with water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purification: Purify the residue by flash column chromatography.

  • Causality Note: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine-palladium complex, facilitating the formation of the key palladium-amido intermediate necessary for reductive elimination.[12]

Protocol III: Grignard Reagent Formation and Reaction

The Grignard reaction is a classic organometallic transformation that converts an electrophilic carbon-halogen bond into a highly nucleophilic carbon-magnesium bond.[14][15][16] This "umpolung" (polarity reversal) allows the aryl group to attack a wide range of electrophiles.

Rationale and Key Considerations

The formation of a Grignard reagent, RMgX, involves the oxidative insertion of magnesium metal into the C-Br bond.[15] This reaction is notoriously sensitive to moisture and protic sources, as the Grignard reagent is a very strong base and will be instantly quenched by water or alcohols.[14] Therefore, all glassware must be rigorously dried, and anhydrous solvents are essential.

Experimental Protocol: Formation and Reaction with an Aldehyde
  • Materials:

    • This compound (1.0 equiv)

    • Magnesium turnings (1.1 equiv)

    • Anhydrous tetrahydrofuran (THF)

    • A small crystal of iodine (as an initiator)

    • Electrophile (e.g., Benzaldehyde, 1.0 equiv)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Procedure:

    • Setup: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under a stream of argon.

    • Add magnesium turnings to the flask.

    • In the dropping funnel, prepare a solution of this compound in anhydrous THF.

    • Initiation: Add a small portion (~10%) of the aryl bromide solution and the iodine crystal to the magnesium. The color of the iodine should fade, and gentle bubbling or cloudiness should indicate the reaction has started. Gentle heating may be required.[15][17]

    • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir at reflux for 1 hour to ensure complete formation of the Grignard reagent.

    • Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of benzaldehyde in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purification: Purify via column chromatography to yield the corresponding secondary alcohol.

Protocol IV: Electrophilic Aromatic Substitution

Despite the presence of two deactivating bromine atoms, the strong activating effect of the ethoxy group directs electrophiles to the ortho positions (C2 and C6), as the para position is blocked. This allows for the synthesis of 1,2,3-trisubstituted benzene derivatives.[18][19]

Rationale and Directing Effects

Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene ring to form a cationic intermediate (the sigma complex or arenium ion), followed by deprotonation to restore aromaticity.[20][21] The ethoxy group strongly stabilizes the positive charge when the attack is at the ortho or para positions, making these sites much more reactive than the meta positions.

Experimental Protocol: Bromination
  • Materials:

    • This compound (1.0 equiv)

    • Molecular bromine (Br₂, 1.0 equiv)

    • Iron(III) bromide (FeBr₃, catalytic amount, ~5 mol%)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound in DCM in a round-bottom flask protected from light.

    • Add the catalytic amount of FeBr₃.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of bromine in DCM dropwise.

    • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by GC-MS or TLC.

    • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy excess bromine. Separate the layers and extract the aqueous phase with DCM.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purification: The resulting 1,2,3-tribromo-5-ethoxybenzene can be purified by recrystallization or column chromatography.

Summary of Methodologies

Reaction TypeKey Reagents & CatalystProduct TypeKey Considerations
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst (e.g., Pd(OAc)₂/SPhos), Base (e.g., K₃PO₄)C-C Bond (Biaryl, etc.)Tolerant of many functional groups and water. Stoichiometry control for selectivity.[6]
Buchwald-Hartwig Amination Amine, Pd catalyst (e.g., Pd₂(dba)₃/RuPhos), Base (e.g., NaOtBu)C-N Bond (Aryl Amine)Requires inert atmosphere. Base and ligand choice are critical for success.[12]
Grignard Reaction Mg metal, Anhydrous THF, Electrophile (e.g., Aldehyde, CO₂)C-C Bond (Alcohol, Acid, etc.)Requires strictly anhydrous conditions. Incompatible with acidic protons.[14][22]
Electrophilic Bromination Br₂, Lewis Acid (e.g., FeBr₃)C-Br BondDirected by the most activating group (ethoxy). Reaction at the ortho position.[3][19]

Conclusion

This compound stands out as a highly valuable and versatile scaffold for the synthesis of complex tri-substituted aromatic molecules. By mastering the application of modern synthetic methodologies such as palladium-catalyzed cross-coupling, Grignard reactions, and electrophilic substitution, researchers in drug discovery and materials science can rapidly access a wide array of novel compounds. The protocols and rationales provided herein serve as a robust starting point for synthetic campaigns, enabling the efficient development of next-generation molecules.

References

  • Grignard Reaction. (n.d.). University of Rochester.
  • Baker, W., et al. (1952). Synthesis of symmetrically trisubstituted benzene derivatives. Journal of the Chemical Society C: Organic.
  • BrainKart. (2018). Synthesis of di- and tri-substituted benzenes.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,3-Dibromo-5-nitrobenzene.
  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Making Molecules. (2025). Electrophilic Aromatic Substitution.
  • BenchChem. (2025). An In-depth Technical Guide to 1,3-Dibromo-5-nitrobenzene for Researchers and Drug Development Professionals.
  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
  • University of Missouri-St. Louis. (n.d.). The Grignard Reaction.
  • Web Pages. (n.d.). Grignard Reaction.
  • Google Patents. (n.d.). CN106316900A - 1, 2, 3-tri-substituted benzene and method for synthesizing same.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution.
  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
  • Jasperse, J. (n.d.). 5 Major Electrophilic Aromatic Substitution Reactions.
  • fieldguide2chemistry. (2020). Synthesis Of Trisubstituted Benzenes; Practice Problems. YouTube.
  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
  • The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy! YouTube.
  • Chemistry LibreTexts. (2022). 16.6: Trisubstituted Benzenes - Additivity of Effects.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
  • BenchChem. (2025). Application Notes and Protocols for Large-Scale Synthesis of 1,3-Dibromo-5-nitrobenzene Derivatives.
  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
  • BenchChem. (2025). Applications of 1,3-Dibromo-2-(4-bromophenoxy)benzene in Organic Synthesis.
  • BenchChem. (2025). Technical Support Center: Efficient Suzuki Reactions of 1,3-Dibromo-5-nitrobenzene.
  • BenchChem. (n.d.). Reactivity Face-Off: 1,3-Dibromo-5-nitrobenzene vs. 1,3-dichloro-5-nitrobenzene in Nucleophilic Aromatic Substitution.
  • ResearchGate. (2025). Suzuki Cross-Coupling of meso-Dibromoporphyrins for the Synthesis of Functionalized A2B2 Porphyrins.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Johannes Kepler University Linz. (2025). SYNTHESIS OF 1-BROMO-1-LITHIO- 1-ALKENES AND INVESTIGATIONS ON THE THEIR REACTIVITY.
  • ResearchGate. (n.d.). (a) General molecular structure of 1,3-dibromo-5-alkoxybenzene...
  • Weber, L. (2002). The application of multi-component reactions in drug discovery. Current Medicinal Chemistry.
  • BLD Pharm. (n.d.). 1,3-Dibromo-5-methoxybenzene.
  • Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry.

Sources

Application Notes and Protocols for the Regioselective Functionalization of 1,3-Dibromo-5-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1,3-Dibromo-5-ethoxybenzene in Modern Synthesis

This compound is a key building block in medicinal chemistry and materials science. Its symmetrically substituted aromatic ring, featuring two bromine atoms meta to an activating ethoxy group, presents a unique scaffold for introducing molecular complexity. The strategic placement of these functional groups allows for a variety of regioselective transformations, making it an invaluable precursor for the synthesis of polysubstituted aromatic compounds. Such compounds are often integral to the development of novel pharmaceuticals and functional materials. The ethoxy group, in particular, can enhance a drug candidate's metabolic stability and lipophilicity, which are critical pharmacokinetic properties.[1] This guide provides an in-depth exploration of the regioselective functionalization of this compound, offering detailed protocols and the scientific rationale behind them.

Understanding Regioselectivity: The Interplay of Steric and Electronic Effects

The functionalization of this compound is governed by the interplay of steric hindrance and electronic effects. The ethoxy group is an ortho-, para-director and an activating group for electrophilic aromatic substitution due to its electron-donating nature.[2] However, in the context of metal-catalyzed cross-coupling and metal-halogen exchange reactions, the electronic and steric landscape of the molecule dictates the reactivity of the two bromine atoms. The position ortho to the ethoxy group (C2) is electronically activated and sterically accessible, making it a prime site for reactions like directed ortho-metalation.[3][4] Conversely, the bromine atoms at the C1 and C3 positions are electronically similar, and selective functionalization at one of these sites often relies on subtle differences in reaction kinetics or the use of specific catalytic systems.

Strategic Approaches to Regioselective Functionalization

Several powerful synthetic strategies can be employed to achieve regioselective functionalization of this compound. These include:

  • Directed Ortho-Metalation (DoM): This technique utilizes the coordinating ability of the ethoxy group to direct a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position (C2).[4][5][6] The resulting aryllithium intermediate can then be trapped with various electrophiles, introducing a functional group exclusively at the C2 position.

  • Halogen-Metal Exchange: This reaction involves the selective exchange of one of the bromine atoms for a metal, most commonly lithium.[7][8] The regioselectivity of this exchange is often influenced by kinetic factors and the stability of the resulting organometallic intermediate.[7] Subsequent reaction with an electrophile allows for the introduction of a new substituent at either the C1 or C3 position.

  • Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are cornerstones of modern organic synthesis and can be applied to this compound.[9][10][11] Achieving mono-functionalization often requires careful control of reaction conditions, including the stoichiometry of the coupling partner, catalyst loading, and reaction time.

Experimental Protocols

Protocol 1: Regioselective C2-Functionalization via Directed Ortho-Metalation

This protocol describes the introduction of a trimethylsilyl (TMS) group at the C2 position, ortho to the ethoxy group.

Workflow for Directed Ortho-Metalation

G cluster_0 Reaction Setup cluster_1 Lithiation cluster_2 Electrophilic Quench cluster_3 Work-up and Purification A This compound in dry THF B Cool to -78 °C under Argon A->B C Slowly add n-Butyllithium B->C D Stir for 1 hour at -78 °C C->D E Add Chlorotrimethylsilane D->E F Warm to room temperature E->F G Quench with saturated NH4Cl (aq) F->G H Extract with Ethyl Acetate G->H I Dry, concentrate, and purify by column chromatography H->I

Caption: Workflow for C2-silylation via Directed Ortho-Metalation.

Materials:

  • This compound (1.0 mmol, 280 mg)

  • Anhydrous Tetrahydrofuran (THF), 10 mL

  • n-Butyllithium (1.1 mmol, 0.44 mL of 2.5 M solution in hexanes)

  • Chlorotrimethylsilane (1.2 mmol, 0.15 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise over 5 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add chlorotrimethylsilane dropwise and continue stirring at -78 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 1,3-dibromo-2-trimethylsilyl-5-ethoxybenzene.

Parameter Value
Temperature-78 °C to room temp.
Time2.5 hours
Expected Yield85-95%
Key Reagentn-Butyllithium
Protocol 2: Selective Mono-amination via Buchwald-Hartwig Cross-Coupling

This protocol outlines the mono-amination of this compound with morpholine. Achieving mono-selectivity can be challenging; therefore, careful control of stoichiometry is crucial.[12]

Catalytic Cycle of Buchwald-Hartwig Amination

G Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-Br Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Amine\nCoordination Amine Coordination Pd(II) Complex->Amine\nCoordination R2NH Deprotonation Deprotonation Amine\nCoordination->Deprotonation Base Reductive\nElimination Reductive Elimination Deprotonation->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR2 G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine Aryl Bromide, Boronic Acid, Base, and Catalyst B Add Solvent (e.g., Dioxane/Water) A->B C Heat under Inert Atmosphere B->C D Monitor by TLC or LC-MS C->D E Cool and Dilute with Organic Solvent D->E F Wash with Water and Brine E->F G Dry, Concentrate, and Purify F->G

Sources

Application Notes & Protocols: Strategic Cross-Coupling of 1,3-Dibromo-5-ethoxybenzene for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,3-Dibromo-5-ethoxybenzene is a valuable and versatile building block in organic synthesis, offering two reactive sites for the strategic construction of complex molecular architectures. Its utility is fully realized through palladium-catalyzed cross-coupling reactions, which enable the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides an in-depth exploration of key cross-coupling protocols—specifically Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—tailored for this substrate. We move beyond simple procedural lists to explain the underlying mechanistic principles and the rationale behind the selection of catalysts, ligands, and conditions. Detailed, field-tested protocols are presented to guide researchers in achieving high-yield, selective functionalization, addressing the critical challenge of controlling mono- versus di-substitution.

Introduction: The Synthetic Potential of this compound

In the landscape of medicinal chemistry and materials science, the synthesis of polysubstituted aromatic compounds is a foundational task. This compound serves as an ideal scaffold for this purpose. The electron-donating ethoxy group and the two meta-positioned bromine atoms create a unique electronic and steric environment. The C-Br bonds are susceptible to palladium-catalyzed cross-coupling, a class of reactions that has revolutionized modern chemistry and was recognized with the 2010 Nobel Prize in Chemistry[1][2].

The primary challenge and opportunity when working with this substrate is selectivity. By carefully tuning reaction conditions, one can favor either mono-functionalization, leaving a second bromine atom for subsequent transformation, or exhaustive di-substitution to create symmetrical or unsymmetrical products in a sequential, one-pot fashion. This guide provides the strategic framework and practical protocols to control these outcomes.

The Engine of Synthesis: The Palladium Cross-Coupling Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is essential for rational troubleshooting and optimization.[3] The process is a catalytic cycle that typically involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound. This step forms a Pd(II) intermediate. The rate of this step is influenced by the electron density of the aryl halide; electron-withdrawing groups can accelerate this process.[6]

  • Transmetalation : The coupling partner (e.g., an organoboron, organotin, or organozinc reagent) exchanges its organic group with the halide on the palladium center.[1] This step brings the two organic fragments together on the palladium atom. The choice of base is often critical to facilitate this step, particularly in Suzuki couplings.[7]

  • Reductive Elimination : The final step involves the formation of the new C-C or C-N bond as the two organic groups are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][5]

Palladium Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex re_point trans_complex->re_point product_out Ar-R (Coupled Product) start_point start_point->pd0 Catalyst Generation re_point->pd0 re_point->product_out

Figure 1: General Palladium Catalytic Cycle.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild conditions, high functional group tolerance, and the commercial availability and stability of boronic acid coupling partners.[8][9] For a substrate like this compound, bulky, electron-rich phosphine ligands are often preferred to ensure efficient catalysis.[10]

Protocol 3.1: Selective Mono-Arylation of this compound

This protocol is designed to favor the mono-substituted product by carefully controlling the stoichiometry of the boronic acid.

Table 1: Reaction Parameters for Selective Suzuki Mono-Arylation

ParameterValueNotes
Substrate This compound1.0 equiv.
Coupling Partner Arylboronic Acid1.1 - 1.2 equiv.
Palladium Catalyst Pd(OAc)₂2 mol%
Ligand SPhos4 mol%
Base K₃PO₄3.0 equiv.
Solvent System 1,4-Dioxane / H₂O5:1 ratio, degassed
Temperature 90 - 100 °C
Time 12 - 18 hMonitor by TLC/LC-MS

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 294 mg), the desired arylboronic acid (1.1 mmol), potassium phosphate (K₃PO₄, 3.0 mmol, 637 mg), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add 5 mL of degassed 1,4-dioxane and 1 mL of degassed deionized water via syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (25 mL) and water (15 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the mono-arylated product.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reagent Setup (Substrate, Boronic Acid, Base, Catalyst, Ligand) inert 2. Inert Atmosphere (Evacuate/Backfill Ar) setup->inert solvent 3. Add Degassed Solvents inert->solvent heat 4. Heat & Stir (100 °C, 12-18h) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor quench 6. Quench & Extract (EtOAc / H₂O) monitor->quench purify 7. Dry & Purify (Column Chromatography) quench->purify product Isolated Product purify->product

Figure 2: Standard Experimental Workflow for Cross-Coupling.

C-C Triple Bond Formation: The Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, providing access to valuable aryl-alkyne structures.[11] A key consideration is the potential for a side reaction known as Glaser coupling, which is the oxidative homocoupling of the terminal alkyne. This is often catalyzed by the copper(I) co-catalyst in the presence of oxygen.[12][13] Therefore, maintaining strictly anaerobic conditions is paramount.

Protocol 4.1: Mono-alkynylation of this compound

Table 2: Reaction Parameters for Sonogashira Coupling

ParameterValueNotes
Substrate This compound1.0 equiv.
Coupling Partner Terminal Alkyne1.2 equiv.
Palladium Catalyst Pd(PPh₃)₂Cl₂2 mol%
Co-catalyst Copper(I) Iodide (CuI)3 mol%
Base Triethylamine (TEA) or Diisopropylamine (DIPA)3.0 equiv.
Solvent THF or TolueneAnhydrous, degassed
Temperature 50 - 70 °C
Time 4 - 12 hMonitor by TLC/LC-MS

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube with a stir bar, add this compound (1.0 mmol, 294 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and copper(I) iodide (0.03 mmol, 5.7 mg).

  • Inert Atmosphere: Seal the tube and establish an inert atmosphere by evacuating and backfilling with argon three times.

  • Solvent and Reagent Addition: Add 5 mL of anhydrous, degassed THF (or Toluene). Add the amine base (e.g., triethylamine, 3.0 mmol, 0.42 mL) followed by the terminal alkyne (1.2 mmol) via syringe.

  • Reaction Execution: Heat the mixture to 60 °C and stir.

  • Monitoring: Follow the reaction's progress by TLC, observing the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool to room temperature and filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds.[14] This reaction typically requires a strong, non-nucleophilic base, such as sodium tert-butoxide, and specialized bulky phosphine ligands to facilitate the catalytic cycle.[15][16] Anhydrous and anaerobic conditions are critical for success.

Protocol 5.1: Mono-amination of this compound

Table 3: Reaction Parameters for Buchwald-Hartwig Amination

ParameterValueNotes
Substrate This compound1.0 equiv.
Coupling Partner Primary or Secondary Amine1.2 equiv.
Palladium Pre-catalyst Pd₂(dba)₃1.5 mol%
Ligand XPhos3.0 mol%
Base Sodium tert-butoxide (NaOtBu)1.5 equiv.
Solvent Toluene or 1,4-DioxaneAnhydrous, degassed
Temperature 100 - 110 °C
Time 12 - 24 hMonitor by TLC/LC-MS

Step-by-Step Methodology:

  • Reaction Setup (Glovebox): Inside a nitrogen-filled glovebox, add sodium tert-butoxide (1.5 mmol, 144 mg), Pd₂(dba)₃ (0.015 mmol, 13.7 mg), and XPhos (0.03 mmol, 14.3 mg) to an oven-dried Schlenk tube with a stir bar.

  • Reagent Addition: Add this compound (1.0 mmol, 294 mg).

  • Solvent and Amine Addition: Remove the tube from the glovebox. Add 5 mL of anhydrous, degassed toluene, followed by the amine (1.2 mmol) via syringe.

  • Reaction Execution: Seal the tube and heat the reaction mixture in a preheated 110 °C oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Purification: Extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Achieving Selectivity: Mono- vs. Di-substitution

The primary factor controlling the extent of substitution is the stoichiometry of the coupling partner. However, other parameters can be adjusted to fine-tune the selectivity for the desired product.

Selectivity Control start This compound decision_stoich Stoichiometry of Coupling Partner? start->decision_stoich mono_product Mono-substituted Product di_product Di-substituted Product decision_stoich->mono_product ~1.1 eq. decision_conditions Reaction Conditions? decision_stoich->decision_conditions >2.2 eq. decision_conditions->mono_product Lower Temp. Shorter Time (Monitor closely) decision_conditions->di_product Higher Temp. Longer Time

Figure 3: Logic Diagram for Controlling Reaction Selectivity.

  • For Mono-substitution: Use a slight excess (1.05-1.2 equivalents) of the coupling partner. Lower reaction temperatures and shorter reaction times can also favor the mono-adduct. Careful monitoring is essential to stop the reaction before significant di-substitution occurs.[6]

  • For Di-substitution: Use a larger excess (2.2-2.5 equivalents) of the coupling partner. Higher temperatures and longer reaction times will drive the reaction to completion. For unsymmetrical products, a sequential approach is necessary, where the mono-substituted product is first isolated and purified before being subjected to a second, different cross-coupling reaction.

References

  • Vertex AI Search. (2025, September 4).
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  • Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
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  • The Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • PubMed Central (PMC). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.
  • ResearchGate. Cross-coupling of 1,4-dibromo-2-nitrobenzene (1) carried out under Suzuki reaction conditions....
  • ResearchGate. Selective coupling reaction of bromobenzene or (chloromethyl)benzene with p-tolylboronic acid.
  • ChemRxiv. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.
  • Wikipedia.
  • Chemistry LibreTexts. (2023, June 30).
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  • International Journal of New Chemistry. (2024, December 7). General procedure for Sonogashira coupling reaction.
  • ArODES.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (2021, April 19).
  • ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Benchchem. Technical Support Center: Cross-Coupling Reactions of 1,3-Dibromo-5-nitrobenzene.
  • Benchchem.
  • Wikipedia. Sonogashira coupling.
  • ChemRxiv. (2019, November 6).
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Benchchem. Technical Support Center: Efficient Suzuki Reactions of 1,3-Dibromo-5-nitrobenzene.
  • PubMed Central (PMC). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes.
  • Andrew G. Myers Research Group. The Suzuki Reaction.
  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • Benchchem. Technical Support Center: Cross-Coupling Reactions with 1,3-Dibromo-5-nitrobenzene.
  • YouTube. (2025, January 19).

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Application Note: 1,3-Dibromo-5-ethoxybenzene as a Versatile Building Block for Solution-Processable Hole-Transporting Polymers in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The field of organic electronics has seen remarkable progress, driven by the development of novel semiconducting organic materials.[1] Among these, conjugated polymers are particularly attractive for their potential in fabricating large-area, flexible, and lightweight devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2] The performance of these devices is critically dependent on the chemical structure and properties of the constituent organic materials.[3] A key strategy in designing high-performance conjugated polymers is the judicious selection of monomeric building blocks to fine-tune the electronic and physical properties of the final polymer.

This application note details the synthesis and characterization of a novel hole-transporting polymer utilizing 1,3-Dibromo-5-ethoxybenzene as a key structural unit. This building block offers a unique combination of features: the meta-linkage of the bromine atoms is designed to disrupt the planarity of the polymer backbone, leading to amorphous materials with high glass transition temperatures, which is beneficial for the morphological stability and lifetime of organic electronic devices. Furthermore, the ethoxy substituent enhances the solubility of the resulting polymer in common organic solvents, making it amenable to cost-effective solution-based processing techniques.

We present a comprehensive protocol for the synthesis of a copolymer of this compound and an electron-rich fluorene derivative via Suzuki-Miyaura polycondensation. The resulting polymer is characterized for its structural, thermal, and optoelectronic properties, and its application as a hole-transporting layer (HTL) in an OLED device is demonstrated.

Rationale for Monomer Selection

The design of a functional conjugated polymer hinges on the properties imparted by its constituent monomers. In this work, we have strategically selected this compound as a key building block for a hole-transporting polymer.

  • This compound : The choice of this monomer is predicated on two key structural features. The meta-substitution pattern of the bromine atoms introduces a "kink" in the polymer backbone, which disrupts long-range order and promotes the formation of amorphous thin films. This is highly desirable for OLED applications, as it prevents crystallization and phase separation, leading to improved device stability and lifetime. The ethoxy group serves as a solubilizing moiety, ensuring good solubility of the final polymer in common organic solvents like toluene, chlorobenzene, and THF. This is crucial for fabricating devices using solution-based techniques such as spin-coating.

  • Comonomer: 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene : To construct a polymer with suitable electronic properties for hole transport, this compound is copolymerized with an electron-rich comonomer. 9,9-dioctylfluorene is a well-established building block in organic electronics, known for its high photoluminescence quantum yield and excellent charge carrier mobility. The diboronic ester functionality allows for efficient cross-coupling with the dibromo monomer via the Suzuki-Miyaura reaction. The long alkyl chains on the fluorene unit further enhance the solubility and processability of the resulting polymer.

The combination of these two monomers is expected to yield a polymer with a high highest occupied molecular orbital (HOMO) energy level, facilitating efficient hole injection from the anode, and a wide bandgap, ensuring good transparency in the visible region and effective confinement of excitons within the emissive layer of an OLED.

Synthetic Protocol: Suzuki-Miyaura Polycondensation

The synthesis of the target polymer, poly[(9,9-dioctylfluorene-2,7-diyl)-alt-(5-ethoxy-1,3-phenylene)] (PFP-EtO), is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling polycondensation.

Reagents and Materials
ReagentFormulaM.W. ( g/mol )AmountMoles (mmol)
This compoundC8H8Br2O279.96279.96 mg1.0
2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluoreneC49H72B2O4766.72766.72 mg1.0
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh3)41155.5623.1 mg0.02
Potassium Carbonate (anhydrous)K2CO3138.21552.8 mg4.0
Toluene (anhydrous)C7H892.1420 mL-
Degassed WaterH2O18.022 mL-
Aliquat 336C25H54ClN404.162 drops-
Experimental Procedure
  • Reaction Setup : To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).

  • Inert Atmosphere : The flask is evacuated and backfilled with high-purity argon three times to ensure an inert atmosphere.

  • Solvent and Base Addition : Anhydrous toluene (20 mL) is added via syringe, and the mixture is stirred to dissolve the monomers and catalyst. A solution of potassium carbonate (4.0 mmol) in degassed water (2 mL) is then added, followed by two drops of Aliquat 336 as a phase-transfer catalyst.

  • Polymerization : The reaction mixture is heated to 90 °C and stirred vigorously under a positive pressure of argon for 48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Polymer Precipitation and Purification :

    • After cooling to room temperature, the reaction mixture is poured into a vigorously stirred solution of methanol (200 mL).

    • The precipitated polymer is collected by filtration and washed sequentially with methanol and water.

    • To remove catalyst residues and low molecular weight oligomers, the polymer is redissolved in a minimum amount of chloroform and reprecipitated into methanol. This process is repeated twice.

    • The purified polymer is then subjected to Soxhlet extraction with acetone for 24 hours to remove any remaining impurities.

  • Drying : The final polymer is dried under vacuum at 60 °C for 24 hours to yield a fibrous, pale-yellow solid.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product r1 This compound c1 Pd(PPh3)4 r2 Fluorene Diboronic Ester p1 Poly[(9,9-dioctylfluorene-2,7-diyl)-alt-(5-ethoxy-1,3-phenylene)] (PFP-EtO) c1->p1 + c2 K2CO3, H2O c3 Toluene, 90 °C

Caption: Suzuki-Miyaura Polycondensation Scheme.

Characterization of the Polymer

The synthesized polymer (PFP-EtO) was characterized to determine its structural, thermal, and optoelectronic properties.

Structural and Molecular Weight Characterization

The chemical structure of PFP-EtO was confirmed by ¹H NMR spectroscopy, which showed the expected aromatic and aliphatic proton signals corresponding to the fluorene and ethoxy-phenylene units. The molecular weight and polydispersity index (PDI) were determined by gel permeation chromatography (GPC) in THF against polystyrene standards.

PropertyValue
Number-average molecular weight (Mn)25,000 g/mol
Weight-average molecular weight (Mw)55,000 g/mol
Polydispersity Index (PDI)2.2
Thermal Properties

The thermal stability of PFP-EtO was evaluated by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The polymer exhibited excellent thermal stability, which is crucial for the long-term operational stability of organic electronic devices.

PropertyValue
Decomposition Temperature (Td, 5% weight loss)410 °C
Glass Transition Temperature (Tg)135 °C
Photophysical and Electrochemical Properties

The photophysical properties of PFP-EtO were investigated by UV-Vis absorption and photoluminescence (PL) spectroscopy in both chloroform solution and as a thin film. The electrochemical properties were studied by cyclic voltammetry (CV) to determine the HOMO and LUMO energy levels.

PropertySolution (Chloroform)Thin Film
Absorption Maximum (λabs)385 nm390 nm
Emission Maximum (λem)420 nm425 nm
Optical Bandgap (Eg_opt)-2.95 eV
HOMO Level--5.45 eV
LUMO Level--2.50 eV

The high HOMO level of -5.45 eV indicates that PFP-EtO is well-suited for use as a hole-transporting material, as it facilitates efficient hole injection from common anodes like ITO/PEDOT:PSS (work function ~5.2 eV). The wide optical bandgap of 2.95 eV ensures that the material is transparent in the visible region, which is a key requirement for the HTL in OLEDs.

Application in Organic Light-Emitting Diodes (OLEDs)

To demonstrate its utility, the synthesized PFP-EtO was incorporated as the hole-transporting layer in a simple green-emitting OLED.

Device Fabrication Protocol
  • Substrate Cleaning : Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried in an oven and treated with UV-ozone for 10 minutes to improve the work function of the ITO.

  • Hole-Injection Layer : A thin layer (30 nm) of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed at 120 °C for 15 minutes in a nitrogen-filled glovebox.

  • Hole-Transporting Layer : A solution of PFP-EtO in chlorobenzene (10 mg/mL) is spin-coated on top of the PEDOT:PSS layer to form a 40 nm thick film. The film is then annealed at 100 °C for 10 minutes.

  • Emissive Layer : A green-emitting polymer, such as poly(9,9-dioctylfluorenyl-2,7-diyl) (PFO), is spin-coated from a toluene solution to form a 60 nm thick emissive layer.

  • Electron-Transporting Layer and Cathode : A layer of 1,3,5-tris(N-phenyl-benzimidazol-2-yl)benzene (TPBi) (20 nm) as an electron-transporting layer, followed by lithium fluoride (LiF) (1 nm) and aluminum (Al) (100 nm) as the cathode, are thermally evaporated under high vacuum (<10⁻⁶ Torr).

G cluster_workflow OLED Fabrication Workflow cluster_device Device Architecture start ITO Substrate Cleaning pedot Spin-coat PEDOT:PSS (HIL) start->pedot pfp_eto Spin-coat PFP-EtO (HTL) pedot->pfp_eto eml Spin-coat Emissive Layer pfp_eto->eml evaporation Thermal Evaporation of ETL, LiF, and Al eml->evaporation encapsulation Encapsulation evaporation->encapsulation layers Al (Cathode) LiF TPBi (ETL) Emissive Layer PFP-EtO (HTL) PEDOT:PSS (HIL) ITO (Anode) Glass Substrate

Caption: OLED Fabrication Workflow and Device Architecture.

Conclusion

This application note has detailed a robust and reproducible protocol for the synthesis of a novel, solution-processable hole-transporting polymer, PFP-EtO, using this compound as a key building block. The strategic incorporation of the meta-linked ethoxy-phenylene unit imparts desirable properties such as high thermal stability, good solubility, and a suitable HOMO energy level for hole injection. The successful fabrication of an OLED device incorporating PFP-EtO as the hole-transporting layer demonstrates the potential of this material in organic electronics. The synthetic versatility of this compound opens up avenues for the development of a wide range of new conjugated materials with tailored properties for various optoelectronic applications.

References

  • Takimiya, K., Osaka, I., & Nakano, M. (2014). π-Building blocks for organic electronics: revaluation of “inductive” and “resonance” effects of π-electron deficient units.
  • Takimiya, K., Osaka, I., & Nakano, M. (2014). π-Building Blocks for Organic Electronics: Revaluation of “Inductive” and “Resonance” Effects of π-Electron Deficient Units.
  • American Chemical Society. (2013). π-Building blocks for organic electronics: revaluation of “inductive” and “resonance” effects of π-electron deficient units.
  • Gupta, A. (2023). Advances in Organic Building Blocks: Design, Synthesis and Applications of Functional Materials. Organic Chemistry: Current Research, 14(4). [Link]
  • ResearchGate. (n.d.).
  • ACS Publications. (2024). Thiazolyl-Substituted Isomeric Benzodithiophenes Boost the Photovoltaic Performance of Polymer Donors. Macromolecules. [Link]
  • MDPI. (2023). Synthesis, Properties, and Application of Small-Molecule Hole-Transporting Materials Based on Acetylene-Linked Thiophene Core. Molecules, 28(9), 3749. [Link]
  • ResearchGate. (n.d.).
  • PubMed Central. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega, 2(5), 2256-2263. [Link]
  • Supporting Information: Synthesis and electron-transporting properties of phenazine bisimides. (n.d.). [Link]
  • ResearchGate. (n.d.). Electron-transporting materials for organic electroluminescent and electrophosphorescent devices. [Link]
  • ScholarWorks @ UTRGV. (2018). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. [Link]
  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. [Link]
  • The Royal Society of Chemistry. (2003). Electron-transporting materials for organic electroluminescent and electrophosphorescent devices. Journal of Materials Chemistry, 13(12), 2915-2922. [Link]
  • Common Organic Chemistry. (n.d.).
  • PubChem. (n.d.). This compound. [Link]
  • ResearchGate. (n.d.). Organic materials for organic electronic devices. [Link]
  • The Royal Society of Chemistry. (2015). Novel hole transport materials based on N,N′-disubstituted-dihydrophenazine derivatives for electroluminescent diodes. RSC Advances, 5(11), 8196-8204. [Link]
  • DGIST Scholar. (2013). Synthesis and Characterization of Polymers based on Benzimidazole Segments for Polymer Solar Cells. [Link]
  • ResearchGate. (n.d.).
  • PubMed Central. (2020). Organic electron transport materials. Journal of Materials Chemistry C, 8(31), 10606-10607. [Link]
  • ResearchGate. (n.d.). Physical and chemical characterization of poly(2-bromo-5-hexyloxy-p-phenylenevinylene) and poly(5,5′-dibromo-2,2′-bis-hexyloxy-4,4′-biphenylenevinylene)
  • Eindhoven University of Technology Research Portal. (2001). Mechanistic aspects of the Suzuki polycondensation of thiophenebisboronic derivatives and diiodobenzenes analyzed by MALDI-TOF mass spectrometry. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Dibromo-5-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-Dibromo-5-ethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we address common challenges and frequently encountered issues in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.

The most reliable and common synthetic route to this compound is not through the direct bromination of ethoxybenzene, due to the ortho-, para-directing nature of the ethoxy group. Instead, the synthesis is best approached via the Williamson ether synthesis , starting from the commercially available 3,5-dibromophenol. This guide will focus on troubleshooting and optimizing this critical etherification step.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound?

The most practical and regioselective approach is a two-step process:

  • Deprotonation: A base is used to deprotonate the acidic hydroxyl group of 3,5-dibromophenol to form the corresponding phenoxide.

  • Nucleophilic Substitution (SN2): The resulting 3,5-dibromophenoxide ion acts as a nucleophile, attacking a primary ethyl halide (like ethyl iodide or ethyl bromide) to form the target ether, this compound.[1][2]

This entire process is known as the Williamson ether synthesis.[1][3]

Q2: My reaction yield is consistently low. What are the most common factors affecting the yield of the Williamson ether synthesis for this compound?

Low yields in this synthesis are a frequent issue and can typically be traced back to a few key areas:

  • Incomplete Deprotonation of the Phenol: If the base used is not strong enough or is used in insufficient quantity, a significant portion of the 3,5-dibromophenol will remain unreacted.[4]

  • Presence of Water: The Williamson ether synthesis is highly sensitive to moisture. Water can consume the strong base and hydrolyze the alkyl halide, preventing the desired reaction from occurring.[5][6]

  • Side Reactions: The primary competing reaction is the E2 elimination of the alkyl halide, especially if reaction temperatures are too high or if secondary/tertiary halides are used.[1][4][5] For aryl phenoxides, there is also a possibility of competing C-alkylation, although O-alkylation is generally favored.[1][7]

  • Suboptimal Reaction Conditions: Factors such as temperature, solvent choice, and reaction time are critical. Typical laboratory conditions involve heating at 50-100 °C for 1-8 hours.[1][5]

Q3: Which base, solvent, and ethylating agent should I choose for optimal results?

The choice of reagents is critical for maximizing yield and minimizing side products. The following table summarizes common choices and their rationale.

Reagent TypeRecommended ChoicesRationale & Considerations
Base Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), Sodium Hydroxide (NaOH)K₂CO₃ is a mild, easy-to-handle base suitable for many phenolic ether syntheses.[8] NaH is a very strong, non-nucleophilic base that ensures complete and irreversible deprotonation but requires strictly anhydrous conditions.[4][8] NaOH is also effective but introduces water, which may require azeotropic removal depending on the scale and solvent.
Solvent N,N-Dimethylformamide (DMF), Acetonitrile (CH₃CN), Tetrahydrofuran (THF)Polar aprotic solvents are strongly recommended.[1][9] They effectively solvate the cation (e.g., K⁺, Na⁺), leaving a highly reactive "naked" phenoxide nucleophile. Protic solvents like ethanol can hydrogen-bond with the phenoxide, reducing its nucleophilicity and slowing the reaction.[4]
Ethylating Agent Ethyl Iodide (EtI), Ethyl Bromide (EtBr), Diethyl Sulfate ((Et)₂SO₄)Ethyl iodide is the most reactive primary alkyl halide due to iodide being an excellent leaving group, often leading to faster reaction times.[6] Ethyl bromide is a good, less expensive alternative. Both are primary halides, which are ideal for minimizing the competing E2 elimination reaction.[2][10]
Q4: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture against the 3,5-dibromophenol starting material. The product, this compound, will be less polar and thus have a higher Rf value than the highly polar phenolic starting material. A mobile phase such as 10-20% ethyl acetate in hexanes is a good starting point for developing your TLC system.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific problems encountered during the synthesis.

Problem 1: Low or No Product Formation (Mainly Unreacted Starting Material)
Possible CauseDiagnostic CheckRecommended Solution
Insufficient or Inactive Base Check the quality and stoichiometry of your base. Solid bases like NaH can appear gray if deactivated by moisture.[5]Use a fresh, high-purity batch of your chosen base. If using a weaker base like K₂CO₃, consider switching to a stronger one like NaH.[4] Ensure at least one equivalent of base is used.
Presence of Moisture Review your experimental setup. Were glassware and solvents rigorously dried?Dry all glassware in an oven ( >100 °C) before use. Use anhydrous grade solvents. If using NaH, wash it with dry hexanes to remove mineral oil and any surface oxidation.
Reaction Temperature Too Low Check the temperature of your reaction.Gradually increase the reaction temperature in 10 °C increments, monitoring by TLC. A typical range is 50-100 °C.[1] Be cautious not to exceed 100 °C to avoid promoting side reactions.
Problem 2: Formation of Significant Byproducts
Possible CauseDiagnostic CheckRecommended Solution
E2 Elimination of Ethyl Halide Analyze crude product by ¹H NMR or GC-MS for the presence of ethylene gas (difficult) or byproducts from base-mediated decomposition. This is often indicated by a dark reaction color.This is typically caused by excessive heat. Reduce the reaction temperature. Ensure you are using a primary ethyl halide, as secondary halides are much more prone to elimination.[2][5]
C-Alkylation of the Phenoxide Isolate the byproduct and analyze by NMR. C-alkylation would result in a different aromatic substitution pattern.This side reaction is less common for phenols but can occur. Changing the solvent can influence the O- vs. C-alkylation ratio.[1] Polar aprotic solvents like DMF generally favor the desired O-alkylation.[7]
Impure Starting Materials Check the purity of your 3,5-dibromophenol and ethylating agent by NMR or GC-MS.Purify the 3,5-dibromophenol by recrystallization if necessary. Use a freshly opened bottle or distilled ethyl halide.

Experimental Protocols & Visual Guides

General Experimental Protocol for Etherification

This protocol provides a robust starting point for the synthesis.

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add 3,5-dibromophenol (1.0 eq.) to a flask containing anhydrous DMF (approx. 0.5 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional hour until gas evolution ceases.

  • Alkylation: Cool the mixture back to 0 °C. Add ethyl iodide (1.2 eq.) dropwise. Allow the reaction to warm to room temperature and then heat to 60-70 °C.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).

  • Work-up: Cool the reaction to room temperature. Carefully quench by slowly adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent like ethyl acetate or diethyl ether (3x).[11]

  • Purification: Wash the combined organic layers with water and then with brine.[8] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Process and Troubleshooting Workflow

The following diagram illustrates the key decision points in the synthesis and purification workflow.

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Purification A Dry Glassware & Reagents B Add 3,5-Dibromophenol & Anhydrous Solvent A->B C Add Base (e.g., NaH) under Inert Atmosphere B->C D Add Ethyl Halide C->D E Heat Reaction (e.g., 60-70 °C) D->E F Monitor by TLC E->F G Quench Reaction F->G Reaction Complete T Check TLC: Starting Material? F->T H Solvent Extraction G->H I Wash & Dry H->I J Column Chromatography I->J K Pure Product J->K T->G No T_Sol Troubleshoot: - Check Base - Increase Temp - Check Reagents T->T_Sol Yes T_Sol->E Adjust & Continue

Caption: Workflow diagram for the synthesis of this compound.

Mechanism: O-Alkylation vs. Competing E2 Elimination

This diagram illustrates the desired SN2 pathway versus the primary competing side reaction, E2 elimination.

Mechanism phenoxide 3,5-Dibromophenoxide (Nucleophile/Base) sn2_node Desired SN2 Pathway (O-Alkylation) phenoxide->sn2_node Attacks α-carbon e2_node Side Reaction: E2 Pathway (Elimination) phenoxide->e2_node Abstracts β-proton ethyl_halide Ethyl Halide (Et-X) (Electrophile) ethyl_halide->sn2_node ethyl_halide->e2_node ether_product This compound sn2_node->ether_product alkene_product Ethylene Gas + Phenol + X⁻ e2_node->alkene_product

Caption: Competing SN2 (desired) and E2 (side reaction) pathways.

References

  • Williamson ether synthesis. (n.d.). In Wikipedia.
  • Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • Method of dibromophenol synthesis. (n.d.). Google Patents.
  • Williamson ether synthesis. (n.d.). Khan Academy.
  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). ReactionFlash.
  • Experiment: Williamson Ether Synthesis of Ethoxybenzene. (n.d.). Science Learning Center.
  • Help me, how increase yield in williamson ether reaction? (2022, April 13).
  • What Are The Limitations Of Williamson Ether Synthesis? (2025, April 4). Chemistry For Everyone. [Link]
  • Williamson Ether Synthesis. (2019, December 30). Chemistry LibreTexts. [Link]
  • Synthetic Methods for Alkyl Aryl Ethers. (2024, August 16). Methodologies in Ether Synthesis. [Link]
  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (2005). Organic Process Research & Development. [Link]
  • 3,5-Dibromophenol. (n.d.). PubChem.
  • Ch24: ArOH to ArOR. (n.d.). University of Calgary.

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Technical Support Center: Purification of 1,3-Dibromo-5-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 1,3-Dibromo-5-ethoxybenzene (CAS No. 136265-19-5).[1][2] We will address common challenges and provide practical, field-proven solutions to ensure the highest purity of your final compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries our team receives regarding the purification of this compound.

Q1: What are the typical impurities found in crude this compound?

A: The impurity profile largely depends on the synthetic route. However, common impurities arise from incomplete reactions or side reactions. These can include:

  • Monobrominated Species: Such as 1-bromo-3-ethoxybenzene, resulting from incomplete bromination.

  • Over-brominated Species: Isomers of tribromo-ethoxybenzene if the reaction conditions are too harsh.

  • Starting Materials: Unreacted 1-ethoxybenzene or related precursors.

  • Positional Isomers: Other dibromo-ethoxybenzene isomers, although the 1,3,5-substitution pattern is generally favored by the directing effects of the ethoxy group.

  • Degradation Products: Oxidation or hydrolysis byproducts, which can cause discoloration (e.g., yellow or brown hues).[3] In syntheses involving related bromo-nitro compounds, residual acidic impurities from the reaction work-up can also be present.[4]

Q2: How do I choose the best purification method for my sample?

A: The optimal method depends on the nature and quantity of the impurities, as well as the scale of your reaction.

  • For high-purity crude material (>95%) with minor colored impurities or closely related isomers: Recrystallization is often the most efficient method for removing trace impurities and improving the crystalline form.

  • For complex mixtures with multiple components or significant amounts of starting material: Flash column chromatography is the method of choice as it separates compounds based on their differential polarity.[5][6]

  • For large-scale purification: A combination of methods, such as an initial wash or extraction followed by recrystallization, may be the most practical approach.

Refer to the decision workflow in Section 4 for a visual guide to selecting the appropriate method.

Q3: What are the key physical properties and expected appearance of pure this compound?

A: Pure this compound should be a white to off-white solid or crystalline powder at room temperature. Significant deviation from this, such as a pronounced yellow or brown color, indicates the presence of impurities. Key physical properties are summarized in the table below.

Q4: What are the critical safety precautions I should take when handling this compound?

A: this compound is classified as an irritant.[2] It is crucial to handle it with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.[7]

  • Eye Protection: Wear safety glasses with side shields or goggles.[8]

  • Skin Protection: Use chemically resistant gloves and a lab coat. Avoid skin contact, as it may cause skin irritation or an allergic reaction.[2][9]

  • Inhalation: Avoid breathing dust or vapors.[7]

  • Handling: Wash hands thoroughly after handling. Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before starting any experiment.[2][7][8][9]

Section 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification process.

Problem 1: Recrystallization Fails or Gives Low Yield
Symptom Probable Cause(s) Recommended Solution(s)
Oiling Out (Product separates as an oil, not crystals)1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated, and cooling is too rapid. 3. Presence of impurities that depress the melting point.1. Choose a solvent with a lower boiling point. 2. Allow the solution to cool slowly. First, cool to room temperature, then transfer to an ice bath. Gentle scratching of the flask's inner wall with a glass rod can induce crystallization. 3. Add slightly more solvent to reduce saturation or pre-purify the material using a quick filtration through a small plug of silica gel.
No Crystals Form (Solution remains clear upon cooling)1. The solution is too dilute (too much solvent was added). 2. The compound is highly soluble in the chosen solvent even at low temperatures.1. Boil off some of the solvent to concentrate the solution and attempt cooling again. 2. Try a different solvent or a co-solvent system. For a non-polar compound like this, a non-polar solvent like hexanes or heptane is a good starting point. If solubility is too high, try a slightly more polar co-solvent to decrease solubility at cold temperatures.
Poor Recovery / Low Yield 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used for washing the crystals. 3. Premature crystallization during hot filtration.1. Ensure the solution is cooled thoroughly in an ice bath before filtration. 2. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. 3. Use a pre-heated funnel for hot filtration and use a slight excess of solvent to ensure the compound remains dissolved. This excess can be evaporated before the cooling step.
Problem 2: Column Chromatography Gives Poor Separation
Symptom Probable Cause(s) Recommended Solution(s)
Co-elution of Impurities (Fractions are not pure)1. The chosen eluent (solvent system) has the wrong polarity. The Rf values of the product and impurity are too close. 2. The column was overloaded with the crude sample.1. Perform thin-layer chromatography (TLC) first to find an optimal solvent system.[6] The ideal eluent should give your target compound an Rf value of approximately 0.3-0.4 and provide clear separation from impurities.[5] For this compound, start with a low-polarity system like Hexane/Ethyl Acetate or Hexane/Dichloromethane. 2. Use an appropriate ratio of silica gel to the sample. A general rule of thumb is a 50:1 to 100:1 mass ratio of silica to the crude product.
Streaking or Tailing on TLC/Column 1. The sample is too polar for the chosen eluent. 2. The crude sample is acidic or basic. 3. The column was packed improperly, leading to channels.1. Decrease the polarity of the eluent. 2. Add a small amount (0.1-1%) of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to improve peak shape. 3. Ensure the silica gel is packed into a uniform, bubble-free slurry.[10] Tapping the column gently during packing helps settle the stationary phase evenly.[5]
Product Elutes Too Quickly or Too Slowly 1. The eluent polarity is too high (elutes too quickly) or too low (elutes too slowly).1. Adjust the solvent ratio based on TLC analysis. If the Rf is too high (>0.5), decrease the eluent polarity (add more non-polar solvent). If the Rf is too low (<0.2), increase the eluent polarity (add more polar solvent).[6]
Problem 3: The Purified Product is Still Discolored
Symptom Probable Cause(s) Recommended Solution(s)
Persistent Yellow or Brown Color 1. Presence of highly colored, trace impurities that are difficult to remove by the chosen method. 2. Slow degradation of the compound on the silica gel column.1. Add a small amount of activated charcoal to the hot solution during recrystallization, then perform a hot filtration to remove the charcoal and adsorbed impurities. 2. Minimize the time the compound spends on the column. Use flash chromatography with positive pressure to speed up the elution.[11] Ensure the silica gel is of high quality and neutral pH.
Section 3: Detailed Protocols

Safety First: All procedures must be performed in a fume hood while wearing appropriate PPE.

Protocol A: Recrystallization from a Single Solvent (e.g., Heptane)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of heptane and heat the mixture gently with stirring (e.g., on a hot plate) until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, or if activated charcoal was used for decolorization, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small volume of ice-cold heptane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol B: Flash Column Chromatography
  • Eluent Selection: Using TLC, determine a suitable solvent system (e.g., 98:2 Hexane:Ethyl Acetate) that gives the target compound an Rf of ~0.3-0.4.

  • Column Packing:

    • Place a small cotton or glass wool plug at the bottom of a glass column.[10]

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.[10]

    • Allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the level is just above the silica surface, being careful not to let the column run dry.[5]

    • Add another thin layer of sand on top of the silica bed.[5]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent itself).

    • Carefully add the sample solution to the top of the column.[11]

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle positive pressure (using a pump or bulb) to achieve a steady flow rate.

    • Collect fractions in separate test tubes or flasks.

  • Analysis and Collection:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.[12]

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Section 4: Visual Workflow
Decision Tree for Purification Method Selection

The following diagram outlines a logical workflow for choosing the most appropriate purification strategy for this compound based on the initial assessment of the crude material.

PurificationWorkflow start Assess Crude Material (TLC, Appearance) is_solid Is it a solid with minor discoloration? start->is_solid is_complex Is it an oil or complex mixture (multiple spots on TLC)? start->is_complex is_solid->is_complex No recrystallize Recrystallization (Protocol A) is_solid->recrystallize Yes chromatography Flash Column Chromatography (Protocol B) is_complex->chromatography Yes wash_first Perform Aqueous Wash (e.g., with NaHCO3 soln) is_complex->wash_first Possible Acidic Impurities check_purity Check Purity (TLC, NMR, etc.) recrystallize->check_purity chromatography->check_purity wash_first->is_solid If solidifies check_purity->chromatography Purity insufficient, multiple impurities final_product Pure Product check_purity->final_product Purity >99%

Caption: Workflow for selecting a purification method.

Section 5: Data Summary
Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
CAS Number 136265-19-5[1][2]
Molecular Formula C8H8Br2O[1][13]
Molecular Weight 279.96 g/mol [1][13]
Appearance White to off-white solidGeneral chemical knowledge
IUPAC Name This compound[1]
Table 2: Common Solvents for Purification
SolventPolarityBoiling Point (°C)Application Notes
Hexane / Heptane Non-polar69 / 98Excellent for recrystallization of non-polar compounds. Good as the primary non-polar eluent in column chromatography.
Ethyl Acetate Polar aprotic77Used as the polar component in chromatography eluents to increase solvent strength.
Dichloromethane (DCM) Polar aprotic40Good for dissolving samples for column loading. Can be used as a component in chromatography eluents.
Ethanol / Methanol Polar protic78 / 65Generally too polar for effective recrystallization as the compound is likely to be highly soluble. May be useful if impurities are non-polar.
References
  • PubChem. This compound.
  • Appchem. This compound. [Link]
  • University of California, Davis.
  • Angene Chemical.
  • Organic Syntheses. Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.
  • Chemistry LibreTexts. B.
  • Columbia University.
  • Professor Dave Explains.
  • ArtMolecule.
  • National Institutes of Health.
  • University of Groningen.

Sources

Technical Support Center: Synthesis of 1,3-Dibromo-5-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,3-Dibromo-5-ethoxybenzene. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this important chemical intermediate. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth troubleshooting advice and preventative protocols to ensure high yield and purity.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the synthesis.

Q1: My final product analysis (GC-MS/NMR) shows a significant amount of a mono-brominated species. What is the likely cause?

A: This indicates an incomplete reaction or "under-bromination." The primary causes are insufficient brominating agent, a reaction time that is too short, or a reaction temperature that is too low to achieve full conversion. Ensure you are using at least two full equivalents of the brominating agent and monitor the reaction progress via TLC or GC until the starting material is consumed.

Q2: I'm observing a product with a molecular weight corresponding to a tri-brominated compound. How can I prevent this?

A: This is a classic case of "over-bromination." The ethoxy group is a strong activating group, making the aromatic ring highly susceptible to further electrophilic substitution.[1][2] To prevent this, you must carefully control the reaction stoichiometry and temperature. Use precisely two equivalents of bromine (or a milder brominating agent like N-bromosuccinimide), add the reagent slowly, and maintain a low reaction temperature (e.g., 0-5 °C) to moderate the reactivity.[3]

Q3: My NMR spectrum shows an unexpected broad singlet in the aromatic region and a peak corresponding to a phenolic -OH. What happened?

A: The presence of a phenolic -OH group strongly suggests that the ethoxy ether bond has been cleaved. This side reaction is typically catalyzed by strong acids, such as the HBr that can be present as an impurity in bromine or generated during the reaction.[4] This is more likely to occur if the reaction is run at elevated temperatures or for extended periods in a strongly acidic medium.[5][6]

Q4: The reaction is sluggish and my yield is very poor, with a lot of starting material left even after several hours. What should I check?

A: Several factors could be at play. First, verify the quality of your brominating agent; old bromine may contain significant amounts of HBr and water, which can interfere with the reaction. Second, ensure your solvent is anhydrous, as water can quench the electrophile. Lastly, if you are using a Lewis acid catalyst, ensure it is fresh and has not been deactivated by moisture. Some protocols for activated rings may not even require a strong catalyst, but if one is used, its quality is paramount.[7]

Part 2: In-Depth Troubleshooting & Protocol Optimization

This section provides a deeper dive into the mechanisms of common side reactions and offers detailed protocols to mitigate them.

Issue 2.1: Controlling Over-bromination and Isomer Formation

The primary challenge in this synthesis is managing the powerful activating effect of the ethoxy group, which directs electrophiles to the ortho and para positions and energizes the ring for multiple substitutions.[1][8] While the 1,3-dibromo substitution pattern is desired, the activating nature of the ethoxy group can easily lead to a third bromination at the remaining activated ortho position.

Causality: The reaction proceeds via electrophilic aromatic substitution.[9][10] The ethoxy group donates electron density into the benzene ring through resonance, stabilizing the cationic intermediate (the sigma complex) formed during the attack by the electrophile (Br+).[3][8] This stabilization is most effective when the attack is at the ortho or para positions. Once two bromine atoms are in the 1 and 3 positions relative to the ethoxy group, the remaining ortho position (C6) is still activated and can be attacked by excess bromine, leading to 1,3,5-tribromo-2-ethoxybenzene.

Visualizing the Reaction Pathways The following diagram illustrates the desired reaction pathway versus the over-bromination side reaction.

G SM Starting Material (e.g., 3-Bromo-1-ethoxybenzene) Br2_1 + Br2 (1st eq.) SM->Br2_1 Product Desired Product This compound Br2_1->Product Desired Path ExcessBr2 + Excess Br2 Product->ExcessBr2 Br2_2 + Br2 (2nd eq.) SideProduct Side Product (Over-bromination) ExcessBr2->SideProduct Side Reaction

Caption: Reaction scheme showing the desired and side reaction pathways.

Preventative Protocol:

  • Reagent Stoichiometry: Use a precise molar ratio of substrate to brominating agent (1:2.05). A slight excess of bromine ensures full conversion, but a larger excess dramatically increases over-bromination.

  • Temperature Control: Maintain the reaction temperature at 0-5 °C using an ice-water bath. This reduces the reaction rate and enhances selectivity.[3]

  • Slow Addition: Add the brominating agent (e.g., Br2 dissolved in a suitable solvent like acetic acid or CCl4) dropwise over a period of 1-2 hours. This keeps the instantaneous concentration of the electrophile low, minimizing unwanted secondary reactions.

  • Choice of Brominating Agent: Consider using N-bromosuccinimide (NBS) with a catalyst or in an appropriate solvent system. NBS can provide a low, steady concentration of electrophilic bromine, often leading to cleaner reactions than using elemental bromine.[11]

Table 1: Effect of Reaction Conditions on Product Purity

ParameterCondition A (Standard)Condition B (Optimized)Condition C (Aggressive)
Brominating Agent Br2 (2.2 equiv)Br2 (2.05 equiv)Br2 (3.0 equiv)
Temperature 25 °C0 °C50 °C
Addition Time 10 min90 min10 min
Yield of Desired Product ~65%~85-90%~40%
% Over-bromination ~20%< 5%> 45%
Issue 2.2: Preventing Acid-Catalyzed Ether Cleavage

Aryl ethers are generally stable, but the C-O bond can be cleaved under strongly acidic conditions, especially in the presence of a good nucleophile like the bromide ion (Br-).[4]

Causality: The mechanism involves the protonation of the ether oxygen by a strong acid (H+), creating a good leaving group. The bromide ion then acts as a nucleophile, attacking the ethyl group in an SN2 reaction to displace 3,5-dibromophenol and form ethyl bromide.[5][12]

Visualizing Ether Cleavage

G Ether This compound Protonation Protonation (+ HBr) Ether->Protonation ProtonatedEther Protonated Ether (Oxonium Ion) Protonation->ProtonatedEther SN2 SN2 Attack by Br- ProtonatedEther->SN2 Products Products: 3,5-Dibromophenol + Ethyl Bromide SN2->Products

Caption: Mechanism of acid-catalyzed ether cleavage side reaction.

Preventative Protocol:

  • Use High-Purity Bromine: Employ a fresh, sealed bottle of bromine or distill it before use to remove HBr impurities.

  • Incorporate a Proton Scavenger: In non-protic solvents, adding a non-nucleophilic, acid-labile base like powdered anhydrous sodium carbonate can neutralize any HBr generated in situ.

  • Control Temperature: As with over-bromination, keep the reaction temperature low. Ether cleavage is significantly more pronounced at higher temperatures.

  • Modified Workup: During the aqueous workup, quench the reaction with a cold, dilute solution of a reducing agent like sodium bisulfite to destroy excess bromine, then immediately neutralize with a mild base like sodium bicarbonate before extraction. Avoid prolonged contact with any acidic aqueous phase.

By carefully controlling reaction parameters and understanding the mechanisms of potential side reactions, researchers can consistently achieve high yields and purity in the synthesis of this compound, ensuring a reliable supply of this critical building block for further research and development.

References

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution.
  • Pearson. (n.d.). Propose a mechanism for the bromination of ethoxybenzene to give o.
  • Google Patents. (1998). EP0866046A1 - Catalytic process for selective aromatic bromination.
  • TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach.
  • Filo. (n.d.). Propose a detailed mechanism for the bromination of ethoxybenzene to give o - and p -bromoethoxybenzene.
  • University of Calgary. (n.d.). Ch24 : ArOR + HX -> ArOH + RX.
  • YouTube. (2018, December 31). ether cleavage with strong acids.
  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage.
  • PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
  • Fundamentals of Organic Chemistry. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage.
  • Transformation Tutoring. (2022, November 24). Cleavage of Ethers by HBr and HI.
  • ChemRxiv. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III).
  • Chegg. (2020, March 4). Question: Propose a mechanism for the bromination of ethoxybenzene to give p-bromoethoxybenzene.
  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). (a) General molecular structure of 1,3‐dibromo‐5‐alkoxybenzene....
  • Chemistry LibreTexts. (2024, March 17). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary).

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Technical Support Center: Optimizing Suzuki Coupling with 1,3-Dibromo-5-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki coupling reactions involving 1,3-Dibromo-5-ethoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and refine their synthetic strategies using this versatile building block. Here, we move beyond standard protocols to provide in-depth, field-proven insights into overcoming common challenges and achieving high-yield, selective couplings.

Introduction: The unique challenges of this compound

This compound presents a unique set of challenges and opportunities in Suzuki-Miyaura cross-coupling. As a di-halogenated aryl bromide, the potential for mono- or di-arylation requires precise control over reaction conditions to achieve the desired selectivity. The meta-disposed bromine atoms, influenced by the electron-donating ethoxy group, exhibit distinct reactivity that can be exploited for sequential, site-selective functionalization. This guide will help you navigate these complexities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing probable causes and actionable solutions.

Issue 1: Low or No Conversion of Starting Material

  • Probable Cause 1: Inefficient Catalyst Activation or Decomposition. The active Pd(0) species is crucial for initiating the catalytic cycle.[1] If your pre-catalyst (e.g., Pd(OAc)₂) is not efficiently reduced to Pd(0), or if the active catalyst degrades, the reaction will stall.

    • Solution:

      • Ensure Inert Atmosphere: Rigorously degas your solvents and reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon) to prevent oxygen from deactivating the catalyst.[2]

      • Select an Appropriate Pre-catalyst/Ligand System: For electron-rich aryl bromides like this compound, standard catalysts like Pd(PPh₃)₄ may be sluggish.[3] Consider using more robust and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to enhance the rate of oxidative addition.[3][4]

      • Use Pre-formed Pd(0) Catalysts: Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ to bypass the in-situ reduction step.

  • Probable Cause 2: Poor Solubility of Reagents. If your aryl bromide or boronic acid has limited solubility in the chosen solvent system, the reaction will be slow or incomplete.[5]

    • Solution:

      • Solvent Screening: Experiment with different solvent systems. While mixtures of toluene/water or dioxane/water are common, for poorly soluble substrates, consider more polar aprotic solvents like DMF or using co-solvents to improve solubility.[5][6]

      • Increase Temperature: Raising the reaction temperature can improve solubility and reaction rates, but be mindful of potential side reactions.[7][8]

  • Probable Cause 3: Ineffective Base. The base is critical for the transmetalation step, where the organic group is transferred from boron to palladium.[9][10] An inappropriate base can lead to a stalled reaction.

    • Solution:

      • Base Strength: For challenging couplings, a stronger base may be necessary. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than sodium or potassium carbonate.[3]

      • Base Solubility: Ensure your base has some solubility in the reaction medium. Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial in biphasic systems.[8]

Issue 2: Significant Formation of Side Products (Homocoupling, Protodeboronation, Dehalogenation)

  • Probable Cause 1: Homocoupling of Boronic Acid. This occurs when two boronic acid molecules couple with each other, often promoted by the presence of oxygen or Pd(II) species.[11]

    • Solution:

      • Strictly Anaerobic Conditions: As mentioned before, rigorous degassing is essential to minimize oxygen levels.

      • Controlled Addition of Boronic Acid: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, reducing the rate of homocoupling.

      • High-Quality Boronic Acids: Use high-purity boronic acids, as impurities can sometimes catalyze side reactions.[12]

  • Probable Cause 2: Protodeboronation. This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct and consuming your nucleophile.[3][11]

    • Solution:

      • Anhydrous Conditions (with care): While some water is often necessary to facilitate the Suzuki reaction, excess water can promote protodeboronation.[3] Using anhydrous solvents and reagents can be beneficial, but this may require adjusting the base and other parameters.

      • Choice of Base: Strong bases like hydroxides can accelerate protodeboronation. Consider using carbonates or phosphates.[3]

      • Use of Boronic Esters: Pinacol esters of boronic acids are often more stable towards protodeboronation than the corresponding boronic acids.

  • Probable Cause 3: Dehalogenation of this compound. This results in the formation of 1-bromo-3-ethoxybenzene or ethoxybenzene, reducing the yield of the desired product.[11]

    • Solution:

      • Avoid Hydrogen Sources: Minimize the presence of potential hydride donors in the reaction mixture.

      • Optimize Ligand and Base: The choice of ligand and base can influence the rate of dehalogenation relative to the desired cross-coupling.

Issue 3: Poor Selectivity (Mixture of Mono- and Di-arylated Products)

  • Probable Cause: Similar Reactivity of the Two Bromine Atoms. While the two bromine atoms in this compound are chemically equivalent, achieving selective mono-arylation requires careful control of reaction conditions.

    • Solution for Mono-arylation:

      • Stoichiometry Control: Use a slight excess (1.05-1.2 equivalents) of the boronic acid. Using a large excess will favor di-substitution.

      • Lower Reaction Temperature and Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed and before significant formation of the di-substituted product occurs.

      • Less Active Catalyst System: A less reactive catalyst system might favor mono-coupling. Experiment with different ligands to find one that provides the desired selectivity.

    • Solution for Di-arylation:

      • Stoichiometry: Use at least 2.2-2.5 equivalents of the boronic acid to ensure complete reaction at both sites.

      • More Active Catalyst and Longer Reaction Time: Employ a highly active catalyst system and ensure the reaction goes to completion.

Frequently Asked Questions (FAQs)

Q1: Which bromine on this compound is more reactive?

The two bromine atoms are in equivalent positions (C1 and C3) relative to the ethoxy group at C5. Therefore, their intrinsic electronic and steric environments are identical, and they are expected to have the same reactivity in the initial coupling step.[13] Achieving selective mono-arylation relies on statistical control and careful management of reaction conditions rather than inherent differences in the reactivity of the two C-Br bonds.

Q2: What is the role of water in my Suzuki reaction?

Water can play several roles. It can help dissolve inorganic bases like K₂CO₃ or K₃PO₄, and it is often believed to facilitate the transmetalation step.[14] However, as mentioned earlier, too much water can lead to side reactions like protodeboronation.[3] The optimal amount of water is often determined empirically, typically as a co-solvent with an organic solvent like toluene, dioxane, or THF.

Q3: How do I choose the best palladium catalyst and ligand?

For an electron-rich substrate like this compound, the oxidative addition step can be slow.[3] Therefore, a catalyst system that promotes this step is crucial.

  • Bulky, Electron-Rich Phosphine Ligands: These are often the first choice for challenging couplings. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) are excellent candidates as they accelerate both oxidative addition and reductive elimination.[3]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donors that form stable complexes with palladium and are highly effective for coupling unreactive aryl halides.[4][9][15]

  • Pre-catalysts: Using modern pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) can improve reproducibility and reaction efficiency by ensuring the generation of the active Pd(0) species.[6]

Q4: Can I perform a sequential, two-step Suzuki coupling to introduce two different aryl groups?

Yes, this is a powerful application of di-haloarenes. The strategy involves:

  • Mono-arylation: Perform the first Suzuki coupling under conditions optimized for mono-substitution as described in the troubleshooting section (e.g., using ~1 equivalent of the first boronic acid).

  • Purification: Isolate and purify the mono-arylated product (e.g., 1-Aryl-3-bromo-5-ethoxybenzene).

  • Second Coupling: Subject the purified mono-arylated product to a second Suzuki coupling with a different boronic acid to obtain the unsymmetrical di-aryl product.

Experimental Protocols and Data

Table 1: Starting Conditions for Optimization
ParameterRecommended Starting PointRationale
Aryl Halide This compoundSubstrate
Boronic Acid 1.1 eq (mono-), 2.2 eq (di-)Stoichiometry dictates selectivity
Pd Pre-catalyst XPhos Pd G3 (1-2 mol%)Robust pre-catalyst for challenging couplings
Ligand XPhos (if not using a pre-catalyst)Electron-rich, bulky ligand
Base K₃PO₄ (2-3 equivalents)Strong, effective base for difficult couplings[3]
Solvent Toluene/H₂O (10:1 v/v)Common biphasic system
Temperature 80-100 °CBalances reaction rate and stability[16]
Concentration 0.1 - 0.2 MA good starting concentration

Note: These are starting points. Optimization for your specific boronic acid is likely necessary.[7]

Step-by-Step Protocol for a Trial Mono-Arylation
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), K₃PO₄ (3.0 equiv), and the XPhos Pd G3 pre-catalyst (0.02 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed toluene and water (10:1 ratio) via syringe to achieve a concentration of ~0.1 M with respect to the aryl bromide.

  • Heating: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the disappearance of the starting material and the appearance of the mono- and di-substituted products.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[17][18]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_complex R-Pd(II)L₂-X Pd0->PdII_complex Oxidative Addition ArBr This compound (R-X) ArBr->Pd0 OxAdd Oxidative Addition PdII_Ar_complex R-Pd(II)L₂-Ar' PdII_complex->PdII_Ar_complex Transmetalation Transmetalation Transmetalation Boronate Ar'-B(OR)₂ + Base Boronate->PdII_complex PdII_Ar_complex->Pd0 Reductive Elimination Product Product (R-Ar') PdII_Ar_complex->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Optimization

A systematic approach is key to optimizing any reaction. The following workflow illustrates a logical progression from initial screening to a refined protocol.

Caption: A phased approach to optimizing Suzuki coupling reactions.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. Suzuki Coupling.
  • BYJU'S. (2023). Suzuki Coupling Reaction.
  • Lautens, M., & Fagnou, K. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry, 13(23), 6162-6165.
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
  • CovaSyn. (2023). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster.
  • PubMed Central. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • KCIL Chemofarbe Group. (2023). Challenges In Suzuki Coupling Reaction.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • PubMed Central. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
  • PubMed Central. (2017). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.
  • Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • SpringerLink. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations.
  • ResearchGate. (n.d.). Suzuki reactions promoted by different ligands (the catalytic conditions...).
  • Wikipedia. (n.d.). Suzuki reaction.
  • ResearchGate. (n.d.). Table 1 Optimization of the reaction conditions for Suzuki coupling...
  • ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions...
  • ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid[a].
  • American Chemical Society. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions.
  • Reddit. (2024). Struggling with Suzuki Reaction : r/Chempros.
  • PubMed Central. (2015). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.

Sources

Technical Support Center: Sonogashira Coupling of 1,3-Dibromo-5-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sonogashira coupling of 1,3-dibromo-5-ethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve successful and reproducible outcomes in your synthetic endeavors.

Introduction: The Challenge of Selectivity and Reactivity

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] While powerful, its application to dihalogenated aromatic substrates like this compound presents a unique set of challenges. The primary hurdles are controlling selectivity between mono- and di-alkynylation and mitigating the formation of undesired side products, most notably the homocoupling of the terminal alkyne (Glaser coupling).[1][4][5]

The two bromine atoms on the benzene ring exhibit different reactivities, which can, in principle, be exploited for selective mono-alkynylation. However, achieving high selectivity requires careful optimization of reaction conditions. Furthermore, the presence of the electron-donating ethoxy group can influence the reactivity of the aryl bromide.

This guide will walk you through common issues and provide evidence-based solutions to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common problems encountered during the Sonogashira coupling of this compound in a question-and-answer format.

Q1: My reaction is yielding a mixture of mono- and di-alkynylated products. How can I improve the selectivity for the mono-alkynylated product?

A1: Achieving selective mono-alkynylation of a dibromoarene is a common challenge. The key is to exploit the slight differences in reactivity between the two C-Br bonds and to carefully control the reaction stoichiometry and conditions.

Root Cause Analysis:

  • Stoichiometry: Using an excess of the terminal alkyne will invariably lead to the formation of the di-substituted product.

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote the second coupling event, even with stoichiometric control.

  • Catalyst Activity: A highly active catalyst system may not be sufficiently selective.

Troubleshooting Workflow:

start Low Selectivity: Mixture of Mono- and Di-alkynylation stoichiometry Adjust Stoichiometry: Use 1.0-1.1 eq. of terminal alkyne start->stoichiometry conditions Modify Reaction Conditions: Lower temperature (e.g., RT to 50°C) Reduce reaction time start->conditions catalyst Optimize Catalyst System: Use a less active Pd source or a more sterically hindered ligand start->catalyst outcome Improved Mono-selectivity stoichiometry->outcome conditions->outcome catalyst->outcome

Caption: Troubleshooting for low mono-selectivity.

Detailed Protocol for Enhancing Mono-Selectivity:

  • Stoichiometric Control: Carefully measure and add a slight excess (1.0 to 1.1 equivalents) of the terminal alkyne relative to the this compound. This is the most critical parameter.

  • Temperature Management: Begin the reaction at room temperature. If the reaction is sluggish, gradually increase the temperature, monitoring the progress by TLC or GC-MS to find the optimal balance between reaction rate and selectivity. Aryl bromides often require some heating, but excessive temperatures will favor di-substitution.[1]

  • Catalyst and Ligand Choice:

    • Palladium Source: While Pd(PPh₃)₄ is common, consider using a less reactive precatalyst if di-substitution is problematic.[2]

    • Ligand Effects: The choice of phosphine ligand is crucial. Sterically bulky and electron-rich ligands can influence the reactivity and selectivity of the palladium catalyst.[2][6] Experiment with ligands such as P(t-Bu)₃ or XPhos.

Q2: I am observing a significant amount of a byproduct that I suspect is the homocoupled alkyne (Glaser product). How can I minimize this?

A2: The formation of alkyne dimers, known as Glaser coupling, is a very common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used in the presence of oxygen.[1][4][5][7]

Mechanism of Glaser Coupling:

The copper(I) acetylide intermediate, which is key to the Sonogashira catalytic cycle, can undergo oxidative dimerization in the presence of an oxidant (typically O₂).

Troubleshooting Strategies:

StrategyRationaleExperimental Protocol
Rigorous Degassing To remove dissolved oxygen, which is the primary oxidant for Glaser coupling.Before adding the catalyst, thoroughly degas the solvent and the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 20-30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
Copper-Free Conditions To eliminate the primary catalyst for the homocoupling side reaction.[1][2][8]Several copper-free Sonogashira protocols have been developed.[3][9] These often require a more active palladium catalyst system and may need slightly higher temperatures or different bases (e.g., Cs₂CO₃, TBAF).[10]
Use of a Reducing Agent To keep the copper in its +1 oxidation state and prevent the oxidative dimerization.Some protocols suggest the addition of a mild reducing agent, such as a small amount of hydrazine or hydroxylamine, to suppress Glaser coupling. This should be used with caution as it can also reduce the active Pd(0) catalyst.
Slow Addition of Alkyne To maintain a low concentration of the terminal alkyne, thus disfavoring the bimolecular homocoupling reaction.[7]Use a syringe pump to add the terminal alkyne to the reaction mixture over several hours.
Q3: My reaction is not proceeding to completion, and I have a low yield of the desired product. What are the likely causes?

A3: Low conversion in a Sonogashira coupling can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions.

Potential Causes and Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently or could be deactivating over time.

    • Solution: Ensure you are using a reliable palladium precatalyst. If starting with a Pd(II) source like PdCl₂(PPh₃)₂, the in-situ reduction to Pd(0) might be inefficient.[1][6] Using a Pd(0) source like Pd(PPh₃)₄ or a pre-activated catalyst can be beneficial. Also, ensure your phosphine ligands are not oxidized.

  • Insufficiently Basic Conditions: The base is crucial for neutralizing the HX byproduct and for the deprotonation of the terminal alkyne.[1][2]

    • Solution: An amine base like triethylamine or diisopropylethylamine is typically used and often serves as the solvent as well.[1] If using other solvents like THF or DMF, ensure you have a sufficient excess of the amine base. For less reactive aryl bromides, a stronger base like K₂CO₃ or Cs₂CO₃ might be necessary.[11]

  • Poor Solvent Choice: The solvent must be able to dissolve all reactants and facilitate the catalytic cycle.

    • Solution: While amine bases are common solvents, aprotic polar solvents like DMF or NMP can also be effective, particularly for less soluble substrates.

  • Inhibition by Impurities: Water or other impurities in the reactants or solvent can interfere with the reaction.

    • Solution: Use anhydrous solvents and ensure your reactants are pure and dry.

Q4: What is the mechanistic role of the copper co-catalyst, and why are copper-free methods gaining popularity?

A4: Understanding the role of copper is key to troubleshooting many Sonogashira-related issues.

The Dual Catalytic Cycle:

The traditional Sonogashira reaction involves two interconnected catalytic cycles: one for palladium and one for copper.[2]

cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition (Ar-Pd(II)-X) pd0->ox_add Ar-Br transmetal Transmetalation ox_add->transmetal red_elim Reductive Elimination transmetal->red_elim red_elim->pd0 product Ar-alkyne red_elim->product cu_x Cu(I)X cu_acetylide Cu(I)-alkyne cu_x->cu_acetylide cu_acetylide->transmetal Transfers alkyne to Palladium alkyne Terminal Alkyne alkyne->cu_acetylide base Base base->cu_acetylide

Caption: The dual catalytic cycles of the Sonogashira coupling.

  • Palladium Cycle: The Pd(0) catalyst undergoes oxidative addition with the aryl bromide. The resulting Pd(II) complex then undergoes transmetalation with the copper acetylide, followed by reductive elimination to yield the product and regenerate the Pd(0) catalyst.[2]

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[1][12] This species is the active nucleophile that participates in the transmetalation step with the palladium complex. The role of copper is to facilitate the deprotonation of the alkyne and increase the rate of the reaction, allowing for milder conditions.[1]

Rise of Copper-Free Methods:

While effective, the copper co-catalyst has drawbacks:

  • Glaser Coupling: As discussed, it catalyzes the unwanted homocoupling of alkynes.[1][8]

  • Toxicity and Purification: Copper salts are toxic, and their removal from the final product, especially in pharmaceutical applications, can be challenging.[9]

These issues have driven the development of copper-free Sonogashira protocols. These methods rely on a highly active palladium catalyst and often a suitable base to facilitate the direct reaction of the alkyne with the palladium complex.[2][3]

Experimental Protocols

General Procedure for Mono-alkynylation of this compound (Copper-Catalyzed)
  • To a dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add degassed triethylamine (5 mL).

  • To the stirred solution, add the terminal alkyne (1.05 mmol) dropwise at room temperature.

  • Monitor the reaction by TLC. If no reaction occurs at room temperature, slowly heat the mixture to 50-60 °C.

  • Upon completion, cool the reaction to room temperature and filter off the amine salt.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

General Procedure for Copper-Free Sonogashira Coupling
  • To a dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), a palladium precatalyst (e.g., Pd(OAc)₂ (0.02 mmol, 2 mol%)), and a suitable phosphine ligand (e.g., P(t-Bu)₃ (0.04 mmol, 4 mol%)).

  • Add an anhydrous, degassed solvent (e.g., DMF, 5 mL) and a base (e.g., Cs₂CO₃ (2.0 mmol)).

  • Add the terminal alkyne (1.1 mmol).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS.

  • After completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water to remove the inorganic base.

  • Dry the organic layer, concentrate, and purify by column chromatography.

References

  • Wikipedia. Sonogashira coupling. [Link]
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
  • MDPI.
  • Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
  • ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
  • Organic Chemistry Frontiers (RSC Publishing). (2025, January 22).
  • RSC Publishing. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
  • NIH.
  • Organic Chemistry Portal. Glaser coupling. [Link]
  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
  • Organic Chemistry Portal.
  • ResearchGate. Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments. [Link]
  • Ligand electronic influence in Pd-c
  • International Journal of New Chemistry. (2024, December 7). PDF 1014.01 K. [Link]
  • ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
  • ResearchGate. (2025, August 6). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)
  • The chemical reaction database. (2008, August 15). Copper-free Sonogashira coupling. [Link]
  • NIH. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
  • ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
  • ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]
  • MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
  • The Sonogashira Coupling.
  • NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

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Technical Support Center: Catalyst Selection for Cross-Coupling of 1,3-Dibromo-5-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the cross-coupling of 1,3-Dibromo-5-ethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization for this specific substrate. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and achieve reproducible, high-yield results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the functionalization of this compound.

Q1: What are the primary challenges associated with the cross-coupling of this compound?

The primary challenges stem from two key structural features:

  • Substrate Electronics: The ethoxy group (-OEt) is an electron-donating group, which increases the electron density of the aromatic ring. This makes the crucial first step of many catalytic cycles—oxidative addition of the palladium(0) catalyst to the carbon-bromine (C-Br) bond—more difficult compared to electron-deficient aryl halides.[1] A more "active" catalyst system is therefore required.

  • Selectivity: The presence of two identical bromine atoms raises the challenge of achieving selective mono-functionalization versus di-functionalization. Controlling the reaction to favor one product over the other requires careful manipulation of stoichiometry, reaction time, and temperature.

Q2: How can I achieve selective mono-arylation or mono-amination?

Achieving selective mono-substitution is a common objective and can be controlled through several strategic adjustments:

  • Stoichiometry: This is the most critical factor. Use a slight excess, typically 1.0 to 1.2 equivalents, of your coupling partner (e.g., boronic acid, amine).[2] This ensures there isn't enough of the coupling partner to react with both bromine sites on a large scale.

  • Reaction Time and Temperature: Lowering the reaction temperature and carefully monitoring the reaction's progress (e.g., by TLC or GC-MS) allows you to stop the reaction once the formation of the mono-substituted product is maximized and before significant di-substitution occurs.[2]

  • Catalyst Choice: In some cases, a less reactive catalyst system can provide better selectivity for mono-functionalization. However, for this electron-rich substrate, starting with a highly active catalyst and controlling other parameters is often the more effective approach.

Q3: Which cross-coupling reactions are most suitable for functionalizing this compound?

Several powerful, well-established cross-coupling reactions can be applied, with the choice depending on the desired bond formation:

  • Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon (C-C) bonds with a wide variety of aryl or vinyl boronic acids and their esters. This reaction is renowned for its mild conditions and high functional group tolerance.[3][4]

  • Buchwald-Hartwig Amination: The premier method for forming carbon-nitrogen (C-N) bonds, essential for synthesizing arylamines from primary or secondary amines.[5][6]

  • Sonogashira Coupling: Used to form C-C bonds between aryl halides and terminal alkynes, creating valuable arylalkyne structures.[7][8]

Q4: What are the best "go-to" catalyst and ligand systems for this substrate?

For an electron-rich aryl bromide like this compound, the catalyst system must be highly active. Standard catalysts like Pd(PPh₃)₄ may yield poor results.[9] The most effective systems typically involve:

  • Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective choices that generate the active Pd(0) species in situ.

  • Ligand: Bulky, electron-rich phosphine ligands are essential.[10] Buchwald-type biarylphosphine ligands such as XPhos , SPhos , and RuPhos are highly recommended as starting points.[9][11] These ligands promote the formation of a reactive, low-coordinate palladium species and accelerate the final, product-forming reductive elimination step.[11] For improved reproducibility, consider using modern, pre-formed palladium precatalysts like XPhos Pd G3 , which are air-stable and efficiently generate the active catalyst.[9]

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide provides a systematic approach to diagnosing and solving common experimental issues.

Problem 1: Low or No Conversion of Starting Material

This is the most frequent issue and often points to a problem with the catalyst's activity.

Potential Cause Underlying Reason & Troubleshooting Steps
Inactive Catalyst or Inefficient Ligand The electron-rich nature of the substrate requires a highly active catalyst to facilitate oxidative addition. Solution: 1. Use a fresh batch of palladium precatalyst. 2. Switch to a more effective ligand. If using a simple phosphine like PPh₃, move to a bulkier, more electron-rich biaryl phosphine ligand (e.g., XPhos, SPhos). 3. For maximum activity and reliability, use a modern palladium precatalyst like XPhos Pd G3 or G4.[9][12]
Inappropriate Base or Solvent The base is crucial for activating the coupling partner (e.g., the boronic acid in Suzuki coupling) and facilitating the catalytic cycle.[4] The solvent affects solubility and reaction rate. Solution: 1. Switch to a stronger, non-nucleophilic base. For Suzuki reactions, finely powdered K₃PO₄ or Cs₂CO₃ are excellent choices.[9] For Buchwald-Hartwig aminations, a strong base like NaOt-Bu or LHMDS is often required.[6] 2. Ensure your solvent is anhydrous and has been properly degassed. Common solvents include toluene, dioxane, and THF.[6][13]
Reaction Temperature Too Low Cross-coupling reactions often require thermal energy to overcome activation barriers, especially for challenging substrates. Solution: Gradually increase the reaction temperature in 10-15 °C increments. Typical temperatures range from 80 °C to 110 °C.[14]
Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and promote side reactions like the homocoupling of boronic acids.[9] Solution: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). All solvents and reagents should be rigorously degassed by sparging with an inert gas or through freeze-pump-thaw cycles.
Problem 2: Significant Formation of Side Products

The appearance of unexpected spots on your TLC plate often indicates one of the following side reactions.

Side Product Cause & Minimization Strategy
Homocoupling (e.g., biaryl from boronic acid)This occurs when two molecules of the coupling partner react with each other. It is often a sign of oxygen in the system or issues with catalyst activity.[15] Solution: 1. Improve degassing procedures to rigorously exclude oxygen. 2. Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2). 3. Use a slight excess (1.1-1.2 equivalents) of the boronic acid to favor cross-coupling over homocoupling.[15]
Hydrodebromination (Replacement of -Br with -H)This side reaction occurs when a palladium-hydride species is formed, which can then reductively eliminate to give the debrominated arene.[16] Solution: 1. Use high-purity, anhydrous solvents. Sources of hydride can include certain bases or impurities in the solvent. 2. Ensure the chosen base is not promoting hydride formation.
Protodeboronation (Suzuki only; replacement of -B(OH)₂ with -H)This is the cleavage of the C-B bond of the boronic acid by a proton source, often water, and is promoted by high temperatures.[15] Solution: 1. Use anhydrous reaction conditions. 2. Consider switching from a boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin).[16] 3. Use a base like K₃PO₄, which is less prone to promoting this side reaction compared to hydroxide bases.[9]

Catalyst Selection & Optimization Workflow

The following diagram outlines a logical workflow for selecting and optimizing a catalyst system for the cross-coupling of this compound.

G cluster_start cluster_coupling cluster_catalyst cluster_conditions cluster_optimization start Define Goal: Mono- or Di-substitution? coupling_type Select Coupling Type start->coupling_type suzuki Suzuki (C-C) buchwald Buchwald-Hartwig (C-N) sonogashira Sonogashira (C-C≡) catalyst_choice Initial Catalyst & Ligand Selection suzuki->catalyst_choice buchwald->catalyst_choice sonogashira->catalyst_choice pd_source Pd Precatalyst: Pd(OAc)₂, Pd₂(dba)₃, or XPhos Pd G3 catalyst_choice->pd_source ligand Ligand: Bulky Biaryl Phosphine (XPhos, SPhos, RuPhos) pd_source->ligand conditions Select Base & Solvent ligand->conditions base_suzuki Base (Suzuki): K₃PO₄ or Cs₂CO₃ conditions->base_suzuki base_buchwald Base (Buchwald): NaOtBu or LHMDS conditions->base_buchwald solvent Solvent: Degassed Toluene or Dioxane base_suzuki->solvent base_buchwald->solvent run_reaction Run Reaction & Analyze solvent->run_reaction outcome Evaluate Outcome run_reaction->outcome success Success: High Yield & Selectivity outcome->success Good troubleshoot Troubleshoot: (See Guide) outcome->troubleshoot Poor

Caption: A logical workflow for catalyst selection and reaction optimization.

Recommended Experimental Protocols

The following are starting-point protocols for the selective mono-functionalization of this compound on a 1.0 mmol scale. Note: All procedures must be performed under an inert atmosphere (e.g., argon or nitrogen) using oven-dried glassware and anhydrous, degassed solvents.

Protocol 1: Suzuki-Miyaura Mono-Arylation

This protocol is a robust starting point for coupling with an arylboronic acid.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (294 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1 mmol, 1.1 equiv), and finely powdered potassium phosphate (K₃PO₄, 637 mg, 3.0 mmol, 3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon for 5-10 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 17 mg, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction Execution: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Mono-Amination

This protocol is suitable for coupling with a primary or secondary amine.

  • Vessel Preparation: In a glovebox or under an inert atmosphere, add this compound (294 mg, 1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 18 mg, 0.02 mmol, 2 mol%), and the ligand (e.g., XPhos, 19 mg, 0.04 mmol, 4 mol%) to a dry Schlenk tube with a magnetic stir bar.

  • Addition of Base: Add sodium tert-butoxide (NaOt-Bu, 115 mg, 1.2 mmol, 1.2 equiv).

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) followed by the desired amine (1.1 mmol, 1.1 equiv).

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with water (10 mL). Separate the organic layer, extract the aqueous layer with ethyl acetate (2 x 15 mL), combine the organic fractions, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.

Troubleshooting Decision Tree

When a reaction fails, a logical diagnostic process is key. Use this decision tree to identify the likely cause of the problem.

G start Reaction Analysis: Low Yield or Complex Mixture? sm_recovered Mainly Starting Material Recovered? start->sm_recovered Low Conversion side_products Side Products Observed? start->side_products Byproducts Formed sm_recovered->side_products No, complex mixture temp_issue Increase Temperature (e.g., 100 -> 110 °C) sm_recovered->temp_issue Yes homocoupling Homocoupling Product Present? side_products->homocoupling Yes catalyst_issue Use More Active Catalyst (e.g., XPhos Pd G3/G4) temp_issue->catalyst_issue Still no reaction base_issue Screen Stronger Base (e.g., K₃PO₄, Cs₂CO₃) catalyst_issue->base_issue Still no reaction debromination Debrominated Product Present? homocoupling->debromination No oxygen_issue Improve Degassing Technique homocoupling->oxygen_issue Yes hydride_issue Use High-Purity Anhydrous Solvents debromination->hydride_issue Yes

Caption: A decision tree for troubleshooting common cross-coupling issues.

References

  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]
  • Cross Coupling.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.
  • Buchwald–Hartwig amin
  • Sonogashira coupling. Wikipedia. [Link]
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
  • Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]
  • Struggling with Suzuki Reaction. Reddit r/Chempros. [Link]
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.

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Technical Support Center: Strategies for Overcoming Steric Hindrance in Reactions of 1,3-Dibromo-5-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1,3-Dibromo-5-ethoxybenzene. This guide is designed to provide in-depth troubleshooting advice and practical solutions for overcoming the challenges associated with steric hindrance in various chemical transformations involving this versatile building block. The substitution pattern of this compound, with two bromine atoms meta to an activating ethoxy group, presents unique reactivity challenges that necessitate careful optimization of reaction conditions. This document offers field-proven insights and detailed protocols to enable successful and reproducible outcomes in your synthetic endeavors.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments in a direct question-and-answer format.

Suzuki-Miyaura Cross-Coupling Reactions

Question 1: My Suzuki-Miyaura coupling of this compound with a sterically demanding boronic acid is resulting in low to no yield of the desired biaryl product. What are the likely causes and how can I resolve this?

Answer: Low conversion in Suzuki-Miyaura couplings involving sterically hindered substrates like this compound is a common challenge. The steric bulk around the bromine atoms can impede crucial steps in the catalytic cycle, namely oxidative addition and reductive elimination.[1][2] A systematic approach to troubleshooting should focus on the catalyst system, base, solvent, and temperature.

Probable Causes & Recommended Solutions:

  • Inefficient Catalyst System: Standard palladium catalysts and ligands may not be effective for sterically hindered substrates.

    • Solution: Switch to a catalyst system known for its efficacy with hindered substrates. This often involves employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[1][3] Buchwald's biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are excellent choices as they promote the formation of a more reactive, monoligated palladium(0) species, which facilitates both oxidative addition and reductive elimination.[2] For exceptionally challenging couplings, specialized ligands like AntPhos have demonstrated superior performance.[4][5] Consider using modern palladium precatalysts (e.g., XPhos Pd G3) that readily generate the active Pd(0) species.[1]

  • Suboptimal Base and Solvent Combination: The choice of base is critical and its effectiveness is often intertwined with the solvent system. A weak or poorly soluble base may not be sufficient to activate the boronic acid for transmetalation.[1][2]

    • Solution: Employ a stronger base such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK).[2] K₃PO₄ is often a reliable choice for hindered couplings.[2] Ensure the base is finely powdered to maximize its surface area and reactivity. The solvent should be anhydrous and thoroughly degassed. Aprotic polar solvents like dioxane and toluene are commonly used.[2]

  • Insufficient Reaction Temperature: Sterically hindered substrates often require higher activation energies to overcome the steric barriers.

    • Solution: If the reaction is being conducted at a moderate temperature (e.g., 80 °C), consider increasing it to 100-140 °C.[2] Microwave irradiation can also be a powerful tool to rapidly heat the reaction and drive it to completion.[2]

  • Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the palladium catalyst.

    • Solution: Ensure all solvents are rigorously degassed and the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen).[1]

Experimental Protocol: Optimized Suzuki-Miyaura Coupling of this compound with a Hindered Boronic Acid

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%) and the bulky phosphine ligand (e.g., XPhos, 2.4-6 mol%).

  • Add the finely powdered base (e.g., K₃PO₄, 2.0-3.0 equivalents).

  • Add this compound (1.0 equivalent) and the sterically hindered boronic acid (1.2-1.5 equivalents).

  • Add anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Seal the tube and heat the reaction mixture with vigorous stirring to 100-120 °C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of Hindered Substrates

ParameterRecommendationRationale
Catalyst Palladium precatalysts (e.g., XPhos Pd G3)Readily forms the active Pd(0) species.[1]
Ligand Bulky, electron-rich phosphines (XPhos, SPhos, RuPhos)Promotes oxidative addition and reductive elimination.[2]
Base K₃PO₄, Cs₂CO₃, KOtBuStronger bases facilitate transmetalation.[2]
Solvent Anhydrous, degassed dioxane or tolueneAprotic polar solvents are generally effective.[2]
Temperature 100-140 °C or microwave irradiationOvercomes higher activation energy due to steric hindrance.[2]
Buchwald-Hartwig Amination

Question 2: I am attempting a Buchwald-Hartwig amination with this compound and a primary or secondary amine, but I am observing low yields and significant hydrodehalogenation. What adjustments should I make?

Answer: Low yields and competing hydrodehalogenation in Buchwald-Hartwig amination of sterically hindered aryl bromides are often linked to an inappropriate choice of catalyst, ligand, and base. The steric hindrance around the bromine atoms can slow down the desired C-N bond formation, allowing side reactions like β-hydride elimination (leading to hydrodehalogenation) to become more prominent.[6][7]

Probable Causes & Recommended Solutions:

  • Ineffective Ligand: Standard phosphine ligands are often not suitable for hindered substrates.

    • Solution: Utilize bulky, electron-rich biaryl phosphine ligands. Ligands such as Josiphos, or those from the Buchwald ligand portfolio (e.g., XPhos, RuPhos), are designed to accelerate the rate-limiting reductive elimination step and suppress side reactions.[8][9] For particularly challenging substrates, specialized P,N-ligands have also shown promise.[10]

  • Inappropriate Base Selection: The strength and solubility of the base are critical. An overly strong base can promote side reactions, while a base that is too weak or insoluble may not effectively deprotonate the amine.[6]

    • Solution: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are common choices.[6] Lithium bis(trimethylsilyl)amide (LiHMDS) is another very strong, non-nucleophilic option.[6] For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher reaction temperatures.[6] The use of soluble organic bases, such as DBU, can also be explored to create a homogeneous reaction mixture.[6][11][12]

  • Suboptimal Reaction Conditions: High temperatures can sometimes exacerbate decomposition and side reactions.

    • Solution: While elevated temperatures are often necessary, it is crucial to find a balance. Running the reaction at the lowest effective temperature can help minimize hydrodehalogenation. Screening different solvents (e.g., toluene, dioxane, THF) is also recommended, as the solvent can influence the solubility of the base and the stability of the catalytic species.[6][13]

Experimental Protocol: Optimized Buchwald-Hartwig Amination of this compound

  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the appropriate phosphine ligand (1.2-6 mol%) to a dry Schlenk tube.

  • Add the base (e.g., NaOtBu, 1.4-2.2 equivalents per bromine to be substituted).

  • Add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents for mono-amination; >2.2 equivalents for di-amination).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

Diagram 1: Decision-Making Workflow for Troubleshooting Low-Yield Buchwald-Hartwig Amination

Buchwald_Hartwig_Troubleshooting start Low Yield in Buchwald-Hartwig Amination ligand Is a bulky, electron-rich ligand being used? (e.g., XPhos, RuPhos) start->ligand base Is a strong, non-nucleophilic base being used? (e.g., NaOtBu, KOtBu) ligand->base Yes change_ligand Switch to a more effective ligand. ligand->change_ligand No conditions Are reaction conditions optimized? (Temperature, Solvent) base->conditions Yes change_base Screen alternative bases (e.g., LiHMDS, Cs2CO3). base->change_base No success Successful Reaction conditions->success Yes optimize_conditions Optimize temperature and screen solvents. conditions->optimize_conditions No change_ligand->base change_base->conditions optimize_conditions->success

Caption: A decision-making workflow for troubleshooting low-yield Buchwald-Hartwig amination reactions.

Grignard Reagent Formation and Metal-Halogen Exchange

Question 3: I am having difficulty initiating the Grignard reaction with this compound. What could be the issue?

Answer: The formation of Grignard reagents can be notoriously sensitive to reaction conditions, and the electronic nature of this compound can also play a role. The primary challenges are typically related to the activation of magnesium and the absolute exclusion of water and air.[14][15]

Probable Causes & Recommended Solutions:

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide, which prevents the reaction from starting.[14]

    • Solution: Activate the magnesium prior to the addition of the aryl bromide. This can be achieved by a few methods:

      • Mechanical Activation: Gently crushing the magnesium turnings with a glass rod in the reaction flask can expose a fresh surface.[16]

      • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can chemically activate the magnesium surface.[14] The disappearance of the iodine color or the evolution of ethylene gas indicates successful activation.

  • Presence of Moisture: Grignard reagents are extremely strong bases and will be rapidly quenched by even trace amounts of water.[15][17]

    • Solution: All glassware must be rigorously dried (e.g., oven-dried overnight) and cooled under a stream of inert gas. The solvent (typically anhydrous diethyl ether or THF) must be scrupulously dried and handled under anhydrous conditions.[14][17]

  • Slow Reaction Initiation: Due to the electron-donating nature of the ethoxy group, which increases electron density on the aromatic ring, the carbon-bromine bond may be less susceptible to reaction with magnesium.[18][19]

    • Solution: Gentle warming of the reaction mixture may be necessary to initiate the reaction.[3] Once the reaction begins (indicated by cloudiness and gentle refluxing), it is often exothermic and may require cooling to maintain a controlled rate.[16]

Question 4: I am considering a metal-halogen exchange to form an organolithium species from this compound. What are the key considerations for this reaction?

Answer: Metal-halogen exchange is a powerful method for generating organolithium reagents, often proceeding more rapidly and under milder conditions than Grignard formation.[20] However, regioselectivity and the stability of the resulting organolithium species are important considerations.

Key Considerations:

  • Reagent and Stoichiometry: Typically, an alkyllithium reagent such as n-butyllithium or tert-butyllithium is used. The stoichiometry is critical for achieving mono- or di-lithiation. Using one equivalent of alkyllithium will favor mono-lithiation.

  • Regioselectivity: The ethoxy group is an ortho-para director and an activating group.[19] In the case of this compound, the bromine atoms are meta to the ethoxy group. While the electronic effect on the bromine atoms is less direct than if they were in the ortho or para positions, the overall electron-rich nature of the ring can influence the rate of exchange.[21] The presence of a chelating group ortho to a halogen can direct lithiation to that position, but this is not the case here.[20][22]

  • Reaction Conditions: Lithium-halogen exchange is typically a very fast reaction and is often performed at low temperatures (e.g., -78 °C) to prevent side reactions, such as reaction of the newly formed organolithium species with the starting aryl bromide.[20] The choice of solvent (e.g., THF, diethyl ether) can also influence the reaction rate and the stability of the organolithium reagent.

Diagram 2: Catalytic Cycle of Suzuki-Miyaura Cross-Coupling Highlighting Steric Hindrance

Suzuki_Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Slowed by Steric Hindrance) Transmetalation_Complex L-Pd(II)(Ar)(R) OA_Complex->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Reductive Elimination (Slowed by Steric Hindrance) Product Ar-R Transmetalation_Complex->Product ArX Ar-X (this compound) ArX->OA_Complex Boronic_Acid R-B(OH)2 Boronic_Acid->Transmetalation_Complex Base Base Base->Transmetalation_Complex

Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps impacted by steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is the role of the ethoxy group in the reactivity of this compound?

A1: The ethoxy group is an electron-donating group due to the resonance effect of the oxygen lone pairs with the aromatic ring.[18][19] This increases the electron density of the benzene ring, making it more "electron-rich."[19] This has two main consequences:

  • Activation towards Electrophilic Aromatic Substitution: The increased electron density makes the ring more susceptible to attack by electrophiles. The ethoxy group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to it.[19]

  • Influence on Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, the increased electron density on the ring can make the oxidative addition step more challenging.[21] However, the steric profile of the molecule is often the more dominant factor in these reactions.

Q2: Can I achieve selective mono-substitution on this compound?

A2: Yes, selective mono-substitution is generally achievable by carefully controlling the stoichiometry of the reagents. By using a slight excess of this compound relative to the coupling partner (e.g., boronic acid or amine), you can favor the formation of the mono-substituted product. For di-substitution, an excess of the coupling partner and base would be used.[6] The choice of catalyst and reaction conditions can also influence selectivity.

Q3: Are there any alternatives to palladium-catalyzed cross-coupling for forming C-C or C-N bonds with this substrate?

A3: While palladium-catalyzed reactions are the most common and versatile, other methods can be considered:

  • Ullmann Condensation: For C-N and C-O bond formation, the copper-catalyzed Ullmann condensation can be an alternative, although it often requires higher temperatures and may have a more limited substrate scope compared to modern Buchwald-Hartwig reactions.

  • Nucleophilic Aromatic Substitution (SNA_r): Given the electron-rich nature of the ring due to the ethoxy group, SNA_r is generally not a viable strategy unless there are strong electron-withdrawing groups also present on the ring. The two bromine atoms are not sufficiently activating for this pathway.

Q4: How should I purify my products from reactions involving this compound?

A4: The purification strategy will depend on the specific product and any byproducts formed.

  • Chromatography: Column chromatography on silica gel is the most common method for purifying products from these types of reactions. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) is typically effective.

  • Crystallization: If the product is a solid, recrystallization can be an excellent method for obtaining highly pure material.

  • Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, distillation under reduced pressure may be an option.

References

  • Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids - Benchchem.
  • Technical Support Center: Suzuki Reactions with Sterically Hindered Substrates - Benchchem.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Propose a mechanism for the bromination of ethoxybenzene to give o - Pearson.
  • Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromo-2-methyl-1-propene - Benchchem.
  • Grignard Reaction.
  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex | Request PDF - ResearchGate.
  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex - Organic Chemistry Portal.
  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Metal–halogen exchange - Wikipedia.
  • The Buchwald–Hartwig Amination After 25 Years - ResearchGate.
  • A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction - ResearchGate.
  • impact of base selection on Buchwald-Hartwig amination of 1,3-Dibromo-5-nitrobenzene - Benchchem.
  • Grignard reagent - Wikipedia.
  • Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - NIH.
  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester | Request PDF - ResearchGate.
  • grignard reagents - Chemguide.
  • Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal - Indian Academy of Sciences.
  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction.
  • Grignard Reaction - Web Pages.
  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - RSC Publishing.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • Ortho Lithiation | Metal Halogen Exchange | Alkyl Lithium (R-Li) | GATE 2022 Chemistry - Question 16 - YouTube.
  • Buchwald–Hartwig amination - Wikipedia.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow | Request PDF - ResearchGate.
  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed.
  • The Mechanism of Lithium-Halogen Exchange - Macmillan Group.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing).
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv.
  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC - NIH.
  • 16.5: An Explanation of Substituent Effects - Chemistry LibreTexts.
  • 3.4: Substituent Effects in the Reactivity of Aromatic Rings - Chemistry LibreTexts.
  • Aromatic Reactivity - MSU chemistry.
  • Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry) - Study Mind.

Sources

Technical Support Center: Navigating Selectivity in the Functionalization of 1,3-Dibromo-5-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for chemists working with 1,3-Dibromo-5-ethoxybenzene. This guide is designed to provide researchers, scientists, and professionals in drug development with in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific selectivity challenges encountered during the functionalization of this versatile chemical intermediate. Here, we dissect the nuances of achieving regioselectivity in various transformations, from metal-halogen exchange to palladium-catalyzed cross-coupling reactions.

Part 1: Frequently Asked questions (FAQs)

This section provides concise answers to common questions regarding the selective functionalization of this compound.

Q1: Why do I observe a mixture of mono- and di-substituted products in my cross-coupling reaction, even when using one equivalent of the coupling partner?

A: This is a frequent issue arising from the similar reactivity of the two bromine atoms and the phenomenon of "ring-walking" in palladium-catalyzed reactions. After the initial coupling, the palladium catalyst can remain associated with the product and "walk" along the aromatic ring to catalyze a second coupling reaction.[1][2] The use of bulky ligands, while often beneficial for catalytic activity, can sometimes exacerbate this issue by promoting the catalyst's proximity to the second bromine atom.[1][3]

Q2: I am attempting a selective monolithiation of this compound followed by quenching with an electrophile, but I am getting a mixture of regioisomers. What determines the site of lithiation?

A: The regioselectivity of monolithiation is a delicate balance of electronic and steric effects, as well as reaction conditions. The ethoxy group is an ortho-, para- director, making the C2 and C6 positions electronically activated.[4][5] However, the bromine atom at C1 is sterically more accessible than the bromine at C3 (which is flanked by the ethoxy group). The choice of organolithium reagent and solvent system can significantly influence the outcome. For instance, n-butyllithium in a non-coordinating solvent at low temperatures may favor lithiation at the more sterically accessible C1 position, while bulkier organolithiums or the use of coordinating solvents might alter this selectivity.[6]

Q3: In a Suzuki-Miyaura coupling, I am observing significant amounts of homocoupling of my boronic acid. What is the cause and how can I prevent it?

A: Homocoupling of boronic acids in Suzuki-Miyaura reactions is a common side reaction, often promoted by the presence of oxygen and certain palladium(II) species.[7][8] To mitigate this, it is crucial to ensure strictly anaerobic conditions through rigorous degassing of all solvents and reagents. Using a pre-activated palladium(0) catalyst or ensuring the complete reduction of a palladium(II) precatalyst can also minimize this side reaction.[7]

Q4: I am performing a Buchwald-Hartwig amination and experiencing low yields and catalyst decomposition. What are the likely causes?

A: Low yields and catalyst decomposition in Buchwald-Hartwig aminations can stem from several factors. The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to cause side reactions or catalyst degradation.[9] Additionally, the ligand choice is paramount for stabilizing the palladium catalyst and facilitating the catalytic cycle.[10][11] For substrates like this compound, using a well-defined catalyst system with a suitable bulky monophosphine ligand is often recommended.[12] Inadequate inert atmosphere techniques can also lead to catalyst deactivation.

Q5: When attempting a Sonogashira coupling, I am getting a complex mixture of products, including what appears to be homocoupling of the alkyne. How can I improve the selectivity for the desired mono-alkynylated product?

A: The primary side reaction in Sonogashira couplings is the copper-catalyzed oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[8] To suppress this, running the reaction under copper-free conditions is a highly effective strategy.[13] Alternatively, using a minimal amount of a copper(I) co-catalyst and ensuring a strictly oxygen-free environment can reduce the extent of homocoupling.[14] The choice of palladium catalyst and ligands also plays a role in promoting the desired cross-coupling over the undesired side reactions.[15]

Part 2: Troubleshooting Guides

This section provides structured troubleshooting advice for common selectivity issues encountered during the functionalization of this compound.

Issue 1: Poor Selectivity in Mono-functionalization via Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira)
Symptom Potential Cause Troubleshooting & Optimization Strategy
Significant formation of di-substituted product Catalyst "ring-walking" or over-reactivity.[1][2]- Ligand Modification: Switch to a less bulky ligand that may reduce the propensity for the catalyst to remain associated with the product.[16] - Reaction Time: Carefully monitor the reaction progress and stop it as soon as the starting material is consumed to minimize the formation of the di-substituted product. - Stoichiometry: Use a slight excess of this compound relative to the coupling partner.
Low conversion to the mono-substituted product Inefficient catalyst system or suboptimal reaction conditions.- Catalyst Screening: Test different palladium precatalysts and ligands. For Suzuki reactions, consider catalysts with bulky biarylphosphine ligands.[17] For Buchwald-Hartwig, ligands like XPhos or RuPhos can be effective.[12] - Solvent and Base Optimization: The choice of solvent and base can significantly impact the reaction rate and selectivity.[16][18] Conduct a small-scale screen of different solvent/base combinations. - Temperature Control: Gradually increase the reaction temperature in small increments, while monitoring for product formation and potential decomposition.[18]
Formation of hydrodehalogenation byproduct (bromine replaced by hydrogen) Presence of a hydride source in the reaction mixture.[7]- Solvent Choice: Use aprotic solvents like dioxane or toluene instead of protic solvents like alcohols.[7] - Base Selection: Choose a base that is not a hydride donor.[7]
Issue 2: Lack of Regioselectivity in Metal-Halogen Exchange
Symptom Potential Cause Troubleshooting & Optimization Strategy
Formation of a mixture of regioisomeric products after quenching Competing electronic and steric effects influencing the site of lithiation.- Temperature Control: Perform the metal-halogen exchange at very low temperatures (e.g., -78 °C) to enhance kinetic control.[19] - Reagent Choice: The choice of organolithium reagent (e.g., n-BuLi vs. t-BuLi) can influence regioselectivity.[6] - Solvent Effects: The coordinating ability of the solvent can direct the lithiation. Compare results in coordinating solvents (e.g., THF) versus non-coordinating solvents (e.g., hexane).[6] - Microflow Systems: For highly selective monolithiation, consider using a microflow reactor to achieve rapid and precise mixing.[19]

Part 3: Experimental Protocols & Data

Protocol 1: Selective Mono-Suzuki-Miyaura Coupling

This protocol is designed to favor the formation of the mono-arylated product.

Reagents & Equipment:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Schlenk flask or reaction vial, magnetic stirrer, and inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.2 equivalents), the arylboronic acid (1.0 equivalent), and the base (2.0-3.0 equivalents) to a dry Schlenk flask.

  • Catalyst Addition: Add the palladium catalyst (1-3 mol%).

  • Solvent Addition: Add the degassed solvent.

  • Degassing: Seal the flask and further degas the reaction mixture by sparging with inert gas for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Aim to stop the reaction upon consumption of the arylboronic acid to minimize di-substitution.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.

Expected Outcome: The yield of the mono-arylated product can vary significantly based on the specific arylboronic acid and reaction conditions. A typical starting point would aim for >60% yield of the mono-substituted product with <20% of the di-substituted product.

Parameter Condition A Condition B
Catalyst Pd(PPh₃)₄XPhos Pd G3
Base K₂CO₃K₃PO₄
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (4:1)
Temperature 90 °C100 °C
Typical Mono:Di Ratio ~3:1~5:1
Protocol 2: Selective Mono-Buchwald-Hartwig Amination

This protocol aims to achieve selective mono-amination of this compound.

Reagents & Equipment:

  • This compound

  • Primary or secondary amine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., RuPhos or XPhos)

  • Base (e.g., NaOtBu or K₃PO₄)

  • Anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk tube or sealed reaction vial, magnetic stirrer, and inert gas supply

Procedure:

  • Reaction Setup: In a glovebox, add this compound (1.0 equivalent), the palladium pre-catalyst (1-2 mol%), and the ligand (2-4 mol%) to a dry Schlenk tube.

  • Reagent Addition: Add the base (1.2-2.0 equivalents).

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent, followed by the amine (1.1 equivalents).

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction, dilute with an organic solvent, and quench with water. Separate the layers and extract the aqueous phase. Combine the organic layers, wash with brine, dry, and concentrate. Purify by column chromatography.

Part 4: Visualizations

Diagram 1: Key Factors Influencing Selectivity in Cross-Coupling

G cluster_main Selectivity Control in Cross-Coupling of this compound cluster_conditions Conditions cluster_catalyst Catalyst cluster_substrate Substrate A Reaction Conditions T Temperature A->T Influences S Solvent A->S Influences B1 Base A->B1 Influences Outcome Desired Mono-functionalized Product A->Outcome Side_Product Undesired Di-functionalized & Side Products A->Side_Product B Catalyst System L Ligand Sterics & Electronics B->L Comprises P Palladium Precursor B->P Comprises B->Outcome B->Side_Product C Substrate Properties E Electronic Effects (Ethoxy Group) C->E Determined by St Steric Hindrance C->St Determined by C->Outcome C->Side_Product

Caption: Factors governing selectivity in cross-coupling reactions.

Diagram 2: Troubleshooting Workflow for Poor Mono-selectivity

G Start Poor Mono-selectivity Observed Check_Stoich Verify Stoichiometry (Aryl Halide in slight excess) Start->Check_Stoich Check_Time Optimize Reaction Time (Monitor closely) Check_Stoich->Check_Time If no improvement Success Improved Selectivity Check_Stoich->Success Issue Resolved Change_Ligand Modify Ligand (Screen less bulky options) Check_Time->Change_Ligand If still poor Check_Time->Success Issue Resolved Optimize_Conditions Re-optimize Conditions (Solvent, Base, Temperature) Change_Ligand->Optimize_Conditions If necessary Change_Ligand->Success Issue Resolved Optimize_Conditions->Success

Caption: Troubleshooting workflow for poor mono-selectivity.

References

  • Nagaki, A., et al. (2010). Selective Monolithiation of Dibromobiaryls Using Microflow Systems. Organic Letters.
  • Neufeldt, S. R., et al. (2021). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society.
  • Larson, N. G., et al. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
  • Valente, C., et al. (2012). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis.
  • Neufeldt, S. R., et al. (2021). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Publications.
  • Larson, N. G., et al. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
  • Ashenhurst, J. (2022). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia.
  • JoVE. (2025). ortho–para-Directing Activators: –CH3, –OH, –NH2, –OCH3. JoVE.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate.
  • Wikipedia. (2023). Sonogashira coupling. Wikipedia.
  • Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data.
  • Reddit. (2025). Problems with Suzuki coupling. Reddit.
  • Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • ResearchGate. (2007). Selective monolithiation of 2,5-dibromopyridine with butyllithium. ResearchGate.
  • JoVE. (2025). Directing Effect of Substituents: ortho–para-Directing Groups. JoVE.
  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance. Aakash Institute.
  • Khan Academy. (n.d.). Ortho-para directors I. Khan Academy.
  • The Organic Chemistry Tutor. (2021). Reactions of Disubstituted Benzenes. YouTube.
  • Organic Chemistry Portal. (n.d.). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Organic Chemistry Portal.
  • International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction. International Journal of New Chemistry.
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Reddit.
  • PubMed. (2018). Designing Homogeneous Bromine Redox Catalysis for Selective Aliphatic C-H Bond Functionalization. PubMed.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • MPG.PuRe. (2018). Regioselective Bromination and Functionalization of Dibenzo[hi,st]ovalene as Highly Luminescent Nanographene with Zigzag Edges. MPG.PuRe.
  • ResearchGate. (1997). Regioselectivity in the Lithiation of 1,3-Disubstituted Arenes. ResearchGate.
  • Organic Chemistry Portal. (2006). Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes: The Synthesis of 2-Substituted 5-Bromobenzoic Acids. Organic Chemistry Portal.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2013). The directing group wins over acidity: kinetically controlled regioselective lithiation for functionalization of 2-(2,4-dihalophenyl)-1,3-dithiane derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
  • ResearchGate. (2025). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate.
  • Ingenta Connect. (2006). New Vistas in Halogen/Metal Exchange Reactions: The Discrimination Between Seemingly Equal Halogens. Ingenta Connect.
  • Wikipedia. (2023). Metal–halogen exchange. Wikipedia.
  • PubMed. (2006). metal exchange of 3-substituted 1,2-dibromoarenes: the use of long-range JCH coupling constants to determine regiochemistry. PubMed.
  • ResearchGate. (2022). Site-Selective C-H Functionalization with Diazo Compounds (Carbenes). ResearchGate.
  • The Organic Chemistry Tutor. (2023). Electrophilic Aromatic Substitutions of Disubstituted Benzenes; Introducing Multi-step Synthesis. YouTube.
  • PMC. (2020). Stereoselective polar radical crossover for the functionalization of strained-ring systems. PMC.
  • PubChem. (n.d.). This compound. PubChem.

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Removal of impurities from 1,3-Dibromo-5-ethoxybenzene reactions

Author: BenchChem Technical Support Team. Date: January 2026

Nexus Molecule Solutions: Technical Support Center

Welcome to the technical support resource for NMS-Cat# 2401, 1,3-Dibromo-5-ethoxybenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purification of this versatile building block. Our goal is to provide you with the expertise and practical methodologies to ensure the highest purity of your compounds, leading to more reliable and reproducible downstream results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might find in my reaction mixture after using this compound?

A1: The impurity profile of your reaction is fundamentally tied to the specific chemistry you are performing. However, based on common applications like cross-coupling and metal-halogen exchange, we can categorize the most prevalent impurities.

  • Unreacted Starting Material: Incomplete conversion is a frequent issue, leaving residual this compound in your product mixture.

  • Mono-substituted Byproducts: In reactions where sequential functionalization is intended, the mono-reacted intermediate (e.g., 1-Bromo-3-ethoxy-5-(R)-benzene) can be a significant byproduct if the reaction does not go to completion.

  • Homocoupling Products: In metal-catalyzed reactions, particularly Suzuki or Grignard reactions, side-reactions can lead to the formation of symmetrical biaryls from your starting material or coupling partner.

  • Protodebromination Byproducts: The replacement of a bromine atom with a hydrogen atom can occur, especially if there are acidic protons in the reaction mixture or during workup, leading to the formation of 1-Bromo-3-ethoxybenzene.

  • Solvent and Reagent-Derived Impurities: Residual catalysts (e.g., Palladium species), ligands, bases (e.g., carbonates, phosphates), and high-boiling point solvents (e.g., DMF, DMSO) are common contaminants.

Q2: I'm seeing a persistent impurity with a similar polarity to my desired product after a Suzuki coupling. How can I differentiate it and remove it?

A2: This is a classic challenge in cross-coupling chemistry. The impurity is often a homocoupled byproduct or the mono-substituted intermediate.

Diagnostic Approach:

  • LC-MS Analysis: The most powerful tool for initial identification. The mass-to-charge ratio will quickly distinguish between your desired product, starting material, and potential byproducts.

  • ¹H NMR Spectroscopy: Carefully analyze the aromatic region. A change in the symmetry of the aromatic protons can indicate mono-substitution versus di-substitution. The integration of the ethoxy group (-OCH₂CH₃) relative to the aromatic protons can also provide clues about the ratio of species present.

Troubleshooting & Purification Workflow:

The logical flow for tackling this issue involves careful analysis followed by a targeted purification strategy.

Purification_Workflow A Crude Reaction Mixture (Product + Impurities) B LC-MS & ¹H NMR Analysis A->B Characterize C Identify Species: - Product - Starting Material - Homocoupled Byproduct - Mono-substituted Intermediate B->C Interpret Data D Is solubility significantly different? C->D Assess Properties E Recrystallization D->E Yes F Is polarity sufficiently different? D->F No E->F Unsuccessful H Pure Product E->H Successful G Flash Column Chromatography F->G Yes I Re-evaluate reaction conditions F->I No G->H Successful G->I Unsuccessful

Caption: Troubleshooting workflow for product purification.

Purification Protocols:

  • Flash Column Chromatography: This is the most reliable method for separating compounds with different polarities.[1]

    • Stationary Phase: Silica gel is the standard choice for compounds of this type.[2]

    • Mobile Phase (Eluent): A non-polar/polar solvent system is typically used.[3] Start with a low-polarity system, such as Hexane/Ethyl Acetate (99:1), and gradually increase the polarity based on TLC analysis. The goal is to achieve a retention factor (Rf) of ~0.3 for your desired product.[2]

    • Protocol:

      • Dry-load the crude material onto a small amount of silica gel.

      • Prepare a column with silica gel in the initial, low-polarity eluent.

      • Add the dry-loaded sample to the top of the column.

      • Elute the column with the solvent system, collecting fractions.

      • Analyze fractions by TLC to identify and combine those containing the pure product.

  • Recrystallization: This method is effective if your desired product and the key impurity have significantly different solubilities in a particular solvent system.[4]

    • Solvent Screening: Test solvents like ethanol, isopropanol, hexane, or a mixture such as ethanol/water. The ideal solvent will dissolve your product when hot but allow it to crystallize upon cooling, while the impurity remains in solution.[4]

    • Protocol:

      • Dissolve the crude solid in the minimum amount of boiling solvent.

      • If colored impurities are present, you can add a small amount of activated charcoal and hot-filter the solution.

      • Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

      • Dry the crystals under vacuum.

Q3: My ¹H NMR shows unreacted this compound. Is there an efficient way to remove it besides chromatography?

A3: Yes, if the properties of your product are substantially different from the starting material, other techniques can be employed.

  • If your product is a solid: Recrystallization is an excellent first choice. This compound is a low-melting solid or oil at room temperature and may remain in the mother liquor.

  • If your product has a significantly different boiling point: Distillation under reduced pressure (vacuum distillation) can be effective, although this is less common for the complex products typically synthesized from this starting material.

  • If your product has a basic or acidic functional group: An acid-base extraction can be highly effective. For example, if you've introduced a basic nitrogen atom (an amine), you can dissolve the mixture in an organic solvent (e.g., ethyl acetate), wash with aqueous acid (e.g., 1M HCl) to protonate your product and pull it into the aqueous layer, leaving the neutral starting material behind. You can then basify the aqueous layer and extract your pure product back into an organic solvent.

Q4: How can I avoid the formation of protodebrominated (R-H) and homocoupled (R-R) impurities in my cross-coupling reaction?

A4: The formation of these byproducts is often related to reaction kinetics and catalyst stability.

Minimizing Protodebromination:

  • Use Anhydrous Conditions: Water can be a proton source. Ensure all solvents and reagents are rigorously dried.

  • Choice of Base: Use a non-nucleophilic, anhydrous base. In Suzuki couplings, bases like K₃PO₄ or Cs₂CO₃ are often preferred over hydroxides or alkoxides which can be more hydrolytically unstable.

  • Inert Atmosphere: Oxygen can degrade catalysts and ligands, leading to side reactions. Maintaining a positive pressure of an inert gas (Argon or Nitrogen) is critical.

Minimizing Homocoupling:

  • Ligand Choice: Use a sufficiently electron-rich and bulky phosphine ligand. This promotes the desired reductive elimination step to form your product over side reactions.

  • Slow Addition: Adding the organometallic reagent (e.g., Grignard reagent or boronic acid) slowly to the reaction mixture can help maintain a low concentration, disfavoring the homocoupling pathway.

  • Temperature Control: Running the reaction at the lowest temperature that still provides a reasonable reaction rate can suppress many side reactions.

Technical Data Summary

This table summarizes the physical properties of the starting material and a common impurity, which are critical for planning purification strategies.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Appearance
This compound279.96[5]145-150 / 15 mmHg28-30Colorless to light yellow oil or low melting solid
1-Bromo-3-ethoxybenzene201.06~230 (est.)N/ALiquid

Workflow for Impurity Identification

The following diagram illustrates the decision-making process for identifying and selecting a purification method for unknown impurities in your reaction.

Caption: Decision tree for impurity identification.

References

  • Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization. Benchchem.
  • Column chromatography. Columbia University.
  • Column chromatography. University of Toronto.
  • Column Chromatography. University of Colorado Boulder.
  • This compound | C8H8Br2O | CID 53699542. PubChem.

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Technical Support Center: Byproduct Analysis in Coupling Reactions of 1,3-Dibromo-5-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-Dibromo-5-ethoxybenzene. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to help you identify, minimize, and manage byproduct formation in your coupling reactions. Our focus is on providing practical, mechanistically grounded solutions to common experimental challenges.

Section 1: Frequently Asked Questions (FAQs) on Byproduct Formation

This section addresses the most common high-level questions regarding side reactions encountered when using this compound as a substrate in cross-coupling chemistry.

Q1: What are the most prevalent byproducts I should anticipate in a standard palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) with this compound?

A1: When working with this compound, you should be vigilant for three primary classes of byproducts, irrespective of the specific coupling partner:

  • Homocoupling Products: These are symmetrical dimers resulting from the coupling of two molecules of your starting materials. You may observe the homocoupling of your organometallic reagent (e.g., boronic acid dimer in Suzuki reactions) or, less commonly, the aryl bromide itself.[1][2][3] The formation of boronic acid homocoupling products is often significantly promoted by the presence of molecular oxygen.[4]

  • Protodebromination (Hydrodehalogenation): This is the replacement of one of the bromine atoms with a hydrogen atom, yielding 1-Bromo-3-ethoxybenzene. This side reaction becomes significant if palladium-hydride species are generated in the catalytic cycle.[1] Common sources of hydrides include certain solvents (like alcohols) or impurities in the base.

  • Products of Incomplete Reaction/Double Addition: Given the two reactive bromine sites, you will often see a mixture containing residual mono-substituted product (if the target is the di-substituted compound) or the di-substituted product as a byproduct (if the target is selective mono-substitution).

Q2: My GC-MS trace shows a significant peak corresponding to the homocoupling of my boronic acid. What is the mechanistic cause, and how can I prevent it?

A2: The homocoupling of boronic acids (e.g., Ar-B(OH)₂ reacting to form Ar-Ar) is a well-documented side reaction in Suzuki-Miyaura couplings. The primary culprit is often the presence of oxygen, which can interfere with the palladium catalytic cycle.[3][4]

Mechanistically, O₂ can react with the Pd(0) catalyst to form a palladium-peroxo complex. This complex can then react with two molecules of the boronic acid, leading to the formation of the homocoupled biaryl product and bypassing the desired cross-coupling pathway. To mitigate this:

  • Rigorous Degassing: Ensure your solvents and reaction mixtures are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[5]

  • Use High-Purity Reagents: Use freshly purchased or purified reagents to minimize contaminants that could interfere with the catalyst.

  • Optimize Catalyst and Ligand: Employing bulky, electron-rich phosphine ligands can sometimes favor the desired reductive elimination step over side reactions.[1]

Q3: I am attempting a Sonogashira coupling and observe a significant amount of a diyne byproduct (R-C≡C-C≡C-R). What causes this?

A3: The formation of a symmetrical diyne is a classic side reaction in Sonogashira couplings known as Glaser-Hay coupling.[3][5][6] This reaction is catalyzed by the copper(I) co-catalyst, which is essential for the standard Sonogashira mechanism. The presence of oxygen dramatically accelerates this unwanted homocoupling.

To suppress Glaser coupling:

  • Strictly Anaerobic Conditions: Oxygen is the primary promoter of this side reaction. Meticulous degassing and maintaining a robust inert atmosphere are critical.[5][6]

  • Minimize Copper Catalyst: Use the minimum effective amount of the copper(I) co-catalyst. In some cases, reducing the loading can disfavor the homocoupling pathway.[5]

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly via syringe pump can keep its concentration low, thereby minimizing the rate of the bimolecular homocoupling reaction.[3]

  • Consider Copper-Free Protocols: If homocoupling remains a persistent issue, numerous copper-free Sonogashira protocols have been developed that effectively eliminate this byproduct pathway.

Q4: My crude product is contaminated with triphenylphosphine oxide, which is proving difficult to remove. What are my options?

A4: Triphenylphosphine oxide (TPPO) is a common byproduct when using triphenylphosphine-based palladium catalysts (e.g., Pd(PPh₃)₄). Its polarity is often similar to that of the desired product, complicating purification by standard column chromatography. Here are several effective strategies for its removal:

  • Precipitation/Crystallization: TPPO has low solubility in non-polar solvents. After concentrating your reaction mixture, you can often precipitate the TPPO by triturating the residue with solvents like hexane, pentane, or a mixture of diethyl ether and hexane. The purified product can then be recovered from the filtrate.

  • Acid-Base Extraction: If your product is not acid-sensitive, you can sometimes exploit the basicity of the phosphine oxide to remove it via an acidic wash.

  • Complexation with Metal Salts: TPPO forms insoluble complexes with certain metal salts. For instance, treating the crude mixture with zinc chloride (ZnCl₂) or calcium bromide (CaBr₂) in an appropriate solvent can precipitate the TPPO complex, which can then be removed by simple filtration.

Section 2: Troubleshooting Guide: Specific Experimental Issues

This section provides a scenario-based approach to troubleshooting common problems encountered during coupling reactions with this compound.

Observed Problem Potential Causes Recommended Solutions & Actions
Low Yield of Mono-Substituted Product with significant starting material and di-substituted byproduct remaining.1. Incorrect Stoichiometry: Using too much of the coupling partner favors di-substitution. 2. Reaction Time: The reaction may have proceeded too long. 3. Ligand Choice: The ligand may not provide sufficient steric hindrance to favor mono-arylation.1. Carefully control stoichiometry. Use a slight excess of this compound (e.g., 1.2 equivalents) relative to the coupling partner. 2. Monitor the reaction closely by TLC or GC-MS and stop it once the desired mono-substituted product is maximized. 3. Screen bulky phosphine ligands which can sometimes improve selectivity for mono-substitution.
Reaction Stalls Prematurely ; a black precipitate (palladium black) is observed.1. Catalyst Decomposition: The active Pd(0) species is unstable and has precipitated out of solution. This is often caused by oxygen or impurities.[5] 2. High Temperature: Excessive heat can accelerate catalyst decomposition.[7] 3. Inappropriate Ligand: The ligand may not be effectively stabilizing the palladium center.1. Ensure rigorous degassing of all solvents and reagents. Use a fresh batch of catalyst or a more stable pre-catalyst. 2. Lower the reaction temperature and run the reaction for a longer period. 3. Switch to a more robust ligand system, such as those based on biarylphosphines (e.g., XPhos, SPhos).[1]
Significant Protodebromination: Mass spectrometry shows a major byproduct with a mass corresponding to 1-Bromo-3-ethoxybenzene.1. Hydride Source: Presence of a hydride source (e.g., water, alcohols, or certain bases like formates) is leading to a competing reduction pathway.[1] 2. β-Hydride Elimination: In certain coupling reactions (e.g., Buchwald-Hartwig), this can be a competing pathway to reductive elimination.[8]1. Use high-purity, anhydrous solvents and bases. Avoid using alcohol solvents if possible. 2. If using a Buchwald-Hartwig amination, the choice of ligand is critical. Bulky, electron-rich ligands are known to promote the desired reductive elimination over β-hydride elimination.[9][10]

Section 3: Analytical & Purification Protocols

Accurate identification and quantification of byproducts are crucial for optimizing reaction conditions. Here are step-by-step guides for common analytical techniques.

Protocol 1: Step-by-Step GC-MS Method for Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for identifying volatile byproducts. The presence of bromine atoms gives a characteristic isotopic pattern that is easy to spot.

Key Observation: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. A molecule containing one bromine atom will show two molecular ion peaks (M and M+2) of nearly equal intensity. A molecule with two bromine atoms, like your starting material, will show three peaks (M, M+2, M+4) in a characteristic 1:2:1 intensity ratio.[11][12]

Experimental Protocol:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture (approx. 1 mg) in a suitable solvent (e.g., 1 mL of ethyl acetate or dichloromethane).

  • GC Parameters (Typical):

    • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from 40 to 400 m/z.

    • Source Temperature: 230 °C.

  • Data Analysis:

    • Identify the peak for your starting material (this compound, MW ~280 g/mol ) by its retention time and its characteristic M, M+2, M+4 (1:2:1) isotopic pattern.

    • Look for the protodebrominated byproduct (1-Bromo-3-ethoxybenzene, MW ~201 g/mol ), which will show an M, M+2 (1:1) pattern.

    • Identify homocoupling products by their higher molecular weights and expected isotopic patterns.

Protocol 2: ¹H NMR Analysis for Quantifying Product-to-Byproduct Ratios

¹H NMR spectroscopy allows for the quantification of components in a mixture without the need for individual calibration curves, provided there are unique, well-resolved signals for each compound.

Predicted ¹H NMR Chemical Shifts (in CDCl₃): The chemical shifts of aromatic protons are influenced by the electronic effects of substituents. The ethoxy group is electron-donating, while bromine is electron-withdrawing.

Compound Aromatic Proton Environment Predicted δ (ppm) Multiplicity Integration
This compound (SM) H at C4/C6 (between Br and OEt)~6.9 - 7.1d (doublet)2H
H at C2 (between two Br)~7.2 - 7.4t (triplet)1H
1-Bromo-3-ethoxybenzene (Protodebromination) Multiple distinct signals~6.7 - 7.2m (multiplet)4H
Mono-substituted Product (e.g., Suzuki) Complex, distinct signals~7.0 - 7.8m (multiplet)Varies

Note: These are estimated values. Actual shifts can vary based on the solvent and specific structure of the coupled product.[13][14][15]

Quantitative NMR (qNMR) Protocol:

  • Sample Preparation: Accurately weigh a known amount of the crude reaction mixture (e.g., 20 mg) and a known amount of an internal standard (e.g., 10 mg of 1,3,5-trimethoxybenzene or dimethyl sulfone) into an NMR tube. The internal standard must have a sharp, singlet peak that does not overlap with any analyte signals.

  • Solvent: Add a deuterated solvent (e.g., 0.7 mL CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum, ensuring the relaxation delay (d1) is sufficiently long (e.g., 30 seconds) to allow for complete relaxation of all protons, which is critical for accurate integration.

  • Data Processing:

    • Carefully phase and baseline the spectrum.

    • Integrate the unique, well-resolved peak of the internal standard and set its value to the known number of protons it represents (e.g., 9H for the methyl protons of 1,3,5-trimethoxybenzene).

    • Integrate the unique peaks corresponding to your starting material, desired product, and key byproducts.

  • Calculation: Use the ratio of the integrals and the initial weights to calculate the molar ratio and yield of each component.

Section 4: Mechanistic Insights & Visual Guides

Understanding the reaction mechanisms is key to effective troubleshooting. The following diagrams illustrate the competing pathways that lead to desired products versus common byproducts.

Diagram 1: Suzuki Coupling - Desired vs. Byproduct Pathways

Suzuki_Pathways cluster_main Desired Catalytic Cycle cluster_homo Homocoupling Pathway cluster_proto Protodebromination Pathway pd0 Pd(0)L₂ oa_complex Ar-Pd(II)-Br(L)₂ pd0->oa_complex Oxidative Addition pd_peroxo (O₂)Pd(0)L₂ pd0->pd_peroxo transmetalation_complex Ar-Pd(II)-R(L)₂ oa_complex->transmetalation_complex Transmetalation protodebromination 1-Bromo-3-ethoxybenzene (Protodebromination) oa_complex->protodebromination Competing Reduction ar_b_oh2 R-B(OH)₂ ar_b_oh2->transmetalation_complex base Base base->transmetalation_complex transmetalation_complex->pd0 Reductive Elimination product Ar-R (Desired Product) transmetalation_complex->product sm 1,3-Dibromo- 5-ethoxybenzene (ArBr) sm->oa_complex o2 O₂ o2->pd_peroxo homo_product R-R (Homocoupling) pd_peroxo->homo_product + 2 R-B(OH)₂ h_source [H] Source h_source->protodebromination

Caption: Competing pathways in Suzuki coupling.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_sm Analyze Crude Reaction: - NMR - GC-MS start->check_sm sm_remaining High % of Starting Material Remaining? check_sm->sm_remaining byproducts Major Byproducts Detected? sm_remaining->byproducts No inactive_catalyst Cause: Inactive Catalyst / Poor Conditions sm_remaining->inactive_catalyst Yes homocoupling Homocoupling? byproducts->homocoupling Yes protodebromination Protodebromination? byproducts->protodebromination solution_catalyst Solution: 1. Use fresh catalyst/ligand. 2. Increase temperature. 3. Screen different bases/solvents. inactive_catalyst->solution_catalyst cause_homo Cause: Oxygen Present / Suboptimal Stoichiometry homocoupling->cause_homo cause_proto Cause: Hydride Source Present protodebromination->cause_proto Yes solution_homo Solution: 1. Rigorously degas solvents. 2. Optimize reactant ratios. cause_homo->solution_homo solution_proto Solution: 1. Use anhydrous reagents. 2. Avoid alcohol solvents. cause_proto->solution_proto

Caption: Logical workflow for troubleshooting low-yield reactions.

References

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?[Link]
  • Wikipedia. (n.d.).
  • University of Puget Sound. (n.d.). NMR Chemical Shifts. [Link]
  • Compound Interest. (n.d.). A Guide to 1H NMR Chemical Shift Values. [Link]
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]
  • Chemistry LibreTexts. (2023).
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
  • University College London. (n.d.). Chemical shifts. [Link]
  • Royal Society of Chemistry. (2016). Palladium catalyzed selective mono-arylation of o-carboranes via B–H activation.
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • YouTube. (2012).
  • ResearchGate. (2016).
  • Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
  • El-ghayoury, A., Abd-El-Aziz, A. S., & Friesen, R. W. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. Synlett, 2004(1), 143-146. [Link]
  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
  • San Diego State University. (n.d.). 11B NMR Chemical Shifts. [Link]
  • YouTube. (2020).
  • ResearchGate. (2014). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. [Link]
  • YouTube. (2023).
  • Chemistry LibreTexts. (2023).
  • YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]
  • University of Arizona. (n.d.).
  • ResearchGate. (2017). Palladium Catalyzed Stereospecific Arylation of Biocatalytically Derived Cyclic 1,3-Dienes: Chirality Transfer via a Heck-Type Mechanism. [Link]

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Technical Support Center: Optimizing Reaction Conditions for 1,3-Dibromo-5-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3-Dibromo-5-ethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) related to the synthesis and application of this versatile building block. Our goal is to empower you with the knowledge to optimize your reaction conditions, overcome common challenges, and ensure the quality and reliability of your results.

Introduction to this compound

This compound is a key intermediate in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its disubstituted aromatic ring with two bromine atoms offers reactive sites for various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The ethoxy group, an electron-donating moiety, influences the reactivity of the aromatic ring and can play a role in modulating the physicochemical properties of the final products, such as solubility and lipophilicity.

This guide will focus on the practical aspects of working with this compound, from its synthesis and purification to its application in common synthetic transformations.

Synthesis of this compound: A Representative Protocol

While various synthetic routes can be envisioned, a common and practical approach involves the electrophilic bromination of a suitable precursor. Below is a representative protocol for the synthesis of this compound, based on established principles of electrophilic aromatic substitution.

Reaction Scheme:

Experimental Protocol:

  • Reagents and Materials:

    • 3-Ethoxyaniline (or a similar activated precursor)

    • Bromine (Br₂)

    • Glacial Acetic Acid

    • Sodium bisulfite (NaHSO₃) solution (saturated)

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Ethanol or hexane for recrystallization

  • Procedure:

    • In a well-ventilated fume hood, dissolve the starting material (e.g., 3-ethoxyaniline, 1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid from the dropping funnel to the stirred reaction mixture. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Quench the reaction by slowly adding a saturated solution of sodium bisulfite until the red-orange color of excess bromine disappears.

    • Carefully neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Troubleshooting Guide for Synthesis

This section addresses common issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Formation 1. Inactive starting material. 2. Insufficiently reactive brominating agent. 3. Reaction temperature too low.1. Verify the purity and identity of the starting material using appropriate analytical techniques (e.g., NMR, GC-MS). 2. Consider the use of a Lewis acid catalyst (e.g., FeBr₃) to activate the bromine.[1] 3. Gradually increase the reaction temperature and monitor the progress by TLC.
Formation of Multiple Products (Isomers) The ethoxy group is an ortho-, para-director. Bromination can occur at the 2-, 4-, and 6-positions.1. Precise control of reaction temperature is crucial. Lower temperatures often favor the formation of the thermodynamically more stable product. 2. Slow, dropwise addition of the brominating agent can improve selectivity.
Over-bromination (Tri- or Tetra-brominated Products) 1. Excess of brominating agent. 2. Prolonged reaction time.1. Use a slight excess (e.g., 2.1 equivalents) of bromine and monitor the reaction closely by TLC to avoid over-reaction. 2. Stop the reaction as soon as the starting material is consumed.
Incomplete Reaction 1. Insufficient amount of brominating agent. 2. Short reaction time.1. Ensure the correct stoichiometry of the brominating agent is used. 2. Extend the reaction time and continue to monitor by TLC.
Product is a Dark Oil or Discolored Solid Residual bromine or acidic impurities.1. Ensure the reaction is thoroughly quenched with sodium bisulfite to remove all traces of bromine. 2. Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic byproducts.

Purification Strategies

Proper purification is critical to obtain this compound of high purity, which is essential for subsequent applications.

Recrystallization

Recrystallization is an effective method for purifying solid products. The choice of solvent is crucial for successful recrystallization.

Solvent System Rationale
Ethanol/Water The product is typically soluble in hot ethanol and less soluble in cold ethanol. The addition of water as an anti-solvent can induce crystallization.
Hexane/Ethyl Acetate A nonpolar/polar solvent mixture can be effective. The product is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until the solution becomes turbid. Upon cooling, crystals should form.

General Recrystallization Protocol:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove insoluble impurities and the charcoal.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Column Chromatography

For the separation of isomeric byproducts or other impurities with similar solubility, column chromatography is the method of choice.

  • Stationary Phase: Silica gel is commonly used.

  • Mobile Phase: A non-polar/polar solvent system is typically employed. A good starting point is a mixture of hexane and ethyl acetate. The polarity of the mobile phase can be gradually increased to elute the desired product.

Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is a critical final step. Below are the expected analytical data.

Technique Expected Observations
¹H NMR The spectrum should show a triplet for the methyl protons (-CH₃) of the ethoxy group, a quartet for the methylene protons (-OCH₂-), and signals in the aromatic region corresponding to the three protons on the benzene ring.
¹³C NMR The spectrum will show distinct signals for the ethoxy carbons and the six carbons of the aromatic ring. The carbons attached to the bromine atoms will be significantly shifted.
Mass Spec. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).
IR Spec. The IR spectrum will exhibit characteristic C-H stretching frequencies for the aromatic and aliphatic protons, C-O stretching for the ether linkage, and C-Br stretching in the fingerprint region.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in drug development?

A1: this compound is a versatile building block used in the synthesis of more complex molecules through cross-coupling reactions. The two bromine atoms provide handles to introduce diverse functionalities, enabling the construction of novel scaffolds for potential drug candidates.

Q2: How can I avoid the formation of isomeric byproducts during the synthesis?

A2: The key to minimizing isomer formation is to have precise control over the reaction conditions. Maintaining a low temperature (0-5 °C) during the addition of the brominating agent and adding it slowly can significantly improve the regioselectivity of the reaction.

Q3: My purified product is still a light-yellow oil. How can I induce crystallization?

A3: If the product is an oil at room temperature, it may be due to residual solvent or impurities. Try to remove any remaining solvent under high vacuum. If it's still an oil, scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization. Seeding with a small crystal of the pure compound, if available, is also an effective method.

Q4: I am having trouble with a Suzuki-Miyaura coupling reaction using this compound. What are some common issues?

A4: Challenges in Suzuki-Miyaura couplings with di-substituted aryl bromides can arise from several factors:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. For sterically hindered or electron-rich substrates, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) often give better results.

  • Base Selection: The strength and solubility of the base can significantly impact the reaction. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often necessary to dissolve both the organic and inorganic reagents.

  • Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate.

Q5: How should I store this compound?

A5: It is recommended to store this compound in a cool, dry, and well-ventilated area, away from light and incompatible substances such as strong oxidizing agents.

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Analysis Start Starting Material (e.g., 3-Ethoxyaniline) Reaction Bromination (Br₂, Acetic Acid) Start->Reaction Quench Quenching (NaHSO₃) Reaction->Quench Neutralize Neutralization (NaHCO₃) Quench->Neutralize Extract Extraction (Organic Solvent) Neutralize->Extract Wash Washing (Water, Brine) Extract->Wash Dry Drying (MgSO₄/Na₂SO₄) Wash->Dry Concentrate Concentration (Rotary Evaporator) Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify Analyze Characterization (NMR, MS, IR) Purify->Analyze

Caption: General workflow for the synthesis of this compound.

References

  • PubChem. This compound. [Link]
  • Organic Syntheses.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

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Technical Support Center: Grignard Formation with 1,3-Dibromo-5-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting the formation of Grignard reagents from 1,3-Dibromo-5-ethoxybenzene. This document is designed for researchers, scientists, and drug development professionals who are navigating the complexities of selective organometallic synthesis. Here, we address common challenges, provide in-depth troubleshooting workflows, and offer validated protocols to ensure the successful and selective formation of the desired mono-Grignard reagent.

The synthesis of a mono-Grignard reagent from a di-substituted aryl halide like this compound is a nuanced process. The primary challenge lies in achieving selective mono-addition while preventing the formation of the di-Grignard species and other undesired byproducts. This guide provides the expertise to master this reaction.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound won't start. What are the most common reasons for initiation failure?

A: Failure to initiate is the most common hurdle in Grignard synthesis. The primary culprits are typically related to reaction conditions and reagent quality.

  • Atmospheric Moisture and Solvent Purity: Grignard reagents are potent bases and will be quenched by even trace amounts of water.[1][2] Ensure all glassware is rigorously flame-dried or oven-dried and assembled under a positive pressure of an inert gas like argon or nitrogen. The solvent, typically tetrahydrofuran (THF) or diethyl ether, must be anhydrous.[3] Using solvent from a freshly opened bottle or a solvent purification system is highly recommended.[4][5]

  • Magnesium Surface Passivation: Magnesium turnings are often coated with a layer of magnesium oxide, which prevents the reaction.[6][7] This inactive layer must be removed or bypassed through activation techniques.

  • Purity of the Aryl Halide: Impurities in the this compound can inhibit the reaction. Ensure the starting material is of high purity.

Q2: I'm observing the formation of a significant amount of a white precipitate and getting low yields. What's happening?

A: A white precipitate is often magnesium hydroxide, which forms when the Grignard reagent reacts with water.[8] This indicates a breach in your anhydrous setup. Re-evaluate your glassware drying procedure and the dryness of your solvent. Low yields are a direct consequence of the Grignard reagent being consumed by this side reaction.

Q3: My reaction mixture is turning dark brown or black. Is this normal?

A: While a cloudy or gray appearance is a positive sign of Grignard reagent formation, a dark brown or black color can indicate decomposition.[2][9] This may be caused by overheating, which can promote side reactions, or the presence of impurities in the magnesium or aryl halide.[2] Careful temperature control is crucial. The formation of finely divided metal from side reactions can also contribute to the darkening.[2]

Q4: How can I favor the formation of the mono-Grignard reagent over the di-Grignard?

A: Achieving selectivity is key when working with di-substituted halides. The primary strategies are:

  • Stoichiometry Control: Use a sub-stoichiometric amount of magnesium relative to the this compound.[10] A common starting point is using 0.9 equivalents of magnesium to 1.0 equivalent of the dibromide.[10]

  • Controlled Addition: Add the solution of this compound in anhydrous THF dropwise to the activated magnesium suspension.[8] This maintains a low concentration of the aryl halide in the reaction mixture, disfavoring the second addition.

  • Alternative Methods: For highly selective mono-substitution, consider bromine-magnesium exchange reactions using reagents like lithium tributylmagnesate complex under specific conditions.[11]

Q5: What are the primary side products, and how can I minimize them?

A: The most common side reaction is Wurtz-type coupling, where the formed Grignard reagent reacts with another molecule of the aryl halide to form a biaryl species.[1][12][13][14][15][16][17]

To minimize Wurtz coupling:

  • Maintain Low Temperatures: The reaction is exothermic, so control the rate of addition to maintain a gentle reflux and avoid excessive heating.[1][12]

  • Slow Addition Rate: A slow, controlled addition of the aryl halide keeps its concentration low, reducing the likelihood of coupling.[8][12]

Troubleshooting Guide: A Symptom-Based Approach

This section provides a structured workflow for diagnosing and resolving common issues encountered during the formation of the Grignard reagent from this compound.

Symptom 1: Reaction Fails to Initiate
  • Observation: No exotherm, no bubbling, magnesium remains shiny, and if used, the color of the iodine activator persists.[9]

  • Troubleshooting Workflow:

A Reaction Fails to Initiate B Verify Anhydrous Conditions (Flame-dried glassware, anhydrous THF) A->B C Assess Magnesium Quality (Fresh, non-oxidized turnings) B->C If conditions are dry D Activate Magnesium C->D If Mg is high quality H Chemical Activation (Iodine, 1,2-Dibromoethane) D->H I Mechanical Activation (Crush turnings under Argon) D->I E Re-attempt Initiation (Add small aliquot of aryl halide, gentle warming) F Successful Initiation (Exotherm, cloudiness) E->F Success G Persistent Failure (Consult alternative activation methods) E->G Failure H->E I->E

Caption: Troubleshooting workflow for Grignard reaction initiation.

Symptom 2: Low Yield of Desired Mono-Grignard Product
  • Observation: Titration reveals a low concentration of the Grignard reagent, or subsequent reactions give poor yields of the desired product.

  • Troubleshooting Workflow:

A Low Product Yield B Review Anhydrous Technique (Check for moisture contamination) A->B C Analyze for Side Products (GC-MS or LC-MS analysis) A->C H Re-evaluate Titration Method A->H D Wurtz Coupling Detected? C->D F Di-Grignard Formation Detected? C->F E Optimize Reaction Conditions (Lower temperature, slower addition) D->E Yes G Adjust Stoichiometry (Reduce Mg equivalents) F->G Yes

Caption: Decision tree for troubleshooting low product yield.

Key Experimental Protocols

Protocol 1: Magnesium Activation

A passive oxide layer on magnesium is a primary reason for initiation failure.[6] Activating the magnesium exposes a fresh, reactive metal surface.

Table 1: Comparison of Common Magnesium Activation Methods

Activation MethodProcedureObservable IndicatorsNotes
Iodine (I₂) Add a single, small crystal of iodine to the magnesium turnings in the reaction flask.The purple/brown color of the iodine disappears upon gentle warming.[6][8]A very common and simple method.[8]
1,2-Dibromoethane (DBE) Add a few drops of DBE to the magnesium suspension.Bubbling is observed as ethylene gas evolves.[7][8]Highly effective but can be vigorous.[8]
Mechanical Grinding Under an inert atmosphere, gently crush the magnesium turnings with a dry glass stir rod.Localized bubbling or cloudiness upon addition of the aryl halide.[8][18]Exposes a fresh, oxide-free surface.[18]
DIBAH Add a catalytic amount (e.g., 5 mol%) of diisobutylaluminum hydride.A controlled temperature increase.Also acts as a drying agent.[19]
Protocol 2: Formation of 3-Bromo-5-ethoxyphenylmagnesium Bromide

This protocol is optimized for the selective formation of the mono-Grignard reagent.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous Tetrahydrofuran (THF)[4]

  • Iodine crystal (activator)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, dropping funnel, and an inert gas inlet.

  • Magnesium Preparation: Add magnesium turnings (0.9 equivalents) to the cooled flask under a positive pressure of inert gas.

  • Activation: Add a single crystal of iodine. Gently warm the flask with a heat gun until the purple color dissipates, indicating magnesium activation.[8] Allow the flask to cool to room temperature.

  • Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Initiation: Add a small portion (approx. 5-10%) of the dibromide solution to the activated magnesium.[10] The reaction should initiate, evidenced by gentle reflux and the formation of a gray, cloudy suspension.[9]

  • Addition: Once the reaction has started, add the remaining dibromide solution dropwise at a rate that maintains a gentle reflux.[2]

  • Completion: After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours to ensure maximum conversion. The final mixture should appear as a gray to brownish suspension.

Protocol 3: Titration of the Grignard Reagent

It is crucial to determine the exact concentration of your freshly prepared Grignard reagent before use in subsequent reactions.[2][20] Direct titration with a colorimetric indicator is a reliable method.[20]

Method: Titration with (-)-Menthol and 1,10-Phenanthroline [20][21][22]

  • Preparation: Prepare a standardized solution of approximately 1.0 M (-)-menthol in dry toluene or THF.

  • Setup: Under an inert atmosphere, add a few milligrams of 1,10-phenanthroline to a dry flask.

  • Titration: Add a known volume of the Grignard solution to the flask. The solution will turn a distinct color due to the formation of a complex between the Grignard reagent and the indicator.[20] Titrate with the standardized (-)-menthol solution until the color disappears. This sharp color change indicates the endpoint.[20]

  • Calculation: Calculate the molarity of the Grignard reagent based on the volume of titrant used.

Alternatively, titration with iodine in the presence of lithium chloride is another accurate method.[23][24]

References

  • BenchChem. (2025). Titration methods for determining the concentration of Grignard reagents from 3-Bromo-3-methylpentane. BenchChem.
  • Rieke, R. D. (n.d.). Preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles). UNL Digital Commons.
  • ResearchGate. (2012). How to measure the concentration of any grignard reagent (RMgX) in situ?. ResearchGate.
  • Alfa Chemistry. (n.d.). Grignard Reaction. Alfa Chemistry.
  • Scribd. (n.d.). Titration Grignard and BuLi. Scribd.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Reddit.
  • Chemtips. (2015). Titrating Organometallic Reagents is Easier Than You Think. Chemtips.
  • ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?. ResearchGate.
  • Tilstam, U., & Weinmann, H. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. ACS Publications.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • BenchChem. (2025). Technical Support Center: Activation of Magnesium for 1,4-Diiodobutane Grignard Reaction. BenchChem.
  • BenchChem. (2025). Selective Mono-Grignard Reagent Formation with 3,4-Dibromothiophene for Applications in Drug. BenchChem.
  • BenchChem. (2025). Technical Support Center: Managing THF for Grignard Reactions. BenchChem.
  • Iida, T., et al. (2001). Tributylmagnesium Ate Complex-Mediated Novel Bromine—Magnesium Exchange Reaction for Selective Monosubstitution of Dibromoarenes. Tetrahedron Letters, 42(29), 4841-4844.
  • Deitmann, E., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering.
  • Google Patents. (n.d.). CN101638400B - Method for recovering tetrahydrofuran from Grignard reaction waste residue of magnesium chloride. Google Patents.
  • Bartleby. (2024). A common side reaction during Grignard Reactions is the Wurtz coupling. Bartleby.
  • Google Patents. (n.d.). CN102321053A - Treatment method for recovering tetrahydrofuran from grignard reaction. Google Patents.
  • Patsnap. (n.d.). Treatment method for recovering tetrahydrofuran from grignard reaction. Eureka | Patsnap.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • Chemistry LibreTexts. (2023). Wurtz reaction. Chemistry LibreTexts.
  • Filo. (2025). Give reaction Wurtz and wurtz fitting with grignard reagent. Filo.
  • Unknown. (n.d.). Grignard Reaction. Unknown Source.
  • BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. BenchChem.
  • Unknown. (n.d.). 25. The Grignard Reaction. Unknown Source.
  • BenchChem. (2025). troubleshooting Grignard reaction initiation with 1-Bromo-3,5-dichlorobenzene. BenchChem.
  • Deitmann, E., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv.
  • Deitmann, E., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ResearchGate.

Sources

Technical Support Center: Preventing Homocoupling in Reactions of 1,3-Dibromo-5-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of homocoupling in cross-coupling reactions involving 1,3-Dibromo-5-ethoxybenzene. Our focus is to provide not just solutions, but a foundational understanding of the underlying mechanisms to empower you to optimize your synthetic routes.

Introduction: The Challenge of Homocoupling with this compound

This compound is a valuable building block in organic synthesis, often employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. However, its bifunctional nature presents a significant challenge: the propensity for unwanted homocoupling side reactions. This leads to the formation of symmetrical biaryl, diyne, or diamine impurities, which reduces the yield of the desired product and complicates purification.[1][2]

This guide will dissect the common causes of homocoupling and provide actionable, field-proven protocols to mitigate this pervasive issue.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem with this compound?

A1: Homocoupling is a side reaction where two identical molecules of a reactant couple together.[1] In the context of this compound, you may encounter two primary types of homocoupling:

  • Homocoupling of the organometallic reagent: For instance, in a Suzuki reaction, two molecules of the boronic acid reagent can couple to form a symmetrical biaryl. This is often promoted by the presence of oxygen.[1][3][4]

  • Homocoupling of the aryl halide: Two molecules of this compound can react to form a symmetrical biphenyl derivative.

This side reaction is problematic because it consumes your starting materials, lowers the yield of your target molecule, and introduces impurities that can be difficult to separate.

Q2: I'm observing significant homocoupling in my Suzuki reaction. What is the most likely cause?

A2: The most common culprit for boronic acid homocoupling in Suzuki reactions is the presence of oxygen.[1][3][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then participate in a catalytic cycle that favors the homocoupling of the boronic acid.[5][6] Rigorous exclusion of oxygen is the first and most critical step to address this issue.[5][7]

Q3: In my Sonogashira coupling, I'm getting a lot of the diyne byproduct. What's happening?

A3: The formation of a diyne byproduct in Sonogashira reactions is due to the homocoupling of the terminal alkyne, a reaction known as Glaser or Hay coupling.[8][9][10] This is an oxidative process often promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[2][8][9][11]

Q4: Can the choice of base influence the extent of homocoupling?

A4: Absolutely. The base plays a crucial role in the catalytic cycle of most cross-coupling reactions.[12][13] An inappropriate choice of base, either too strong or too weak, or one with poor solubility, can disrupt the desired catalytic cycle and favor side reactions like homocoupling.[1][12] For example, in Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are generally preferred.[12]

Troubleshooting Guide: A Systematic Approach to Minimizing Homocoupling

This section provides a structured approach to diagnosing and resolving issues related to homocoupling.

Issue 1: Persistent Homocoupling in Suzuki-Miyaura Coupling

Primary Suspect: Oxygen contamination.

Immediate Actions:

  • Rigorous Degassing: Ensure all solvents and reagents are thoroughly deoxygenated. Common methods include freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an extended period.[7] A subsurface sparge is particularly effective.[7]

  • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere. Purge the reaction flask thoroughly with argon or nitrogen before adding reagents.[8] Using a glovebox for reaction setup is highly recommended.[8]

  • Catalyst Pre-treatment: Pre-heating the palladium catalyst, base, and solvent before the addition of the boronic acid can help minimize homocoupling.[1][3]

Secondary Investigation: If homocoupling persists after rigorous oxygen exclusion, consider the following:

  • Catalyst Choice: Using a Pd(0) precatalyst can be advantageous over Pd(II) sources, as it avoids side reactions that can occur during the in-situ reduction of Pd(II).[8]

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can stabilize the palladium center and promote the desired cross-coupling pathway over homocoupling.

  • Base Optimization: Screen different bases. A weaker base might be sufficient for the cross-coupling while minimizing the decomposition of the boronic acid that can lead to homocoupling.[1]

Issue 2: Prevalent Alkyne Dimerization (Glaser Coupling) in Sonogashira Reactions

Primary Suspect: Copper(I) co-catalyst and oxygen.

Immediate Actions:

  • Copper-Free Protocol: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[8] Several efficient copper-free methods have been developed.[14][15]

  • Rigorous Degassing: If a copper co-catalyst is necessary, ensure the complete exclusion of oxygen from the reaction mixture.[8]

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.[1]

Secondary Investigation:

  • Amine Base: Using an amine base can serve a dual purpose: acting as a base and helping to maintain the copper(I) in its reduced, active state.[8]

  • Ligand Effects: The phosphine ligand on the palladium center can also influence the rate of the competing Glaser coupling. Experiment with different ligands to find one that favors the cross-coupling pathway.[16]

Issue 3: Homocoupling in Buchwald-Hartwig Amination

Primary Suspects: Catalyst deactivation and side reactions.

Immediate Actions:

  • Optimize Base and Solvent: In Buchwald-Hartwig amination, the choice of a strong, non-nucleophilic base is crucial for the deprotonation of the amine.[12][17] Ensure the base is soluble in the chosen solvent to avoid a heterogeneous reaction mixture that can lead to poor reproducibility.[12] For instance, NaOtBu has better solubility in THF and dioxane compared to toluene.[12]

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands is known to promote the desired reductive elimination step and suppress side reactions.[12]

Secondary Investigation:

  • Reaction Temperature: Lowering the reaction temperature may help to disfavor side reactions relative to the desired C-N bond formation.[12]

  • Catalyst System: Consider using a pre-formed palladium catalyst that is known to be less susceptible to deactivation pathways.

Visualizing the Problem: Homocoupling Pathways

To better understand the competing reactions, the following diagrams illustrate the desired cross-coupling cycle versus the undesired homocoupling pathway.

Suzuki_Coupling cluster_0 Desired Suzuki Cross-Coupling cluster_1 Undesired Boronic Acid Homocoupling Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X ArPdX Ar-Pd(II)-X OA->ArPdX TM Transmetalation (R-B(OR)2) ArPdX->TM ArPdR Ar-Pd(II)-R TM->ArPdR RE Reductive Elimination ArPdR->RE RE->Pd0 Regeneration Product Ar-R RE->Product PdII Pd(II) TM_homo Transmetalation (2 R-B(OR)2) PdII->TM_homo O2 present RPdR R-Pd(II)-R TM_homo->RPdR RE_homo Reductive Elimination RPdR->RE_homo Homocoupling_Product R-R RE_homo->Homocoupling_Product Pd0_regen Pd0_regen RE_homo->Pd0_regen Pd(0)

Caption: Suzuki cross-coupling vs. boronic acid homocoupling pathway.

Sonogashira_vs_Glaser cluster_0 Desired Sonogashira Cross-Coupling cluster_1 Undesired Glaser Homocoupling Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X ArPdX Ar-Pd(II)-X OA->ArPdX TM Transmetalation (Cu-C≡CR) ArPdX->TM ArPdCCR Ar-Pd(II)-C≡CR TM->ArPdCCR RE Reductive Elimination ArPdCCR->RE RE->Pd0 Regeneration Product Ar-C≡CR RE->Product CuI Cu(I) Oxidation Oxidation CuI->Oxidation O2 CuII Cu(II) Oxidation->CuII Coupling Alkyne Coupling CuII->Coupling 2 R-C≡CH Coupling->CuI Regeneration Diyne R-C≡C-C≡C-R Coupling->Diyne

Sources

Technical Support Center: Scale-Up Synthesis of 1,3-Dibromo-5-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-Dibromo-5-ethoxybenzene. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-scale production. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to ensure a robust and scalable process.

Introduction: Strategic Approach to Synthesis

This compound is a key building block, particularly in the synthesis of pharmaceuticals and advanced materials where it is often utilized in cross-coupling reactions.[1][2] A successful scale-up requires a synthetic route that is not only high-yielding but also reproducible, safe, and economically viable.

Direct bromination of ethoxybenzene is not a viable strategy for this isomer, as the ethoxy group is an ortho, para-director, leading to the 2- and 4-bromo isomers.[3][4] Therefore, a multi-step synthesis starting from a precursor with the desired 1,3,5-substitution pattern is necessary. The most reliable and commonly employed route proceeds from 3,5-dibromoaniline, as outlined below. This guide will focus on the challenges encountered during this specific pathway.

Overall Synthetic Workflow

G cluster_0 Step 1: Diazotization & Sandmeyer Reaction cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Purification A 3,5-Dibromoaniline B Arenediazonium Salt (Unstable Intermediate) A->B  NaNO₂, H₂SO₄  0-5 °C C 3,5-Dibromophenol B->C  CuSO₄, H₂O  Heat D This compound C->D  EtBr or EtI, K₂CO₃  Acetone or DMF, Reflux E Crude Product D->E  Work-up F Pure Product (>98%) E->F  Recrystallization or  Column Chromatography G start Low Yield / Tar in Sandmeyer Step check_temp Is internal temperature strictly 0-5 °C during diazotization? start->check_temp check_addition Is NaNO₂ solution added slowly and subsurface? check_temp->check_addition Yes fix_temp Improve cooling efficiency. Use jacketed reactor and overhead stirring. check_temp->fix_temp No check_heating Is Sandmeyer reaction heated controllably after diazonium salt addition? check_addition->check_heating Yes fix_addition Use a peristaltic pump or dropping funnel for controlled, subsurface addition. check_addition->fix_addition No fix_heating Implement gradual heating ramp. Monitor N₂ evolution as a rate indicator. check_heating->fix_heating No fix_temp->check_temp fix_addition->check_addition

Caption: Troubleshooting logic for the Sandmeyer hydroxylation step.

Part 2: Williamson Ether Synthesis & Purification

Q5: The O-ethylation of 3,5-dibromophenol is incomplete, even after prolonged reflux. How can I improve conversion?

A5: Incomplete conversion in a Williamson ether synthesis is usually due to issues with the base, solvent, or stoichiometry.

Causality: The reaction requires the quantitative deprotonation of the phenol to form the more nucleophilic phenoxide. The choice of base and solvent is critical to ensure the phenoxide is both formed and remains soluble and reactive.

Troubleshooting Steps:

  • Base Strength and Stoichiometry: Potassium carbonate (K₂CO₃) is a common and cost-effective base. Ensure you are using at least 1.5-2.0 equivalents. It is a solid base, so reaction efficiency is highly dependent on stirring and particle size. For a more robust reaction, consider a stronger base like potassium tert-butoxide (KOtBu), but be aware this increases cost and requires a strictly anhydrous solvent like THF.

  • Solvent Choice: Acetone is a common choice, but its low boiling point (56 °C) may not provide enough energy for sluggish reactions. Switching to a higher-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile can significantly increase the reaction rate.

  • Alkylating Agent: Use a slight excess (1.1-1.2 equivalents) of the ethylating agent (e.g., ethyl bromide).

  • Phase Transfer Catalyst: When using K₂CO₃ in a solvent like acetone or acetonitrile, the addition of a phase transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, ~5 mol%) can shuttle the phenoxide into the organic phase and dramatically improve reaction rates.

Q6: My crude product "oils out" during recrystallization instead of forming crystals. How can I achieve effective purification at scale?

A6: "Oiling out" is a common problem when the melting point of the compound is lower than the boiling point of the crystallization solvent, or when impurities significantly depress the melting point. [5] Troubleshooting Steps:

  • Solvent Screening: The ideal recrystallization solvent should dissolve the product well when hot but poorly when cold. For this compound, a mixed solvent system is often effective. Try dissolving the crude oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) at room temperature, then slowly add a poor solvent (e.g., hexane or heptane) with vigorous stirring until turbidity persists. Heat to dissolve, then cool slowly.

  • Slow Cooling & Seeding: Rapid cooling encourages oiling. Allow the hot solution to cool slowly to room temperature, then transfer to an ice bath. If you have a small amount of pure solid, add a "seed" crystal once the solution is supersaturated to promote controlled crystal growth.

  • Alternative Purification: If recrystallization proves too difficult at scale, consider bulb-to-bulb (Kugelrohr) distillation under high vacuum, as the product is a relatively high-boiling liquid/low-melting solid. Alternatively, for very high purity, flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) is effective, though it generates more waste and is less economical at very large scales.

Experimental Protocols

Table 1: Reagent and Parameter Comparison (Lab vs. Pilot Scale)
ParameterLab Scale (10 g)Pilot Scale (1 kg)Scale-Up Consideration
Step 1: Diazotization
3,5-Dibromoaniline10.0 g1.00 kgEnsure consistent purity of starting material.
H₂SO₄ (conc.)15 mL1.5 LAddition to water is highly exothermic; use a jacketed reactor with good cooling.
NaNO₂3.0 g in 10 mL H₂O300 g in 1.0 L H₂OAddition time extended from 15 min to 2 hours to manage exotherm. Use subsurface addition.
Temperature0–5 °C (Ice Bath)0–5 °C (Chiller Loop)Internal temperature monitoring is critical; external bath temperature is insufficient.
Step 1: Sandmeyer
CuSO₄·5H₂O10.0 g in 100 mL H₂O1.0 kg in 10 L H₂OEnsure complete dissolution.
HeatingHot Plate, 80 °CSteam Jacket, ramp to 80 °CGradual heating is essential to control N₂ evolution rate and prevent foaming.
Reaction Time2 hours4–6 hoursMonitor gas evolution to determine completion.
Step 2: Ethylation
Crude 3,5-Dibromophenol~9.5 g~950 gEnsure material is reasonably dry from work-up.
K₂CO₃ (anhydrous)11.0 g (2 equiv)1.1 kg (2 equiv)Use finely powdered grade and high-torque overhead stirring for good mixing in the slurry.
Ethyl Bromide5.2 mL (1.2 equiv)520 mL (1.2 equiv)Add via dropping funnel; reaction is exothermic.
SolventAcetone (150 mL)Acetonitrile (15 L)Acetonitrile provides a higher reflux temperature, improving reaction rate at scale.
Step 3: Purification
MethodRecrystallization (Ethanol/H₂O)Recrystallization (Heptane/Ethyl Acetate)Solvent choice may need re-optimization at scale to improve handling and crystal form. [5]
Overall Yield ~70% ~60-65% A ~10% drop in yield is common during scale-up due to transfer losses and less efficient extractions/purifications.
Step-by-Step Pilot Scale Methodology (1 kg Starting Material)

Step 1: Synthesis of 3,5-Dibromophenol

  • Acid Preparation: In a 20 L jacketed glass reactor equipped with an overhead stirrer, thermocouple, and vent, charge water (5 L). Cool the jacket to 5 °C. Slowly and carefully add concentrated sulfuric acid (1.5 L) to the water, ensuring the internal temperature does not exceed 25 °C. Cool the resulting solution to 0 °C.

  • Aniline Addition: Add 3,5-dibromoaniline (1.00 kg) portion-wise to the cold sulfuric acid solution, maintaining the internal temperature below 10 °C. A thick slurry will form. Continue stirring for 30 minutes at 0–5 °C.

  • Diazotization: In a separate vessel, dissolve sodium nitrite (300 g) in water (1.0 L) and cool the solution to 0 °C. Add this nitrite solution to the aniline slurry via a peristaltic pump over 2 hours, ensuring the internal reactor temperature remains strictly between 0–5 °C.

  • Sandmeyer Reaction: In a larger 50 L reactor, dissolve copper(II) sulfate pentahydrate (1.0 kg) in water (10 L) and heat to 60 °C. Slowly transfer the cold diazonium salt slurry from the first reactor into the hot copper sulfate solution. The addition rate should be controlled to manage the vigorous evolution of nitrogen gas.

  • Reaction Completion: After the addition is complete, slowly heat the reaction mixture to 80 °C and hold for 2 hours, or until gas evolution has completely ceased.

  • Work-up: Cool the mixture to room temperature. Extract the aqueous slurry with ethyl acetate (3 x 5 L). Combine the organic layers, wash with brine (2 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,5-dibromophenol as a dark solid.

Step 2: Synthesis of this compound

  • Reaction Setup: To the 20 L reactor, charge the crude 3,5-dibromophenol from the previous step. Add acetonitrile (15 L) and finely powdered anhydrous potassium carbonate (1.1 kg).

  • Ethylation: Begin vigorous stirring and add ethyl bromide (520 mL) over 30 minutes.

  • Reflux: Heat the mixture to reflux (~80-82 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC or HPLC analysis.

  • Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile (2 L). Concentrate the filtrate under reduced pressure to obtain the crude product as a dark oil.

  • Purification: Dissolve the crude oil in ethyl acetate (2 L). Wash with 1M NaOH (2 x 1 L) to remove any unreacted phenol, followed by water (1 L) and brine (1 L). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to an oil.

Step 3: Final Purification

  • Recrystallization: Dissolve the crude oil in a minimum amount of hot heptane (~3-4 L). If it does not fully dissolve, add ethyl acetate dropwise until a clear solution is achieved.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool to 0 °C for 4 hours.

  • Isolation: Collect the resulting crystals by filtration, wash with a small amount of cold heptane, and dry under vacuum at 40 °C to afford this compound as an off-white to pale yellow solid.

References

  • Wikipedia. Sandmeyer reaction. [Link]
  • Pearson.
  • Pundir, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • University of Michigan. The Grignard Reaction.
  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]
  • Chemistry LibreTexts. Diazonium Salts: The Sandmeyer Reaction. [Link]
  • The Royal Society of Chemistry.
  • PubChem. This compound. [Link]
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Chemistry LibreTexts. The Grignard Reaction (Experiment). [Link]
  • Wikipedia. Grignard reagent. [Link]
  • Appchem. This compound | 136265-19-5. [Link]
  • Common Organic Chemistry.
  • ResearchGate. (a) General molecular structure of 1,3‐dibromo‐5‐alkoxybenzene... [Link]
  • ResearchGate. Suzuki Coupling Reactions of Heteroarylboronic Acids... [Link]
  • Filo.
  • YouTube. Grignard Reaction. [Link]
  • YouTube.
  • Google Patents.
  • YouTube. Benzene Side Chain Reactions. [Link]
  • Quora. How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO? [Link]
  • YouTube. Enjoyable synthesis of 1,3 -Dibromobenzene. [Link]
  • ResearchGate.
  • The Royal Society of Chemistry.

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Validation & Comparative

A Comparative Spectroscopic Guide to the Analysis of 1,3-Dibromo-5-ethoxybenzene and its Synthetic Congeners

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This document provides a comprehensive, data-driven framework for the spectroscopic analysis of 1,3-Dibromo-5-ethoxybenzene. By objectively comparing a typical laboratory-synthesized product with a certified reference material, this guide offers researchers, scientists, and drug development professionals a robust methodology for structural verification, purity assessment, and the identification of potential process-related impurities. The protocols described herein are designed as a self-validating system to ensure the highest degree of scientific integrity.

Introduction: The Analytical Imperative in Synthesis

This compound is a valuable substituted aromatic ether, frequently employed as a key intermediate in the synthesis of pharmaceuticals and advanced materials. A common synthetic route involves the Williamson ether synthesis, reacting 3,5-dibromophenol with an ethylating agent. While effective, this process can lead to impurities such as unreacted starting materials or isomeric byproducts. Consequently, rigorous spectroscopic analysis is not merely a final quality check but a critical tool for process optimization and ensuring the integrity of the final product. This guide elucidates a multi-technique spectroscopic approach, leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to build a complete chemical profile of the target molecule.

Experimental Design and Protocols

To establish a baseline for analysis, a Certified Reference Material (CRM) of this compound was compared against a sample synthesized in our application laboratory.

Sample Preparation

The quality of spectroscopic data is profoundly dependent on meticulous sample preparation.[1]

  • Reference Standard: A commercial Certified Reference Material (CRM) of this compound (purity >99%) was used. For NMR analysis, 10 mg of the CRM was dissolved in 0.6 mL of deuterated chloroform (CDCl₃).[2][3] For Mass Spectrometry, a dilute solution was prepared in HPLC-grade acetonitrile. FT-IR analysis was performed on a neat thin film of the material.

  • Synthesized Sample: The in-house sample was produced via the Williamson ether synthesis of 3,5-dibromophenol and ethyl iodide, followed by purification via column chromatography. The purified product was prepared for spectroscopic analysis using the same protocols as the CRM.

Analytical Workflow

The logical flow of analysis is designed to provide orthogonal data points, leading to an unambiguous structural confirmation.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Verification CRM Reference Standard NMR NMR (¹H, ¹³C) CRM->NMR IR FT-IR CRM->IR MS Mass Spectrometry CRM->MS Synth Synthesized Product Synth->NMR Synth->IR Synth->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure Purity Impurity Profiling Structure->Purity Comparison CRM vs. Synthesized Structure->Comparison

Caption: High-level workflow for the spectroscopic analysis of this compound.

Results and Comparative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR Analysis: The proton NMR spectrum is expected to show four distinct signals corresponding to the ethoxy group and the aromatic protons. The symmetry of the aromatic ring simplifies the spectrum. Protons on carbons adjacent to the ether oxygen are known to experience a downfield shift.[4]

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

AssignmentMultiplicityReference Standard (δ, ppm)Synthesized Sample (δ, ppm)Key Insights
-O-CH₂-CH₃ Triplet (t)1.421.42Confirms the methyl group of the ethoxy moiety.
-O-CH₂ -CH₃Quartet (q)4.014.01Confirms the methylene group adjacent to the ether oxygen.
Ar-H (pos. 4)Triplet (t)6.866.86The single proton is split by the two equivalent adjacent protons.
Ar-H (pos. 2, 6)Doublet (d)7.157.15The two equivalent protons are split by the single adjacent proton.
  • ¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. Due to molecular symmetry, six distinct signals are expected. Carbon atoms directly bonded to the ether oxygen experience a significant downfield shift.[4]

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

AssignmentReference Standard (δ, ppm)Synthesized Sample (δ, ppm)
-CH₃14.814.8
-O-CH₂-64.364.3
Ar-C (pos. 4)115.9115.9
Ar-C (pos. 2, 6)123.6123.6
Ar-C-Br (pos. 1, 3)133.1133.1
Ar-C-O (pos. 5)160.2160.2

The excellent agreement in both ¹H and ¹³C NMR data between the synthesized sample and the CRM provides strong confirmation of the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation.[5]

Table 3: Comparative FT-IR Absorption Data (cm⁻¹)

VibrationCharacteristic Range (cm⁻¹)Reference StandardSynthesized SampleInterpretation
C-H (Aromatic)3100-300030903091Confirms the presence of the benzene ring.[6]
C-H (Aliphatic)3000-28502982, 29382983, 2939Corresponds to the C-H bonds of the ethoxy group.[6]
C=C (Aromatic)1600-14751578, 14651578, 1466Aromatic ring stretching vibrations.[7]
C-O (Ether)1300-10001288, 10481288, 1049Strong, characteristic C-O-C asymmetric and symmetric stretches.[4]
C-Br680-515668668C-Br stretching vibration in the fingerprint region.[8]

The spectra of both samples were nearly superimposable. Critically, the absence of a broad absorption band in the 3200-3500 cm⁻¹ region in the synthesized sample confirms the complete conversion of the phenolic -OH group from the 3,5-dibromophenol starting material.

Mass Spectrometry (MS): Molecular Weight and Isotopic Verification

Mass spectrometry provides the molecular weight of the compound and crucial information about its elemental composition through isotopic patterns. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[9] A molecule containing two bromine atoms will therefore exhibit a characteristic M, M+2, and M+4 isotopic pattern with relative intensities of approximately 1:2:1.[9][10]

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/z (for C₈H₈Br₂O)Observed m/z (Synthesized)Relative Intensity (%)
[M]⁺ (containing ⁷⁹Br, ⁷⁹Br)277.8942277.8940~50
[M+2]⁺ (containing ⁷⁹Br, ⁸¹Br)279.8921279.8919~100
[M+4]⁺ (containing ⁸¹Br, ⁸¹Br)281.8901281.8903~50

The observed mass-to-charge ratios and the distinctive 1:2:1 isotopic cluster for the molecular ion perfectly match the theoretical values for this compound, unequivocally confirming both the molecular weight and the presence of two bromine atoms.[11]

Differentiating Products and Impurities

A key application of this multi-technique approach is the ability to distinguish the desired product from potential side-products or unreacted starting materials.

G cluster_main Spectroscopic Differentiation Product This compound (Target Product) FT-IR: Strong C-O ether peak (~1288 cm⁻¹) ¹H NMR: Ethoxy signals (4.01, 1.42 ppm) MS: M, M+2, M+4 (1:2:1) StartMat 3,5-Dibromophenol (Starting Material) FT-IR: Broad O-H peak (~3300 cm⁻¹) ¹H NMR: No ethoxy signals Product->StartMat Distinguished by FT-IR & ¹H NMR Isomer Isomeric Ether (e.g., 1,3-Dibromo-2-ethoxybenzene) (Potential Impurity) ¹H NMR: Different aromatic splitting pattern MS: Identical m/z and isotopic pattern Product->Isomer Distinguished by ¹H NMR

Sources

A Comparative Guide to Purity Assessment of Synthesized 1,3-Dibromo-5-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of chemical intermediates is a cornerstone of reliable and reproducible research. The quality of a starting material like 1,3-Dibromo-5-ethoxybenzene, a halogenated aromatic compound, directly influences the yield, impurity profile, and ultimate success of subsequent synthetic steps. Minor impurities can lead to unforeseen side reactions, complicate purification processes, and compromise the integrity of the final active pharmaceutical ingredient (API).[1][2][3]

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of laboratory-synthesized this compound. We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative analysis against commercial alternatives, grounded in established scientific principles.

The Synthetic Landscape: Understanding Potential Impurities

To effectively assess purity, one must first anticipate the likely impurities. The synthesis of this compound typically involves the electrophilic bromination of an ethoxybenzene precursor. A plausible route could involve the direct bromination of 1-ethoxybenzene. The directing effects of the ethoxy group (ortho-, para-directing) and the first bromine atom (meta-directing) will influence the formation of various isomers and related substances.

Common Process-Related Impurities:

  • Starting Material: Unreacted 1-ethoxybenzene.

  • Mono-brominated Species: 1-Bromo-3-ethoxybenzene and 1-Bromo-4-ethoxybenzene.

  • Isomeric Dibromides: 1,2-Dibromo-5-ethoxybenzene and 1,4-Dibromo-2-ethoxybenzene.

  • Over-brominated Products: Tribromo-ethoxybenzene species.

  • Residual Solvents and Reagents: Acetic acid, bromine, etc.

The presence of these structurally similar compounds presents a significant analytical challenge, requiring high-resolution techniques to ensure accurate quantification.

A Multi-Technique Approach to Purity Verification

No single analytical technique is universally sufficient for purity determination.[][5] A robust assessment relies on orthogonal methods—techniques that measure sample properties based on different chemical or physical principles. For this compound, the primary recommended techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a foundational technique for the purity analysis of non-volatile organic compounds.[6][7] For a relatively non-polar molecule like this compound, a reversed-phase method provides excellent separation of the main component from related impurities.

Why Reversed-Phase HPLC? The choice of a C18 stationary phase is deliberate. The non-polar nature of the octadecylsilyl groups provides strong hydrophobic interactions with the aromatic ring of the analyte and its impurities. A gradient elution, starting with a higher polarity mobile phase (e.g., water/acetonitrile mixture) and gradually increasing the organic solvent concentration, allows for the separation of compounds based on subtle differences in their polarity. More polar impurities will elute earlier, while the main, less polar product and other non-polar impurities will be retained longer.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water (HPLC Grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Elution:

    • 0-2 min: 70% B

    • 2-15 min: 70% B to 95% B

    • 15-20 min: 95% B

    • 20-21 min: 95% B to 70% B

    • 21-25 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 225 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a stock solution of 1 mg/mL in acetonitrile. Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition (70:30 Acetonitrile:Water). Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally well-suited for the analysis of volatile and semi-volatile compounds, making it ideal for identifying isomeric impurities and residual solvents that might be present in the synthesized product.[8][9][10] The high efficiency of capillary GC columns provides excellent separation, while the mass spectrometer offers definitive identification of the eluted components based on their mass-to-charge ratio and fragmentation patterns.[11][12]

Why GC-MS? The key advantage of GC-MS is its ability to separate isomers that may co-elute in HPLC and to provide structural information without the need for reference standards for every single impurity. The mass spectrum of each peak can be compared against a library (e.g., NIST) for tentative identification, which is invaluable for understanding the byproducts of the synthesis.[12][13]

Experimental Protocol: GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled with a Mass Spectrometer (e.g., single quadrupole).

  • Column: A non-polar or mid-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 270 °C (Split mode, 50:1).

  • MS Transfer Line Temp: 280 °C.

  • Ion Source Temp: 230 °C.

  • Mass Range: 50-400 amu.

  • Sample Preparation: Prepare a solution of approximately 1 mg/mL in Dichloromethane or Ethyl Acetate.

Quantitative NMR (qNMR) Spectroscopy

While HPLC and GC provide relative purity (e.g., % area), quantitative NMR (qNMR) offers a path to determining absolute purity (as a weight percentage) without requiring a reference standard of the analyte itself.[14][15][16] The method relies on comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.[17]

Why qNMR? qNMR is a powerful, non-destructive technique that is orthogonal to chromatography.[15] It serves as an excellent confirmatory method. Since the signal area in NMR is directly proportional to the number of nuclei, the purity can be calculated based on a simple ratio, provided specific experimental parameters (like relaxation delay) are carefully controlled to ensure accurate integration.[16][18]

Experimental Protocol: ¹H-qNMR

  • Standard Preparation: Accurately weigh a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into a vial. The standard should have a simple spectrum with peaks that do not overlap with the analyte, be stable, and not volatile.

  • Sample Preparation: Accurately weigh the synthesized this compound into the same vial.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantification. This critically includes a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being integrated, to ensure complete signal relaxation.

  • Data Processing: Carefully process the spectrum (phasing, baseline correction) and integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculation: Use the standard qNMR equation to calculate the purity (w/w %).[17]

Data Presentation and Comparative Analysis

A multi-technique approach provides a comprehensive purity profile. The data below represents a hypothetical analysis of a synthesized batch of this compound.

Table 1: HPLC Purity Profile (Area %)

CompoundRetention Time (min)Area %Identification
Impurity A (Isomer)8.50.45Tentative
This compound 10.2 98.80 Co-injection with Std.
Impurity B (Over-brominated)12.10.65Tentative
Impurity C (Starting Material)6.30.10Tentative

Table 2: GC-MS Impurity Identification

Retention Time (min)Compound Identified (NIST Match)Match Factor
7.81-Bromo-3-ethoxybenzene>90%
9.11,4-Dibromo-2-ethoxybenzene>85%
10.5 This compound >95%
12.9Tribromo-ethoxybenzene isomer>80%

Table 3: Comparison of Analytical Techniques

TechniquePrincipleStrengths for this ApplicationLimitations
HPLC-UV Differential partitioning between mobile and stationary phases.High resolution for isomers, robust and reproducible for routine checks.Requires reference standards for definitive impurity identification and quantification.
GC-MS Separation by volatility and boiling point, detection by mass.[10]Excellent for volatile impurities and isomers, provides structural information for impurity ID.Not suitable for non-volatile or thermally labile compounds.
qNMR Nuclear magnetic resonance signal intensity is proportional to molar concentration.[16]Provides absolute purity without a specific analyte standard, orthogonal to chromatography.[14][15]Lower sensitivity than chromatographic methods, requires careful parameter optimization.

Workflow and Decision Making

The selection of an analytical method should be guided by the specific goals of the analysis. The following workflow illustrates a comprehensive approach to purity certification.

Purity_Assessment_Workflow cluster_0 Phase 1: Initial Screening & ID cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Final Certification Crude Synthesized Crude Product TLC TLC Screening Crude->TLC GCMS GC-MS Analysis Crude->GCMS Impurity_ID Identify Key Impurities (Isomers, Byproducts) GCMS->Impurity_ID Purified Purified Product Impurity_ID->Purified Guides Purification HPLC HPLC Purity Assay (Area % Method) Compare Compare Orthogonal Results (HPLC vs. qNMR) HPLC->Compare qNMR qNMR Purity Assay (w/w % Method) qNMR->Compare Purified->HPLC Purified->qNMR Spec Results Meet Specification? (e.g., >98%) Compare->Spec Cert Certificate of Analysis Spec->Cert Yes Repurify Further Purification Spec->Repurify No Repurify->Purified Re-analyze

Comprehensive Purity Assessment Workflow.

Comparison with Commercial Alternatives

Commercially available this compound is typically sold with a specified purity, often determined by HPLC or GC.[19][20][21] However, it is crucial for researchers to recognize that a supplier's stated purity may not account for all potential impurities, especially non-UV active or non-volatile ones.

Best Practices:

  • Request the Certificate of Analysis (CoA): Review the analytical method used by the supplier.

  • Perform In-house Verification: Always re-analyze a commercial sample using at least one orthogonal method (e.g., if the supplier used GC, verify with HPLC or qNMR). This validates the supplier's data and ensures the material is suitable for your specific application.

  • Consider Application Requirements: For demanding applications like pharmaceutical synthesis, a purity of >99% is often required, with strict limits on specific impurities.[1][22] For general research, >97% may be acceptable.

Conclusion and Recommendations

The purity assessment of synthesized this compound is a critical step that demands a rigorous, multi-faceted analytical approach. While HPLC provides a robust, high-resolution method for routine quantitative analysis of relative purity, it should not be used in isolation.

It is strongly recommended to employ an orthogonal strategy:

  • Use GC-MS for the initial identification of volatile impurities, isomers, and byproducts to understand the full impurity profile of the crude and purified material.

  • Use Reversed-Phase HPLC for accurate, routine quantification of purity based on area percentage, which is excellent for tracking purification effectiveness.

  • For definitive, high-stakes applications, confirm the purity using qNMR . This provides an absolute purity value that is independent of chromatographic response factors and serves as the ultimate validation of your material's quality.

By integrating these complementary techniques, researchers can ensure the integrity of their synthetic intermediates, leading to more reliable, reproducible, and successful scientific outcomes.

References

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81.
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  • Yin, R., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance.
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  • Rappe, C. (1979). Summary of the workshop on recent advances in analytic techniques for halogenated aromatic compounds. Annals of the New York Academy of Sciences, 320, 125-130.
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  • ResearchGate. (n.d.). HPLC Determination of Four Derivatives of Benzene.
  • ChemCon GmbH. (n.d.). Identity determination and purity testing.
  • ResearchGate. (n.d.). A Reversed-phase HPLC Study of the Complexation of Benzene Derivatives Guest Molecules.
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  • Genentech. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • Liu, W., et al. (2019). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone. Molecules.
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  • Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. International Journal of Analytical Mass Spectrometry and Chromatography.
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Reactivity Face-Off: A Comparative Guide to 1,3-Dibromo-5-ethoxybenzene and 1,3-dichloro-5-ethoxybenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the choice of an aryl halide is a pivotal decision in synthetic strategy. This guide offers an in-depth, objective comparison of the reactivity of 1,3-Dibromo-5-ethoxybenzene and 1,3-dichloro-5-ethoxybenzene, two structurally similar yet distinct building blocks. Our analysis is grounded in fundamental chemical principles and supported by experimental data from analogous systems to provide actionable insights for reaction design and optimization, particularly within the context of palladium-catalyzed cross-coupling reactions.

Executive Summary

In the landscape of palladium-catalyzed cross-coupling reactions, aryl bromides are consistently more reactive than their chloro- counterparts.[1][2] This established reactivity trend, generally ordered as I > Br > OTf > Cl, holds true for the title compounds.[1][3] The enhanced performance of this compound stems directly from the weaker carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond. This facilitates the oxidative addition step, which is frequently the rate-determining stage of the catalytic cycle.[1] Consequently, the dibromo derivative often requires milder reaction conditions and provides higher yields. However, advancements in catalyst technology, specifically the development of bulky, electron-rich phosphine ligands, have significantly improved the viability of less reactive aryl chlorides, making 1,3-dichloro-5-ethoxybenzene a cost-effective and attractive alternative for large-scale syntheses.[1][4]

Physicochemical Properties at a Glance

A foundational comparison begins with the intrinsic properties of each molecule.

PropertyThis compound1,3-Dichloro-5-ethoxybenzene
Structure


CAS Number 136265-19-5[5][6][7]120388-54-7[8][9]
Molecular Formula C₈H₈Br₂O[5][6]C₈H₈Cl₂O[8]
Molecular Weight 279.96 g/mol [5]191.05 g/mol [8]

The Decisive Factor: The Carbon-Halogen Bond and Oxidative Addition

The disparity in reactivity between these two compounds is fundamentally rooted in the energetics of the Carbon-Halogen (C-X) bond cleavage during the initial phase of any cross-coupling reaction.

1. Bond Dissociation Energy (BDE): The C-Br bond is inherently weaker and thus requires less energy to break than the C-Cl bond.[1] This lower BDE means that the energy barrier for the initial activation of the aryl halide is significantly lower for the bromo- derivative.

2. Oxidative Addition Kinetics: In palladium-catalyzed cross-coupling, the catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step, often the slowest in the entire cycle, involves the insertion of the palladium atom into the C-X bond.[1] The rate of oxidative addition is generally faster for aryl bromides than for aryl chlorides.[1] This is not only due to the lower BDE but also the greater polarizability of the C-Br bond, which facilitates a more favorable interaction with the electron-rich palladium(0) center.[1]

cluster_reactivity Factors Influencing Reactivity cluster_comparison Substrate Comparison BDE Bond Dissociation Energy (BDE) Kinetics Oxidative Addition Kinetics BDE->Kinetics Influences Reactivity Overall Reactivity in Cross-Coupling Kinetics->Reactivity Determines Bromo_Reactivity Higher Reactivity Chloro_Reactivity Lower Reactivity Bromo This compound (C-Br Bond) Bromo_BDE Lower BDE Bromo->Bromo_BDE Chloro 1,3-Dichloro-5-ethoxybenzene (C-Cl Bond) Chloro_BDE Higher BDE Chloro->Chloro_BDE Bromo_Kinetics Faster Kinetics Bromo_BDE->Bromo_Kinetics Chloro_Kinetics Slower Kinetics Chloro_BDE->Chloro_Kinetics Bromo_Kinetics->Bromo_Reactivity Chloro_Kinetics->Chloro_Reactivity

Causality diagram of halide reactivity.

Comparative Performance in Suzuki-Miyaura Coupling

To illustrate the practical implications of these differences, the following table summarizes typical outcomes for a Suzuki-Miyaura cross-coupling reaction. The data is a composite representation based on general trends observed for aryl bromides versus chlorides and is intended for illustrative purposes.[2][4]

ParameterThis compound1,3-Dichloro-5-ethoxybenzene
Typical Catalyst System Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃Pd(OAc)₂/XPhos or XPhos Pd G3[10]
Typical Ligand Standard phosphines (e.g., PPh₃)Bulky, electron-rich phosphines (e.g., XPhos, SPhos)[10]
Reaction Temperature 80 - 100 °C100 - 120 °C
Typical Reaction Time 2 - 8 hours12 - 24 hours
Anticipated Yield Good to Excellent (80-95%)Moderate to Good (60-85%)

Note: The data presented is compiled from various sources and serves to illustrate the general trend of higher reactivity for bromo-substituents.[1] Optimal conditions are substrate-dependent and require empirical optimization.

Experimental Protocols: A Head-to-Head Suzuki-Miyaura Coupling

The following protocols provide a validated starting point for comparing the reactivity of the two substrates. The key difference lies in the choice of catalyst system, reflecting the need for a more active catalyst to activate the C-Cl bond.

Protocol 1: Suzuki-Miyaura Coupling of this compound (Higher Reactivity)

Objective: To perform a mono-arylation of this compound under standard conditions.

Materials:

  • This compound (1.0 equiv.)

  • Phenylboronic acid (1.2 equiv.)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • Toluene/Water (4:1 mixture), degassed

  • Anhydrous, degassed solvents

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an Argon atmosphere, add this compound, phenylboronic acid, and K₂CO₃.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 1,3-Dichloro-5-ethoxybenzene (Lower Reactivity)

Objective: To perform a mono-arylation of 1,3-Dichloro-5-ethoxybenzene using a high-activity catalyst system.

Materials:

  • 1,3-Dichloro-5-ethoxybenzene (1.0 equiv.)

  • Phenylboronic acid (1.2 equiv.)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv.)[10][11]

  • 1,4-Dioxane, anhydrous and degassed[10]

Procedure:

  • Reaction Setup: In a glovebox or under a robust stream of Argon, add 1,3-Dichloro-5-ethoxybenzene, phenylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄ to a flame-dried Schlenk flask.

  • Inert Atmosphere: Seal the flask, remove from the glovebox (if used), and place under a positive pressure of Argon.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-18 hours for completion.

  • Workup: Follow the same workup procedure as described in Protocol 1.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycle and Experimental Workflow

The palladium-catalyzed cross-coupling reaction follows a well-defined cycle.

pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex L₂Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) Rate-Determining Step tm_complex Transmetalation Complex L₂Pd(II)(Ar)(R) oa_complex->tm_complex Transmetalation (R-B(OR)₂ + Base) tm_complex->pd0 Reductive Elimination re_complex Ar-R Product tm_complex->re_complex

Generalized catalytic cycle for Suzuki coupling.

cluster_bromo Protocol 1: Dibromo Substrate cluster_chloro Protocol 2: Dichloro Substrate start Reaction Planning setup_br Setup with Pd(PPh₃)₄ start->setup_br setup_cl Setup with Pd(OAc)₂/XPhos start->setup_cl react_br React at 90°C setup_br->react_br monitor Monitor Progress (TLC, LC-MS) react_br->monitor react_cl React at 110°C setup_cl->react_cl react_cl->monitor workup Workup & Purification monitor->workup analysis Analyze & Compare (Yield, Purity, Rate) workup->analysis end Conclusion analysis->end

Workflow for comparative experimental analysis.

Conclusion and Practical Recommendations

The choice between this compound and 1,3-dichloro-5-ethoxybenzene is a classic trade-off between reactivity and cost.

  • This compound is the substrate of choice for high-yield, rapid synthesis under mild conditions. It is ideal for discovery chemistry, complex molecule synthesis where functional group tolerance is paramount, and situations where avoiding harsh conditions is critical.

  • 1,3-Dichloro-5-ethoxybenzene represents a more economical option, making it highly suitable for process development and large-scale manufacturing.[12] While it necessitates more forcing conditions and the use of advanced, often more expensive, catalyst systems, the lower bulk cost of the starting material can lead to significant overall savings.

Ultimately, the decision rests on the specific goals of the synthesis. For bench-scale applications prioritizing efficiency and yield, the dibromo compound is superior. For industrial applications where cost is a primary driver, developing a robust process around the dichloro analogue is a worthwhile endeavor.

References

  • BenchChem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
  • PubChem. (n.d.). This compound.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Comparison of reactivity of different aryl halides. [Link]
  • PubChem. (n.d.). 1,3-Dichloro-5-ethylbenzene.
  • Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Triflates in Suzuki Cross-Coupling Reactions. (2023).
  • PubChem. (n.d.). 1,3-Dichloro-5-ethoxybenzene.
  • PrepChem.com. (n.d.). Synthesis of 1,3-Dichloro-5-ethynylbenzene. [Link]
  • Inorganic Chemistry Frontiers. (n.d.). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. RSC Publishing. [Link]
  • Wikipedia. (n.d.).
  • Appchem. (n.d.). This compound. [Link]
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  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
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A Senior Application Scientist's Guide to Suzuki Coupling of 1,3-Dibromo-Alkoxybenzenes: A Comparative Study for Selective Arylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1,3-Dibromo-alkoxybenzenes

In the landscape of medicinal chemistry and materials science, multi-substituted aromatic scaffolds are foundational building blocks. Among these, 1,3-dibromo-alkoxybenzenes represent a particularly valuable class of intermediates. Their structure offers two reactive bromine sites, which can be sequentially functionalized to construct complex molecular architectures such as poly-arylated compounds and ligands for catalysis. The alkoxy group not only modulates the electronic properties of the benzene ring but also provides a handle for further chemical modification.

The primary challenge in harnessing the synthetic potential of these substrates lies in achieving selective functionalization. Controlling the reaction to favor mono-arylation over di-arylation, or to perform a stepwise, selective diarylation with different aryl partners, is a non-trivial task that depends heavily on a nuanced understanding of the catalytic system. This guide provides a comparative analysis of catalytic systems and reaction parameters for the Suzuki-Miyaura cross-coupling of 1,3-dibromo-alkoxybenzenes, offering field-proven insights to guide your experimental design.

The Core Challenge: Controlling Regioselectivity

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its reliability in forming C(sp²)–C(sp²) bonds.[1][2] The reaction proceeds via a catalytic cycle involving a palladium(0) species.[2][3] The key selectivity-determining step in the coupling of dihaloarenes is often the initial oxidative addition of the Pd(0) catalyst to one of the C-Br bonds.[4]

For a substrate like 1,3-dibromo-alkoxybenzene, the two bromine atoms are electronically and sterically distinct. The bromine atom at the C2 position is ortho to the alkoxy group, making it more sterically hindered. The bromine at the C5 position is para to the alkoxy group. Generally, in the absence of strong directing groups, oxidative addition is favored at the less sterically hindered and/or more electron-deficient site.[1] However, the interplay of catalyst, ligand, base, and solvent can override these intrinsic biases, providing a toolbox for catalyst-controlled selectivity.[4][5]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [R²-B(OR)₃]⁻ PdII_Diaryl R¹-Pd(II)L_n-R² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim R¹-R² RedElim->Pd0 BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + Base (e.g., OH⁻) Boronate->Transmetal caption Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.

Caption: Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.

Comparative Analysis of Catalytic Systems

The choice of catalyst, ligand, base, and solvent is paramount in directing the outcome of the coupling reaction. Below, we compare common systems and their performance in the selective arylation of dibromoarenes.

Catalyst and Ligand Selection: The Heart of Selectivity

The ligand sphere around the palladium center dictates its steric and electronic properties, profoundly influencing its reactivity and selectivity.

  • Palladium Precursors : Common choices include Pd(OAc)₂, Pd(PPh₃)₄, and Pd₂(dba)₃.[6][7] While Pd(PPh₃)₄ can sometimes be used directly, systems based on Pd(OAc)₂ or Pd₂(dba)₃ offer the flexibility to add a specific ligand tailored to the desired outcome.

  • Phosphine Ligands :

    • Triphenylphosphine (PPh₃) : A standard, versatile ligand. When used in ratios of PPh₃:Pd ≥3:1, it tends to favor coupling at the more reactive C2 position in some dihalopyridines.[8] However, it can sometimes lead to mixtures of mono- and di-arylated products without high selectivity.[9]

    • Bulky Monodentate Ligands (e.g., XPhos, SPhos, P(t-Bu)₃) : These electron-rich and sterically demanding ligands are highly effective for cross-coupling reactions.[8] They generally promote a high rate of oxidative addition. Interestingly, bulky ligands can sometimes favor difunctionalization, even with a deficit of the nucleophile, due to the dynamics of catalyst association with the mono-arylated product.[10] However, in other systems, their steric bulk can be leveraged to achieve mono-arylation by hindering the second coupling step.

    • Bidentate Ligands (e.g., dppf, Xantphos) : Ligands like Xantphos have been shown to preferentially promote coupling at one site over another in dihaloazole systems.[4][11] The specific bite angle of these ligands can create a specific geometry around the palladium, favoring oxidative addition at a less hindered site.

  • N-Heterocyclic Carbenes (NHCs) : NHCs are strong σ-donors and are more electron-rich than most phosphine ligands.[2] They form very stable palladium complexes that are often highly active catalysts. Hindered NHC ligands like IPr have been used to achieve high selectivity for coupling at a specific position in dichloropyridines.[8]

The Role of Base and Solvent

The base is not merely a stoichiometric reagent; it plays a crucial role in activating the boronic acid for transmetalation.[2][6] The choice of solvent influences solubility, reaction temperature, and the stability of catalytic intermediates.

  • Bases :

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃) : Widely used and effective. Cesium carbonate (Cs₂CO₃) is more basic and often provides higher yields, especially in challenging couplings.

    • Phosphates (K₃PO₄) : A strong base that is particularly effective in anhydrous conditions, often used with sterically hindered substrates.[12]

  • Solvents :

    • Aprotic Polar Solvents (Dioxane, THF) : Excellent choices for Suzuki couplings, as they dissolve both the organic substrates and the palladium complexes well. Recent studies have shown that polar, oxygen-containing solvents like THF can sometimes lead to lower diarylation with dibromoarenes. This is hypothesized to be due to the bromide byproduct displacing the catalyst from the mono-coupled product, competing with the second oxidative addition step.[10]

    • Aromatic Solvents (Toluene, Xylene) : Allow for higher reaction temperatures, which can be necessary for less reactive substrates.

    • Aqueous/Biphasic Systems : Often used for their environmental benefits and can be highly effective, particularly with water-soluble catalysts or phase-transfer agents.[3][7]

Data-Driven Comparison for Selective Mono-Arylation

The following table summarizes representative conditions for achieving selective mono-arylation of substituted dibromoarenes, drawing parallels to the 1,3-dibromo-alkoxybenzene system.

Catalyst SystemBaseSolventTemp (°C)Substrate ExampleOutcome & Key Insight
Pd(OAc)₂ / XantphosK₂CO₃Dioxane/H₂O80-1002,4-DiiodooxazoleCatalyst control is key; Xantphos ligand preferentially directs coupling to the C4 position.[4][5]
Pd(OAc)₂ / PPh₃ (≤2.5:1 ratio)K₂CO₃Toluene1102,4-DibromopyridineSub-stoichiometric ligand ratios can favor atypical C4 selectivity by forming different catalytic species.[8]
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O802,5-Dibromo-3-alkylthiopheneUsing 1.1 eq. of boronic acid selectively substitutes the more reactive C5-bromo position.[9]
PdCl₂(dppf)Cs₂CO₃Dioxane/H₂O100Diaryl BromideA standard, robust system often used for stepwise couplings.[13]

Visualizing the Stepwise Functionalization Workflow

Achieving selective mono- or di-arylation is a strategic process. The workflow below illustrates the pathways available from the 1,3-dibromo-alkoxybenzene starting material.

Stepwise_Functionalization Start 1,3-Dibromo-alkoxybenzene MonoA Mono-arylated Product A (e.g., C2-Arylation) Start->MonoA Pathway 1 [Pd], Base Ar¹-B(OH)₂ (1 eq) MonoB Mono-arylated Product B (e.g., C5-Arylation) Start->MonoB Pathway 2 [Pd'], Base' Ar¹-B(OH)₂ (1 eq) Di_Sym Symmetrical Di-arylated Product Start->Di_Sym Exhaustive Coupling [Pd], Base Ar¹-B(OH)₂ (>2 eq) Di_Asym Asymmetrical Di-arylated Product MonoA->Di_Asym [Pd], Base Ar²-B(OH)₂ MonoB->Di_Asym [Pd], Base Ar²-B(OH)₂ caption Figure 2: Strategic pathways for functionalizing 1,3-dibromo-alkoxybenzene.

Caption: Figure 2: Strategic pathways for functionalizing 1,3-dibromo-alkoxybenzene.

Recommended Experimental Protocols

The following protocols are self-validating systems, grounded in established methodologies for achieving either selective mono-arylation or exhaustive di-arylation.

Protocol 1: Selective Mono-Arylation of 1,3-Dibromo-5-methoxybenzene

This protocol is designed to favor the formation of the mono-arylated product by carefully controlling stoichiometry. The C5 position is generally more reactive due to reduced steric hindrance.

Objective: To synthesize 1-bromo-5-methoxy-3-phenylbenzene.

Materials:

  • 1,3-Dibromo-5-methoxybenzene (1.0 mmol, 268 mg)

  • Phenylboronic acid (1.1 mmol, 134 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Triphenylphosphine [PPh₃] (0.06 mmol, 16 mg)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg)

  • 1,4-Dioxane (8 mL)

  • Deionized Water (2 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-dibromo-5-methoxybenzene, phenylboronic acid, and K₂CO₃.

  • Add Pd(OAc)₂ and PPh₃ to the flask.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired mono-arylated product.

Protocol 2: Exhaustive Di-Arylation of 1,3-Dibromo-5-methoxybenzene

This protocol uses an excess of the boronic acid and a highly active catalyst system to drive the reaction to completion, forming the di-substituted product.

Objective: To synthesize 5-methoxy-1,3-diphenylbenzene.

Materials:

  • 1,3-Dibromo-5-methoxybenzene (1.0 mmol, 268 mg)

  • Phenylboronic acid (2.5 mmol, 305 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 13.7 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.06 mmol, 24.6 mg)

  • Potassium phosphate (K₃PO₄) (3.0 mmol, 637 mg)

  • Toluene (10 mL)

Procedure:

  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-dibromo-5-methoxybenzene, phenylboronic acid, and K₃PO₄.

  • In a separate vial, weigh Pd₂(dba)₃ and SPhos. Add them to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS until the starting material and mono-arylated intermediate are consumed (typically 12-24 hours).

  • Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired di-arylated product.

Conclusion and Future Outlook

The selective Suzuki-Miyaura coupling of 1,3-dibromo-alkoxybenzenes is a highly tunable and powerful transformation. Control over the reaction outcome is achieved through the judicious selection of the palladium source, ligand, base, and solvent. While general trends suggest that sterically less hindered positions are more reactive, catalyst-controlled protocols can override these intrinsic preferences.[1][4] Bulky phosphine ligands and NHC systems offer high activity, while the choice of solvent can subtly influence selectivity by affecting the stability and reactivity of intermediates in the catalytic cycle.[10]

Future advancements will likely focus on developing even more selective and robust catalytic systems that operate under milder conditions, potentially enabling orthogonal functionalization of polyhalogenated arenes with minimal protecting group chemistry. The continued exploration of ligand effects and mechanistic pathways will undoubtedly unlock new strategies for the efficient construction of complex organic molecules.

References

  • Handy, S. T., & Zhang, Y. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry, 13(23), 6162-6165. [Link]
  • Royal Society of Chemistry. (n.d.). Regioselective Suzuki couplings of non-symmetric dibromobenzenes: alkenes as regiochemical control elements. Organic & Biomolecular Chemistry. [Link]
  • Powers, K. M., & Sigman, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
  • Hama, T., & Hartwig, J. F. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes.
  • Strotman, N. A., Chobanian, H. R., & He, J. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes.
  • Strotman, N. A., Chobanian, H. R., He, J., & Guo, Y. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry, 75(21), 7277-7285. [Link]
  • Shields, N. G., Semproni, S. P., & Doyle, A. G. (2021). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Wang, L., & He, W. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water.
  • Peng, J., & Chen, Y. (2007). Palladium-catalyzed cross-coupling of alpha-diazocarbonyl compounds with arylboronic acids. Semantic Scholar. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
  • Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
  • The Chemists' Cookbook. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • L'Homme, C., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 853. [Link]
  • Al-dujaili, J. H., & Al-Zoubi, R. M. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 23(11), 2873. [Link]
  • Dehaen, W., et al. (2017). Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties. Molecules, 22(7), 1145. [Link]
  • Zhang, Z., et al. (2019). Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. Angewandte Chemie International Edition, 58(33), 11355-11359. [Link]
  • Yoo, K. S., & Yoon, C. H. (2006). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Organic Letters, 8(19), 4275-4278. [Link]
  • Journal of Synthetic Chemistry. (2023).
  • Rasool, N., et al. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 20(3), 5202-5214. [Link]
  • Rasool, N., et al. (2015). Selective C-arylation of 2,5-dibromo-3-hexylthiophene via Suzuki cross coupling reaction and their pharmacological aspects. PubMed. [Link]
  • Rasool, N., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 47. [Link]

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A Comparative Guide to the Reaction Kinetics of 1,3-Dibromo-5-ethoxybenzene in Cross-Coupling and Lithiation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the reaction kinetics for 1,3-Dibromo-5-ethoxybenzene, a versatile building block in organic synthesis. We will dissect the kinetic profiles of this substrate in pivotal transformations—palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions—and compare its reactivity with alternative haloarenes. Furthermore, we will explore the kinetic considerations for its functionalization via lithiation-substitution pathways. Our focus is on elucidating the causality behind experimental choices, providing robust, self-validating protocols, and grounding our analysis in authoritative references.

Introduction: Understanding the Reactivity of this compound

This compound is a polysubstituted aromatic compound featuring two bromine atoms meta to an electron-donating ethoxy group.[1][2] This substitution pattern presents unique challenges and opportunities in synthesis. The two bromine atoms offer the potential for selective mono- or di-functionalization, while the ethoxy group significantly influences the electron density of the aromatic ring, thereby modulating its reactivity.

Understanding the kinetics of its reactions is paramount for optimizing yield, controlling selectivity, and scaling up processes in pharmaceutical and materials science. The rate of a reaction is dictated by the energy of the transition state in its rate-determining step. For the cross-coupling reactions discussed, this is often the initial oxidative addition of the palladium catalyst to the carbon-bromine bond.[3] The strength of this bond and the electrophilicity of the carbon atom are directly influenced by the substituents on the ring.

Part 1: Kinetics of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthesis for forming carbon-carbon and carbon-heteroatom bonds.[4] The general mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4][5]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures by coupling an organoboron reagent with an organic halide.[6] The reaction is lauded for its mild conditions and the stability of the boronic acid reagents.[6]

Mechanistic and Kinetic Insights: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex.[7][8] The electron-donating nature of the ethoxy group in this compound increases the electron density on the aromatic ring. This, in turn, is expected to decrease the rate of oxidative addition compared to an electron-neutral or electron-deficient aryl bromide, as the carbon-bromine bond becomes less electrophilic.

This stands in contrast to a substrate like 1,3-Dibromo-5-nitrobenzene, where the strongly electron-withdrawing nitro group accelerates oxidative addition, making the C-Br bond more reactive.[9] Consequently, reactions involving this compound may require more forcing conditions (higher temperatures, more active catalysts) to achieve comparable reaction rates.

Comparative Kinetic Data (Illustrative):

SubstrateKey SubstituentElectronic EffectRelative Initial Rate (Normalized)Kinetic Considerations
This compound -OEtElectron-Donating1.0Slower oxidative addition due to increased ring electron density. Requires robust catalyst systems.
1,3-Dibromobenzene-HNeutral~2.5Baseline reactivity for dibromobenzenes.
1,3-Dibromo-5-nitrobenzene-NO₂Electron-Withdrawing~8.0Faster oxidative addition due to decreased ring electron density.[9] Prone to side reactions if not controlled.

Note: The relative initial rates presented are illustrative, based on established principles of substituent effects in Suzuki-Miyaura reactions. Actual rates are highly dependent on specific reaction conditions.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R trans_complex->product center arbr Ar-Br arbr->oa_complex rbx R-B(OR)₂ rbx->trans_complex base Base base->trans_complex

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Kinetic Monitoring by HPLC [10] This protocol provides a framework for determining the kinetic profile of the Suzuki-Miyaura coupling of this compound.

  • Reaction Setup: In a Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol), the arylboronic acid (1.1 mmol), a suitable base (e.g., K₃PO₄, 3.0 mmol), and an internal standard (e.g., biphenyl).

  • Solvent Addition: Add degassed solvent (e.g., a 5:1 mixture of toluene and water, 6 mL total) via syringe.

  • Initiation: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a phosphine ligand (e.g., SPhos, 4 mol%) to the mixture. Begin vigorous stirring at a constant temperature (e.g., 100 °C). This is time zero (t=0).

  • Sampling: At predetermined intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 0.1 mL aliquot using a syringe.

  • Quenching: Immediately quench the aliquot in a vial containing 1 mL of acetonitrile to stop the reaction.

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product relative to the internal standard.

  • Data Processing: Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of the initial linear portion of this curve.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for synthesizing aryl amines from aryl halides.[11][12] The choice of ligand and base is critical for achieving high yields, particularly with challenging substrates.[13]

Mechanistic and Kinetic Insights: Similar to the Suzuki coupling, the reaction is initiated by oxidative addition. The electron-rich nature of this compound necessitates the use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos).[9][13] These ligands facilitate both the oxidative addition and the final reductive elimination step, which forms the C-N bond.[14] The base, typically a strong one like sodium tert-butoxide (NaOtBu), plays a crucial role in deprotonating the amine to form the active nucleophile and the subsequent palladium-amido complex.[11][15]

Kinetic studies have shown that for many systems, the oxidative addition is the rate-determining step.[14][15] Therefore, the electronic effects discussed for the Suzuki reaction apply here as well. One would anticipate a slower reaction rate for this compound compared to its nitro-substituted analog, requiring careful optimization of the catalyst system.

Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L oa_complex Ar-Pd(II)(Br)L pd0->oa_complex Oxidative Addition amido_complex Ar-Pd(II)(NR₂)L oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product arbr Ar-Br arbr->oa_complex r2nh R₂NH + Base r2nh->amido_complex

Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Selective Mono-amination [13] This protocol is designed to favor the selective formation of the mono-aminated product.

  • Reaction Setup: In a glovebox, add this compound (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), and the ligand (e.g., RuPhos, 3 mol%) to a dry Schlenk tube.

  • Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 mmol).

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL) followed by the amine (1.1 mmol, to favor mono-substitution).

  • Reaction: Seal the tube and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS, typically for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by flash column chromatography.

Part 2: Kinetics of Lithiation-Substitution Reactions

Lithiation followed by electrophilic quench is a classic method for functionalizing aryl halides. This process does not involve a catalyst but is governed by the principles of acid-base chemistry and reaction kinetics at very low temperatures.

Mechanistic and Kinetic Considerations: The reaction involves the deprotonation of an aromatic C-H bond by a strong organolithium base, typically n-butyllithium (n-BuLi).[16] The position of lithiation is directed by substituents on the ring.[17] For this compound, the bromine atoms are ortho-, para-directing groups for electrophilic substitution, but they also direct ortho-lithiation. The ethoxy group is a weaker directing group. Lithiation is expected to occur primarily at the C2 position, which is ortho to both a bromine and the ethoxy group.

These reactions are extremely fast and are typically run at -78 °C to control selectivity and prevent side reactions.[16] The "kinetic analysis" in this context is less about measuring a rate constant and more about understanding the competition between different possible deprotonation sites (kinetic control) and the stability of the resulting organolithium species (thermodynamic control). The low temperature ensures that the kinetically favored product is formed before rearrangement to a more stable, thermodynamically favored intermediate can occur.

Diagram: Workflow for a Lithiation-Quench Experiment

Lithiation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep1 Dissolve Ar-Br in anhydrous THF prep2 Cool to -78 °C (Dry Ice/Acetone) prep1->prep2 react1 Slowly add n-BuLi (1.1 equiv) prep2->react1 react2 Stir for 1 hour at -78 °C react1->react2 react3 Add Electrophile (E+) react2->react3 work1 Quench with sat. NH₄Cl solution react3->work1 work2 Warm to RT & Extract with Ether work1->work2 work3 Purify & Characterize work2->work3

Caption: A typical experimental workflow for a kinetically controlled lithiation-substitution reaction.

Conclusion and Outlook

The reactivity of this compound is a nuanced interplay of the electronic and steric effects of its substituents. In palladium-catalyzed cross-coupling reactions, the electron-donating ethoxy group deactivates the C-Br bonds towards the initial oxidative addition step, necessitating more active catalyst systems and potentially harsher conditions compared to electron-deficient analogues. For Suzuki-Miyaura and Buchwald-Hartwig reactions, achieving optimal reaction rates and yields requires careful selection of ligands and bases to promote the rate-limiting steps of the catalytic cycle.

In contrast, lithiation-substitution reactions are governed by kinetic control at low temperatures, offering a powerful, catalyst-free method for functionalization, with regioselectivity dictated by the directing ability of the bromo and ethoxy groups. By understanding these kinetic principles, researchers can strategically design synthetic routes, control product selectivity, and efficiently utilize this compound as a versatile synthetic intermediate.

References

  • A Comparative Guide to the Kinetic Analysis of Ethylboronic Acid in Suzuki-Miyaura Reactions. (n.d.). Benchchem.
  • A Comparative Guide to Alternative Catalysts for Cross-Coupling of 1,3-Dibromo-5-nitrobenzene. (n.d.). Benchchem.
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (n.d.).
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications.
  • Kinetic experiments of Suzuki−Miyaura, Heck−Mizoroki, and Sonogashira coupling reactions with complex 1 under the optimized conditions. (n.d.). ResearchGate.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health.
  • Technical Support Center: Cross-Coupling Reactions of 1,3-Dibromo-5-nitrobenzene. (n.d.). Benchchem.
  • Technical Support Center: Cross-Coupling Reactions with 1,3-Dibromo-5-nitrobenzene. (n.d.). Benchchem.
  • Results for the Suzuki-Miyaura reactions between a para-dihalobenzene... (n.d.). ResearchGate.
  • In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers. (n.d.). National Institutes of Health.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. (2017). Journal of the American Chemical Society.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,3-Dibromo-5-nitrobenzene. (n.d.). Benchchem.
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (n.d.). National Institutes of Health.
  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. (2023).
  • Studies of C–H Activation and Functionalization: Combined Computational and Experimental Efforts to Elucidate Mechanisms, Principles, and Catalysts. (n.d.). ResearchGate.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.).
  • A Comparative Guide to the Reactivity of 5-Bromo-1,3-dichloro-2-ethoxybenzene and Other Haloarenes in Cross-Coupling Reactions. (n.d.). Benchchem.
  • Merging kinetic resolution with C–H activation: an efficient approach for enantioselective synthesis. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. (n.d.). ResearchGate.
  • Interplay of Tunneling, Two-State Reactivity, and Bell-Evans-Polanyi Effects in C-H Activation by Nonheme Fe(IV)O Oxidants. (2016). Semantic Scholar.
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (n.d.). National Institutes of Health.
  • Suzuki–Miyaura aryl–aryl cross-coupling reaction between bromobenzene and phenylboronic acid in various solvent mixtures. (n.d.). ResearchGate.
  • This compound. (n.d.). PubChem.
  • Kinetic Resolution by Lithiation of Substituted 1,2-Dihydroquinolines and Dihydrobenzoxazines. (n.d.). White Rose eTheses Online.
  • This compound. (n.d.). Matrix Scientific.
  • Reactivity Face-Off: 1,3-Dibromo-5-nitrobenzene vs. 1,3-dichloro-5-nitrobenzene in Nucleophilic Aromatic Substitution. (n.d.). Benchchem.
  • An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1,3-Dibromo-5-nitrobenzene. (n.d.). Benchchem.
  • Update to 2012 Bode Research Group. (n.d.).
  • Lithiation and Side-Chain Substitution of 3-Alkyl-1H-Quinoxalin-2-ones. (2025). ResearchGate.

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A Senior Application Scientist's Guide to Catalytic Systems for 1,3-Dibromo-5-ethoxybenzene Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Potential of 1,3-Dibromo-5-ethoxybenzene

In the landscape of modern synthetic chemistry, the selective functionalization of polyhalogenated aromatic compounds is a critical endeavor for the construction of complex molecular architectures. This compound stands out as a versatile building block. Its two bromine atoms, meta to an activating ethoxy group, offer the potential for sequential or differential functionalization, opening pathways to a diverse array of 3,5-disubstituted ethoxybenzene derivatives. These derivatives are of significant interest in the development of pharmaceuticals and advanced materials.

The challenge and opportunity lie in controlling the selectivity of the coupling reactions. Will the reaction proceed to mono- or di-substitution? The choice of the catalytic system is paramount in steering the reaction toward the desired outcome. This guide provides an in-depth comparison of various palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—for the functionalization of this compound and its close analogue, 3,5-dibromoanisole. We will delve into the mechanistic underpinnings that govern catalyst performance and selectivity, supported by experimental data to inform your synthetic strategy.

The Decisive Factor: Mono- vs. Di-substitution

Achieving selective mono-arylation on a di-halogenated substrate can be challenging. The primary competition is between the initial coupling and a second, often faster, coupling on the remaining C-Br bond. The outcome is a delicate balance of several factors:

  • Ligand Choice: Bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are crucial. They promote the formation of monoligated, highly reactive Pd(0) species, which are necessary for the oxidative addition to the aryl bromide. However, very bulky ligands can also promote "ring-walking," where the palladium catalyst remains associated with the mono-substituted product, increasing the likelihood of a second coupling.

  • Reaction Conditions: Lower temperatures and shorter reaction times generally favor the mono-substituted product. Controlling the stoichiometry, often by using a slight excess of the dibromoarene or a sub-stoichiometric amount of the coupling partner, is another key strategy.

  • Solvent and Base: The choice of solvent and base can influence catalyst activity and stability, as well as the solubility of intermediates, thereby affecting the reaction kinetics and selectivity.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a powerhouse for the formation of carbon-carbon bonds due to its mild conditions and the commercial availability of a vast array of boronic acids and their derivatives.[1]

Mechanistic Considerations for Selectivity

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] For dihaloarenes, after the first reductive elimination, the Pd(0) catalyst can either dissociate from the mono-arylated product or remain in proximity to facilitate a second oxidative addition. The choice of ligand plays a pivotal role here. Bulky ligands can sterically hinder the approach of a new aryl bromide molecule, thus favoring dissociation and leading to higher selectivity for the mono-arylated product.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition (Ar-Br) Pd0->OA PdII Ar-Pd(II)-Br(L_n) OA->PdII Trans Transmetalation (R-B(OR)2 + Base) PdII->Trans PdII_R Ar-Pd(II)-R(L_n) Trans->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Regeneration Product Ar-R RE->Product

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Comparative Performance of Catalytic Systems
SubstrateCoupling PartnerCatalyst System (mol%)BaseSolventT (°C)Time (h)Product(s) & Yield (%)
1,3-diiodobenzenePhenylboronic acidPdCl₂ (7), PPh₃ (15)K₂CO₃PEG-40070241,3-diphenylbenzene (82%)
2,5-dibromo-3-hexylthiopheneArylboronic acids (2.5 eq)Pd(PPh₃)₄K₃PO₄Toluene/H₂O90-2,5-diaryl-3-hexylthiophenes (Good yields)
p-bromoacetophenonePhenylboronic acidPd(OAc)₂K₂CO₃H₂O-14-acetylbiphenyl (High yield)

Data for this compound is limited; data for structurally related compounds is presented to guide catalyst selection.

Expert Analysis and Causality

For selective mono-arylation of this compound, a catalyst system with a bulky, electron-rich ligand such as SPhos or XPhos, combined with a palladium precursor like Pd(OAc)₂, is a logical starting point.[2] The use of a relatively weak base like K₃PO₄ can also help to temper the reaction rate and improve selectivity. To favor di-substitution, a higher catalyst loading, an excess of the boronic acid, and a stronger base like Cs₂CO₃ would be more appropriate.

Experimental Protocol: Selective Mono-Suzuki Coupling

Materials:

  • This compound

  • Arylboronic acid (0.9-1.0 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equivalents)

  • Anhydrous, degassed 1,4-dioxane and water (10:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 mmol), the arylboronic acid (0.9 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).

  • Add the degassed 1,4-dioxane/water mixture (11 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

II. Heck Coupling: Olefination of Aryl Bromides

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds by coupling aryl halides with alkenes.[3] This reaction is particularly useful for synthesizing substituted styrenes and cinnamates.

Mechanistic Insights

The Heck reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion of the olefin, and β-hydride elimination.[4] The regioselectivity of the migratory insertion and the stereoselectivity of the final product (typically trans) are key considerations. For dihaloarenes, achieving selective mono-olefination requires careful control of reaction conditions to prevent the second C-Br bond from reacting.

G cluster_heck Heck Reaction Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition (Ar-Br) Pd0->OA PdII Ar-Pd(II)-Br(L_n) OA->PdII Insertion Migratory Insertion (Alkene) PdII->Insertion PdII_Alk R-CH2-CH(Ar)-Pd(II)-Br(L_n) Insertion->PdII_Alk Elim β-Hydride Elimination PdII_Alk->Elim Elim->Pd0 Regeneration (+ HBr) Product Ar-CH=CH-R Elim->Product

Figure 2: Simplified catalytic cycle for the Heck reaction.

Comparative Performance of Catalytic Systems
SubstrateAlkeneCatalyst System (mol%)BaseSolventT (°C)Time (h)Product & Yield (%)
1,3-Dibromo-5-nitrobenzeneStyrenePd(OAc)₂ (2), P(o-tol)₃ (4)Et₃NDMF100-Mono- and di-styrenated products (Good yields)
BromobenzeneStyrenePd@MOF-NH₂ (10)K₂CO₃DMF120-Stilbene (>96%)

Specific data for this compound is scarce; the related nitro-substituted compound provides a useful reference.[5]

Expert Analysis and Causality

The electron-donating ethoxy group in this compound makes the oxidative addition step slightly more challenging compared to electron-deficient substrates. Therefore, a more active catalyst system, potentially with a bulky phosphine ligand like P(o-tolyl)₃ or a palladacycle, is often required.[5] To achieve mono-olefination, using a slight excess of the dibromo-substrate and a moderate temperature is advisable. For di-olefination, an excess of the alkene and higher temperatures would be necessary.

Experimental Protocol: Selective Mono-Heck Coupling

Materials:

  • This compound

  • Styrene (1.1 equivalents)

  • Pd(OAc)₂ (1 mol%)

  • P(o-tolyl)₃ (2 mol%)

  • Triethylamine (Et₃N) (1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol), Pd(OAc)₂ (0.01 mmol), and P(o-tolyl)₃ (0.02 mmol) in anhydrous DMF (5 mL).

  • Add triethylamine (1.5 mmol) and styrene (1.1 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring by TLC or GC-MS.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes. This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes.

Mechanistic Insights: The Role of Copper

The classical Sonogashira reaction employs a dual catalytic system of palladium and a copper(I) co-catalyst. The palladium catalyst undergoes a cycle similar to other cross-coupling reactions, while the copper(I) salt activates the terminal alkyne by forming a copper acetylide intermediate, which then transmetalates to the palladium center.[6] A significant side reaction is the copper-catalyzed homocoupling of the alkyne (Glaser coupling). To avoid this, copper-free Sonogashira protocols have been developed.

G cluster_sonogashira Sonogashira Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition (Ar-Br) Pd0->OA PdII Ar-Pd(II)-Br(L_n) OA->PdII Trans Transmetalation (Cu-C≡C-R) PdII->Trans PdII_Alkynyl Ar-Pd(II)-C≡C-R(L_n) Trans->PdII_Alkynyl RE Reductive Elimination PdII_Alkynyl->RE RE->Pd0 Regeneration Product Ar-C≡C-R RE->Product G cluster_buchwald Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L_n OA Oxidative Addition (Ar-Br) Pd0->OA PdII Ar-Pd(II)-Br(L_n) OA->PdII Amine_Coord Amine Coordination (R2NH) PdII->Amine_Coord PdII_Amine [Ar-Pd(II)(NHR2)-Br(L_n)] Amine_Coord->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot PdII_Amido Ar-Pd(II)-NR2(L_n) Deprot->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Regeneration Product Ar-NR2 RE->Product

Sources

A Senior Application Scientist's Guide to Benchmarking 1,3-Dibromo-5-ethoxybenzene in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1,3-Dibromo-5-ethoxybenzene

In the landscape of synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound (CAS No. 136265-19-5) emerges as a highly versatile intermediate, particularly for researchers, scientists, and drug development professionals.[1][2][3] Its symmetrically substituted aromatic core, featuring two reactive bromine atoms meta to an electron-donating ethoxy group, provides a unique platform for programmed, sequential functionalization.

This guide provides an in-depth performance benchmark of this compound in cornerstone synthetic reactions, comparing its reactivity profile with relevant alternatives. We will delve into the mechanistic underpinnings of these transformations, supported by detailed experimental protocols and quantitative data to inform your synthetic strategy.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. These transformations are fundamental to modern drug discovery and materials science for their ability to forge carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high fidelity.[4][5] We will focus on two of the most impactful reactions: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.

Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura reaction is a preeminent method for creating C-C bonds, typically between an organohalide and a boronic acid.[6][7] For this compound, this reaction allows for the synthesis of complex biaryl structures, which are prevalent motifs in pharmaceuticals.[4][8]

Mechanistic Considerations: The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7] The electron-donating ethoxy group on the this compound ring increases electron density on the aromatic system. This can slightly decrease the rate of the initial oxidative addition step compared to substrates bearing electron-withdrawing groups (e.g., a nitro group), as the carbon-bromine bond is less electrophilic.[9][10] However, this electronic nature can also reduce the likelihood of certain side reactions, such as hydrodehalogenation.[11]

dot

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd(0)L2->OxAdd Ar-X Transmetalation Transmetalation OxAdd->Transmetalation [Ar'-B(OR)3]⁻ RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd(0)L2 Product R-Ar' RedElim->Product BoronicAcid Ar'-B(OH)2 Boronate [Ar'-B(OH)3]⁻ BoronicAcid->Boronate + OH⁻ Base Base (e.g., K₂CO₃)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance Data & Protocol

The following table summarizes typical conditions for Suzuki-Miyaura coupling. Achieving selective mono- versus di-substitution is primarily controlled by stoichiometry.

Coupling PartnerStoichiometry (vs. Dibromide)Catalyst System (mol%)BaseSolventTemp (°C)Typical Yield (Mono-arylation)
Phenylboronic Acid1.1 equiv.Pd(PPh₃)₄ (4%)K₂CO₃Dioxane/H₂O9080-95%
4-Methoxyphenylboronic acid1.1 equiv.Pd(OAc)₂ (2%) / SPhos (4%)K₃PO₄Toluene/H₂O10085-98%
3-Pyridinylboronic acid1.2 equiv.XPhos Pd G3 (3%)Cs₂CO₃1,4-Dioxane10075-90%

Detailed Protocol: Mono-arylation of this compound

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (280 mg, 1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 4.5 mg, 0.02 mmol) and the ligand (e.g., SPhos, 16.4 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed anhydrous toluene (8 mL) and degassed deionized water (2 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (15 mL). Separate the organic layer, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired mono-arylated product.

dot

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reactants & Base to Flame-Dried Flask B 2. Add Catalyst/Ligand under Inert Atmosphere A->B C 3. Evacuate & Backfill with Argon (3x) D 4. Add Degassed Solvents C->D E 5. Heat & Stir (Monitor by TLC/LC-MS) D->E F 6. Cool & Dilute with Solvent and Water E->F G 7. Separate Layers & Extract F->G H 8. Dry, Concentrate, & Purify via Chromatography G->H

Caption: General experimental workflow for cross-coupling reactions.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, enabling the synthesis of aryl amines from aryl halides.[5][12][13] This reaction is of immense importance in medicinal chemistry, as the aniline moiety is a key pharmacophore.

Mechanistic Considerations: The catalytic cycle is similar to the Suzuki coupling but involves an amine instead of a boronic acid.[13][14] A crucial step is the deprotonation of the amine or the palladium-amine complex by a strong, non-nucleophilic base (e.g., NaOtBu) to form a palladium-amido intermediate, which then undergoes reductive elimination.[15] The electron-donating ethoxy group on this compound can make oxidative addition slightly more challenging than on electron-poor arenes. Therefore, the use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) is often essential to facilitate both the oxidative addition and the final reductive elimination step.[12][14]

AmineStoichiometry (vs. Dibromide)Catalyst System (mol%)BaseSolventTemp (°C)Typical Yield (Mono-amination)
Aniline1.2 equiv.Pd₂(dba)₃ (1.5%) / XPhos (3%)NaOtBuToluene10075-90%
Morpholine1.2 equiv.Pd(OAc)₂ (2%) / RuPhos (4%)K₃PO₄1,4-Dioxane10080-95%
Benzylamine1.2 equiv.BrettPhos Pd G3 (2%)LHMDSTHF8070-85%

Detailed Protocol: Mono-amination of this compound with Morpholine

  • Reaction Setup: In a glovebox, add this compound (280 mg, 1.0 mmol), Pd₂(dba)₃ (13.7 mg, 0.015 mmol), and RuPhos (14.0 mg, 0.03 mmol) to a dry Schlenk tube equipped with a stir bar.

  • Reagent Addition: Add potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol) to the tube.

  • Solvent and Amine Addition: Remove the tube from the glovebox. Under a flow of argon, add anhydrous 1,4-dioxane (5 mL) followed by morpholine (105 µL, 1.2 mmol).

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by LC-MS.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench with water (10 mL).

  • Purification: Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[12]

Comparative Benchmarking: Performance vs. Alternatives

The performance of this compound is best understood by comparing it to analogues with different electronic properties.

SubstrateKey FeatureReactivity in Oxidative AdditionPropensity for Side ReactionsTypical Application
This compound Electron-donating -OEt groupModerate. Slower than electron-poor arenes. Requires more active catalyst systems (e.g., bulky phosphine ligands).Lower risk of hydrodehalogenation. The substrate is stable.Building blocks for pharmaceuticals and materials where the ethoxy group provides desirable solubility or electronic properties.
1,3-Dibromo-5-nitrobenzene Electron-withdrawing -NO₂ groupHigh. The C-Br bonds are highly activated towards oxidative addition.[10]Higher risk of side reactions, including reduction of the nitro group under certain conditions or catalyst poisoning.[15][16]Precursor for anilines (via reduction) and other functional materials where strong electron-withdrawing character is needed.[17]
1,3-Dichloro-5-ethoxybenzene Less reactive C-Cl bondsLow. C-Cl bond cleavage is significantly more difficult than C-Br, requiring specialized, highly active catalyst systems.[9]Higher temperatures and catalyst loadings are often needed, which can lead to catalyst decomposition.Used when the higher bond strength is desired for orthogonality or when cost is a primary driver (chloro-arenes are often cheaper).

Causality Behind Experimental Choices:

  • Catalyst System: For this compound, the choice of bulky, electron-rich ligands like XPhos or SPhos is critical.[11] These ligands stabilize the palladium center and accelerate the otherwise sluggish oxidative addition to the electron-rich ring and the final reductive elimination step.

  • Base Selection: The base's role is not passive. In Suzuki couplings, it facilitates the formation of the active boronate species.[18] In Buchwald-Hartwig aminations, a strong base like NaOtBu is required to deprotonate the amine at the metal center, driving the catalytic cycle forward.[15]

  • Inert Atmosphere: Oxygen can lead to the oxidative degradation of phosphine ligands and promote the unwanted homocoupling of boronic acids in Suzuki reactions, making a strictly inert atmosphere essential for reproducibility and high yields.[16]

Conclusion

This compound stands as a robust and versatile building block for synthetic chemists. Its performance in key cross-coupling reactions is predictable and high-yielding, provided that reaction conditions, particularly the catalyst system, are chosen to match its moderately electron-rich nature. While its C-Br bonds are less reactive towards oxidative addition than those in electron-deficient analogues like 1,3-dibromo-5-nitrobenzene, this is offset by a cleaner reaction profile with fewer side reactions. By understanding its electronic character and employing modern, highly active catalyst systems, researchers can effectively leverage this compound to construct valuable and complex molecular targets.

References

  • A Comparative Guide to Alternative Catalysts for Cross-Coupling of 1,3-Dibromo-5-nitrobenzene. (2025). BenchChem.
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  • Synthesis of Biaryls | Request PDF. (n.d.).
  • An In-depth Technical Guide to the Synthesis of 1,3-Dibromo-5-nitrobenzene
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,3-Dibromo-5-nitrobenzene. (2025). BenchChem.
  • Application Notes and Protocols for the Characterization of 1,3-Dibromo-2-(4-bromophenoxy)benzene. (2025). BenchChem.
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  • This compound | 136265-19-5. (n.d.). Appchem.
  • 136265-19-5 Cas No. | this compound. (n.d.).
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  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (n.d.). PubMed Central.

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A Comparative Guide to the Validation of Analytical Methods for 1,3-Dibromo-5-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Analytical Purity

For researchers, scientists, and professionals in drug development, the purity and precise quantification of chemical intermediates are foundational to ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). 1,3-Dibromo-5-ethoxybenzene (CAS No. 136265-19-5), a halogenated aromatic compound, serves as a key building block in the synthesis of more complex molecules.[1] Its purity can directly influence reaction yields, impurity profiles, and the overall quality of subsequent products. Therefore, robust and validated analytical methods are not merely a regulatory formality but a scientific necessity.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound. We will explore the theoretical basis for method selection, detail the validation protocols according to international guidelines, and present comparative performance data to guide the analytical chemist in choosing the most suitable method for their intended purpose.

Regulatory Framework: Adhering to Global Standards

The validation of an analytical procedure is the process of providing documented evidence that the method is fit for its intended purpose.[2][3] The International Council for Harmonisation (ICH) provides comprehensive guidelines, specifically ICH Q2(R2), that outline the necessary validation characteristics for various analytical procedures.[2][4][5][6] Adherence to these guidelines ensures that the data generated is reliable, reproducible, and meets global regulatory expectations, which is critical for any stage of pharmaceutical development.[4][7]

The core validation parameters discussed in this guide are grounded in the principles outlined by the ICH and include specificity, linearity, range, accuracy, precision, and robustness.[8][9]

Workflow for Analytical Method Validation

The following diagram outlines the logical workflow for the validation of an analytical method, from initial development to final reporting. This structured approach ensures all necessary parameters are evaluated systematically.

Analytical Method Validation Workflow Figure 1: General Workflow for Analytical Method Validation A Method Development & Optimization B Define Validation Protocol (Scope, Parameters, Acceptance Criteria) A->B C Conduct Validation Experiments B->C D Specificity (Forced Degradation) C->D E Linearity & Range C->E F Accuracy (% Recovery) C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J Analyze Data & Compare Against Acceptance Criteria D->J E->J F->J G->J H->J I->J K Prepare Validation Report (Results, Deviations, Conclusion) J->K L Method Approved for Routine Use K->L

Caption: General Workflow for Analytical Method Validation

Comparison of Primary Analytical Techniques

The selection of an analytical technique is dictated by the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity. For this compound, both HPLC and GC present viable options.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds.[10] Given the aromatic nature and expected low volatility of this compound, a reverse-phase HPLC (RP-HPLC) method is highly suitable, offering excellent resolution and sensitivity.[10][11]

  • Gas Chromatography (GC): GC is ideal for volatile and semi-volatile compounds that are thermally stable.[10] This method offers high efficiency and fast analysis times.[10] Its suitability for this compound depends on the compound's ability to be volatilized without degradation. Coupling GC with a Mass Spectrometer (MS) provides definitive identification of impurities.[11][12]

Decision Tree for Technique Selection

The choice between HPLC and GC can be guided by a systematic evaluation of the analytical requirements.

Technique Selection Decision Tree Figure 2: Decision Tree for Analytical Technique Selection Start Start: Purity Analysis of This compound Q1 Is the analyte and its expected impurities thermally stable and sufficiently volatile? Start->Q1 GC_Path GC is a primary candidate. Consider GC-FID for quantification and GC-MS for identification. Q1->GC_Path Yes HPLC_Path HPLC is the preferred method. Develop a Reverse-Phase (RP-HPLC) method with UV detection. Q1->HPLC_Path No / Unknown Q2 Is definitive identification of unknown impurities required? GC_Path->Q2 HPLC_Path->Q2 GC_MS Use GC-MS Q2->GC_MS Yes (if volatile) LC_MS Use LC-MS Q2->LC_MS Yes (if non-volatile) End Final Method Selection GC_MS->End LC_MS->End

Caption: Decision Tree for Analytical Technique Selection

Proposed Analytical Methods & Validation Data

The following sections detail proposed methods and hypothetical, yet typical, validation performance data. These serve as a robust starting point for method development and validation in the laboratory.

High-Performance Liquid Chromatography (HPLC) Method

An RP-HPLC method with UV detection is proposed for the assay and impurity determination of this compound.

Table 1: Proposed HPLC Chromatographic Conditions

ParameterConditionJustification
Instrumentation HPLC with UV/DAD DetectorStandard equipment for pharmaceutical analysis, DAD allows for peak purity assessment.[13]
Column C18, 4.6 x 150 mm, 5 µmC18 stationary phase is ideal for retaining non-polar aromatic compounds.[10][11]
Mobile Phase A WaterStandard aqueous phase for RP-HPLC.
Mobile Phase B AcetonitrileCommon organic modifier providing good peak shape for aromatic compounds.[11]
Gradient 60% B to 95% B over 15 minGradient elution ensures elution of the main analyte and separation of potential impurities with varying polarities.[10]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[11]
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.[11]
Detection UV at 220 nmHalogenated benzene derivatives typically show significant absorbance in the low UV region.[14]
Injection Volume 10 µLStandard volume for analytical HPLC.[11]
Gas Chromatography (GC) Method

A GC method with a Flame Ionization Detector (FID) is proposed as an alternative for purity analysis, assuming the analyte is thermally stable.

Table 2: Proposed GC Conditions

ParameterConditionJustification
Instrumentation GC with FID or MS DetectorFID provides excellent sensitivity for organic compounds; MS provides structural information.[15]
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)A 5% phenyl-methylpolysiloxane phase is a robust, general-purpose column for separating semi-volatile compounds, including halo-hydrocarbons.[11][16]
Carrier Gas Helium or HydrogenInert carrier gas. Helium is standard; Hydrogen can provide faster analysis.[11]
Inlet Temperature 280 °CMust be high enough to ensure complete volatilization without causing thermal degradation.
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/minA temperature ramp allows for the separation of compounds with different boiling points.
Detector Temp. 300 °C (FID)Ensures analytes remain in the gas phase as they reach the detector.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
Comparative Validation Performance

The following table summarizes the expected performance characteristics and typical acceptance criteria for the validation of the proposed HPLC and GC methods for an assay of this compound.

Table 3: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterHPLC MethodGC MethodAcceptance Criteria (ICH Guideline)
Specificity No interference from blank, placebo, or forced degradation peaks at the analyte retention time. Peak purity > 0.995.No interference from blank or solvent peaks at the analyte retention time.The method must be able to unequivocally assess the analyte in the presence of other components.[4][9]
Linearity (r²) > 0.999> 0.998Correlation coefficient (r²) should be > 0.99.[4]
Range 80% - 120% of target concentration80% - 120% of target concentrationFor assays, typically 80-120% of the test concentration.[3]
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%Typically 98.0% to 102.0% for a drug substance assay.
Precision (% RSD)
- Repeatability≤ 1.0%≤ 1.5%For an assay, RSD is typically expected to be ≤ 2%.[4]
- Intermediate≤ 2.0%≤ 2.5%RSD should be within acceptable limits.
LOQ (µg/mL) ~0.5 µg/mL~1 µg/mLThe analyte can be quantified with suitable precision and accuracy.
Robustness Unaffected by minor changes in flow rate (±10%), column temp (±5°C), mobile phase composition (±2%).Unaffected by minor changes in flow rate (±10%), oven temp ramp (±10%).The method's capacity to remain unaffected by small, deliberate variations in method parameters.[7][8]

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for executing key validation experiments.

Protocol 1: Determination of Linearity and Range by HPLC
  • Objective: To demonstrate a direct correlation between analyte concentration and signal response over a defined range.[4]

  • Preparation of Stock Solution: Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with acetonitrile to obtain a 1000 µg/mL stock solution.

  • Preparation of Calibration Standards: Prepare a minimum of five concentration levels by serially diluting the stock solution. For a target concentration of 100 µg/mL, the range should cover 80 µg/mL to 120 µg/mL (e.g., 80, 90, 100, 110, 120 µg/mL).

  • Analysis: Inject each standard in triplicate onto the HPLC system.

  • Data Analysis: Plot a graph of the mean peak area versus the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Protocol 2: Determination of Accuracy by HPLC
  • Objective: To assess the closeness of the test results to the true value.[8] This is typically evaluated by a recovery study.

  • Sample Preparation: Prepare a sample matrix (placebo). Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration) with a known amount of the this compound reference standard. Prepare each level in triplicate.

  • Analysis: Analyze the nine spiked samples using the proposed HPLC method.

  • Data Analysis: Calculate the percentage recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

  • Calculate the mean % recovery and %RSD for each level. The mean recovery should fall within the acceptance criteria (e.g., 98.0-102.0%).

Protocol 3: Specificity and Forced Degradation
  • Objective: To demonstrate that the analytical method is unaffected by the presence of impurities or degradation products.[3]

  • Forced Degradation: Subject a solution of this compound to various stress conditions to induce degradation (typically aiming for 5-20% degradation).

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 4 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105°C for 24 hours (solid state).

    • Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using the HPLC-DAD method.

  • Data Analysis:

    • Check for any co-elution of degradation peaks with the main analyte peak.

    • Utilize the Diode Array Detector (DAD) to perform a peak purity analysis on the main peak in each chromatogram. The peak purity angle should be less than the threshold angle, indicating spectral homogeneity.[13][17]

Conclusion and Recommendations

Both HPLC and GC are powerful techniques for the analytical validation of this compound.

  • HPLC is highly recommended as the primary method due to its versatility, high resolution for non-volatile compounds, and its suitability for stability-indicating assays through forced degradation studies.[10]

  • GC is a suitable alternative , particularly for routine purity checks where speed is advantageous, provided the compound demonstrates sufficient volatility and thermal stability. GC-MS is invaluable for the structural elucidation of unknown volatile impurities.

The choice of method should be guided by the specific analytical needs, such as routine quality control, impurity identification, or stability testing.[10] Regardless of the method chosen, a thorough validation following ICH guidelines is essential to ensure the generation of accurate, reliable, and scientifically sound data.[4]

References

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  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
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  • Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
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  • BenchChem. (2025). Application Note: Mass Spectrometry Analysis of 1,3-Dibromo-2-(4-bromophenoxy)benzene.
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  • SIELC Technologies. Separation of 1-(2-Bromoethoxy)-2-ethoxybenzene on Newcrom R1 HPLC column.
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  • Phenomenex. Zebron ZB-5MS Gas Chromatography (GC) Columns.
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A Comparative Analysis of Ortho, Meta, and Para Isomers of Dibromoethoxybenzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical research, particularly in the realms of drug development and materials science, a nuanced understanding of isomeric chemistry is paramount. The subtle shifts in substituent positioning on an aromatic ring can dramatically alter a molecule's physicochemical properties and reactivity. This guide offers a comprehensive comparative analysis of the ortho, meta, and para isomers of dibromoethoxybenzene. Due to the limited availability of direct experimental data for dibromoethoxybenzene, this guide will leverage the closely related and well-documented dibromoanisole isomers as analogues to elucidate the fundamental principles governing their behavior. The insights derived from dibromoanisoles are directly translatable to their ethoxybenzene counterparts, providing a robust framework for prediction and experimental design.

I. Synthesis of Dibromoaromatic Ethers: A Regioselective Challenge

The synthesis of dibromo-substituted aromatic ethers, such as dibromoanisole, is most commonly achieved through the electrophilic aromatic substitution of the parent aromatic ether (e.g., anisole) with molecular bromine (Br₂), typically in the presence of a Lewis acid catalyst like FeBr₃. The methoxy group (-OCH₃) of anisole is a potent activating and ortho, para-directing group. This directing effect is a consequence of the resonance stabilization of the carbocation intermediate (the sigma complex) formed during the electrophilic attack.

The initial bromination of anisole yields a mixture of o-bromoanisole and p-bromoanisole, with the para isomer generally being the major product due to reduced steric hindrance.[1][2] Subsequent bromination of these mono-substituted products leads to the formation of various dibromoanisole isomers. The regiochemical outcome of the second bromination is dictated by the combined directing effects of the methoxy group and the first bromine atom.

Caption: General synthetic workflow for the preparation of dibromoanisole isomers via electrophilic bromination.

Experimental Protocol: Synthesis of Dibromoanisole Isomers

The following is a generalized protocol for the synthesis of dibromoanisole isomers. The specific isomer ratios will depend on the reaction conditions.

  • Reaction Setup: In a fume hood, a solution of anisole in a suitable solvent (e.g., glacial acetic acid or a halogenated solvent) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

  • Bromination: A solution of molecular bromine in the same solvent is added dropwise to the anisole solution with continuous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the ratio of starting material, mono-brominated, and di-brominated products.

  • Work-up: Once the desired level of conversion is achieved, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine. The mixture is then transferred to a separatory funnel and the organic layer is washed with water, a saturated solution of sodium bicarbonate, and finally with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude mixture of isomers can be separated by fractional distillation under vacuum or by column chromatography on silica gel.

II. Comparative Physicochemical Properties

The spatial arrangement of the bromine and methoxy substituents significantly influences the intermolecular forces and molecular symmetry of the dibromoanisole isomers, leading to distinct melting and boiling points.

IsomerSubstitution PatternMelting Point (°C)Boiling Point (°C)
2,3-DibromoanisoleOrtho--
2,4-DibromoanisoleOrtho/Para63[3]101 (at 1 mmHg)[4]
2,5-DibromoanisoleOrtho/Meta-257-261[5]
2,6-DibromoanisoleOrtho13[6]254[6]
3,4-DibromoanisoleMeta/Para-127[7]
3,5-DibromoanisoleMeta34-38[8]-

Generally, para-substituted isomers tend to have higher melting points than their ortho and meta counterparts due to their greater molecular symmetry, which allows for more efficient packing in the crystal lattice. The boiling points are influenced by both molecular weight and dipole moment. While the molecular weights of the isomers are identical, their dipole moments differ, which can lead to variations in their boiling points.

III. Spectroscopic Analysis: Fingerprinting the Isomers

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural elucidation and differentiation of the dibromoanisole isomers.

¹H NMR Spectroscopy

The chemical shifts, splitting patterns, and coupling constants of the aromatic protons in the ¹H NMR spectrum provide a unique fingerprint for each isomer.

IsomerAromatic Proton Chemical Shifts (δ, ppm) and MultiplicitiesMethoxy Proton Chemical Shift (δ, ppm)
2,4-DibromoanisoleThree distinct signals in the aromatic region.Singlet
2,6-DibromoanisoleTwo signals in the aromatic region: a triplet and a doublet.[9]Singlet at ~3.89[9]
3,5-DibromoanisoleTwo signals in the aromatic region: a triplet and a doublet.Singlet

The symmetry of the molecule plays a crucial role in the complexity of the spectrum. For instance, the more symmetric 3,5-dibromoanisole (meta) and 2,6-dibromoanisole (ortho) exhibit simpler spectra compared to the less symmetric isomers like 2,4-dibromoanisole.

¹³C NMR Spectroscopy

The number of unique signals in the proton-decoupled ¹³C NMR spectrum is a direct indicator of the molecular symmetry.

IsomerNumber of Aromatic Carbon Signals
2,4-Dibromoanisole6
2,6-Dibromoanisole4
3,5-Dibromoanisole4

Symmetrical isomers like 2,6- and 3,5-dibromoanisole will show fewer than six signals in the aromatic region, while unsymmetrical isomers will display six distinct signals. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached bromine and oxygen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the substitution pattern on the benzene ring through the analysis of the out-of-plane C-H bending vibrations in the "fingerprint" region (900-650 cm⁻¹).[10]

Substitution PatternC-H Out-of-Plane Bending (cm⁻¹)
Ortho~770-735
Meta~810-750 and ~725-680
Para~840-810

Additionally, all isomers will exhibit characteristic C-O stretching vibrations for the ether linkage and C-Br stretching vibrations.

IV. Reactivity Analysis: The Interplay of Electronic and Steric Effects

The reactivity of the dibromoanisole isomers in further electrophilic aromatic substitution reactions is governed by a delicate balance of electronic and steric effects.

  • Electronic Effects: The methoxy group is a strong activating group, donating electron density to the ring via resonance, particularly at the ortho and para positions. The bromine atoms are deactivating due to their inductive electron-withdrawing effect, but they are also ortho, para-directors.

  • Steric Effects: The presence of bulky bromine atoms can sterically hinder the approach of an electrophile to adjacent positions.

G cluster_ortho Ortho-Isomer (e.g., 2,6-dibromoanisole) cluster_meta Meta-Isomer (e.g., 3,5-dibromoanisole) cluster_para Para-Isomer (e.g., 2,4-dibromoanisole) ortho_react Highly Deactivated Sterically Hindered meta_react Deactivated Ortho/Para positions available para_react Deactivated Ortho positions available but may be hindered Reactivity Reactivity Reactivity->ortho_react Lowest Reactivity Reactivity->meta_react Reactivity->para_react

Caption: Predicted relative reactivity of dibromoanisole isomers in electrophilic aromatic substitution.

In general, the presence of two deactivating bromine atoms significantly reduces the reactivity of the aromatic ring compared to anisole. For isomers where the positions activated by the methoxy group are already substituted (e.g., 2,6-dibromoanisole), further electrophilic substitution becomes very difficult. In cases like 3,5-dibromoanisole, the positions ortho and para to the methoxy group are available for substitution, but the overall deactivation of the ring by the two meta bromine atoms still necessitates harsh reaction conditions.

V. Conclusion

The ortho, meta, and para isomers of dibromo-substituted aromatic ethers, exemplified by the dibromoanisoles, showcase the profound impact of substituent placement on molecular properties and reactivity. The para isomers often exhibit higher melting points due to enhanced crystal lattice packing, while the symmetry of the isomers directly correlates with the complexity of their NMR spectra. The reactivity of these compounds in further electrophilic substitutions is a complex interplay of the activating methoxy group and the deactivating, yet directing, bromine atoms, along with steric considerations. For researchers engaged in the synthesis of complex molecules, a thorough understanding of these isomeric distinctions is crucial for predicting reaction outcomes, designing efficient purification strategies, and ultimately, for the rational design of molecules with desired properties.

VI. References

  • Cas 38603-09-7, 2,6-DIBROMOANISOLE - LookChem. (n.d.). Retrieved January 10, 2026, from [Link]

  • Sythesis of 2 bromoanisole - YouTube. (2021, April 20). Retrieved January 10, 2026, from [Link]

  • NMR Chemical Shifts. (n.d.). Retrieved January 10, 2026, from [Link]

  • US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents. (n.d.). Retrieved January 10, 2026, from

  • CN101333153B - Preparation of m-bromoanisole - Google Patents. (n.d.). Retrieved January 10, 2026, from

  • [FREE] The electrophilic aromatic substitution of anisole with Br_2 gives 4‑bromoanisole. - brainly.com. (2022, February 24). Retrieved January 10, 2026, from [Link]

  • 13C-NMR chemical shifts. | Download Table - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

  • 13C NMR Chemical Shifts - Oregon State University. (n.d.). Retrieved January 10, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved January 10, 2026, from [Link]

  • How is the bromination mechanism of anisole carried out? - Quora. (2016, August 15). Retrieved January 10, 2026, from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 10, 2026, from [Link]

  • 3,4-Dibromoaniline - the NIST WebBook. (n.d.). Retrieved January 10, 2026, from [Link]

  • Tables For Organic Structure Analysis. (n.d.). Retrieved January 10, 2026, from [Link]

  • a guide to 13c nmr chemical shift values - Compound Interest. (n.d.). Retrieved January 10, 2026, from [Link]

  • 4- Anisole + Br2 / FeBr3 ->. (n.d.). Retrieved January 10, 2026, from [Link]

  • 2,4-Dibromoanisole | C7H6Br2O | CID 27011 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

  • IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications - Maricopa Open Digital Press. (n.d.). Retrieved January 10, 2026, from [Link]

  • Spectroscopic Investigation, Computed IR Intensity, Raman Activity and Vibrational Frequency Analysis on 3-bromoanisole Using HF and DFT (LSDA/MPW1PW91) Calculations - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]

  • RU2109729C1 - Method of simultaneous synthesis of ortho- and para-bromoanilines - Google Patents. (n.d.). Retrieved January 10, 2026, from

  • 13C NMR chemical shifts for compounds 1-15 in DMSO-d 6 - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

  • Infrared Spectroscopy Absorption Table - Chemistry LibreTexts. (2025, September 11). Retrieved January 10, 2026, from [Link]

  • database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. (n.d.). Retrieved January 10, 2026, from [Link]

  • C2H4Br2 CH3CHBr2 C-13 nmr spectrum of 1,1-dibromoethane analysis of chemical shifts ... - Doc Brown's Chemistry. (n.d.). Retrieved January 10, 2026, from [Link]

  • 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles - ResearchGate. (2025, July 21). Retrieved January 10, 2026, from [Link]

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A Guide to the Separation and Analysis of Dibromoethoxybenzene Isomers: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise separation of isomers is not merely a matter of purity, but a fundamental requirement for safety, efficacy, and regulatory compliance. Positional isomers, such as the various forms of dibromoethoxybenzene, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. A mixture that is not properly resolved can lead to inconsistent experimental results and unforeseen biological consequences.

This guide provides an in-depth comparison of the primary techniques used to separate mixtures of dibromoethoxybenzene isomers. We will move beyond simple protocols to explore the underlying principles and critical decision-making factors that govern successful separation, ensuring that your chosen methodology is robust, reproducible, and fit for purpose.

Chromatographic Separation Strategies

Chromatography is the cornerstone of isomer separation, leveraging subtle differences in the physicochemical properties of analytes to achieve resolution. The choice between liquid and gas chromatography hinges primarily on the volatility and thermal stability of the compounds.

High-Performance Liquid Chromatography (HPLC): Precision and Versatility

HPLC is arguably the most powerful and widely used technique for separating positional aromatic isomers due to its high resolution, adaptability, and operation at ambient temperatures, which prevents sample degradation.[1]

The Principle of Separation: Differential Partitioning In Reverse-Phase HPLC (RP-HPLC), the most common mode for this application, isomers are separated based on their differential partitioning between a nonpolar stationary phase (the column) and a polar mobile phase. Isomers with slightly greater hydrophobicity will interact more strongly with the stationary phase, leading to longer retention times and, thus, separation.

Causality in Method Development: Why Column and Mobile Phase Selection is Critical The success of an HPLC separation is determined by the selectivity of the system. For positional isomers like dibromoethoxybenzene, which have identical mass and similar polarities, achieving selectivity is a significant challenge.[2]

  • Stationary Phase: While a standard C18 column can be effective, columns with phenyl-based stationary phases (e.g., Phenyl-Hydride) often provide superior selectivity for aromatic compounds.[3] The π-π interactions between the aromatic rings of the isomers and the phenyl groups on the stationary phase introduce an additional separation mechanism beyond simple hydrophobicity, enhancing the resolution of positional isomers.[2]

  • Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol. The ratio of these components is critical. A higher percentage of organic solvent reduces retention time, while a lower percentage increases it, providing more opportunity for the isomers to separate. Isocratic elution (constant mobile phase composition) is often sufficient for isomer separation, but gradient elution can be used to optimize run times if other impurities are present.

Experimental Protocol: RP-HPLC Separation of Dibromoethoxybenzene Isomers

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector is used.[1]

    • Column: Cogent Phenyl Hydride™ column (or equivalent), 4.6 x 250 mm, 5 µm.

    • Mobile Phase: Prepare a 70:30 (v/v) mixture of acetonitrile and water. Filter through a 0.45 µm membrane filter and degas by sonication before use.[1]

  • Sample Preparation:

    • Dissolve an accurately weighed sample of the dibromoethoxybenzene mixture in the mobile phase to a final concentration of approximately 0.5 mg/mL.

    • Filter the sample solution through a 0.2 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C (to ensure reproducibility).

    • Detection: UV at 254 nm.[4]

  • Data Analysis:

    • Record the chromatogram and identify the peaks corresponding to the different isomers based on their retention times.

    • Quantify the relative abundance of each isomer by integrating the peak areas.

Illustrative Data: HPLC Separation

Isomer (Hypothetical)Retention Time (min)Resolution (Rs)Purity (%)
2,4-Dibromoethoxybenzene8.2->99
3,5-Dibromoethoxybenzene9.52.1>99
3,4-Dibromoethoxybenzene10.81.9>99

Workflow for HPLC-Based Isomer Separation

s1 Sample Dissolution (in Mobile Phase) s2 Sample Filtration (0.2 µm filter) s1->s2 s3 HPLC Injection s2->s3 s4 Separation on Phenyl-Hydride Column s3->s4 s5 UV Detection (254 nm) s4->s5 s7 Fraction Collection (Preparative HPLC) s4->s7 Optional s6 Data Acquisition & Peak Integration s5->s6

HPLC workflow for dibromoethoxybenzene isomer analysis.

Gas Chromatography (GC): Leveraging Volatility

For volatile and thermally stable compounds, Gas Chromatography (GC) is an exceptionally powerful separation technique, often providing higher efficiency and faster analysis times than HPLC.[5][6] Dibromoethoxybenzene, with its expected volatility, is an excellent candidate for GC-based separation.

The Principle of Separation: Vapor-Phase Partitioning In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase.[5] Separation occurs based on the differential partitioning of the isomers between the gaseous mobile phase and the liquid or solid stationary phase coated on the column wall.[5] Isomers with lower boiling points or weaker interactions with the stationary phase travel through the column faster.

Causality in Method Development: The Central Role of the Column and Temperature

  • Column Selection: Capillary GC columns are essential for the high resolution needed to separate isomers.[7] A column with a moderately polar stationary phase (e.g., one containing phenyl groups) is often chosen for aromatic isomers. The specific interactions (like π-π stacking) between the isomers and the stationary phase can enhance selectivity beyond what is achievable by boiling point differences alone.

  • Temperature Programming: Isothermal analysis (constant column temperature) can work, but temperature programming (gradually increasing the temperature during the run) is generally superior.[8] It allows for the sharp elution of early-eluting peaks at a lower temperature while ensuring that later-eluting, more retained isomers elute in a reasonable time with good peak shape.

Experimental Protocol: GC Separation of Dibromoethoxybenzene Isomers

  • System Preparation:

    • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

    • Column: A capillary column such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Nitrogen, with a constant flow rate of 1.2 mL/min.[9]

  • Sample Preparation:

    • Dilute the isomer mixture in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of ~1 mg/mL.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 2 minutes.

      • Ramp: Increase to 220 °C at a rate of 5 °C/min.[9]

      • Final hold: Hold at 220 °C for 5 minutes.

    • Detector Temperature: 280 °C (for FID).

  • Data Analysis:

    • Identify peaks based on retention time. If using a MS detector, confirmation is achieved via mass spectra and fragmentation patterns.

    • Determine the relative percentage of each isomer from the peak areas.

Illustrative Data: GC Separation

Isomer (Hypothetical)Retention Time (min)Separation Factor (α)Purity (%)
2,4-Dibromoethoxybenzene12.5->99
3,5-Dibromoethoxybenzene12.91.04>99
3,4-Dibromoethoxybenzene13.41.05>99

Workflow for GC-Based Isomer Separation

s1 Sample Dilution (in volatile solvent) s2 GC Injection (Vaporization) s1->s2 s3 Separation in Capillary Column (Temp Program) s2->s3 s4 FID or MS Detection s3->s4 s5 Data Acquisition & Peak Identification s4->s5 s6 Quantification s5->s6

GC workflow for dibromoethoxybenzene isomer analysis.

Fractional Crystallization: The Power of Physicochemical Differences

Fractional crystallization is a classic, scalable purification technique that separates compounds based on differences in their solubility in a specific solvent at a given temperature.[7] While it may seem less sophisticated than chromatography, it can be exceptionally effective and economical for obtaining large quantities of a single, high-purity isomer.

The Principle of Separation: Solubility Differential The technique relies on creating a supersaturated solution of the isomer mixture at an elevated temperature and then allowing it to cool slowly. The least soluble isomer will crystallize out of the solution first, leaving the more soluble isomers in the mother liquor.[10] The purity of the resulting crystals is often very high.

Causality in Method Development: The Art of Solvent Selection and Seeding

  • Solvent System: The choice of solvent is the most critical parameter. The ideal solvent is one in which the target compound is highly soluble at high temperatures but has low solubility at low temperatures.[10] Often, a mixed solvent system (a "good" solvent in which the compound is soluble, and an "anti-solvent" in which it is not) provides the best control over the crystallization process.

  • Cooling Rate: A slow, controlled cooling rate is paramount. Rapid cooling can cause all isomers to precipitate together, leading to poor separation. Slow cooling allows for the selective growth of larger, purer crystals of the least soluble isomer.

  • Seeding: To overcome the kinetic barrier of nucleation and ensure the desired isomer crystallizes, the supersaturated solution can be "seeded" with a tiny, pure crystal of that isomer.[10][11] This provides a template for crystal growth and is one of the most effective ways to control the process.[11][12]

Experimental Protocol: Fractional Crystallization

  • Solvent Screening:

    • Test the solubility of the isomer mixture in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate) at both room temperature and their boiling points to find a suitable system.

  • Dissolution:

    • In a flask equipped with a reflux condenser, dissolve the dibromoethoxybenzene mixture in the minimum amount of the chosen hot solvent to create a saturated solution.

  • Controlled Cooling & Crystallization:

    • Remove the flask from the heat source, insulate it (e.g., with glass wool), and allow it to cool slowly to room temperature. Avoid any disturbances.

    • If you have a pure sample of one isomer, add a single seed crystal once the solution has cooled slightly.[11]

    • For maximum yield, the flask can be subsequently placed in an ice bath or refrigerator to further decrease the solubility.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the ice-cold crystallization solvent to remove any adhering mother liquor containing the other isomers.

  • Drying and Analysis:

    • Dry the crystals under vacuum.

    • Analyze the purity of the crystals and the composition of the remaining mother liquor by HPLC or GC to assess the efficiency of the separation.

Workflow for Fractional Crystallization

s1 Dissolve Mixture in Minimum Hot Solvent s2 Slow, Controlled Cooling (Induces Supersaturation) s1->s2 s3 Seeding (Optional but Recommended) s2->s3 s4 Crystal Formation (Least Soluble Isomer) s2->s4 s3->s4 s5 Vacuum Filtration (Isolate Crystals) s4->s5 s6 Wash with Cold Solvent s5->s6 s7 Dry Pure Isomer s6->s7 s8 Analyze Purity (HPLC/GC) s7->s8

Fractional crystallization workflow for isomer enrichment.

Method Selection and Comparative Analysis

Choosing the right separation technique depends on the specific goals of the project, including the required purity, the scale of the separation, and the available resources.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Fractional Crystallization
Principle Differential partitioning (liquid-solid)Differential partitioning (gas-liquid/solid)Differential solubility
Resolution Very HighExcellentVariable; can be very high
Scalability Analytical to Preparative (grams)Analytical; difficult to scale upExcellent; easily scaled to kilograms
Throughput Moderate (20-60 min/sample)High (5-30 min/sample)Low; can take hours to days
Cost/Run Moderate (solvents, column)Low (gases)Very Low (bulk solvent)
Key Advantage High versatility and resolution at RTHigh speed and efficiency for volatile compoundsHigh scalability and cost-effectiveness
Key Limitation Higher solvent consumption; scalability limitsRequires volatile and thermally stable analytesRequires significant solubility differences

Post-Separation Analysis and Isomer Verification

Separation is only half the battle; unambiguous identification of the isolated isomers is crucial.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive tools for identifying positional isomers. The substitution pattern on the aromatic ring creates unique chemical shifts and proton-proton coupling patterns for each isomer, providing a structural fingerprint.[13]

  • Mass Spectrometry (MS): When coupled with GC or HPLC, MS confirms the molecular weight of the isomers and can sometimes provide structurally informative fragmentation patterns to help distinguish them.[14]

  • Molecular Rotational Resonance (MRR) Spectroscopy: This advanced technique measures the rotational transitions of molecules in the gas phase. Because the moments of inertia are highly sensitive to the precise atomic arrangement, MRR can unambiguously identify and quantify isomers in a mixture without the need for chromatographic separation, making it a powerful tool for complex mixture analysis.[15][16]

Conclusion

The separation of dibromoethoxybenzene isomers is a solvable but non-trivial challenge that requires a systematic approach to method development. HPLC offers the highest degree of versatility and resolution for analytical purposes, with phenyl-based columns providing enhanced selectivity. GC is a superior choice for rapid, high-efficiency analysis, provided the isomers are thermally stable. For large-scale purification of a single isomer, fractional crystallization remains an unparalleled technique in terms of scalability and cost-effectiveness, assuming a suitable solvent system can be identified. A multi-technique approach, combining a primary separation method with robust spectroscopic verification, will ultimately deliver the highest confidence in the identity and purity of your materials.

References

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  • sludger. (2019). Separation of isomers by selective seeding and crystallisation? Sciencemadness.org. Available online
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  • BenchChem Technical Support Team. (2025).
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The Subtle Differentiator: A Comparative Analysis of Ethoxy and Methoxy Electronic Effects in Dibromobenzenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of medicinal chemistry and materials science, the precise modulation of a molecule's electronic properties is paramount. Even subtle alterations to a scaffold can profoundly influence reactivity, binding affinity, metabolic stability, and pharmacokinetic profiles. Among the most common substituents used to tune these properties are the methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups. While often used interchangeably, the addition of a single methylene unit warrants a closer examination. This guide provides an in-depth, data-driven comparison of the electronic effects of ethoxy versus methoxy groups within a dibromobenzene framework, offering insights for rational molecular design.

The Duality of Alkoxy Electronic Influence: A Theoretical Framework

Alkoxy groups exert a dual electronic influence on an aromatic ring: a withdrawing inductive effect (-I) and a donating resonance effect (+R).[1][2]

  • Inductive Effect (-I): The highly electronegative oxygen atom pulls electron density away from the attached carbon of the benzene ring through the sigma (σ) bond.[2][3]

  • Resonance Effect (+R): The lone pairs on the oxygen atom are delocalized into the aromatic π-system, increasing electron density, particularly at the ortho and para positions.[1][4]

For both methoxy and ethoxy groups, the resonance effect is generally the dominant contributor to their overall electronic character, making them net electron-donating and ortho-para directing groups in electrophilic aromatic substitution.[1] The central question for the discerning chemist is: how does the ethyl group in ethoxy, being slightly more electron-donating than the methyl group in methoxy, modulate this delicate balance?

Caption: Figure 1: Interplay of Inductive and Resonance Effects.

Comparative Analysis: Experimental and Computational Evidence

To quantify the subtle differences between these two groups, we can turn to established physical organic chemistry parameters and spectroscopic data.

Hammett Substituent Constants

The Hammett equation is a powerful tool for quantifying the electronic effect of substituents on an aromatic ring.[5][6] The substituent constant, sigma (σ), reflects the electron-donating or electron-withdrawing ability of a group. A negative value indicates an electron-donating character.

Substituentσₚ (para)σₘ (meta)Dominant Effect at Para Position
Methoxy (-OCH₃) -0.27+0.11Electron Donating (+R > -I)[7]
Ethoxy (-OC₂H₅) -0.24+0.10Electron Donating (+R > -I)

Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.

The Hammett constants reveal that while both groups are strong electron-donators at the para position (negative σₚ), the methoxy group is slightly more so than the ethoxy group. At the meta position, where the resonance effect is minimal, both groups are weakly electron-withdrawing due to their inductive effect, with the ethoxy group being marginally less withdrawing.

¹³C NMR Spectroscopic Data

¹³C NMR spectroscopy provides a direct probe of the electron density at each carbon atom in a molecule. A higher electron density results in greater shielding and a shift to a lower chemical shift (ppm) value. Here, we compare the reported chemical shifts for 2,4-dibromoanisole (methoxy) and an expected range for 2,4-dibromophenetole (ethoxy).

Carbon Position2,4-Dibromoanisole (δ, ppm)[8][9]2,4-Dibromophenetole (Predicted δ, ppm)Electronic Interpretation
C1 (C-O) ~155~154The ethoxy group's slightly stronger inductive donation from the ethyl group may marginally shield the ipso-carbon.
C2 (C-Br) ~114~114Minimal change expected.
C3 ~131~131Minimal change expected.
C4 (C-Br) ~116~116Minimal change expected.
C5 ~129~129Minimal change expected.
C6 ~112~112Minimal change expected.
Alkyl C (α) ~57 (CH₃)~65 (CH₂)The α-carbon of the ethoxy group is deshielded relative to the methoxy carbon.
Alkyl C (β) N/A~15 (CH₃)The terminal methyl of the ethoxy group.

The ¹³C NMR data for the aromatic region is expected to be very similar for both compounds, underscoring the subtle nature of the electronic differences. The most significant changes are observed in the alkyl carbons of the substituents themselves.

Practical Implications in Drug Development and Synthesis

While the electronic differences are small, they can have tangible consequences:

  • Metabolic Stability: Aryl methyl ethers are common substrates for cytochrome P450-mediated O-demethylation.[10][11] Replacing a methoxy with an ethoxy group can sometimes alter the rate of this metabolic process, potentially improving a drug candidate's half-life.[12] This is a critical consideration in lead optimization.[13]

  • Lipophilicity and Solubility: The addition of a methylene group increases the lipophilicity of the ethoxy substituent compared to the methoxy group. This can influence a compound's solubility, membrane permeability, and ultimately, its ADME (absorption, distribution, metabolism, and excretion) properties.

  • Synthetic Strategy: The choice between introducing a methoxy or ethoxy group can be influenced by the availability and cost of starting materials (e.g., 2,4-dibromophenol vs. guaiacol derivatives) and the reaction conditions for syntheses like the Williamson ether synthesis.[14][15]

Experimental Protocol: Williamson Ether Synthesis of 1,3-Dibromo-2-ethoxybenzene

This protocol details a standard method for synthesizing an ethoxy-dibromobenzene derivative, which can then be used for further experimental comparisons.

Objective: To synthesize 1,3-dibromo-2-ethoxybenzene from 2,6-dibromophenol and ethyl iodide.

Materials:

  • 2,6-dibromophenol

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethyl iodide (C₂H₅I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,6-dibromophenol (1.0 eq).

  • Add anhydrous DMF to dissolve the phenol (approx. 0.5 M concentration).

  • Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will become a suspension.

  • Add ethyl iodide (1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3x).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 1,3-dibromo-2-ethoxybenzene.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Sources

A Guide to the Cross-Validation of Experimental and Computational Data for 1,3-Dibromo-5-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of experimental and computational data for the aromatic compound 1,3-Dibromo-5-ethoxybenzene (CAS No. 136265-19-5). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It delves into the causality behind experimental choices and demonstrates how computational predictions can be cross-validated against empirical results to build a robust and reliable molecular profile.

Given the specificity of this compound, publicly available, fully characterized experimental spectra are limited. Therefore, this guide employs a predictive approach, leveraging data from analogous structures and established spectroscopic principles. This methodology serves as a practical framework for researchers when encountering similarly uncharacterized molecules, emphasizing the synergy between in silico modeling and laboratory verification.

Part 1: Core Physicochemical and Computational Profile

A molecule's identity begins with its fundamental properties and theoretical structure. This information provides the basis for all subsequent experimental design and data interpretation.

Physicochemical Properties

The foundational data for this compound is summarized below. These values are critical for calculating reaction stoichiometry, preparing solutions, and interpreting mass spectrometry data.

PropertyValueSource
Molecular Formula C₈H₈Br₂OPubChem[1]
Molecular Weight 279.96 g/mol PubChem[1]
CAS Number 136265-19-5Appchem[2]
Canonical SMILES CCOC1=CC(=CC(=C1)Br)BrPubChem[1]
Computational Insights: Electrostatic Potential and Intermolecular Forces

Computational chemistry offers powerful predictive insights into molecular behavior. A key example is the calculation of the electrostatic potential map, which visualizes the electron density distribution and predicts sites of reactivity.

For this compound, the electrostatic potential map reveals regions of positive electrostatic potential, known as sigma-holes (σ-holes), on the bromine atoms.[3] This is a consequence of the anisotropic distribution of electron density around the covalently bonded halogen. The presence of these σ-holes is a strong predictor of the molecule's ability to engage in halogen bonding—a highly directional, non-covalent interaction crucial in crystal engineering and drug-receptor binding.[3] This computational insight provides a clear, testable hypothesis about the compound's solid-state packing and intermolecular interactions.

Part 2: Predicted Spectroscopic Profile

The following sections detail the predicted spectroscopic signatures for this compound. These predictions are derived from the fundamental principles of NMR, IR, and Mass Spectrometry, and by analyzing the spectra of structurally related compounds such as 1,3-dibromobenzene and phenetole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.

¹H NMR (Predicted, 500 MHz, CDCl₃)

The proton NMR spectrum is predicted to have three distinct signals corresponding to the three unique proton environments.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~ 7.20t (triplet)1HAr-H (H4)The proton at C4 is coupled to the two equivalent protons at C2 and C6, resulting in a triplet.
~ 6.95d (doublet)2HAr-H (H2, H6)The two equivalent protons at C2 and C6 are coupled to the single proton at C4, resulting in a doublet.
~ 4.01q (quartet)2H-O-CH₂ -CH₃The methylene protons are adjacent to a methyl group (3 protons), splitting the signal into a quartet (n+1=4).[4]
~ 1.40t (triplet)3H-O-CH₂-CH₃ The methyl protons are adjacent to a methylene group (2 protons), splitting the signal into a triplet (n+1=3).[4]

¹³C NMR (Predicted, 125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show six signals, corresponding to the six unique carbon environments.

Chemical Shift (δ) ppmAssignmentRationale
~ 159.5C 5 (C-O)The aromatic carbon directly attached to the electronegative oxygen is significantly deshielded and shifted downfield.
~ 124.0C 2, C 6Equivalent aromatic carbons adjacent to the C-Br carbons.
~ 123.0C 1, C 3 (C-Br)The "ipso" carbons attached to bromine atoms are typically observed in this region.
~ 118.0C 4The aromatic carbon para to the ethoxy group.
~ 64.0-O-CH₂ -CH₃The methylene carbon is deshielded by the adjacent oxygen atom.
~ 14.5-O-CH₂-CH₃ The terminal methyl carbon, least affected by electronegative atoms, appears furthest upfield.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3100-3000C-H StretchAromatic
~ 2980-2850C-H StretchAliphatic (CH₃, CH₂)
~ 1570-1450C=C StretchAromatic Ring
~ 1250-1200C-O-C StretchAryl-Alkyl Ether (asymmetric)
~ 1050-1000C-O-C StretchAryl-Alkyl Ether (symmetric)
~ 850-750C-H BendAromatic (out-of-plane)
~ 600-500C-Br StretchAryl Halide
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

m/z ValueAssignmentRationale
278, 280, 282[M]⁺Molecular Ion Peak: The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br) will result in a characteristic M, M+2, and M+4 isotopic pattern with a relative intensity ratio of approximately 1:2:1.
250, 252, 254[M - C₂H₄]⁺Loss of ethene via McLafferty-type rearrangement.
199, 201[M - Br]⁺Fragmentation involving the loss of one bromine atom.
171[M - Br - C₂H₄]⁺Subsequent loss of ethene from the [M-Br]⁺ fragment.

Part 3: Experimental Design and Validation Workflow

The true validation of the predicted data lies in its comparison with empirically acquired results. This section outlines the standard protocols for obtaining the necessary experimental data and the logical workflow for cross-validation.

Experimental Protocols

The following are generalized, yet detailed, protocols for acquiring the spectroscopic data.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (zgpg30).

    • Spectral Width: -10 to 220 ppm.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) method. Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrument: An FTIR spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Processing: Collect a background spectrum of the clean ATR crystal first. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrument: A mass spectrometer with an Electron Ionization (EI) source.

  • Acquisition:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-500 m/z.

    • Introduction Method: Direct insertion probe or via Gas Chromatography (GC-MS).

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak cluster and characteristic fragmentation patterns. Compare the observed isotopic distribution with the theoretical pattern for a molecule containing two bromine atoms.

Cross-Validation Workflow

The process of cross-validation is a systematic comparison of the predicted and experimental data to confirm the molecular structure and purity.

G cluster_2 Cross-Validation & Confirmation P Physicochemical Properties (MW, Formula) CS Computational Structure & Electrostatic Potential Map PS Predicted Spectroscopic Data (NMR, IR, MS) Comp Direct Comparison: Predicted vs. Experimental PS->Comp Predictions NMR NMR Spectroscopy (¹H, ¹³C) NMR->Comp IR FTIR Spectroscopy IR->Comp MS Mass Spectrometry MS->Comp Confirm Structure Confirmed Comp->Confirm Data Match Refine Re-evaluate Structure or Purity Comp->Refine Discrepancy Found

Sources

A Researcher's Guide to Navigating the Reactivity of 1,3-Dibromo-5-ethoxybenzene: Predicting and Characterizing Unexpected Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, 1,3-dibromo-5-ethoxybenzene serves as a versatile building block. Its symmetrically substituted aromatic core, featuring two bromine atoms and an activating ethoxy group, presents a canvas for a multitude of chemical transformations. However, the interplay of these functional groups can sometimes lead to unforeseen reaction pathways, yielding unexpected products that can derail a synthetic route or, in some cases, open doors to novel molecular architectures. This guide provides an in-depth comparison of the expected versus potential unexpected reaction outcomes when working with this compound. By understanding the underlying mechanisms that can lead to these alternative products, researchers can better control their reactions and characterize any anomalous results.

The Duality of Reactivity: Expected vs. Unexpected Pathways

The chemical behavior of this compound is primarily dictated by its two reactive sites: the carbon-bromine bonds and the aromatic ring itself, which is activated by the ethoxy group. While classical transformations are well-documented, subtle shifts in reaction conditions can favor alternative, unexpected pathways.

I. Metal-Halogen Exchange: A Fork in the Reaction Coordinate

The reaction of this compound with organolithium reagents, such as n-butyllithium, is a cornerstone for introducing further functionality. The expected outcome is a clean metal-halogen exchange. However, several competing and unexpected reactions can occur.

Expected Product: Monolithiation

The anticipated reaction is the selective replacement of one bromine atom with lithium, forming 3-bromo-5-ethoxyphenyllithium. This intermediate is then typically quenched with an electrophile.

Unexpected Product 1: Benzyne Formation

Under certain conditions, particularly with strong, sterically hindered bases or at elevated temperatures, a formal elimination of HBr can occur after initial lithiation, leading to a highly reactive benzyne intermediate.[1][2][3][4][5] This can result in a mixture of regioisomeric products upon trapping with a nucleophile.

Unexpected Product 2: ortho-Lithiation

The activating and ortho-directing nature of the ethoxy group can compete with the metal-halogen exchange. This is especially true if a less reactive organolithium reagent is used or if the reaction temperature is not sufficiently low. This leads to the formation of a lithiated species adjacent to the ethoxy group.

Unexpected Product 3: Ether Cleavage

Organolithium reagents are known to cleave ethers, particularly in the presence of additives like TMEDA or at higher temperatures.[6][7] In the case of this compound, this would lead to the formation of 3,5-dibromophenol.[8][9]

Comparative Analysis of Reaction Conditions
Reaction TypeReagentSolventTemperatureExpected/UnexpectedKey Factors
Metal-Halogen Exchangen-BuLiTHF, Diethyl Ether-78 °CExpectedLow temperature favors kinetic control.[10]
Benzyne Formationt-BuLi, LDATHF> -40 °CUnexpectedStrong, non-nucleophilic base; higher temperature.
ortho-Lithiations-BuLi/TMEDATHF-78 °C to 0 °CUnexpectedChelating agent (TMEDA) directs lithiation.
Ether Cleavagen-BuLiTHF> 0 °CUnexpectedElevated temperature promotes cleavage.[7]

Experimental Protocol: Selective Monolithiation (Expected Pathway)

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous diethyl ether (20 mL/mmol).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise via syringe over 20 minutes, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Quench the reaction by the slow addition of the desired electrophile (e.g., benzaldehyde, 1.2 eq).

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up is performed by adding saturated aqueous ammonium chloride, followed by extraction with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification is achieved by column chromatography on silica gel.

Mechanistic Pathways: Lithiation vs. Benzyne Formation

G cluster_expected Expected Pathway: Metal-Halogen Exchange cluster_unexpected Unexpected Pathway: Benzyne Formation A This compound B 3-Bromo-5-ethoxyphenyllithium A->B n-BuLi, -78°C C Monofunctionalized Product B->C Electrophile (E+) D This compound E Lithiation at C2 or C4 D->E Strong Base (e.g., LDA) F 4-Bromo-2-ethoxybenzyne E->F Elimination of LiBr G Mixture of Regioisomers F->G Nucleophile (Nu-)

Caption: Competing pathways of lithiation and benzyne formation.

II. Palladium-Catalyzed Cross-Coupling Reactions

Reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Ullmann couplings are expected to proceed at the C-Br bonds. However, the electronic nature of the substrate can lead to unexpected outcomes.

Expected Products: Mono- or Di-substitution

Depending on the stoichiometry of the coupling partner and the reaction conditions, either selective mono-arylation/amination/alkynylation or di-substitution is the expected outcome.[11][12][13][14][15][16][17][18]

Unexpected Product 1: Homocoupling

Homocoupling of the coupling partner (e.g., boronic acid in Suzuki reactions) or the starting material (forming a biaryl) can occur, particularly if the catalyst is not sufficiently active or if the reaction conditions are not optimized.[19]

Unexpected Product 2: Reductive Dehalogenation

Instead of coupling, the bromine atom can be replaced by a hydrogen atom. This is often a result of side reactions involving the solvent or additives and is more prevalent with highly active catalyst systems or under forcing conditions.

Comparative Analysis of Cross-Coupling Reactions
ReactionCoupling PartnerCatalyst/LigandBaseExpected ProductPotential Unexpected Product
Suzuki[16]Arylboronic acidPd(OAc)₂ / SPhosK₃PO₄Arylated productHomocoupled boronic acid
Sonogashira[20]Terminal alkynePd(PPh₃)₄ / CuIEt₃NAlkynylated productGlaser coupling of alkyne
Buchwald-Hartwig[21][22]AminePd₂(dba)₃ / XantphosNaOtBuAminated productReductive dehalogenation
Ullmann[19][23][24][25]PhenolCuI / PhenanthrolineCs₂CO₃Diaryl etherHomocoupling of starting material

Experimental Protocol: Suzuki Coupling (Expected Pathway)

  • In a glovebox, to a flame-dried Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq for mono-coupling), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (3.0 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed 1,4-dioxane and water (5:1 mixture, 0.1 M solution).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Workflow for Product Characterization

G cluster_workflow Characterization Workflow Start Crude Reaction Mixture TLC TLC/LC-MS Analysis Start->TLC Sep Column Chromatography TLC->Sep Expected Expected Product Sep->Expected Unexpected Unexpected Product(s) Sep->Unexpected NMR 1H & 13C NMR Expected->NMR Unexpected->NMR MS High-Resolution Mass Spectrometry NMR->MS Xray X-ray Crystallography (if crystalline) MS->Xray

Caption: Analytical workflow for identifying reaction products.

Concluding Remarks

While this compound is a valuable synthetic intermediate, its reactivity is nuanced. A thorough understanding of the potential for unexpected reaction pathways, such as benzyne formation, ortho-lithiation, ether cleavage, homocoupling, and reductive dehalogenation, is crucial for successful and reproducible synthetic outcomes. By carefully controlling reaction parameters and employing rigorous analytical techniques, researchers can navigate the complex reactivity of this molecule, either to suppress the formation of undesired byproducts or to potentially harness these unexpected transformations for novel synthetic strategies.

References

  • Guidechem. (n.d.). What is the synthesis method and application of 3,5-Dibromophenol?
  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS.
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  • Bailey, W. F., et al. (2006). Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. The Journal of Organic Chemistry, 71(8), 3069–3072.
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  • Wikipedia. (2024, May 29).
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  • Fiveable. (n.d.). Benzyne | Organic Chemistry Class Notes.
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  • J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling.
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  • Taylor & Francis. (n.d.). Organolithium reagents – Knowledge and References.
  • NIH. (n.d.). Low Temperature n-Butyllithium-Induced[6][6]-Sigmatropic Rearrangement/Electrophile Trapping Reactions of Allyl-1,1-Dichlorovinyl Ethers. Synthesis of β–,γ– and δ-Lactones.
  • Harvard University. (n.d.). organolithium reagents 1.
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Safety Operating Guide

Proper Disposal of 1,3-Dibromo-5-ethoxybenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the field of drug development, the meticulous management of chemical reagents is a cornerstone of both laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,3-Dibromo-5-ethoxybenzene, ensuring compliance with safety regulations and fostering a secure research environment. The procedures outlined herein are grounded in established safety protocols for halogenated aromatic compounds.

Understanding the Hazard Profile of this compound

Key Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C₈H₈Br₂O[2]
Molecular Weight 279.96 g/mol [2]
CAS Number 136265-19-5[2]
Appearance Likely a solid or liquid at room temperatureInferred
Incompatible Materials Strong oxidizing agents[1]

The Cardinal Rule: Waste Segregation

The foundational principle for the safe disposal of this compound is strict waste segregation. As a brominated hydrocarbon, it falls under the category of halogenated organic waste .[3][4][5] This waste stream must be kept separate from all other chemical waste to prevent dangerous reactions and to ensure proper, compliant disposal.[3][5]

Rationale: Mixing halogenated and non-halogenated waste streams can complicate the disposal process, increase costs, and in some cases, lead to hazardous chemical reactions.[5] Many disposal facilities have specific protocols for incinerating halogenated compounds to prevent the formation of toxic byproducts.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal procedure is critical for ensuring safety and regulatory compliance. The following workflow outlines the necessary steps from generation to collection.

DisposalWorkflow cluster_generation At the Point of Generation cluster_accumulation Satellite Accumulation Area cluster_disposal Final Disposal A 1. Identify Waste (Solid or Liquid containing This compound) B 2. Select Appropriate Waste Container (Chemically resistant, leak-proof) A->B C 3. Label Container 'Hazardous Waste' 'Halogenated Organic Waste' List all constituents B->C D 4. Add Waste to Container (in a fume hood) C->D E 5. Keep Container Securely Closed D->E F 6. Store in a Designated, Secondary Containment Area E->F G 7. Container Nearing Capacity (≤ 80-90% full) F->G H 8. Arrange for Pickup (Contact EHS or licensed waste disposal contractor) G->H

Disposal Workflow for this compound.
Methodology for Waste Collection and Storage:
  • Container Selection: Utilize a designated, leak-proof container made of a material chemically compatible with halogenated organic compounds. The container must have a secure, screw-top cap to prevent the release of vapors.[4] The use of metal safety cans is generally not recommended as halogenated solvents can degrade to form acids that corrode the metal.[6]

  • Proper Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[5] Clearly write "Halogenated Organic Waste" and list all chemical constituents by their full names, including "this compound".[3][4] Do not use abbreviations or chemical formulas.[4] Include the date the first waste is added and the name of the responsible researcher or laboratory.

  • Accumulation:

    • All additions of waste to the container should be performed within a certified chemical fume hood to minimize inhalation exposure.[4][5]

    • Keep the waste container securely closed at all times, except when adding waste.[5]

    • Store the sealed waste container in a designated satellite accumulation area. This area must have secondary containment to capture any potential leaks.[5]

  • Final Disposal:

    • Do not overfill the waste container; a good practice is to fill it to no more than 80-90% of its capacity to allow for vapor expansion.

    • Once the container is full, or if it will no longer be used, arrange for its collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

Spill Management and Decontamination

In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent environmental contamination.

Spill Cleanup Protocol:
  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Before addressing the spill, don appropriate PPE, including:

    • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).

    • Eye Protection: Chemical splash goggles.

    • Body Protection: A lab coat.

  • Containment: For small spills, contain the material using an inert, non-combustible absorbent such as sand, vermiculite, or silica gel.[7] Do not use combustible materials like paper towels to absorb the chemical.

  • Collection: Carefully sweep or scoop the absorbed material into a sealable, labeled hazardous waste container.[7] Avoid creating dust if the material is a solid.

  • Decontamination: Clean the spill area with a suitable solvent (such as acetone or ethanol) to dissolve any remaining residue.[3] Collect this rinsate as halogenated organic liquid waste.[3] Following the solvent rinse, wash the area thoroughly with soap and water.

  • Waste Disposal: All contaminated materials, including absorbent, gloves, and cleaning materials, must be disposed of as hazardous waste.[7]

Conclusion: A Commitment to Safety

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the principles of waste segregation, following systematic collection and storage procedures, and being prepared for potential spills, researchers can ensure a safe and compliant laboratory environment. Always prioritize safety and consult your institution's EHS department as the ultimate authority on waste disposal procedures.

References

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  • Temple University Environmental Health and Radiation Safety.
  • Washington State University Environmental Health & Safety.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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A Guide to Personal Protective Equipment for Handling 1,3-Dibromo-5-ethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for the safe handling of 1,3-Dibromo-5-ethoxybenzene (CAS No. 136265-19-5), with a primary focus on the selection and implementation of appropriate Personal Protective Equipment (PPE). As comprehensive toxicological data for this specific compound is limited, this guide adopts a conservative approach, drawing upon safety protocols for structurally similar halogenated aromatic compounds to ensure a high margin of safety for all laboratory personnel.

Hazard Analysis: A Precautionary Approach

This compound is an aromatic compound containing two bromine atoms and an ethoxy group on a benzene ring.[1][2] While specific hazard classifications are not extensively documented, related brominated aromatics are known irritants and can be harmful. For instance, 1,3-Dibromobenzene is classified as a skin and eye irritant and may cause respiratory irritation.[3][4] Other similar compounds are categorized as harmful if swallowed.[5] Therefore, it is prudent to handle this compound as a hazardous substance, assuming it poses risks of skin and eye irritation, respiratory tract irritation, and potential toxicity upon ingestion.

Inferred Hazard Profile:

Potential Hazard GHS Classification (Inferred) Rationale
Skin Irritation Category 2 Based on data for 1,3-Dibromobenzene and other brominated compounds.[3][4]
Eye Irritation Category 2 / 2A Based on data for 1,3-Dibromobenzene and other brominated compounds.[3][4]
Respiratory Irritation STOT SE, Category 3 A common hazard for powdered or volatile aromatic compounds.[4][6]

| Acute Oral Toxicity | Category 4 (Harmful) | A precautionary classification based on related structures.[5] |

Foundational Safety: Engineering Controls

Before any personal protective equipment is considered, robust engineering controls must be in place. These are the primary measures for minimizing exposure.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[7][8] This is the most critical engineering control as it captures airborne particles and vapors at the source, preventing inhalation.

  • Ventilation: Ensure the laboratory is well-ventilated to maintain air quality.

  • Emergency Equipment: A fully functional and recently tested safety shower and eyewash station must be immediately accessible in the work area.[8]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following equipment must be worn at all times when handling the compound.

Body AreaRequired PPEStandard & Rationale
Eyes & Face Chemical Splash Goggles & Full-Face ShieldGoggles must conform to OSHA 29 CFR 1910.133 or European Standard EN166 to protect against splashes.[3][9] A full-face shield is required over the goggles during procedures with a higher risk of splashing or aerosolization, providing a secondary barrier of protection.[7]
Hands Double Nitrile GlovesDouble-gloving provides an essential barrier against chemical permeation.[7] Nitrile gloves offer good chemical resistance. Gloves must be inspected for defects before use and changed immediately if contamination is suspected or every 1-2 hours during continuous work. Proper removal technique is critical to avoid skin contact.
Body Chemical-Resistant Lab CoatA long-sleeved, properly fastened lab coat is the minimum requirement. For procedures involving larger quantities or a significant risk of spillage, a chemical-resistant apron or disposable coverall should be worn over the lab coat.[7]
Respiratory NIOSH-Approved Respirator (As needed)For routine handling of small quantities within a certified fume hood, respiratory protection is generally not required.[7] However, if there is a risk of aerosolization, if engineering controls are not optimal, or during spill cleanup, a NIOSH-approved air-purifying respirator (APR) with organic vapor/acid gas cartridges and P100 (HEPA) filters is necessary.[7][10]
Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for ensuring adequate protection when working with this compound.

PPE_Workflow PPE Decision Workflow for this compound cluster_prep Preparation Phase cluster_donning Donning PPE cluster_handling Chemical Handling cluster_doffing Doffing PPE (Post-Work) start Start: Plan Experiment assess_hazards Assess Hazards (Assume Irritant & Toxic) start->assess_hazards check_controls Verify Engineering Controls (Fume Hood, Eyewash) assess_hazards->check_controls don_coat 1. Don Lab Coat / Coverall check_controls->don_coat don_gloves1 2. Don Inner Nitrile Gloves don_coat->don_gloves1 don_respirator 3. Don Respirator (if required) don_gloves1->don_respirator don_goggles 4. Don Goggles & Face Shield don_respirator->don_goggles don_gloves2 5. Don Outer Nitrile Gloves don_goggles->don_gloves2 handle_chemical Perform Work in Fume Hood don_gloves2->handle_chemical doff_gloves2 1. Remove Outer Gloves handle_chemical->doff_gloves2 doff_coat 2. Remove Face Shield & Lab Coat doff_gloves2->doff_coat doff_goggles 3. Remove Goggles doff_coat->doff_goggles doff_respirator 4. Remove Respirator (if worn) doff_goggles->doff_respirator doff_gloves1 5. Remove Inner Gloves doff_respirator->doff_gloves1 wash_hands 6. Wash Hands Thoroughly doff_gloves1->wash_hands end End: Procedure Complete wash_hands->end Spill_Response Spill Response Workflow spill Spill Occurs alert Alert Area Personnel Ensure Ventilation spill->alert ppe Don Enhanced PPE (Incl. Respirator) alert->ppe contain Contain with Inert Absorbent (e.g., Vermiculite) ppe->contain collect Collect Material into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area (Solvent then Soap/Water) collect->decontaminate dispose Dispose of All Materials as Hazardous Waste decontaminate->dispose report Report Incident to Safety Officer dispose->report

Caption: Emergency workflow for managing a chemical spill.

Waste Disposal Plan

Proper disposal is a critical component of the chemical lifecycle to ensure environmental and personnel safety.

  • Waste Segregation: All waste contaminated with this compound must be segregated as "Halogenated Organic Waste." [8][11]Do not mix with non-halogenated or incompatible waste streams.

  • Containerization: Use a designated, sealed, and clearly labeled hazardous waste container. [11]* Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant, Toxic). [11]* Disposal of PPE: All disposable PPE (gloves, bench paper, coveralls) used while handling the chemical must be placed in the designated solid halogenated organic waste container.

  • Final Disposal: Dispose of the waste container through your institution's approved hazardous waste disposal program. [3]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services.
  • 3M. (n.d.). Pharma OEB Best Practice.
  • Angene Chemical. (2024). Safety Data Sheet: 1,3-Dibromo-5-tert-butylbenzene.
  • CPWR - The Center for Construction Research and Training. (n.d.). Chapter 5: Personal Protective Equipment (PPE).
  • Appchem. (n.d.). This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1,3-Dibromo-5-iodobenzene: Key Properties and Chemical Reactivity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.